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  • Product: 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid
  • CAS: 1083246-33-6

Core Science & Biosynthesis

Foundational

5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid chemical properties

An In-Depth Technical Guide to the Chemical Properties of 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid For Researchers, Scientists, and Drug Development Professionals Introduction 5-(4-Fluorophenyl)-1,3-oxazole-4-car...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid is a heterocyclic organic compound with significant potential in medicinal chemistry and materials science. The oxazole scaffold is a well-established pharmacophore found in numerous biologically active compounds, exhibiting a wide range of activities including anti-inflammatory, antimicrobial, and anticancer properties. The presence of a carboxylic acid moiety provides a handle for further chemical modifications, such as the formation of esters and amides, allowing for the exploration of structure-activity relationships. The 4-fluorophenyl substituent can enhance metabolic stability and binding interactions with biological targets. This guide provides a comprehensive overview of the known and predicted chemical properties of this compound, intended to support research and development efforts.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid is presented below. It is important to note that while some data is available from commercial suppliers, many of the physicochemical properties have not been experimentally determined and are therefore predicted based on computational models and data from analogous structures.

PropertyValueSource
Molecular Formula C₁₀H₆FNO₃ChemScene[1]
Molecular Weight 207.16 g/mol ChemScene[1]
CAS Number 1083246-33-6ChemScene[1]
Appearance White to yellow crystalline solid (predicted)Chem-Impex[2]
Melting Point Not experimentally determined. Expected to be in the range of 180-220 °C based on similar structures.N/A
pKa Not experimentally determined. Predicted to be in the range of 3.5-4.5 due to the carboxylic acid group.N/A
Solubility Sparingly soluble in water, soluble in organic solvents such as DMSO, DMF, and methanol.N/A
logP (calculated) 2.1789ChemScene[1]
Topological Polar Surface Area (TPSA) 63.33 ŲChemScene[1]
Hydrogen Bond Donors 1ChemScene[1]
Hydrogen Bond Acceptors 3ChemScene[1]
Rotatable Bonds 2ChemScene[1]

Synthesis

retrosynthesis target 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid intermediate1 Ethyl 5-(4-fluorophenyl)-1,3-oxazole-4-carboxylate target->intermediate1 Ester Hydrolysis intermediate2 Ethyl 2-(4-fluorobenzamido)-3-oxobutanoate intermediate1->intermediate2 Cyclization/ Aromatization starting_material1 Ethyl 2-amino-3-oxobutanoate intermediate2->starting_material1 Amidation starting_material2 4-Fluorobenzoyl chloride intermediate2->starting_material2 Amidation reactivity main 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid ester Esterification (R-OH, H+) main->ester amide Amidation (R₂NH, coupling agent) main->amide salt Salt Formation (Base) main->salt ring_opening Ring Opening (Strong Base) main->ring_opening

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of a robust and efficient synthetic route to 5-(4-fluorophenyl)-1,3-oxazole-4-carboxylic aci...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route to 5-(4-fluorophenyl)-1,3-oxazole-4-carboxylic acid, a molecule of significant interest in medicinal chemistry and drug discovery. The oxazole scaffold is a privileged heterocyclic motif found in numerous biologically active compounds. This guide details a two-step synthetic pathway, commencing with the Van Leusen oxazole synthesis to afford the ethyl ester precursor, followed by its subsequent hydrolysis to yield the target carboxylic acid. The document furnishes a thorough examination of the underlying reaction mechanisms, detailed experimental protocols, and characterization data, designed to empower researchers in the successful synthesis and application of this important molecule.

Introduction: The Significance of the Oxazole Moiety

The 1,3-oxazole ring is a five-membered heterocyclic scaffold that has garnered considerable attention in the field of medicinal chemistry.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions allow oxazole-containing compounds to bind with a wide spectrum of biological targets, including enzymes and receptors.[3] Consequently, the oxazole nucleus is a constituent of numerous compounds exhibiting a broad range of pharmacological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.[4][5] The incorporation of a fluorinated phenyl group, as in the case of 5-(4-fluorophenyl)-1,3-oxazole-4-carboxylic acid, can further enhance metabolic stability and binding affinity, making it a valuable building block for the development of novel therapeutic agents.

Retrosynthetic Analysis and Synthetic Strategy

A logical and efficient retrosynthetic analysis of the target molecule, 5-(4-fluorophenyl)-1,3-oxazole-4-carboxylic acid (1), points towards a two-step approach. The carboxylic acid functionality can be readily obtained through the hydrolysis of a corresponding ester, such as the ethyl ester (2). This precursor, a 4,5-disubstituted oxazole, can be effectively synthesized via the well-established Van Leusen oxazole synthesis. This reaction involves the condensation of an aldehyde, in this case, 4-fluorobenzaldehyde (3), with an active methylene isocyanide, such as ethyl isocyanoacetate (4).

G cluster_retrosynthesis Retrosynthetic Pathway target 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid (1) ester Ethyl 5-(4-fluorophenyl)-1,3-oxazole-4-carboxylate (2) target->ester Hydrolysis starting_materials 4-Fluorobenzaldehyde (3) + Ethyl Isocyanoacetate (4) ester->starting_materials Van Leusen Oxazole Synthesis

Caption: Retrosynthetic analysis of the target molecule.

Mechanistic Insights: The Van Leusen Oxazole Synthesis

The Van Leusen oxazole synthesis is a powerful method for the formation of the oxazole ring.[6] The reaction is initiated by the deprotonation of the α-carbon of ethyl isocyanoacetate (4) by a suitable base, typically a strong, non-nucleophilic base like potassium carbonate, to form a nucleophilic intermediate. This intermediate then undergoes a nucleophilic attack on the carbonyl carbon of 4-fluorobenzaldehyde (3). The resulting alkoxide subsequently undergoes an intramolecular cyclization via a 5-endo-dig pathway, attacking the electrophilic isocyano carbon to form a five-membered oxazoline intermediate. The final step involves the elimination of water and tautomerization to yield the aromatic ethyl 5-(4-fluorophenyl)-1,3-oxazole-4-carboxylate (2).

G cluster_mechanism Van Leusen Reaction Mechanism start Ethyl Isocyanoacetate + 4-Fluorobenzaldehyde deprotonation Deprotonation of Isocyanoacetate start->deprotonation Base (K2CO3) nucleophilic_attack Nucleophilic attack on Aldehyde deprotonation->nucleophilic_attack cyclization Intramolecular Cyclization (5-endo-dig) nucleophilic_attack->cyclization oxazoline Oxazoline Intermediate cyclization->oxazoline elimination Elimination & Tautomerization oxazoline->elimination product Ethyl 5-(4-fluorophenyl)-1,3-oxazole-4-carboxylate elimination->product

Caption: Mechanism of the Van Leusen oxazole synthesis.

Experimental Protocols

Synthesis of Ethyl 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylate (2)

This protocol is adapted from established Van Leusen reaction procedures.[7]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
4-Fluorobenzaldehyde124.11101.24 g (1.1 mL)
Ethyl Isocyanoacetate113.12111.24 g (1.2 mL)
Potassium Carbonate (K₂CO₃)138.21152.07 g
Methanol (MeOH)32.04-50 mL
Dichloromethane (CH₂Cl₂)84.93-For extraction
Saturated Sodium Bicarbonate (NaHCO₃)--For washing
Brine--For washing
Anhydrous Sodium Sulfate (Na₂SO₄)142.04-For drying

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluorobenzaldehyde (10 mmol) and methanol (50 mL).

  • Stir the mixture at room temperature until the aldehyde has completely dissolved.

  • Add potassium carbonate (15 mmol) to the solution, followed by the dropwise addition of ethyl isocyanoacetate (11 mmol) over 5 minutes.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Partition the residue between dichloromethane (50 mL) and water (50 mL).

  • Separate the organic layer, and wash it successively with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure ethyl 5-(4-fluorophenyl)-1,3-oxazole-4-carboxylate.

Synthesis of 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid (1)

This protocol is based on standard alkaline hydrolysis of esters.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
Ethyl 5-(4-fluorophenyl)-1,3-oxazole-4-carboxylate235.2151.18 g
Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)23.95 (LiOH) or 40.00 (NaOH)100.24 g (LiOH) or 0.40 g (NaOH)
Tetrahydrofuran (THF)72.11-20 mL
Water (H₂O)18.02-10 mL
1 M Hydrochloric Acid (HCl)--To acidify
Ethyl Acetate (EtOAc)88.11-For extraction
Brine--For washing
Anhydrous Sodium Sulfate (Na₂SO₄)142.04-For drying

Procedure:

  • In a 50 mL round-bottom flask, dissolve ethyl 5-(4-fluorophenyl)-1,3-oxazole-4-carboxylate (5 mmol) in a mixture of THF (20 mL) and water (10 mL).

  • Add lithium hydroxide or sodium hydroxide (10 mmol) to the solution and stir the mixture at room temperature for 12-24 hours, or at 50 °C for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • After completion, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl.

  • A precipitate of the carboxylic acid should form. If not, extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • If a precipitate forms, filter the solid, wash with cold water, and dry under vacuum. If extraction is performed, combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

  • The crude 5-(4-fluorophenyl)-1,3-oxazole-4-carboxylic acid can be further purified by recrystallization from a suitable solvent system such as ethanol/water.

Characterization of the Synthesized Compounds

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

Ethyl 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylate (2):

  • Appearance: Expected to be a white to off-white solid.

  • ¹H NMR: Expected signals for the ethyl group (triplet and quartet), aromatic protons of the fluorophenyl ring (multiplets or two doublets of doublets), and the oxazole proton.

  • ¹³C NMR: Expected signals for the ethyl group carbons, the oxazole ring carbons, the fluorophenyl ring carbons (with C-F couplings), and the ester carbonyl carbon.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass should be observed.

5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid (1):

  • Appearance: Expected to be a white to off-white solid.

  • Melting Point: Should be determined and compared with literature values if available.

  • ¹H NMR: Similar to the ester, but with the absence of the ethyl group signals and the presence of a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: Similar to the ester, but with a shift in the carbonyl carbon signal.

  • FT-IR: Characteristic broad O-H stretch of the carboxylic acid, C=O stretch of the carboxylic acid, and bands corresponding to the oxazole and fluorophenyl rings.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass should be observed.

Conclusion

This technical guide has outlined a practical and efficient two-step synthesis of 5-(4-fluorophenyl)-1,3-oxazole-4-carboxylic acid. The described methodology, utilizing the Van Leusen oxazole synthesis followed by ester hydrolysis, provides a reliable route to this valuable building block for medicinal chemistry and drug discovery. The detailed experimental protocols and characterization guidelines are intended to facilitate the successful implementation of this synthesis in a research setting.

References

  • Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. (2022). Molecules, 27(18), 5963.
  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2022). The Journal of Organic Chemistry, 87(21), 14588-14603.
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). Molecules, 25(7), 1606.
  • Van Leusen reaction. Wikipedia. Retrieved from [Link]

  • Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2111.
  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. (2020). Molecules, 25(5), 1164.
  • 5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid. PubChem. Retrieved from [Link]

  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. (2020). Molecules, 25(5), 1164.
  • 13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. ResearchGate. Retrieved from [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2021). Journal of Drug Delivery and Therapeutics, 11(4-S), 159-166.
  • WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. Google Patents.
  • Van Leusen Reaction. NROChemistry. Retrieved from [Link]

  • Ethyl 5-Formyl-1-(pyridin-3-yl)
  • Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. (2022). Current Organic Chemistry, 26(1), 3-23.
  • Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. (2023). Journal of Medicinal Chemistry, 66(19), 13349-13370.
  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. (2020). Molecules, 25(5), 1164.
  • Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. (2023). Journal of Organic and Pharmaceutical Chemistry, 21(3), 5-15.
  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. (2021). Tetrahedron Letters, 80, 153303.

Sources

Foundational

An In-Depth Technical Guide to 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid (CAS No: 1083246-33-6)

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 5-(4-fluorophenyl)-1,3-oxazole-4-carboxylic a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 5-(4-fluorophenyl)-1,3-oxazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The guide details its chemical identity, physicochemical properties, a plausible and detailed synthetic route based on established methodologies, and a thorough analysis of its expected spectroscopic characteristics. Furthermore, it explores the potential biological activities and therapeutic applications of this molecule, drawing insights from the known pharmacological profiles of structurally related oxazole derivatives. This document is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents, providing a solid foundation for further investigation into this promising chemical entity.

Introduction: The Oxazole Scaffold in Medicinal Chemistry

The 1,3-oxazole ring is a privileged five-membered heterocyclic motif that constitutes the core structure of numerous biologically active compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a versatile scaffold in the design of novel therapeutic agents. The oxazole nucleus is found in a variety of natural products and synthetic molecules exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4] The introduction of a 4-fluorophenyl substituent at the 5-position and a carboxylic acid group at the 4-position of the oxazole ring, as in the case of 5-(4-fluorophenyl)-1,3-oxazole-4-carboxylic acid, is anticipated to modulate the molecule's physicochemical and biological properties, potentially leading to enhanced efficacy and selectivity for specific biological targets.

Chemical Identity and Physicochemical Properties

A clear definition of the molecule's fundamental characteristics is crucial for any experimental work.

PropertyValueSource
CAS Number 1083246-33-6ChemScene
Molecular Formula C₁₀H₆FNO₃ChemScene
Molecular Weight 207.16 g/mol ChemScene
IUPAC Name 5-(4-fluorophenyl)-1,3-oxazole-4-carboxylic acidChemScene
Synonyms 5-(4-Fluorophenyl)oxazole-4-carboxylic acidChemScene
Appearance White to off-white solid (predicted)General knowledge
Solubility Soluble in organic solvents like DMSO, DMF, and methanol; sparingly soluble in water (predicted)General knowledge
Melting Point Not availableN/A
Chemical Structure:

Caption: Chemical structure of 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid.

Synthesis Protocol: A Van Leusen Approach

Step 1: Synthesis of Ethyl 5-(4-fluorophenyl)-1,3-oxazole-4-carboxylate

This step involves the condensation of 4-fluorobenzaldehyde with ethyl isocyanoacetate in the presence of a base.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde Reaction Mixture Reaction Mixture 4-Fluorobenzaldehyde->Reaction Mixture Ethyl Isocyanoacetate Ethyl Isocyanoacetate Ethyl Isocyanoacetate->Reaction Mixture Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction Mixture Solvent (e.g., Methanol) Solvent (e.g., Methanol) Solvent (e.g., Methanol)->Reaction Mixture Room Temperature Room Temperature Room Temperature->Reaction Mixture Ethyl 5-(4-fluorophenyl)-1,3-oxazole-4-carboxylate Ethyl 5-(4-fluorophenyl)-1,3-oxazole-4-carboxylate Reaction Mixture->Ethyl 5-(4-fluorophenyl)-1,3-oxazole-4-carboxylate

Caption: Workflow for the synthesis of the ester intermediate.

Experimental Protocol:

  • To a stirred solution of 4-fluorobenzaldehyde (1.0 eq) in methanol, add ethyl isocyanoacetate (1.1 eq) and potassium carbonate (1.5 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure ethyl 5-(4-fluorophenyl)-1,3-oxazole-4-carboxylate.

Step 2: Hydrolysis to 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.

Experimental Protocol:

  • Dissolve the ethyl 5-(4-fluorophenyl)-1,3-oxazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-3.0 eq) to the solution.

  • Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid (HCl) until a precipitate is formed.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield 5-(4-fluorophenyl)-1,3-oxazole-4-carboxylic acid.

Spectroscopic Characterization (Predicted)

The structural elucidation of the synthesized compound relies on a combination of spectroscopic techniques. Based on the proposed structure and data from analogous compounds, the following spectral characteristics are expected:

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the fluorophenyl ring and the oxazole proton.

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic (ortho to F)7.20 - 7.40Triplet
Aromatic (meta to F)8.00 - 8.20Multiplet
Oxazole H-28.30 - 8.50Singlet
Carboxylic Acid OH12.0 - 13.0Broad Singlet
¹³C NMR Spectroscopy

The carbon NMR will provide information on the carbon framework of the molecule.

CarbonPredicted Chemical Shift (δ, ppm)
Oxazole C-2150 - 155
Oxazole C-4135 - 140
Oxazole C-5160 - 165
Aromatic C-F162 - 167 (d, J ≈ 250 Hz)
Aromatic (ortho to F)115 - 120 (d, J ≈ 22 Hz)
Aromatic (meta to F)130 - 135 (d, J ≈ 9 Hz)
Aromatic (ipso to oxazole)125 - 130
Carboxylic Acid C=O165 - 170
FT-IR Spectroscopy

The infrared spectrum will confirm the presence of key functional groups.

Functional GroupPredicted Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)2500 - 3300 (broad)
C=O (Carboxylic Acid)1680 - 1720
C=N (Oxazole)1600 - 1650
C-F (Aryl Fluoride)1200 - 1250
Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 208.04.

Potential Biological Activities and Therapeutic Applications

While specific biological data for 5-(4-fluorophenyl)-1,3-oxazole-4-carboxylic acid is not yet published, the structural motifs present in the molecule suggest a high potential for therapeutic applications.

Anticancer Potential

Numerous studies have highlighted the anticancer properties of oxazole derivatives.[2][3] The mechanism of action often involves the inhibition of key enzymes or receptors involved in cancer cell proliferation and survival. The presence of the fluorophenyl group can enhance metabolic stability and cell permeability, which are desirable properties for drug candidates. It is plausible that this compound could exhibit cytotoxic activity against various cancer cell lines.

5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid Cancer Cell Cancer Cell 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid->Cancer Cell Targets Inhibition of Proliferation Inhibition of Proliferation Cancer Cell->Inhibition of Proliferation Induction of Apoptosis Induction of Apoptosis Cancer Cell->Induction of Apoptosis

Caption: Postulated anticancer mechanism of action.

Antimicrobial Activity

The oxazole scaffold is also a well-known pharmacophore in the development of antimicrobial agents.[1][4] A structurally related compound, 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol, has demonstrated significant antibacterial activity.[7] This suggests that 5-(4-fluorophenyl)-1,3-oxazole-4-carboxylic acid may also possess inhibitory activity against various bacterial and fungal strains. The carboxylic acid moiety could play a crucial role in interacting with bacterial enzymes or disrupting cell membrane integrity.

Conclusion and Future Directions

5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid is a promising heterocyclic compound with a high potential for applications in drug discovery. This technical guide has provided a comprehensive overview of its chemical properties, a detailed and plausible synthetic route, and an analysis of its expected spectroscopic characteristics. The exploration of its potential anticancer and antimicrobial activities, based on the established pharmacology of related oxazole derivatives, opens up exciting avenues for future research.

Further experimental work is required to validate the proposed synthesis and to fully characterize the compound. Subsequent biological screening against a panel of cancer cell lines and microbial strains will be essential to elucidate its therapeutic potential. Mechanistic studies to identify its molecular targets will provide valuable insights for the rational design of more potent and selective analogs. This guide serves as a foundational document to stimulate and support these future research endeavors.

References

  • Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry. Available at: [Link]

  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. National Institutes of Health. Available at: [Link]

  • 5-(4-Fluorophenyl)-1,2-oxazole-3-carboxylic acid. PubChem. Available at: [Link]

  • (PDF) Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. ResearchGate. Available at: [Link]

  • Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. MDPI. Available at: [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. ResearchGate. Available at: [Link]

  • Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. National Institutes of Health. Available at: [Link]

  • Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. MDPI. Available at: [Link]

  • Master Chemist Shares Van Leusen Oxazole Synthesis Secrets! YouTube. Available at: [Link]

  • Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. National Institutes of Health. Available at: [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. Available at: [Link]

  • Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. Google Patents.
  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI. Available at: [Link]

  • 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Biointerface Research in Applied Chemistry. Available at: [Link]

  • Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides. MDPI. Available at: [Link]

  • Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. PubMed. Available at: [Link]

  • (PDF) Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. ResearchGate. Available at: [Link]

  • Synthesis of 1,3-oxazoles. Organic Chemistry Portal. Available at: [Link]

Sources

Exploratory

A Comprehensive Guide to the Structure Elucidation of 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid

Foreword: The Analytical Imperative in Modern Drug Discovery In the landscape of contemporary drug development, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent research is...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Analytical Imperative in Modern Drug Discovery

In the landscape of contemporary drug development, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to the catastrophic loss of time, resources, and intellectual capital. This guide is designed for researchers, medicinal chemists, and analytical scientists, providing a robust, multi-technique workflow for the definitive structure elucidation of 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid. This molecule, a substituted oxazole, represents a class of heterocyclic compounds of significant interest in medicinal chemistry.[1]

Chapter 1: Foundational Analysis - Molecular Formula and Key Functional Groups

Before embarking on complex spectroscopic analysis, the foundational properties of the molecule must be established. The proposed structure is 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid.

Molecular Identity:

  • Chemical Formula: C₁₀H₆FNO₃[2]

  • Molecular Weight: 207.16 g/mol [2]

This initial information is our primary hypothesis, which will be rigorously tested and confirmed by the subsequent experiments.

1.1 High-Resolution Mass Spectrometry (HRMS)

Causality: The first and most critical step is to confirm the elemental composition. Low-resolution mass spectrometry can confirm the molecular weight, but only HRMS provides the high mass accuracy required to distinguish between isobaric formulas, thus validating the proposed elemental makeup. Electrospray Ionization (ESI) is the chosen method due to its soft ionization nature, which is ideal for preserving the molecular ion of a polar molecule like a carboxylic acid.

Expected Data: The HRMS analysis in negative ion mode is expected to show a prominent molecular ion peak [M-H]⁻ at an m/z corresponding to C₁₀H₅FNO₃⁻.

ParameterExpected ValuePurpose
Ionization ModeESI NegativeGently deprotonates the acidic carboxylic acid
Calculated m/z [M-H]⁻206.0208For C₁₀H₅FNO₃⁻
Observed m/zWithin 5 ppm of calculatedConfirms elemental composition

Experimental Protocol: ESI-HRMS Analysis

  • Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Instrument Settings:

    • Set the mass spectrometer to operate in negative ion mode.

    • Acquire data over a mass range of m/z 50-500.

    • Utilize a resolving power of >100,000 to ensure high mass accuracy.

  • Data Analysis: Compare the exact mass of the observed molecular ion peak with the theoretical mass calculated for the formula C₁₀H₅FNO₃⁻. The mass error should be less than 5 ppm.

1.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality: With the elemental formula confirmed, FT-IR spectroscopy serves as a rapid and effective method to identify the key functional groups present. For this molecule, we are specifically looking for definitive evidence of the carboxylic acid and the aromatic/heterocyclic systems.

Expected Data: The IR spectrum provides a characteristic fingerprint based on the vibrational frequencies of the molecule's bonds.

Functional GroupExpected Absorption Range (cm⁻¹)Vibration TypeSignificance
Carboxylic Acid O-H2500 - 3300 (very broad)StretchingDefinitive evidence of the -COOH group, broadened by hydrogen bonding.[3][4]
Carboxylic Acid C=O1700 - 1725 (strong, sharp)StretchingConfirms the carbonyl of the carboxylic acid.[4]
Aromatic/Heterocycle C=C & C=N1500 - 1650Ring StretchingIndicates the presence of the phenyl and oxazole rings.
C-F1000 - 1100StretchingSuggests the presence of a carbon-fluorine bond.
C-O1200 - 1300StretchingCorresponds to C-O bonds in the carboxylic acid and oxazole ring.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum.

  • Parameters: Scan over the range of 4000-400 cm⁻¹. Co-add 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance spectrum.

Chapter 2: Mapping the Skeleton - Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. A combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) experiments will allow us to assemble the complete structural puzzle.

Workflow for NMR-based Structure Elucidation

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_conclusion Final Structure H1_NMR ¹H NMR (Proton Count & Environment) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY HSQC HSQC (Direct ¹H-¹³C Correlation) H1_NMR->HSQC HMBC HMBC (Long-Range ¹H-¹³C Connectivity) H1_NMR->HMBC C13_NMR ¹³C NMR (Carbon Count & Type) C13_NMR->HSQC C13_NMR->HMBC F19_NMR ¹⁹F NMR (Fluorine Environment) Structure Definitive Structure of 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid F19_NMR->Structure COSY->Structure HSQC->Structure HMBC->Structure

Caption: Workflow for NMR-based structure elucidation.

2.1 Predicted ¹H, ¹³C, and ¹⁹F NMR Spectra

Causality: The chemical shift of a nucleus is determined by its local electronic environment. By analyzing these shifts, their integration (for ¹H), and their coupling patterns, we can deduce the nature of each atom's surroundings. DMSO-d₆ is the chosen solvent as it readily dissolves carboxylic acids and its residual proton peak does not interfere with the expected aromatic signals.

Table of Predicted NMR Data (in DMSO-d₆)

Atom Position(s)¹H NMR (ppm)¹³C NMR (ppm)Key Correlations & Rationale
-COOH ~13.0 (s, br, 1H)~162Very deshielded proton due to acidity and H-bonding. Correlates to C4 in HMBC.
Oxazole C2-H ~8.8 (s, 1H)~152Singlet, as there are no adjacent protons. Deshielded due to the electron-withdrawing nature of the heteroatoms. Correlates to C4 and C5 in HMBC.
Oxazole C4 -~138Quaternary carbon attached to the -COOH group.
Oxazole C5 -~158Quaternary carbon attached to the fluorophenyl ring.
Ar H2'/H6' ~7.8 (dd, 2H)~129Doublet of doublets due to coupling to adjacent H3'/H5' and long-range coupling to ¹⁹F. These are ortho to the oxazole ring.
Ar H3'/H5' ~7.4 (t, 2H)~117Appears as a triplet or dd, coupled to H2'/H6' and the ortho ¹⁹F. These are ortho to the fluorine atom.
Ar C1' -~125Quaternary ipso-carbon attached to the oxazole ring.
Ar C4' -~164 (d, ¹JCF ≈ 250 Hz)Carbon directly bonded to fluorine, shows a large one-bond C-F coupling constant.
¹⁹F ~ -110 (m)-A single multiplet is expected due to coupling with ortho and meta protons.

Note: Chemical shifts are estimations and may vary slightly. 's' denotes singlet, 'br' broad, 'dd' doublet of doublets, 't' triplet, 'm' multiplet. Ar = 4-Fluorophenyl ring.

2.2 Establishing Connectivity with 2D NMR

Causality: While 1D NMR provides a list of parts, 2D NMR shows how they are connected. HMBC (Heteronuclear Multiple Bond Correlation) is the most critical experiment here, as it reveals 2- and 3-bond correlations between protons and carbons, allowing us to piece together the molecular fragments.

mol [label=<

HO

C=O

/

C4 = C5

C1'

C2'

C3'

/

/

N

C6'

C4' --- F

/

/

C2 --- H O

C5'

>];

// Nodes for correlation arrows H_C2 [pos="1.2,0.5!", label="H(C2)"]; H_Ar [pos="3.5,2.5!", label="H(Ar)"]; C_C4 [pos="0.5,2.2!"]; C_C5 [pos="1.5,2.2!"];

H_C2 -> C_C4 [label="A", fontcolor="#4285F4", color="#4285F4"]; H_C2 -> C_C5 [label="B", fontcolor="#4285F4", color="#4285F4"]; H_Ar -> C_C5 [label="C", fontcolor="#34A853", color="#34A853"]; }

Sources

Foundational

An In-depth Technical Guide to 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid: Synthesis, Properties, and Therapeutic Potential

This guide provides a comprehensive technical overview of 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The oxazole ring system is a cornerstone...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The oxazole ring system is a cornerstone in the development of novel therapeutics, recognized as a key structural motif in numerous biologically active molecules.[1][2][3] These five-membered aromatic heterocycles, containing both nitrogen and oxygen, readily engage with biological targets like enzymes and receptors, leading to a wide spectrum of physiological responses.[4][5]

The subject of this guide, 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid, integrates three critical pharmacophoric features: the stable 1,3-oxazole core, a 4-fluorophenyl substituent known to enhance metabolic stability and binding affinity, and a carboxylic acid moiety that serves as a versatile anchor for molecular interactions and a handle for synthetic elaboration. This document will explore the synthesis, physicochemical characteristics, and potential biological applications of this compound, providing a foundational resource for researchers in drug discovery and development.

Physicochemical and Structural Properties

The structural attributes of 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid are fundamental to its chemical behavior and potential biological activity. A summary of its key computed and experimental properties is presented below.

PropertyValueReference
CAS Number 1083246-33-6[6]
Molecular Formula C₁₀H₆FNO₃[6]
Molecular Weight 207.16 g/mol [6]
Purity ≥98%[6]
Topological Polar Surface Area (TPSA) 63.33 Ų[6]
LogP (calculated) 2.1789[6]
Hydrogen Bond Acceptors 3[6]
Hydrogen Bond Donors 1[6]
Rotatable Bonds 2[6]

Synthesis and Characterization

While specific literature detailing a singular, optimized synthesis for 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid is sparse, its synthesis can be reliably approached through established methodologies for constructing substituted oxazoles, such as modifications of the Robinson-Gabriel synthesis. This involves the cyclization and dehydration of an α-acylamino ketone intermediate.

Proposed Synthetic Pathway

A logical and efficient synthetic route begins with commercially available ethyl 2-amino-2-(4-fluorobenzoyl)acetate. The pathway involves N-formylation followed by a cyclodehydration reaction to form the oxazole ring, and concludes with the saponification of the ethyl ester to yield the target carboxylic acid.

G cluster_0 Step 1: N-Formylation cluster_1 Step 2: Cyclodehydration cluster_2 Step 3: Saponification A Ethyl 2-amino-2-(4-fluorobenzoyl)acetate B Ethyl 2-formamido-2-(4-fluorobenzoyl)acetate A->B Formic Acid, Acetic Anhydride C Ethyl 5-(4-fluorophenyl)-1,3-oxazole-4-carboxylate B->C POCl3 or P2O5, Heat D 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid C->D 1. NaOH (aq) 2. HCl (aq)

Caption: Proposed three-step synthesis of the target compound.

Experimental Protocol: A Self-Validating System

The following protocol outlines a robust procedure for the synthesis. Each step includes internal checks and rationale to ensure trustworthiness and reproducibility.

Step 1: Synthesis of Ethyl 2-formamido-2-(4-fluorobenzoyl)acetate (Intermediate B)

  • Rationale: This step introduces the one-carbon unit required for the C2 position of the oxazole ring. Using a mixture of formic acid and acetic anhydride provides a potent formylating agent in situ.

  • Procedure:

    • To a stirred solution of ethyl 2-amino-2-(4-fluorobenzoyl)acetate (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) at 0 °C, add acetic anhydride (1.2 eq) dropwise.

    • Add formic acid (1.5 eq) dropwise, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Validation Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, quench the reaction by carefully adding cold water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the pure N-formylated intermediate.

Step 2: Synthesis of Ethyl 5-(4-fluorophenyl)-1,3-oxazole-4-carboxylate (Intermediate C)

  • Rationale: This is the key ring-forming step. A strong dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) facilitates the intramolecular cyclization of the keto-amide to form the aromatic oxazole ring.

  • Procedure:

    • Dissolve the intermediate from Step 1 (1.0 eq) in a high-boiling point solvent such as toluene or dioxane.

    • Add phosphorus oxychloride (2.0-3.0 eq) dropwise at room temperature.

    • Heat the mixture to reflux (80-110 °C) for 2-4 hours.

    • Validation Check: Monitor by TLC or LC-MS for the appearance of the product and disappearance of the starting material.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the solution with a suitable base (e.g., solid sodium bicarbonate or aqueous NaOH).

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry, and concentrate.

    • Purify via column chromatography to obtain the oxazole ester.

Step 3: Synthesis of 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid (Target Compound D)

  • Rationale: Standard ester hydrolysis (saponification) using a strong base cleaves the ethyl ester to reveal the final carboxylic acid. Subsequent acidification protonates the carboxylate salt to yield the desired product.

  • Procedure:

    • Dissolve the purified ethyl ester from Step 2 (1.0 eq) in a mixture of ethanol and water.

    • Add an aqueous solution of sodium hydroxide (2.0 eq) and stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for 1-3 hours.

    • Validation Check: Monitor the hydrolysis by TLC until the starting ester is fully consumed.

    • Remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., diethyl ether) to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold 1M HCl.

    • The product should precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Structural Characterization

Confirmation of the final product's identity and purity is achieved through standard spectroscopic methods. Expected data, based on analogous structures found in the literature, would include:

  • ¹H NMR: Aromatic protons from the fluorophenyl ring appearing as multiplets, and a singlet for the oxazole C2-H. The carboxylic acid proton will be a broad singlet.

  • ¹³C NMR: Distinct signals for the oxazole ring carbons (C2, C4, C5), the carboxylic acid carbonyl, and the carbons of the fluorophenyl ring.

  • ¹⁹F NMR: A characteristic signal for the fluorine atom on the phenyl ring.[7]

  • Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight (207.16 g/mol ).

Biological Activity and Therapeutic Potential

The oxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a vast array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[1][5] While direct biological data for 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid is not extensively published, its therapeutic potential can be inferred from studies on closely related analogs.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of substituted oxazoles.

  • Cytotoxicity: A series of 2-aryl-5-sulfonyl-1,3-oxazole-4-carboxylates demonstrated potent and broad-spectrum cytotoxic activity against a panel of 60 human cancer cell lines.[8] One analog exhibited an average GI₅₀ value of 5.37 µM.[8]

  • Mechanism of Action: Molecular docking studies on these active analogs suggest potential mechanisms of action, including interaction with the colchicine-binding site of tubulin and inhibition of cyclin-dependent kinase 2 (CDK2), both of which are validated anticancer targets.[8] The structural similarity of our title compound suggests it may operate through similar pathways, disrupting microtubule dynamics or arresting the cell cycle.

Caption: Potential anticancer mechanisms of action.

Antimicrobial and Other Activities

The broader class of azole heterocycles is rich in antimicrobial agents.

  • Antibacterial/Antitubercular: Related 1,3,4-thiadiazole derivatives bearing a 4-fluorophenyl group have shown selective and potent activity against M. tuberculosis.[9] This suggests that the 4-fluorophenyl moiety is a favorable substituent for antimicrobial activity, making the title compound a candidate for screening against bacterial pathogens.

  • Anti-inflammatory: The oxazole core is present in established anti-inflammatory drugs like Oxaprozin, a COX-2 inhibitor.[5] This precedent provides a rationale for investigating 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid for similar activity.[10]

Applications in Drug Discovery

Beyond its intrinsic potential as a therapeutic agent, 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid is a valuable building block for drug discovery campaigns.[1][10]

A Scaffold for Lead Optimization

The carboxylic acid group is a critical functional handle. It allows for the straightforward synthesis of large libraries of amide or ester derivatives. This derivatization is a cornerstone of lead optimization, enabling medicinal chemists to systematically probe the structure-activity relationship (SAR) and fine-tune properties such as:

  • Potency and Selectivity: By exploring different substituents on the amide nitrogen, researchers can optimize interactions with the target protein to increase potency and selectivity.

  • Pharmacokinetics (ADME): Modification at the carboxylic acid position can be used to modulate solubility, cell permeability, and metabolic stability, improving the overall drug-like properties of the molecule.

Drug Discovery Workflow

This compound can serve as a starting point or "hit" in a drug discovery program. The subsequent workflow would involve iterative cycles of design, synthesis, and testing to evolve this initial scaffold into a clinical candidate.

G A Hit Compound (5-(4-Fluorophenyl)-1,3- oxazole-4-carboxylic acid) B Library Synthesis (Amide/Ester Derivatives) A->B C In Vitro Screening (Potency, Selectivity) B->C D Structure-Activity Relationship (SAR) Analysis C->D D->B Iterative Design E Lead Optimization (ADME/Tox Profiling) D->E F Preclinical Candidate E->F

Sources

Exploratory

The Rise of a Privileged Scaffold: A Technical History of Fluorophenyl Oxazole Compounds

For Researchers, Scientists, and Drug Development Professionals Abstract The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug design. This guide provides...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug design. This guide provides a comprehensive technical overview of the discovery and historical development of fluorophenyl oxazole compounds, a class of heterocyclic structures that have emerged as privileged scaffolds in medicinal chemistry. We will explore the genesis of oxazole synthesis, the pivotal introduction of fluorine into drug discovery, and the subsequent confluence of these two streams of chemical innovation. Through an examination of seminal synthetic methodologies, key structure-activity relationship (SAR) studies, and notable examples of bioactive molecules, this document will illuminate the causality behind the ascent of fluorophenyl oxazoles and provide insights for their future development.

Introduction: The Oxazole Core and the Fluorine Advantage

The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, has long been recognized as a valuable pharmacophore due to its metabolic stability and ability to participate in various non-covalent interactions with biological targets.[1] The first synthesis of a related isomer, the 1,2,4-oxadiazole, was reported as early as 1884 by Tiemann and Krüger.[2] However, it was the development of robust synthetic methods for the more medicinally relevant 1,3-oxazole isomer in the 20th century that truly unlocked its potential.[1]

Concurrently, the field of medicinal chemistry was undergoing a revolution with the introduction of fluorine.[3] The unique properties of the fluorine atom—its small size, high electronegativity, and ability to form strong bonds with carbon—offered a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates, such as metabolic stability, lipophilicity, and binding affinity.[4] The successful incorporation of fluorine into steroids in the late 1950s marked a turning point, heralding a new era of fluorinated pharmaceuticals.[4]

This guide will trace the historical intersection of these two fields, culminating in the emergence of fluorophenyl oxazole compounds as a significant class of molecules in drug discovery.

Early Synthetic Strategies for the Oxazole Ring: Paving the Way

The journey to fluorophenyl oxazoles begins with the foundational methods for constructing the oxazole core itself. Two classical named reactions have been particularly influential:

  • Robinson-Gabriel Synthesis: This method involves the cyclization and dehydration of α-acylamino ketones. While effective, the often harsh conditions required can limit its applicability to sensitive substrates.

  • Van Leusen Oxazole Synthesis: Introduced in 1972, this reaction utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde to construct the oxazole ring under milder conditions.[1] The van Leusen reaction proved to be a significant advancement, offering greater functional group tolerance and broader substrate scope, which would later facilitate the synthesis of more complex oxazole derivatives, including those with fluorinated substituents.[1]

The development of these and other synthetic methodologies provided the necessary chemical toolbox for chemists to begin exploring the incorporation of diverse functionalities onto the oxazole scaffold.

The Dawn of Fluorophenyl Oxazoles: A Chronological Perspective

While the precise date of the first synthesis of a simple fluorophenyl oxazole is not definitively documented in the readily available literature, the confluence of established oxazole syntheses and the growing interest in fluorinated aromatics in the mid to late 20th century undoubtedly led to their creation. Early patent literature from the 1970s onwards begins to feature oxazole derivatives with various substituents, including halogens, for a range of applications. For instance, a Japanese patent filed in 1972 describes the synthesis of various oxazole derivatives, indicating the exploration of this chemical space.[5]

The deliberate synthesis and biological evaluation of fluorophenyl oxazoles for medicinal purposes appear to have gained momentum in the latter part of the 20th century and has continued to accelerate. A 2016 study, for example, describes the synthesis of 5-(4-fluorophenyl)-2-methyl-4-phenyloxazole and its evaluation for antimicrobial and antimalarial activity, showcasing the continued interest in this scaffold.[2]

Synthetic Methodologies for Fluorophenyl Oxazoles

The synthesis of fluorophenyl oxazoles generally employs established methods for oxazole ring formation, utilizing fluorinated starting materials.

Van Leusen Reaction with Fluorinated Aldehydes

A common and efficient strategy involves the reaction of a fluorinated benzaldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. This method allows for the direct incorporation of the fluorophenyl group at various positions of the oxazole ring.

Experimental Protocol: Synthesis of 2-(4-Fluorophenyl)oxazole via Van Leusen Reaction

Materials:

  • 4-Fluorobenzaldehyde

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4-fluorobenzaldehyde (1.0 eq) in methanol, add tosylmethyl isocyanide (1.05 eq) and potassium carbonate (1.5 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature and concentrate under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-(4-fluorophenyl)oxazole.

Van_Leusen_Synthesis cluster_reactants Reactants cluster_reagents Reagents & Conditions 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde Reaction 4-Fluorobenzaldehyde->Reaction TosMIC Tosylmethyl isocyanide (TosMIC) TosMIC->Reaction Base K₂CO₃ Base->Reaction Solvent Methanol (MeOH) Solvent->Reaction Heat Reflux Heat->Reaction Product 2-(4-Fluorophenyl)oxazole Reaction->Product

Caption: Van Leusen synthesis of a fluorophenyl oxazole.

Suzuki Coupling for Aryl-Substituted Oxazoles

For the synthesis of more complex fluorophenyl oxazoles, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are invaluable. This approach allows for the introduction of a fluorophenyl group at a pre-functionalized oxazole core.

Experimental Protocol: Suzuki Coupling for the Synthesis of 5-(4-Fluorophenyl)-2-methyl-4-phenyloxazole

Materials:

  • 5-Bromo-2-methyl-4-phenyloxazole

  • 4-Fluorophenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., Na₂CO₃)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

  • To a reaction vessel, add 5-bromo-2-methyl-4-phenyloxazole (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).

  • Add the solvent mixture and degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography to yield 5-(4-fluorophenyl)-2-methyl-4-phenyloxazole.[2]

Suzuki_Coupling_Workflow Start 5-Bromo-2-methyl-4-phenyloxazole + 4-Fluorophenylboronic acid Reaction_Setup Add Pd Catalyst & Base Degas with Inert Gas Start->Reaction_Setup 1 Heating Reflux Reaction_Setup->Heating 2 Workup Cool, Dilute with EtOAc Wash with Water & Brine Heating->Workup 3 Purification Column Chromatography Workup->Purification 4 End 5-(4-Fluorophenyl)-2-methyl-4-phenyloxazole Purification->End 5

Caption: Suzuki coupling for fluorophenyl oxazole synthesis.

Structure-Activity Relationships (SAR) of Fluorophenyl Oxazoles

The introduction of a fluorophenyl group onto the oxazole scaffold can significantly impact its biological activity. The position and number of fluorine atoms on the phenyl ring are critical determinants of this effect.

Key SAR Insights:

  • Increased Potency: The high electronegativity of fluorine can lead to more potent interactions with biological targets through the formation of hydrogen bonds or dipole-dipole interactions. For example, studies on benzimidazole-quinoline hybrids have highlighted the importance of halogen substitutions, including fluorine, for enhanced antimicrobial properties.[5]

  • Modulation of Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile. This can be strategically employed to improve cell membrane permeability and bioavailability.

  • Metabolic Blocking: The strong carbon-fluorine bond can block sites of metabolic oxidation, leading to an increased half-life of the drug in the body.

  • Conformational Control: The presence of fluorine can influence the preferred conformation of the molecule, which can be crucial for optimal binding to a target protein.

Table 1: Influence of Fluorine Substitution on Biological Activity (Illustrative Examples)

Compound ClassFluorine Position/NumberObserved Effect on Biological ActivityReference
Benzoxazoles2-(p-fluorophenyl)Increased cytotoxicity in cancer cell lines[6]
1,2,4-Oxadiazoles3-chloro-4-fluorophenylPotent antibacterial activity[7]
BenzimidazolesC2, C5, or C6 substitutionSignificant influence on anti-inflammatory activity[8]

Applications in Drug Discovery and Beyond

Fluorophenyl oxazole derivatives have shown promise in a wide range of therapeutic areas, demonstrating their versatility as a privileged scaffold.

  • Anticancer Agents: Numerous studies have reported the synthesis of fluorophenyl oxazole-containing compounds with significant antiproliferative activity against various cancer cell lines.[9]

  • Antimicrobial Agents: The fluorophenyl oxazole motif has been incorporated into molecules exhibiting potent antibacterial and antifungal properties.[2]

  • Enzyme Inhibitors: Fluorophenyl oxazoles have been designed as inhibitors of various enzymes, including phosphodiesterases (PDEs), which are important targets for the treatment of inflammatory diseases.

Future Outlook

The historical development of fluorophenyl oxazole compounds illustrates a powerful paradigm in medicinal chemistry: the synergistic combination of a robust heterocyclic scaffold with the strategic incorporation of fluorine. As our understanding of disease biology deepens and synthetic methodologies become more sophisticated, we can anticipate the continued emergence of novel fluorophenyl oxazole derivatives with enhanced potency, selectivity, and pharmacokinetic properties. The exploration of this chemical space is far from complete, and future research will undoubtedly uncover new therapeutic applications for this versatile and privileged structural motif.

References

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  • Liu, X. H., et al. (2009). Novel 2,4,5-trisubstituted Oxazole Derivatives: Synthesis and Antiproliferative Activity. European Journal of Medicinal Chemistry, 44(10), 3930-3935.
  • El-Sayed, N. N. E., et al. (2022). Simple and Expedient Access to Novel Fluorinated Thiazolo- and Oxazolo[3,2-a]pyrimidin-7-one Derivatives and Their Functionalization via Palladium-Catalyzed Reactions. Molecules, 27(9), 2959.
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  • de la Cruz, M., et al. (2021). Naturally Occurring Oxazole-Containing Peptides. Marine Drugs, 19(11), 609.
  • Mohammed, A. J., & Jasim, I. K. (2022). Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Chemical Methodologies, 6(10), 953-961.
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  • Swallow, S. (2015). Fluorine in medicinal chemistry. Progress in Medicinal Chemistry, 54, 65-133.
  • Organic & Biomolecular Chemistry. (2021). An efficient synthesis and bioactivity evaluation of oxazole-containing natural hinduchelins A–D and their derivatives. Organic & Biomolecular Chemistry, 19(3), 564-568.
  • Allied Academies. (n.d.). Biological Importance of Oxazoles. Retrieved from [Link]

  • Subedi, A., & Poudel, B. (2021). Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals, 14(7), 663.
  • ResearchGate. (n.d.). Review: Fluorine in Medicinal Chemistry. Retrieved from [Link]

  • Gising, J., & Sjö, P. (2023). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Molecules, 28(1), 384.

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Foundational

Introduction: The Strategic Importance of the Oxazole Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Physical and Chemical Characteristics of 5-Aryl-1,3-Oxazole-4-Carboxylic Acids The 1,3-oxazole ring is a privileged heterocyclic motif that constitutes the core of numerous natural prod...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical and Chemical Characteristics of 5-Aryl-1,3-Oxazole-4-Carboxylic Acids

The 1,3-oxazole ring is a privileged heterocyclic motif that constitutes the core of numerous natural products and synthetic molecules with significant pharmacological activities.[1][2] When substituted with an aryl group at the 5-position and a carboxylic acid at the 4-position, the resulting 5-aryl-1,3-oxazole-4-carboxylic acid scaffold offers a unique combination of structural rigidity, electronic properties, and functional handles that make it particularly attractive for drug design. The planar oxazole core can act as a bioisosteric replacement for amide or ester groups, enhancing metabolic stability and pharmacokinetic properties.[3] The carboxylic acid provides a critical anchor for interactions with biological targets, such as enzymes and receptors, while the aryl moiety allows for extensive chemical modification to fine-tune potency, selectivity, and physicochemical profiles. This guide provides a comprehensive overview of the synthesis, physical properties, and chemical behavior of this important class of compounds, offering field-proven insights for researchers in medicinal chemistry and materials science.

Synthesis and Structural Elucidation

The construction of the 5-aryl-1,3-oxazole-4-carboxylic acid core is a critical first step in its exploration. A robust and versatile synthetic strategy is paramount for accessing a diverse library of analogues for structure-activity relationship (SAR) studies.

General Synthetic Approach

A convenient and effective method for preparing these compounds involves the cyclization of functionalized precursors.[4] A common strategy starts from accessible multicenter substrates, which undergo a series of transformations to build the oxazole ring system. The choice of starting materials and reagents dictates the final substitution pattern and overall yield.

A generalized workflow for the synthesis is depicted below. This multi-step process highlights the key transformations, from starting materials to the final acid, often via an ester intermediate which is subsequently hydrolyzed.

G cluster_0 Step 1: Precursor Formation cluster_1 Step 2: Aromatization & Functionalization cluster_2 Step 3: Hydrolysis A Aryl Aldehyde C Intermediate Oxazoline A->C Base (e.g., K2CO3) Solvent (e.g., MeOH) B Tosylmethyl Isocyanide (TosMIC) B->C D 5-Aryl-1,3-oxazole C->D Dehydration/ Elimination of TosH F Ethyl 5-Aryl-1,3-oxazole-4-carboxylate D->F C-H Functionalization E Carboxylating Agent (e.g., n-BuLi, then CO2) E->F H 5-Aryl-1,3-oxazole-4-carboxylic Acid F->H G Base (e.g., LiOH, NaOH) Acid Workup G->H

Sources

Exploratory

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid

This technical guide provides a comprehensive analysis of the spectroscopic data for the novel heterocyclic compound, 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid. Designed for researchers, scientists, and profession...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for the novel heterocyclic compound, 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this molecule. The guide emphasizes the rationale behind experimental choices and offers insights into the interpretation of the spectral data, ensuring scientific integrity and trustworthiness.

Introduction

5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid is a member of the oxazole family, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] The structural elucidation of such novel compounds is fundamental to understanding their chemical properties and potential biological activity. Spectroscopic techniques are pivotal in this process, providing a detailed fingerprint of the molecular structure.[2] This guide will systematically explore the NMR, IR, and MS data, offering a robust framework for the characterization of this and similar oxazole derivatives.

Molecular Structure and Key Features

A clear understanding of the molecular structure is paramount before delving into the spectroscopic data. The following diagram illustrates the structure of 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid, highlighting the key functional groups that will be the focus of our spectroscopic analysis.

Caption: Molecular structure of 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid, both ¹H and ¹³C NMR are essential for a complete structural assignment.

¹H NMR Spectroscopy

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound and allow for the observation of the acidic proton.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons and analyze the coupling patterns (multiplicity) to deduce proton-proton connectivities.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0 - 11.0Broad Singlet1H-COOH
~8.3 - 8.1Doublet of Doublets2HH-2', H-6' (ortho to F)
~7.4 - 7.2Doublet of Doublets2HH-3', H-5' (meta to F)
~8.5Singlet1HH-2 (oxazole ring)

Interpretation and Rationale:

  • The carboxylic acid proton is expected to appear as a broad singlet at a significantly downfield chemical shift (δ 11.0-13.0 ppm) due to its acidic nature and hydrogen bonding.

  • The protons on the fluorophenyl ring will exhibit a characteristic AA'BB' system, which simplifies to two doublet of doublets due to coupling with each other and with the fluorine atom. The protons ortho to the electron-withdrawing fluorine atom (H-2' and H-6') are expected to be deshielded and appear further downfield compared to the protons meta to the fluorine (H-3' and H-5').

  • The single proton on the oxazole ring (H-2) is anticipated to be a singlet in the aromatic region, likely downfield due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms.

¹³C NMR Spectroscopy

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: A high-field NMR spectrometer is advantageous for better signal resolution.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This is the standard experiment to obtain a spectrum with singlets for each unique carbon. A sufficient number of scans is necessary due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~165 - 160-COOH
~164 (d, J ≈ 250 Hz)C-4' (attached to F)
~160C-2 (oxazole ring)
~155C-5 (oxazole ring)
~138C-4 (oxazole ring)
~130 (d, J ≈ 9 Hz)C-2', C-6' (ortho to F)
~125 (d, J ≈ 3 Hz)C-1' (ipso-carbon)
~116 (d, J ≈ 22 Hz)C-3', C-5' (meta to F)

Interpretation and Rationale:

  • The carbonyl carbon of the carboxylic acid is expected at the most downfield position.

  • The carbons of the fluorophenyl ring will show characteristic splitting patterns due to coupling with the fluorine atom (¹JCF, ²JCF, ³JCF, and ⁴JCF). The carbon directly attached to the fluorine (C-4') will exhibit a large one-bond coupling constant.

  • The carbons of the oxazole ring will appear in the aromatic region, with their specific chemical shifts influenced by the heteroatoms and substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol:

  • Sample Preparation: For a solid sample, the most common method is Attenuated Total Reflectance (ATR), where a small amount of the solid is pressed against an ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is the standard instrument.

  • Data Acquisition: A background spectrum of the empty sample compartment (or the ATR crystal) is first recorded. Then, the sample spectrum is acquired.

  • Data Analysis: The positions of the absorption bands (in wavenumbers, cm⁻¹) are correlated with specific functional groups and bond vibrations.

Predicted IR Data:

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500BroadO-H stretch (carboxylic acid dimer)
~1725 - 1700StrongC=O stretch (carboxylic acid)
~1610, 1580, 1500MediumC=C and C=N stretches (aromatic and oxazole rings)
~1250 - 1200StrongC-O stretch (carboxylic acid)
~1160StrongC-F stretch

Interpretation and Rationale:

  • A very broad absorption band in the 3300-2500 cm⁻¹ region is the hallmark of a carboxylic acid O-H stretch involved in hydrogen bonding.[3][4]

  • A strong, sharp absorption band around 1700 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of a carboxylic acid.[4]

  • The presence of multiple bands in the 1610-1500 cm⁻¹ region confirms the presence of aromatic and heteroaromatic rings.

  • A strong band corresponding to the C-F stretch is expected, typically in the 1200-1100 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by a chromatographic technique like HPLC or GC.

  • Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which will likely produce the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

  • Mass Analysis: A high-resolution mass analyzer (e.g., TOF or Orbitrap) is recommended to determine the accurate mass and elemental composition.

  • Fragmentation Analysis (MS/MS): To gain further structural information, the parent ion of interest can be isolated and fragmented (e.g., via collision-induced dissociation), and the resulting fragment ions are mass analyzed.

Predicted MS Data:

  • Molecular Formula: C₁₀H₆FNO₃

  • Exact Mass: 207.0332

  • [M+H]⁺ (Positive Ion Mode): m/z 208.0410

  • [M-H]⁻ (Negative Ion Mode): m/z 206.0254

Proposed Fragmentation Pathway:

The fragmentation of 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid in the positive ion mode would likely initiate from the protonated molecule. The following diagram illustrates a plausible fragmentation workflow.

cluster_0 Mass Spectrometry Fragmentation Workflow parent [M+H]⁺ m/z 208.0410 frag1 Loss of H₂O [M+H - H₂O]⁺ m/z 190.0309 parent->frag1 - H₂O frag3 Loss of CO₂ [M+H - CO₂]⁺ m/z 164.0459 parent->frag3 - CO₂ frag2 Loss of CO [M+H - H₂O - CO]⁺ m/z 162.0358 frag1->frag2 - CO frag4 [C₇H₄F]⁺ m/z 109.0297 frag2->frag4 - C₂HNO

Caption: Proposed MS/MS fragmentation workflow for [M+H]⁺ of 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural elucidation and characterization of 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid. By combining the detailed information from NMR, IR, and MS, researchers can confidently confirm the identity and purity of this compound. The provided protocols and interpretations serve as a valuable resource for scientists working on the synthesis and development of novel oxazole-based molecules.

References

  • Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. (2022-09-11). Biointerface Research in Applied Chemistry. Available from: [Link]

  • Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. (n.d.). MDPI. Available from: [Link]

  • Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. (2014-05-31). International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes | Request PDF. (2025-08-06). ResearchGate. Available from: [Link]

  • Core spectroscopy of oxazole. (2022-12-01). The Journal of Chemical Physics. Available from: [Link]

  • Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). (n.d.). ResearchGate. Available from: [Link]

  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. (n.d.). PMC - NIH. Available from: [Link]

  • Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. (n.d.). Semantic Scholar. Available from: [Link]

  • ethyl 5-phenyl-1,3-oxazole-4-carboxylate. (2025-05-20). ChemSynthesis. Available from: [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2024-09-30). Chemistry LibreTexts. Available from: [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022-08-31). NIH. Available from: [Link]

  • (PDF) 5-(4-Nitrophenyl)furan-2-carboxylic Acid. (2025-10-13). ResearchGate. Available from: [Link]

  • 5-imidazol-1-yl-2-phenyl-oxazole-4-carboxylic acid ethyl ester. (2025-05-20). ChemSynthesis. Available from: [Link]

  • Study of the Molecular Architectures of 2-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic Acid Using Their Vibrational Spectra, Quantum Chemical Calculations and Molecular Docking with MMP-2 Receptor. (n.d.). PMC - NIH. Available from: [Link]

  • Supporting information Highly efficient synthesis of β-nitrate ester carboxamides through the ring-opening of 2-oxazolines. (n.d.). The Royal Society of Chemistry. Available from: [Link]

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (n.d.). MDPI. Available from: [Link]

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Foundational

theoretical properties of fluorinated oxazole derivatives

An In-Depth Technical Guide to the Theoretical Properties of Fluorinated Oxazole Derivatives for Advanced Drug Discovery For Researchers, Scientists, and Drug Development Professionals Executive Summary The strategic inc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Theoretical Properties of Fluorinated Oxazole Derivatives for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Oxazoles, five-membered aromatic heterocycles containing nitrogen and oxygen, represent a privileged core structure in numerous biologically active compounds. When fluorinated, their derivatives exhibit profoundly altered physicochemical and pharmacological profiles. This guide provides a deep dive into the theoretical underpinnings of these alterations, offering a framework for the rational design of next-generation therapeutics. We will explore the fundamental electronic and steric consequences of fluorination, detail the computational workflows used to predict these effects, and connect theoretical models to experimental validation, ultimately empowering researchers to harness the unique properties of fluorine to optimize drug candidates.

The Fluorine Factor: Fundamental Physicochemical Consequences for the Oxazole Scaffold

The introduction of fluorine, the most electronegative element, into an oxazole ring is not a subtle modification; it is a transformative act that recalibrates the molecule's electronic, steric, and metabolic properties. Understanding these first principles is critical for predicting the downstream effects on biological activity.

The Dominance of Electronegativity and Inductive Effects

Fluorine's defining feature is its intense electron-withdrawing ability, which operates through a powerful inductive effect (-I). This creates a strong, polarized carbon-fluorine (C-F) bond (μ ≈ 1.41 D) that significantly influences the electron density distribution across the entire oxazole scaffold.[1] This polarization is the root cause of many of the beneficial properties imparted by fluorination. The C-F bond is also stronger than a C-H bond (105.4 kcal mol⁻¹ vs. 98.8 kcal mol⁻¹), which contributes to increased thermal and metabolic stability.[1]

Modulating Basicity and pKa

The electron-withdrawing nature of fluorine significantly reduces the electron density on the oxazole ring, particularly affecting the basicity of the ring nitrogen. This inductive pull makes the nitrogen's lone pair of electrons less available for protonation, thereby lowering the compound's pKa.[1][2] This is a critical tuning parameter in drug design, as the ionization state of a molecule governs its solubility, membrane permeability, and ability to interact with charged residues in a protein's active site.

Impact on Lipophilicity (LogP)

The effect of fluorination on lipophilicity—a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile—is nuanced. While the introduction of fluorine atoms or fluoroalkyl groups into heterocyclic compounds generally increases lipophilicity and membrane permeability, the specific outcome depends on the molecular context.[3][4] A single fluorine atom may modestly increase LogP, whereas a trifluoromethyl (-CF₃) group can substantially increase it, often improving a compound's ability to cross biological membranes.

Enhancing Metabolic Stability

One of the most valuable consequences of fluorination is the enhancement of metabolic stability.[5][6] Many drug molecules are metabolized by cytochrome P450 enzymes through the oxidation of susceptible C-H bonds. Replacing a metabolically vulnerable hydrogen with a fluorine atom effectively blocks this pathway due to the high strength of the C-F bond.[1][5][6] This "metabolic blocking" strategy can dramatically increase a drug's biological half-life, leading to improved pharmacokinetic profiles.[5][6]

Dipole Moment and Intermolecular Interactions

The highly polarized C-F bond creates a significant local dipole moment that can alter the overall molecular dipole.[5][6] This enables fluorinated oxazoles to participate in unique, favorable intermolecular interactions within a protein binding pocket, including dipole-dipole, charge-dipole, and even weak hydrogen bonds.[5][6] These non-covalent interactions can lead to a significant increase in binding affinity and selectivity for the target protein.[1]

F_Oxazole Fluorinated Oxazole Core Inductive Strong Inductive Effect (-I) F_Oxazole->Inductive Exhibits pKa Lowered pKa (Reduced Basicity) Inductive->pKa Causes LogP Increased Lipophilicity (Enhanced Permeability) Inductive->LogP Influences Stability Enhanced Metabolic Stability (Blocked Oxidation) Inductive->Stability Leads to Binding Altered Intermolecular Interactions (Binding Affinity) Inductive->Binding Enables Drug Improved Drug-like Properties pKa->Drug LogP->Drug Stability->Drug Binding->Drug

Caption: Core physicochemical consequences of fluorinating an oxazole ring.

Computational Modeling: Predicting and Rationalizing Fluorine's Influence

Computational chemistry provides an indispensable toolkit for predicting and understanding the effects of fluorination before a molecule is ever synthesized. These in silico methods save time and resources by prioritizing the most promising candidates for synthesis and experimental testing.

Quantum Mechanics (QM) for Electronic Property Analysis

Density Functional Theory (DFT) is a powerful QM method used to calculate the electronic structure of molecules. For fluorinated oxazoles, DFT can accurately predict how fluorine substitution will alter electron distribution, reactivity, and spectroscopic properties.

  • Structure Preparation: Build the 3D structure of the fluorinated oxazole derivative using molecular modeling software.

  • Geometry Optimization: Perform an initial geometry optimization using a computationally inexpensive basis set (e.g., B3LYP/6-31G*). This finds the lowest energy conformation of the molecule.

  • Frequency Calculation: Confirm that the optimized structure is a true energy minimum by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.

  • Property Calculation: Using the optimized geometry, perform a single-point energy calculation with a higher-level basis set (e.g., B3LYP/6-311+G**) to compute properties like:

    • Molecular Electrostatic Potential (MEP): Visualizes electron-rich (negative potential) and electron-poor (positive potential) regions, predicting sites for non-covalent interactions.

    • HOMO/LUMO Energies: The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals help predict chemical reactivity and electronic transitions.

    • Dipole Moment: Quantifies the polarity of the molecule.

Molecular Docking for Binding Pose Prediction

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. For fluorinated oxazoles, docking simulations reveal how the changes in size, shape, and electronic profile influence binding affinity and selectivity. The altered electrostatic potential can guide the molecule to form unique interactions, such as halogen bonds or orthogonal dipole interactions, that are not possible with non-fluorinated analogs.

  • Protein Preparation: Obtain the crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the structure by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Generate a low-energy 3D conformer of the fluorinated oxazole derivative and assign appropriate atom types and charges.

  • Grid Generation: Define the binding site (active site) on the protein and generate a grid that encompasses this area for the docking calculation.

  • Docking Simulation: Run the docking algorithm (e.g., AutoDock, Glide) to sample various poses of the ligand within the active site.

  • Pose Analysis & Scoring: Analyze the resulting poses based on a scoring function, which estimates the binding free energy. The top-scoring poses represent the most probable binding modes.

cluster_0 Computational Workflow start Design Fluorinated Oxazole Derivative dft Quantum Mechanics (DFT) - MEP - HOMO/LUMO - Dipole Moment start->dft Predict Electronic Properties docking Molecular Docking - Binding Pose - Affinity Score start->docking dft->docking Inform Docking Parameters md Molecular Dynamics (MD) - Complex Stability - Conformational Analysis docking->md Validate Top Poses analysis Analyze Data & Prioritize Candidates docking->analysis md->analysis Assess Dynamic Behavior

Caption: A typical computational workflow for evaluating fluorinated derivatives.

Experimental Validation of Theoretical Predictions

While computational models are powerful, their predictions must be validated through rigorous experimental characterization.

Spectroscopic Characterization
  • ¹⁹F NMR Spectroscopy: This is the most direct technique for observing the fluorine atoms in a molecule. The chemical shift of the ¹⁹F signal provides detailed information about the local electronic environment, confirming the success of the fluorination reaction and providing structural insights.

  • ¹H and ¹³C NMR Spectroscopy: The presence of fluorine induces characteristic splitting patterns (J-coupling) in the signals of nearby hydrogen and carbon atoms, which can be invaluable for structure elucidation.

X-ray Crystallography

X-ray crystallography provides unambiguous, high-resolution data on the three-dimensional structure of a molecule in its solid state. It is the gold standard for confirming bond lengths, bond angles, and, most importantly, the specific intermolecular interactions that a fluorinated oxazole makes with its environment. This allows for direct comparison with the geometries and interactions predicted by DFT and molecular docking.

Photophysical Properties

Fluorination can significantly impact the photophysical properties of the oxazole core. The large dipole moments and altered electronic structure can tune the absorption and emission wavelengths. Some fluorinated oxazole derivatives have been shown to possess strong fluorescence, making them potentially useful as probes or imaging agents.[7][8]

Case Study: Predicted Impact of Fluorination on an Oxazole Scaffold

To illustrate these principles, consider a hypothetical 2,5-disubstituted oxazole core. The table below summarizes the predicted qualitative changes to key drug-like properties upon introducing different fluorine-containing groups at the 4-position of the oxazole ring.

PropertyParent (C4-H)Monofluoro (C4-F)Trifluoromethyl (C4-CF₃)Rationale
pKa (of N3) Baseline↓↓ (Lower) (Slightly Lower)Strong -I effect of single F is more proximal than the -I effect of the CF₃ group.
LogP Baseline (Higher)↑↑ (Much Higher)Both groups increase lipophilicity, with the larger CF₃ group having a greater effect.
Metabolic Stability Vulnerable↑↑ (Much Higher)↑↑ (Much Higher)The C4-H position is blocked from oxidative metabolism in both cases.
Binding Affinity Baseline (Higher) (Higher)Dependent on target, but both groups offer new dipole and/or steric interactions.

Conclusion and Future Outlook

The are dictated by the fundamental electronegativity of fluorine. This single atomic substitution triggers a cascade of changes in pKa, lipophilicity, metabolic stability, and intermolecular binding potential. By leveraging a synergistic workflow of computational modeling and experimental validation, researchers can rationally design and optimize fluorinated oxazole-based drug candidates with superior pharmacological profiles. Future advancements will likely focus on developing more nuanced computational models to predict the effects of fluorination on complex ADME-Tox properties and exploring novel, selective methods for installing fluorine and fluoroalkyl groups onto the oxazole scaffold.[3]

References

  • G. G. Z. Messick, K. S. M. Azevedo, P. F. N. F. Teixeira, S. J. F. Guimarães, C. R. S. de Andrade, "Synthetic Strategies to Access Fluorinated Azoles," National Institutes of Health (NIH), 2024. [Link]

  • M. A. Wani, M. A. Bhat, S. A. Wani, S. K. B. Sirajuddin, "Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties," Frontiers in Chemistry, 2022. [Link]

  • M. A. Wani, M. A. Bhat, S. A. Wani, S. K. B. Sirajuddin, "Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties," PubMed Central, 2022. [Link]

  • M. S. Al-Said, W. M. Basyouni, S. I. Al-aqeel, G. A. E. Mostafa, H. A. G. El-sherief, A. M. A. Al-deeb, "Importance of Fluorine in Benzazole Compounds," National Institutes of Health (NIH), 2020. [Link]

  • A. Rauf, S. Zaib, I. Khan, S. Al-Harrasi, J. Iqbal, "Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management," National Institutes of Health (NIH), 2023. [Link]

  • MySkinRecipes, "World Best Cosmetics/Food/Research Ingredient Portal," MySkinRecipes. [Link]

  • S. K. Guchhait, P. S, S. Bhadra, "Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C–H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions," ACS Publications, 2024. [Link]

  • L. M. De Coen, K. De Kime, M. D’hooghe, "Simple and Expedient Access to Novel Fluorinated Thiazolo- and Oxazolo[3,2-a]pyrimidin-7-one Derivatives and Their Functionalization via Palladium-Catalyzed Reactions," National Institutes of Health (NIH), 2022. [Link]

  • Y. Zhang, Y. Yao, Y. Zhang, D. Luo, G. Chen, Y. Duan, "Fluorination Improves the Electro-Optical Properties of Benzoxazole-Terminated Liquid Crystals in High Birefringence Liquid Crystal Mixtures: Experimental and Theoretical Investigations," MDPI, 2023. [Link]

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Exploratory

The Oxazole Carboxylic Acid Moiety: A Technical Guide to Its Fundamental Chemistry and Application in Drug Discovery

Abstract The oxazole carboxylic acid scaffold is a cornerstone in modern medicinal chemistry, offering a unique combination of electronic properties, structural rigidity, and synthetic versatility. As a privileged hetero...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The oxazole carboxylic acid scaffold is a cornerstone in modern medicinal chemistry, offering a unique combination of electronic properties, structural rigidity, and synthetic versatility. As a privileged heterocyclic motif, its incorporation into molecular frameworks can profoundly influence pharmacological activity, metabolic stability, and pharmacokinetic profiles. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the fundamental chemistry of the oxazole carboxylic acid moiety. We will explore its structural and electronic underpinnings, key synthetic routes, characteristic reactivity, and strategic applications in drug design, supported by field-proven insights and detailed experimental protocols.

Introduction: The Strategic Value of the Oxazole Carboxylic Acid Core

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom at the 1- and 3-positions, respectively.[1][2] This arrangement imparts a unique electronic character, blending the properties of the electron-rich furan with the electron-deficient pyridine.[3] When substituted with a carboxylic acid, this moiety becomes a powerful building block in drug design.[4][5] Its value stems from several key attributes:

  • Bioisosteric Potential: The oxazole ring can serve as a rigid, metabolically stable bioisostere for labile groups like amides, while the carboxylic acid provides a crucial interaction point for biological targets.[6][7]

  • Modulation of Physicochemical Properties: The defined geometry and polarity of the scaffold allow for fine-tuning of properties such as solubility, lipophilicity, and hydrogen bonding capacity.

  • Synthetic Tractability: A wealth of established and modern synthetic methods provides reliable access to variously substituted oxazole carboxylic acids, enabling extensive structure-activity relationship (SAR) studies.[8]

This guide will deconstruct the core chemical principles that make this moiety an indispensable tool for the medicinal chemist.

Structural and Electronic Properties

The Oxazole Ring: An Electron-Deficient Aromatic System

The aromaticity of the oxazole ring arises from the delocalization of six π-electrons.[8] However, the high electronegativity of the oxygen atom and the pyridine-like nature of the nitrogen atom create a significant dipole moment and an uneven distribution of electron density.[3] This renders the ring electron-deficient compared to benzene, which profoundly impacts its reactivity.[9]

The relative electron density at the carbon positions follows the order C4 > C5 > C2, making the C2 position the most electron-deficient.[9] This electronic landscape dictates the regioselectivity of various reactions.

Diagram: Electronic Properties of the Oxazole Ring

Caption: Key electronic features of the oxazole scaffold.

Acidity and Basicity

Two key pKa values define the moiety's behavior in physiological and reaction media: the basicity of the ring nitrogen and the acidity of the carboxylic acid proton.

  • Ring Basicity: The lone pair of electrons on the nitrogen atom is part of the sp² hybrid orbitals and is available for protonation. However, the electron-withdrawing nature of the ring oxygen makes oxazole a very weak base. The conjugate acid of oxazole has a pKa of approximately 0.8, significantly less basic than pyridine (pKa ≈ 5.2).[1][2][10]

  • Carboxylic Acid Acidity: The electron-withdrawing character of the oxazole ring enhances the acidity of the carboxylic acid group compared to simple aliphatic acids. The exact pKa is position-dependent.

MoietyPredicted pKaReferenceNotes
Benzoic Acid (for comparison)4.2Standard ValueA common aromatic acid baseline.
Oxazole-4-carboxylic acid 3.39 ± 0.10 [11]More acidic than benzoic acid due to the inductive electron withdrawal of the heterocyclic ring.
Oxazole-2-carboxylic acid No data found-Expected to be the most acidic isomer due to the proximity of the -COOH group to both the N and O heteroatoms.
Oxazole-5-carboxylic acid No data found-Acidity is likely intermediate between the 2- and 4-isomers, influenced primarily by the adjacent oxygen atom.

Note: The pKa of the C-H proton at the C2 position is ~20, making it susceptible to deprotonation only by strong organometallic bases.[12]

Synthesis of Oxazole Carboxylic Acids

Accessing this scaffold typically involves either constructing the ring with the acid (or its ester precursor) already in place or by functionalizing a pre-formed oxazole.

The Robinson-Gabriel Synthesis

A classic and robust method for forming the oxazole core is the Robinson-Gabriel synthesis. This reaction involves the acid-catalyzed cyclodehydration of a 2-acylamino-ketone.[5][13][14] To synthesize an oxazole-4-carboxylic acid ester, the starting material is typically an α-acylamino derivative of a β-keto ester, such as diethyl 2-(benzamido)malonate.

Diagram: Robinson-Gabriel Synthesis Workflow

G start 2-Acylamino-β-ketoester reagent Dehydrating Agent (e.g., H₂SO₄, P₂O₅, POCl₃) start->reagent Introduce Acid Catalyst intermediate Cyclization to Oxazoline Intermediate start->intermediate Intramolecular Attack reagent->intermediate product Dehydration to Aromatic Oxazole-4-carboxylate Ester intermediate->product Elimination of Water hydrolysis Saponification (e.g., LiOH, NaOH) product->hydrolysis Ester Cleavage final_product Oxazole-4-carboxylic Acid hydrolysis->final_product

Caption: General workflow for the Robinson-Gabriel synthesis.

Experimental Protocol: Synthesis of Ethyl 2-Phenyl-oxazole-4-carboxylate

This protocol is a representative example based on the principles of the Robinson-Gabriel synthesis.

  • Reaction Setup: To a stirred solution of diethyl 2-(benzamido)malonate (1.0 eq) in a suitable high-boiling solvent (e.g., toluene or xylenes), cautiously add concentrated sulfuric acid (2.0 eq) at room temperature.

  • Cyclodehydration: Heat the reaction mixture to reflux (typically 110-140 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Cool the mixture to room temperature and carefully pour it over crushed ice. Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ethyl 2-phenyl-oxazole-4-carboxylate.

  • Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Modern Synthetic Approaches

While classic methods are reliable, modern chemistry offers more direct and often milder routes:

  • Direct Synthesis from Carboxylic Acids: Recent methods allow for the one-pot synthesis of oxazoles directly from carboxylic acids, often using activating agents like triflylpyridinium reagents or catalytic systems with copper or silver.[2][15] These methods avoid the pre-formation of activated acid derivatives.

  • C-H Carboxylation: For certain oxazoles, direct C-H carboxylation at the C2 position can be achieved using strong bases and a carbon dioxide source. However, the resulting oxazole-2-carboxylic acids are often unstable and are typically converted in situ to more stable derivatives like amides or esters.[15]

Reactivity of the Oxazole Carboxylic Acid Moiety

The reactivity can be considered in two parts: reactions involving the heterocyclic ring and reactions of the carboxylic acid group.

Ring Reactivity
  • Electrophilic Substitution: The electron-deficient nature of the ring generally disfavors electrophilic aromatic substitution. When forced, substitution occurs preferentially at the most electron-rich C5 position, especially if activating groups are present on the ring.[8][16]

  • Nucleophilic Attack & Deprotonation: The C2 position is the most electrophilic and bears the most acidic proton. Strong bases like n-butyllithium can deprotonate C2, but the resulting 2-lithio-oxazole is often in equilibrium with a ring-opened isonitrile, which can complicate subsequent reactions.[1] Nucleophilic aromatic substitution is feasible at C2 if a good leaving group is present.

  • Decarboxylation: A critical and often-undesired reaction is decarboxylation. Oxazole carboxylic acids, particularly the 2- and 4-isomers, can be unstable and lose CO₂, especially upon heating or under certain reaction conditions.[15] This instability is a key consideration during synthesis, purification, and storage. 5-Hydroxyoxazole-4-carboxylic acids are known to be particularly prone to both hydrolysis and decarboxylation.[4]

Carboxylic Acid Reactivity: Amide Bond Formation

The carboxylic acid group undergoes standard transformations, with its reactivity influenced by the electron-withdrawing nature of the oxazole ring. Amide bond formation is the most common and vital reaction in a drug discovery context. Standard peptide coupling reagents are highly effective.

Diagram: HATU-Mediated Amide Coupling Workflow

G cluster_reactants Reactants cluster_reagents Reagents & Conditions Acid Oxazole Carboxylic Acid (1.0 eq) HATU HATU (1.1 eq) Amine Primary/Secondary Amine (1.1 eq) Intermediate Formation of OAt-Active Ester Amine->Intermediate Nucleophilic Attack HATU->Intermediate Activation Base Base (e.g., DIPEA, 2-3 eq) Solvent Anhydrous Solvent (e.g., DMF, DCM) Temp 0°C to RT Product Amide Product Intermediate->Product

Caption: Key steps in a typical HATU-mediated amide coupling.

Experimental Protocol: HATU-Mediated Amide Coupling

This protocol is a general procedure for coupling an amine to an oxazole carboxylic acid and should be optimized for specific substrates.

  • Reagent Preparation: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the oxazole carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Activation: Add the amine (1.0-1.2 eq), followed by a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0-3.0 eq). Cool the mixture to 0 °C in an ice bath.

  • Coupling: Add the coupling reagent, such as HATU (1.1 eq), portion-wise to the stirred solution.[11][17][18] Allow the reaction to slowly warm to room temperature and stir for 1-18 hours. Monitor progress by TLC or LC-MS until the carboxylic acid is consumed.

  • Workup: Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl. Dilute with an appropriate organic solvent (e.g., ethyl acetate).

  • Extraction: Wash the organic layer successively with 5% aqueous citric acid (if DIPEA was used), saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography or preparative HPLC to obtain the desired amide.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Applications in Medicinal Chemistry

The oxazole carboxylic acid moiety is a versatile tool for addressing challenges in drug design.

  • Improving Pharmacokinetics: Carboxylic acids are often associated with rapid clearance. Converting them to bioisosteres can improve metabolic stability and half-life. While the oxazole ring itself is generally stable, the entire moiety offers a different steric and electronic presentation to metabolic enzymes compared to a simple benzoic acid, which can be beneficial.

  • Scaffold Hopping and IP Generation: Replacing a known acidic core (e.g., a phenylacetic acid) with an oxazole carboxylic acid represents a valid scaffold hopping strategy. This can lead to new chemical entities with distinct biological profiles and novel intellectual property.

  • Vectorial Orientation: The rigid five-membered ring places the carboxylic acid vector in a well-defined spatial orientation relative to other substituents. This is critical for optimizing interactions with specific residues in a target's binding pocket, where precise geometry is paramount for potency and selectivity.

While specific drug examples where an oxazole carboxylic acid is a direct bioisostere of another acid are not prominently documented, the strategic replacement of carboxylic acids with various heterocyclic acidic mimics is a well-established principle in medicinal chemistry to overcome issues like poor membrane permeability or to fine-tune acidity.[6][7][19]

Conclusion

The fundamental chemistry of the oxazole carboxylic acid moiety is a study in the strategic exploitation of heterocyclic electronics. Its electron-deficient aromatic core provides stability while influencing the acidity and reactivity of the crucial carboxylic acid functional group. Mastery of its synthesis, particularly through robust methods like the Robinson-Gabriel pathway, and an understanding of its derivatization via modern coupling chemistry, are essential skills for the medicinal chemist. The inherent instability of certain isomers to decarboxylation presents a challenge that demands careful experimental design. Ultimately, the oxazole carboxylic acid scaffold provides a sophisticated platform for modulating molecular properties, enabling the rational design of next-generation therapeutics.

References

  • Accessing diverse azole carboxylic acid building blocks via mild CH carboxylation: Parallel, one-pot amide couplings and. ChemRxiv. [Link]

  • Oxazole. Wikipedia. [Link]

  • One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. Journal of Synthetic Chemistry. [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. [Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design. PMC - PubMed Central. [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. [Link]

  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC - NIH. [Link]

  • Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Slideshare. [Link]

  • One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. ResearchGate. [Link]

  • Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. ResearchGate. [Link]

  • Oxazole-4-carboxylic acid. Five Chongqing Chemdad Co., Ltd. [Link]

  • The Chemist's Playbook: Impactful Bioisosteres for Modern Drug Design. YouTube. [Link]

  • Amide Synthesis. Fisher Scientific. [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. ResearchGate. [Link]

  • pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

  • Scheme.3. The Robinson-Gabriel synthesis for oxazole. ResearchGate. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. [Link]

  • Oxazole-5-carboxylic Acid. PubChem - NIH. [Link]

  • Robinson–Gabriel synthesis. Wikipedia. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic Acid in Drug Discovery

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and biological evaluation of 5-(4-Fluorophenyl)-1,3-oxazole-4-carb...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and biological evaluation of 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid, a promising scaffold in medicinal chemistry. This document outlines detailed protocols for its synthesis and application in anticancer, anti-inflammatory, and antimicrobial research, underpinned by established scientific principles and methodologies.

Introduction: The Significance of the Oxazole Scaffold

The oxazole ring is a five-membered heterocyclic motif containing one nitrogen and one oxygen atom, recognized as a "privileged scaffold" in medicinal chemistry.[1] Its unique structural and electronic properties enable diverse interactions with biological targets, leading to a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3] The incorporation of a 4-fluorophenyl group at the 5-position and a carboxylic acid at the 4-position of the oxazole ring presents a molecule with significant potential for targeted therapeutic interventions. The fluorine atom can enhance metabolic stability and binding affinity, while the carboxylic acid moiety can act as a key hydrogen bonding partner with biological targets.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid is crucial for its application in drug discovery.

PropertyValueSource
Molecular Formula C₁₀H₆FNO₃[4]
Molecular Weight 207.16 g/mol [4]
SMILES C1=C(C=CC(=C1)F)C2=C(C(=O)O)N=CO2[4]
Topological Polar Surface Area (TPSA) 63.33 Ų[4]
LogP (calculated) 2.1789[4]
Hydrogen Bond Acceptors 3[4]
Hydrogen Bond Donors 1[4]

Synthesis and Characterization

The synthesis of 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid can be achieved through a multi-step process, culminating in the hydrolysis of its ethyl ester precursor. The following protocol is a robust method adapted from established oxazole synthesis methodologies.[5][6]

Diagram of the Synthetic Pathway

G A 4-Fluorobenzaldehyde C Ethyl 5-(4-fluorophenyl)-1,3-oxazole-4-carboxylate A->C K2CO3, Methanol (Van Leusen Reaction) B Ethyl Isocyanoacetate B->C D 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid C->D LiOH, THF/H2O (Hydrolysis) G Start Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Start->NMR MS Mass Spectrometry (HRMS) Start->MS IR FT-IR Spectroscopy Start->IR MP Melting Point Analysis Start->MP Purity Purity Assessment (HPLC) NMR->Purity MS->Purity IR->Purity MP->Purity Final Characterized Compound Purity->Final

Sources

Application

Application Notes &amp; Protocols: Evaluating 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic Acid as a Selective PDE4 Inhibitor

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid as a potential inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid as a potential inhibitor of Phosphodiesterase 4 (PDE4). We delve into the scientific rationale, provide detailed, field-proven protocols for in vitro and cell-based assays, and offer insights into the causality behind experimental design. Our goal is to equip researchers with the necessary tools to rigorously validate this compound's mechanism of action and therapeutic potential.

Scientific Foundation: The Rationale for Targeting PDE4

Phosphodiesterase 4 (PDE4) is a critical enzyme in the regulation of intracellular signaling.[1][2] Specifically, it governs the degradation of cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger that plays a pivotal role in modulating a vast array of cellular functions.[3][4] In immune and inflammatory cells, PDE4 is the predominant PDE isoform.[5][6] Its inhibition leads to an accumulation of intracellular cAMP, which in turn activates downstream effectors like Protein Kinase A (PKA).[7][8] This cascade ultimately suppresses inflammatory responses by downregulating the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and IL-6.[1][9]

Dysregulation of PDE4 activity is implicated in a multitude of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), psoriasis, atopic dermatitis, and psoriatic arthritis.[1][6] Consequently, PDE4 has emerged as a highly attractive therapeutic target for the development of novel anti-inflammatory agents.[2][3] The oxazole scaffold has been identified as a promising pharmacophore for potent and selective PDE4 inhibitors, making 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid a compound of significant interest.[10]

The PDE4 Signaling Pathway

Inhibition of PDE4 disrupts the hydrolysis of cAMP to the inactive AMP. The resulting increase in cAMP levels activates PKA, which then phosphorylates the cAMP Response Element-Binding protein (CREB). Phosphorylated CREB (pCREB) translocates to the nucleus, where it modulates gene transcription, leading to a decrease in the expression of pro-inflammatory mediators and an increase in anti-inflammatory cytokines.[7][9]

PDE4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR AC Adenylyl Cyclase GPCR->AC Stimulus cAMP cAMP AC->cAMP Converts ATP ATP PDE4 PDE4 cAMP->PDE4 Substrate PKA PKA cAMP->PKA Activates AMP AMP (Inactive) PDE4->AMP Hydrolyzes pCREB_cyto pCREB PKA->pCREB_cyto Phosphorylates CREB pCREB_nuc pCREB pCREB_cyto->pCREB_nuc Translocates Inhibitor 5-(4-Fluorophenyl)-1,3- oxazole-4-carboxylic acid Inhibitor->PDE4 Inhibits Gene Gene Transcription pCREB_nuc->Gene Modulates Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) Gene->Cytokines

Figure 1: Mechanism of PDE4 Inhibition.

Compound Profile: 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid

Before initiating biological assays, it is crucial to understand the physicochemical properties of the test compound. This information is vital for proper handling, storage, and preparation of stock solutions.

PropertyValueSource
CAS Number 1083246-33-6[ChemScene][11]
Molecular Formula C₁₀H₆FNO₃[ChemScene][11]
Molecular Weight 207.16 g/mol [ChemScene][11]
Purity ≥98% (Recommended)[ChemScene][11]
Appearance White to off-white solidN/A
Solubility Soluble in DMSO, DMFN/A
Storage Store at -20°C, protect from lightN/A

Protocol I: In Vitro PDE4B1 Enzyme Inhibition Assay

Objective: To determine the direct inhibitory potency (IC₅₀) of 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid on purified recombinant human PDE4B1 enzyme.

Principle: This assay measures the hydrolysis of a fluorescein-labeled cAMP substrate (cAMP-FAM) by PDE4B1. When hydrolyzed, a specific binding agent recognizes the resulting free phosphate group, forming a large, slow-rotating complex. This change is detected as an increase in fluorescence polarization (FP). An inhibitor will prevent this hydrolysis, resulting in a low FP signal.[12]

Materials & Reagents
  • Enzyme: Recombinant Human PDE4B1 (e.g., BPS Bioscience, Cat. #60041)

  • Substrate: FAM-cAMP (e.g., Molecular Devices)

  • Assay Kit: PDE4B1 Assay Kit (e.g., BPS Bioscience, Cat. #60341) or individual components (Assay Buffer, Binding Agent)

  • Test Compound: 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid

  • Positive Control: Roflumilast (known potent PDE4 inhibitor)

  • Vehicle: DMSO (Dimethyl sulfoxide), cell culture grade

  • Microplates: Black, low-volume, 384-well microplates

  • Instrumentation: Microplate reader capable of measuring fluorescence polarization

Experimental Workflow
Figure 2: In Vitro PDE4B1 Inhibition Assay Workflow.
Step-by-Step Protocol
  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound and Roflumilast in 100% DMSO.

    • Perform a serial dilution (e.g., 1:3) of the compounds in DMSO to create a concentration gradient (e.g., 10 mM to 0.5 µM). This will be the "intermediate plate."

    • Further dilute the intermediate plate into Assay Buffer to create the final working concentrations. The final DMSO concentration in the assay well should not exceed 1%. Causality: High DMSO concentrations can inhibit enzyme activity and interfere with the assay.

  • Assay Plate Setup:

    • Add 2.5 µL of the diluted compounds, positive control (Roflumilast), or vehicle (DMSO in Assay Buffer for "No Inhibitor" and "No Enzyme" controls) to the 384-well plate.

  • Enzyme Addition:

    • Thaw the PDE4B1 enzyme on ice. Dilute it to the working concentration specified by the manufacturer in cold Assay Buffer.

    • Add 5 µL of the diluted PDE4B1 enzyme solution to all wells except the "No Enzyme" control wells. Add 5 µL of Assay Buffer to the "No Enzyme" wells.

    • Incubate for 15 minutes at room temperature. Causality: This pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Substrate Addition & Reaction:

    • Add 2.5 µL of the FAM-cAMP substrate solution to all wells.[13]

    • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Detection:

    • Add 5 µL of the Binding Agent to all wells.

    • Incubate for another 30 minutes at room temperature.

  • Data Acquisition:

    • Read the fluorescence polarization on a compatible microplate reader (Excitation ≈ 485 nm, Emission ≈ 530 nm).

Data Analysis
  • Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (FP_sample - FP_no_enzyme) / (FP_no_inhibitor - FP_no_enzyme))

  • Plot the % Inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic (4PL) curve to determine the IC₅₀ value (the concentration at which 50% of the enzyme activity is inhibited).

Expected Results (Hypothetical Data)
CompoundPDE4B1 IC₅₀ (nM)
5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid85.2
Roflumilast (Positive Control)2.5

Protocol II: Cell-Based CRE-Luciferase Reporter Assay

Objective: To assess the ability of the test compound to inhibit PDE4 activity in a cellular context, leading to an increase in cAMP-driven gene transcription.

Principle: This assay utilizes a cell line (e.g., HEK293) stably transfected with a luciferase reporter gene under the control of a cAMP Response Element (CRE). Intracellular cAMP levels are first stimulated with Forskolin (an adenylyl cyclase activator). In the presence of active PDE4, this cAMP is degraded, resulting in low luciferase expression. A PDE4 inhibitor will prevent this degradation, leading to high cAMP levels, activation of the CRE promoter, and a strong luminescent signal.[14]

Materials & Reagents
  • Cell Line: HEK293 or CHO cells stably expressing a CRE-luciferase reporter construct.

  • Culture Medium: DMEM or F-12 supplemented with 10% FBS, antibiotics, and selection agent (if applicable).

  • Stimulant: Forskolin.

  • Test Compound: 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid.

  • Positive Control: Roflumilast.

  • Vehicle: DMSO.

  • Microplates: White, opaque, 96-well cell culture plates.

  • Lysis & Detection Reagent: Luciferase assay system (e.g., Promega ONE-Glo™).

  • Instrumentation: Luminometer.

Experimental Workflow
Figure 3: Cell-Based CRE-Luciferase Assay Workflow.
Step-by-Step Protocol
  • Cell Seeding:

    • Harvest and count cells. Seed the cells into a 96-well white plate at a density of 20,000-40,000 cells/well in 100 µL of culture medium.

    • Incubate for 18-24 hours at 37°C, 5% CO₂. Causality: This allows cells to adhere and enter a logarithmic growth phase, ensuring a consistent physiological state.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and Roflumilast in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compounds, controls, or vehicle.

    • Incubate for 60 minutes at 37°C, 5% CO₂.

  • Cell Stimulation:

    • Prepare a working solution of Forskolin in culture medium to achieve a final concentration of ~1-10 µM (this should be optimized for your specific cell line to give a robust but sub-maximal signal).

    • Add 10 µL of the Forskolin solution to all wells except the "Unstimulated" control. Add 10 µL of medium to the unstimulated wells.

    • Incubate for 4-6 hours at 37°C, 5% CO₂. Causality: This incubation period is required for the transcriptional machinery to produce a measurable amount of luciferase protein.

  • Luminescence Detection:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 20 minutes.

    • Prepare the luciferase assay reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well.

    • Incubate for 10 minutes at room temperature on a plate shaker to ensure complete cell lysis.

    • Read the luminescence on a plate-reading luminometer.

Data Analysis
  • Normalize the data by setting the "Unstimulated" control as 0% activity and the "Forskolin + Vehicle" control as 100% activity.

  • Plot the normalized luminescence against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic (4PL) curve to determine the EC₅₀ value (the concentration that produces 50% of the maximal response).

Future Directions: In Vivo Validation

While in vitro and cell-based assays are critical for establishing mechanism and potency, in vivo studies are necessary to evaluate therapeutic efficacy. A common model for assessing anti-inflammatory activity is the lipopolysaccharide (LPS)-induced inflammation model in rodents. In this model, administration of the test compound prior to an LPS challenge should result in a dose-dependent reduction of pro-inflammatory cytokines (e.g., TNF-α) in the plasma or bronchoalveolar lavage fluid.[15] Another relevant model is the phorbol 12-myristate 13-acetate (PMA)-induced mouse ear edema model, which provides a measure of topical anti-inflammatory activity.[16] Success in these models would provide strong rationale for advancing 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid into more complex disease models and further preclinical development.

References

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  • ResearchGate. (2022). Phosphodiesterase-4 inhibitors: a review of current developments (2013-2021). ResearchGate. Available at: [Link]

  • MDPI. (2022). Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. MDPI. Available at: [Link]

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Method

Protocol for the Synthesis of 5-Aryl-1,3-Oxazole-4-Carboxylic Acids: A Guide for Medicinal and Process Chemistry

Introduction: The Significance of 5-Aryl-1,3-Oxazole-4-Carboxylic Acids in Drug Discovery The 1,3-oxazole scaffold is a privileged heterocyclic motif frequently encountered in a wide array of biologically active molecule...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 5-Aryl-1,3-Oxazole-4-Carboxylic Acids in Drug Discovery

The 1,3-oxazole scaffold is a privileged heterocyclic motif frequently encountered in a wide array of biologically active molecules and approved pharmaceuticals. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a valuable component in the design of novel therapeutic agents. Specifically, the 5-aryl-1,3-oxazole-4-carboxylic acid core is of significant interest to researchers in drug development due to its presence in compounds exhibiting a range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. The strategic placement of the aryl group at the 5-position and the carboxylic acid at the 4-position allows for diverse functionalization, enabling the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profiles.

This application note provides detailed, field-proven protocols for the synthesis of 5-aryl-1,3-oxazole-4-carboxylic acids, targeting researchers, medicinal chemists, and process development scientists. We will explore two robust and versatile synthetic strategies: a modern one-pot approach directly from carboxylic acids and a classic Robinson-Gabriel synthesis. Each protocol is presented with a step-by-step methodology, an explanation of the underlying chemical principles, and visual aids to facilitate understanding and implementation.

Methodology 1: One-Pot Synthesis from Aryl Carboxylic Acids and Ethyl Isocyanoacetate

This modern approach, adapted from the work of Chavan et al., offers an efficient and scalable route to 5-aryl-1,3-oxazole-4-carboxylic esters directly from readily available starting materials.[1] The subsequent hydrolysis of the ester furnishes the desired carboxylic acid. This method is characterized by its operational simplicity and broad substrate scope.

Chemical Principle and Rationale

The reaction proceeds through the in situ activation of the aryl carboxylic acid using a triflylpyridinium reagent, forming a highly reactive acylpyridinium salt. This intermediate is then trapped by the nucleophilic carbanion of ethyl isocyanoacetate, generated by a non-nucleophilic base such as 4-dimethylaminopyridine (DMAP). The resulting adduct undergoes intramolecular cyclization and dehydration to afford the stable aromatic oxazole ring. The choice of a non-nucleophilic base is critical to avoid competing reactions with the activated carboxylic acid. The triflylpyridinium reagent is a powerful activator, allowing the reaction to proceed under mild conditions.

Experimental Workflow

workflow1 start Start Materials: Aryl Carboxylic Acid, Ethyl Isocyanoacetate, Triflylpyridinium Reagent, DMAP, Solvent reaction One-Pot Reaction: 1. Activation of Carboxylic Acid 2. Nucleophilic Addition 3. Cyclization/Dehydration start->reaction workup Aqueous Workup & Extraction reaction->workup purification_ester Column Chromatography workup->purification_ester ester_product Ethyl 5-Aryl-1,3-oxazole-4-carboxylate purification_ester->ester_product hydrolysis Ester Hydrolysis (e.g., LiOH, THF/H2O) ester_product->hydrolysis acidification Acidification (e.g., HCl) hydrolysis->acidification purification_acid Recrystallization/ Purification acidification->purification_acid final_product 5-Aryl-1,3-oxazole-4-carboxylic Acid purification_acid->final_product

Figure 1: Workflow for the one-pot synthesis of 5-aryl-1,3-oxazole-4-carboxylic acids.
Detailed Protocol: Synthesis of 5-Phenyl-1,3-oxazole-4-carboxylic Acid

Part A: Synthesis of Ethyl 5-Phenyl-1,3-oxazole-4-carboxylate

  • Reagent Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add benzoic acid (1.22 g, 10 mmol), ethyl isocyanoacetate (1.24 g, 11 mmol), and 4-(dimethylamino)pyridine (DMAP, 2.69 g, 22 mmol).

  • Dissolution: Add 40 mL of anhydrous dichloromethane (DCM) to the flask and stir the mixture at room temperature until all solids are dissolved.

  • Activation: In a separate dry flask, prepare a solution of the triflylpyridinium reagent (e.g., N-(trifluoromethylsulfonyl)pyridinium triflate, 1.1 equivalents) in 10 mL of anhydrous DCM.

  • Reaction Initiation: Slowly add the triflylpyridinium reagent solution to the reaction mixture at 0 °C (ice bath).

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Extraction: Upon completion, quench the reaction by adding 50 mL of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford ethyl 5-phenyl-1,3-oxazole-4-carboxylate as a solid.

Part B: Hydrolysis to 5-Phenyl-1,3-oxazole-4-carboxylic Acid

  • Dissolution: Dissolve the purified ethyl 5-phenyl-1,3-oxazole-4-carboxylate (10 mmol) in a mixture of tetrahydrofuran (THF, 40 mL) and water (20 mL) in a 100 mL round-bottom flask.

  • Saponification: Add lithium hydroxide monohydrate (LiOH·H₂O, 0.84 g, 20 mmol) to the solution and stir at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting ester.

  • Solvent Removal: Remove the THF under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M hydrochloric acid (HCl). A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-phenyl-1,3-oxazole-4-carboxylic acid.

Methodology 2: The Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classic and reliable method for the formation of oxazoles.[2][3] It involves the cyclodehydration of an α-acylamino ketone. For the synthesis of 5-aryl-1,3-oxazole-4-carboxylic acid esters, the key intermediate is an ethyl 2-(arylamido)-3-oxobutanoate.

Chemical Principle and Rationale

This two-step process begins with the N-acylation of an α-amino-β-ketoester, such as ethyl 2-amino-3-oxobutanoate, with an aryl acyl chloride. This reaction, typically performed in the presence of a mild base like pyridine, yields the α-acylamino-β-ketoester intermediate. The subsequent cyclodehydration is acid-catalyzed, commonly using sulfuric acid or polyphosphoric acid. The acid protonates the ketone carbonyl, making it more electrophilic and susceptible to intramolecular attack by the amide oxygen, forming a five-membered ring intermediate. Subsequent dehydration leads to the formation of the aromatic oxazole ring.

Experimental Workflow

workflow2 start Start Materials: Ethyl 2-amino-3-oxobutanoate, Aryl Acyl Chloride, Pyridine, Dehydrating Agent acylation N-Acylation start->acylation intermediate Ethyl 2-(arylamido)-3-oxobutanoate acylation->intermediate cyclodehydration Acid-Catalyzed Cyclodehydration intermediate->cyclodehydration workup Neutralization & Extraction cyclodehydration->workup purification_ester Recrystallization/ Column Chromatography workup->purification_ester ester_product Ethyl 5-Aryl-1,3-oxazole-4-carboxylate purification_ester->ester_product hydrolysis Ester Hydrolysis (e.g., NaOH, EtOH/H2O) ester_product->hydrolysis acidification Acidification (e.g., HCl) hydrolysis->acidification final_product 5-Aryl-1,3-oxazole-4-carboxylic Acid acidification->final_product

Figure 2: Workflow for the Robinson-Gabriel synthesis of 5-aryl-1,3-oxazole-4-carboxylic acids.
Detailed Protocol: Synthesis of 5-Phenyl-1,3-oxazole-4-carboxylic Acid

Part A: Synthesis of Ethyl 2-(benzamido)-3-oxobutanoate

  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve ethyl 2-amino-3-oxobutanoate hydrochloride (1.82 g, 10 mmol) in 30 mL of anhydrous pyridine at 0 °C.

  • Acylation: Slowly add benzoyl chloride (1.41 g, 10 mmol) to the cooled solution with stirring.

  • Reaction: Allow the reaction mixture to stir at room temperature for 12-16 hours.

  • Workup: Pour the reaction mixture into 100 mL of ice-water. A solid precipitate should form.

  • Isolation: Collect the crude product by vacuum filtration and wash thoroughly with water. The product can be further purified by recrystallization from ethanol.

Part B: Cyclodehydration to Ethyl 5-Phenyl-1,3-oxazole-4-carboxylate

  • Reaction Setup: Place the dried ethyl 2-(benzamido)-3-oxobutanoate (10 mmol) in a 50 mL round-bottom flask.

  • Dehydration: Carefully add 20 mL of concentrated sulfuric acid at 0 °C.

  • Reaction: Stir the mixture at room temperature for 1-2 hours.

  • Workup: Slowly pour the reaction mixture onto crushed ice.

  • Neutralization and Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield ethyl 5-phenyl-1,3-oxazole-4-carboxylate.

Part C: Hydrolysis to 5-Phenyl-1,3-oxazole-4-carboxylic Acid

Follow the hydrolysis procedure outlined in Methodology 1, Part B.

Comparative Data

ParameterMethodology 1 (One-Pot)Methodology 2 (Robinson-Gabriel)
Starting Materials Aryl carboxylic acid, ethyl isocyanoacetateEthyl 2-amino-3-oxobutanoate, aryl acyl chloride
Number of Steps 2 (including hydrolysis)3 (including hydrolysis)
Typical Yields Good to excellentModerate to good
Reaction Conditions MildCan require strong acids
Substrate Scope BroadGenerally good
Key Advantages High efficiency, operational simplicityWell-established, reliable

Conclusion and Future Perspectives

The synthesis of 5-aryl-1,3-oxazole-4-carboxylic acids is a critical endeavor in the field of medicinal chemistry. The two detailed protocols presented herein offer robust and versatile strategies for accessing this important molecular scaffold. The modern one-pot approach provides a more streamlined and efficient route, while the classic Robinson-Gabriel synthesis remains a reliable and well-understood alternative. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale, and the specific functionalities of the target molecule. Further research in this area may focus on the development of even more atom-economical and environmentally benign synthetic methods, as well as the expansion of the substrate scope to include more complex and diverse aryl substituents.

References

  • Chavan, L. N., Pashikanti, G., Goodman, M. M., & Liebeskind, L. S. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 90(10), 3727-3732. [Link]

  • Wasserman, H. H., & Vinick, F. J. (1973). The Mechanism of the Robinson-Gabriel Synthesis of Oxazoles. The Journal of Organic Chemistry, 38(13), 2374–2377.
  • Potts, K. T. (1961). The Chemistry of 1,2,4-Triazoles. Chemical Reviews, 61(2), 87–127.
  • Turchi, I. J. (Ed.). (1986). Oxazoles. John Wiley & Sons.
  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.
  • Van Leusen, A. M., Hoogenboom, B. E., & Siderius, H. (1972). A new synthesis of oxazoles from aldehydes and tosylmethylisocyanide. Tetrahedron Letters, 13(23), 2369-2372.
  • Murai, K., Takahara, Y., Matsushita, T., Komatsu, H., & Fujioka, H. (2010). Facile preparation of oxazole-4-carboxylates and 4-ketones from aldehydes using 3-oxazoline-4-carboxylates as intermediates. Organic Letters, 12(15), 3456–3459. [Link]

  • PrepChem. (2023). Preparation of ethyl 2-ethyl-3-oxobutanoate. [Link]

  • Patil, S. A., Patil, R., & Patil, S. A. (2012).
  • PubChem. (n.d.). Ethyl 2-amino-3-oxobutanoate. National Center for Biotechnology Information. [Link]

  • Chavan, L. N., Pashikanti, G., Goodman, M. M., & Liebeskind, L. S. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Robinson-Gabriel Oxazole Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). van Leusen Oxazole Synthesis. [Link]

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  • ResearchGate. (2016). Scheme.3. The Robinson-Gabriel synthesis for oxazole. [Link]

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Application

Application Notes &amp; Protocols: 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic Acid as a Pivotal Intermediate in Pharmaceutical Synthesis

Abstract This document provides a comprehensive technical guide on the synthesis and application of 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid, a key heterocyclic building block in modern medicinal chemistry. We pr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide on the synthesis and application of 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid, a key heterocyclic building block in modern medicinal chemistry. We present a detailed, optimized protocol for the synthesis of this intermediate via a modified Van Leusen oxazole synthesis. Furthermore, we illustrate its utility through a step-by-step protocol for the synthesis of a novel potential inhibitor of Dihydrolipoamide Dehydrogenase (DLDH), a significant target in metabolic and oncological research. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their discovery programs.

Introduction: The Strategic Importance of the Oxazole Scaffold

The 1,3-oxazole ring is a privileged heterocyclic motif frequently incorporated into a wide array of biologically active molecules.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a desirable scaffold in drug design.[2] Oxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[1][3][4]

The subject of this guide, 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid, is a particularly valuable intermediate. The key features of this molecule are:

  • The 5-Aryl Substitution: The (4-fluorophenyl) group at the 5-position enhances lipophilicity and can improve pharmacokinetic properties, such as membrane permeability and metabolic resistance. The fluorine atom is a common bioisostere for a hydrogen atom, often leading to improved binding affinity and metabolic stability.[5]

  • The 4-Carboxylic Acid Handle: This functional group provides a versatile point for synthetic elaboration. It can be readily converted into amides, esters, or other functional groups, allowing for the systematic exploration of chemical space and the generation of compound libraries for structure-activity relationship (SAR) studies. Carboxylic acid bioisosteres are also a key area of medicinal chemistry.[6]

This intermediate serves as a cornerstone for building more complex molecules, particularly those targeting enzymes and receptors where the specific arrangement of the aryl and carboxylic acid groups can be optimized for high-affinity binding.

Synthesis of 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic Acid

Several classical methods exist for oxazole synthesis, including the Robinson-Gabriel[7][8] and Ullmann condensation reactions.[9] However, for the specific substitution pattern of our target molecule, the Van Leusen oxazole synthesis offers a highly efficient and convergent approach.[2][10] The Van Leusen reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent to construct the oxazole ring from an aldehyde.[11]

We present here an optimized, two-step protocol starting from 4-fluorobenzaldehyde. The first step generates the 5-substituted oxazole, which is then saponified to yield the target carboxylic acid.

Experimental Workflow: Synthesis of the Intermediate

A 4-Fluorobenzaldehyde + TosMIC B Base-Catalyzed Cyclization (Van Leusen Reaction) A->B K2CO3, MeOH, Reflux C Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate B->C Intermediate Formation D Saponification (LiOH, THF/H2O) C->D E Acidic Work-up (HCl) D->E F 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic Acid (Final Product) E->F Precipitation & Isolation

Caption: Workflow for the synthesis of the target intermediate.

Protocol 2.1: Synthesis of Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate

Rationale: This step employs the Van Leusen reaction. 4-Fluorobenzaldehyde provides the C5-aryl substituent, while TosMIC provides the C4 and C2 atoms and the nitrogen of the oxazole ring. Potassium carbonate is a mild and effective base for the deprotonation of TosMIC, initiating the cycloaddition cascade.[12] Methanol serves as a suitable polar protic solvent.

Reagents & Materials:

  • 4-Fluorobenzaldehyde

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Methanol (MeOH), anhydrous

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Ethyl acetate, brine, anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask, add 4-fluorobenzaldehyde (1.0 eq), tosylmethyl isocyanide (TosMIC, 1.1 eq), and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous methanol to achieve a 0.2 M concentration with respect to the aldehyde.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • After completion, allow the reaction to cool to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Partition the residue between ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ester product, which can be purified by column chromatography (silica gel, hexane:ethyl acetate gradient).

Protocol 2.2: Saponification to 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic Acid

Rationale: This is a standard ester hydrolysis (saponification) to unmask the carboxylic acid. Lithium hydroxide is a strong base that efficiently hydrolyzes the ester. A mixture of THF and water ensures the solubility of both the organic ester and the inorganic base. Acidification in the final step protonates the carboxylate salt, causing the desired carboxylic acid to precipitate.

Reagents & Materials:

  • Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate (from Protocol 2.1)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF) and Deionized Water

  • Hydrochloric Acid (HCl), 1 M

  • Büchner funnel and filter paper

Procedure:

  • Dissolve the ester (1.0 eq) in a mixture of THF and water (3:1 v/v).

  • Add lithium hydroxide (2.5 eq) and stir the mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC until all starting material is consumed.

  • Concentrate the mixture in vacuo to remove the THF.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Slowly acidify the solution by adding 1 M HCl with stirring until the pH is ~2. A white precipitate will form.

  • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water and dry under vacuum to yield the final product, 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid.[13]

Parameter Value Reference
Molecular Formula C₁₀H₆FNO₃[13]
Molecular Weight 207.16 g/mol [13]
Typical Yield >85% (over 2 steps)N/A
Purity (by HPLC) >98%[13]
Appearance White to off-white solidN/A
Table 1: Physicochemical Properties and Typical Results for 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic Acid.

Application: Synthesis of a Dihydrolipoamide Dehydrogenase (DLDH) Inhibitor

Therapeutic Rationale: Dihydrolipoamide dehydrogenase (DLDH) is a critical mitochondrial enzyme involved in cellular energy metabolism.[14] It is a shared component of several key enzyme complexes, including the pyruvate dehydrogenase complex.[15] Inhibition of DLDH can disrupt metabolic pathways and has emerged as a therapeutic strategy in diseases characterized by metabolic dysregulation, such as certain cancers and diabetes.[15][16] DLDH inhibitors can modulate cellular redox balance and energy production.[14][17]

We will now use our intermediate to synthesize a hypothetical DLDH inhibitor via a standard amide bond formation.

Experimental Workflow: Synthesis of a DLDH Inhibitor

cluster_0 Starting Materials A 5-(4-Fluorophenyl)-1,3-oxazole- 4-carboxylic Acid C Amide Coupling Reaction A->C B Exemplar Amine (e.g., 4-Aminophenol) B->C D Purification (Chromatography/Recrystallization) C->D HATU, DIPEA, DMF E Final Product: N-(4-hydroxyphenyl)-5-(4-fluorophenyl) oxazole-4-carboxamide D->E

Caption: Workflow for amide coupling to form a potential DLDH inhibitor.

Protocol 3.1: Amide Coupling to Synthesize N-(4-hydroxyphenyl)-5-(4-fluorophenyl)oxazole-4-carboxamide

Rationale: This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent. HATU is highly efficient for forming amide bonds, especially with less nucleophilic amines, and minimizes side reactions and racemization. DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the acid formed during the reaction. DMF is an excellent polar aprotic solvent for this transformation.

Reagents & Materials:

  • 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid (from Protocol 2.2)

  • 4-Aminophenol

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Standard laboratory glassware and magnetic stirrer

  • HPLC for purity analysis

Procedure:

  • In a dry flask under an inert atmosphere (e.g., nitrogen), dissolve the carboxylic acid intermediate (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature. This pre-activates the carboxylic acid.

  • Add the 4-aminophenol (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 8-12 hours.

  • Monitor the reaction by LC-MS or TLC to confirm the consumption of the starting material.

  • Upon completion, pour the reaction mixture into ice-water to precipitate the crude product.

  • Collect the solid by vacuum filtration.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the final, pure compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Component Molar Eq. Purpose
5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid1.0Acid component
4-Aminophenol1.1Amine component
HATU1.2Coupling agent for amide bond formation
DIPEA3.0Non-nucleophilic base
DMFSolventPolar aprotic solvent
Table 2: Reagents and Conditions for the Synthesis of the DLDH Inhibitor.

Conclusion

5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid is a highly valuable and versatile intermediate for pharmaceutical synthesis. The protocols detailed herein provide a reliable and efficient pathway for its production and demonstrate its direct applicability in the construction of potential therapeutic agents, such as DLDH inhibitors. The strategic placement of the fluorophenyl group and the carboxylic acid "handle" allows for extensive synthetic manipulation, making this a foundational building block for any medicinal chemistry program focused on heterocyclic scaffolds.

References

  • PMC. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Available from: [Link]

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  • Journal of Organic and Pharmaceutical Chemistry. Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Available from: [Link]

  • PMC. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Available from: [Link]

  • MDPI. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Available from: [Link]

  • ideXlab. Robinson-Gabriel Synthesis. Available from: [Link]

  • BRIAC. Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Available from: [Link]

  • NIH. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Available from: [Link]

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  • PMC. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Available from: [Link]

  • PubMed Central. Chronic Inhibition of Mitochondrial Dihydrolipoamide Dehydrogenase (DLDH) as an Approach to Managing Diabetic Oxidative Stress. Available from: [Link]

  • ResearchGate. Photoisomerization of isoxazole to oxazole (Ullman method). Available from: [Link]

  • ACS Publications. Mechanism of the Robinson-Gabriel synthesis of oxazoles. Available from: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. Available from: [Link]

  • Wikipedia. Ullmann condensation. Available from: [Link]

  • ResearchGate. Chronic Inhibition of Mitochondrial Dihydrolipoamide Dehydrogenase (DLDH) as an Approach to Managing Diabetic Oxidative Stress. Available from: [Link]

  • PubMed. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Available from: [Link]

  • PMC. Induction of dihydrolipoamide dehydrogenase in 3T3-L1 cells during differentiation. Available from: [Link]

  • YouTube. Van Leusen Reaction. Available from: [Link]

  • MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Available from: [Link]

  • Macmillan Group. Oxazole. Available from: [Link]

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Method

Application Notes &amp; Protocols: A Framework for the In Vitro Screening of 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic Acid Derivatives

Abstract The 1,3-oxazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,3-oxazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] This document provides a detailed guide for the initial in vitro screening of a specific chemical series: 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid derivatives. We present a logical, tiered screening cascade designed to efficiently identify and characterize potential therapeutic candidates. This guide moves beyond simple instructions to explain the scientific rationale behind the chosen assays, ensuring that researchers can generate robust, reproducible, and meaningful data. Detailed, step-by-step protocols are provided for primary cytotoxicity screening, as well as for secondary assays aimed at elucidating potential anticancer and anti-inflammatory mechanisms of action, such as kinase inhibition and modulation of the NF-κB signaling pathway.

Introduction: The Therapeutic Potential of the Oxazole Scaffold

Oxazole-containing compounds are integral components of numerous natural products and synthetic drugs, valued for their structural and chemical diversity that facilitates interactions with various biological receptors and enzymes.[3] Their documented bioactivities are vast, with many derivatives showing potent efficacy in preclinical models. Specifically, oxazole derivatives have been shown to exert anticancer effects by targeting critical cellular machinery, including tubulin and protein kinases, leading to apoptosis in cancer cells.[1] Furthermore, their role as anti-inflammatory agents is an area of active investigation, with demonstrated potential to modulate key signaling pathways.[3]

The subject of this guide, the 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid core, provides a unique chemical starting point. The strategic placement of the fluorophenyl and carboxylic acid moieties offers opportunities for specific molecular interactions, warranting a systematic evaluation of its therapeutic potential. This document outlines a comprehensive in vitro screening strategy to de-orphan this chemical series, focusing on two high-potential therapeutic areas: oncology and inflammation.

The In Vitro Screening Cascade: A Tiered Approach

A successful screening campaign begins with a broad assessment of biological activity and progressively narrows the focus to more specific, mechanism-of-action studies. This tiered approach conserves resources by advancing only the most promising compounds. Our proposed cascade begins with a general cell viability assay to identify cytotoxic potential, followed by more complex assays to investigate the underlying molecular mechanisms.

Screening_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Characterization & Mechanism of Action Compound_Library Oxazole Derivative Library MTT_Assay General Cytotoxicity Screen (MTT Assay) Compound_Library->MTT_Assay Test Compounds Anticancer_Branch Anticancer Pathway MTT_Assay->Anticancer_Branch Cytotoxic Hits Anti_Inflammatory_Branch Anti-inflammatory Pathway MTT_Assay->Anti_Inflammatory_Branch Non-Cytotoxic or Potent Hits Kinase_Assay Kinase Inhibition Assay Anticancer_Branch->Kinase_Assay NFkB_Assay NF-κB Reporter Assay Anti_Inflammatory_Branch->NFkB_Assay Griess_Assay Nitric Oxide (NO) Production Assay Anti_Inflammatory_Branch->Griess_Assay Kinase_Assay cluster_0 Kinase Reaction cluster_1 Products cluster_2 Detection Kinase Kinase ATP ATP Substrate Substrate ADP ADP Kinase->ADP Enzyme Activity P_Substrate Phospho- Substrate Kinase->P_Substrate Enzyme Activity ATP->ADP Enzyme Activity ATP->P_Substrate Enzyme Activity Substrate->ADP Enzyme Activity Substrate->P_Substrate Enzyme Activity ADP_to_ATP ADP is converted back to ATP ADP->ADP_to_ATP Luciferase Luciferase/ Luciferin ADP_to_ATP->Luciferase Light Luminescent Signal Luciferase->Light Inhibitor Oxazole Inhibitor Inhibitor->Kinase Blocks Reaction

Caption: Principle of the ADP-Glo™ luminescence kinase assay.

Protocol (General):

  • Kinase Reaction Setup:

    • In a 96-well or 384-well plate, add the kinase buffer, the specific kinase being tested (e.g., a member of the Src family or a receptor tyrosine kinase), and the oxazole derivative at various concentrations.

    • Include a "no inhibitor" control and a "no enzyme" control.

  • Initiate Reaction:

    • Add a mixture of the kinase-specific substrate and ATP to all wells to start the reaction.

    • Incubate for the optimized time (e.g., 60 minutes) at room temperature. [4]3. Stop Reaction and Deplete ATP:

    • Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP.

    • Incubate for 40 minutes at room temperature.

  • Signal Generation and Measurement:

    • Add Kinase Detection Reagent to each well. This converts the ADP generated in the first step into ATP and provides luciferase/luciferin to produce a luminescent signal proportional to the ADP concentration.

    • Incubate for 30-60 minutes at room temperature.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • A lower luminescent signal corresponds to lower ADP production, indicating stronger kinase inhibition.

    • Calculate the % inhibition for each compound concentration relative to the "no inhibitor" control.

    • Plot the % inhibition against the log of the compound concentration to determine the IC₅₀.

Protocol III: Anti-inflammatory Screening (NF-κB Pathway)

Rationale: The Nuclear Factor-kappa B (NF-κB) is a pivotal transcription factor that orchestrates the expression of pro-inflammatory genes. [5][6]In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκB. Inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), trigger a signaling cascade that leads to the degradation of IκB. [7]This frees NF-κB to translocate to the nucleus and activate gene transcription. [7]Measuring the inhibition of this pathway is a cornerstone of anti-inflammatory drug screening. [8]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α (Stimulus) TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB_NFkB IκB - NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB IkB_p P-IκB NFkB_free NF-κB (Active) IkB_p->NFkB_free Releases Proteasome Proteasome IkB_p->Proteasome Degradation NFkB_nuc NF-κB NFkB_free->NFkB_nuc Translocation DNA DNA (κB site) NFkB_nuc->DNA Binds Transcription Inflammatory Gene Transcription DNA->Transcription Inhibitor Oxazole Inhibitor Inhibitor->IKK Blocks Activation

Caption: The canonical NF-κB signaling pathway.

Protocol: NF-κB Luciferase Reporter Assay This assay utilizes a cell line (e.g., HEK293T or C2C12 muscle cells) that has been stably transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. [8]

  • Cell Seeding:

    • Seed the NF-κB reporter cells in a white, clear-bottom 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment:

    • Pre-treat the cells with various concentrations of the oxazole derivatives (and controls) for 1-2 hours.

  • Stimulation:

    • Induce the NF-κB pathway by adding an agonist like TNF-α (e.g., 10 ng/mL) or LPS (e.g., 1 µg/mL) to all wells except the unstimulated control. [8] * Incubate for 6-8 hours to allow for luciferase gene expression.

  • Lysis and Signal Measurement:

    • Remove the media and lyse the cells according to the manufacturer's protocol for your chosen luciferase assay system (e.g., Promega's ONE-Glo™ or Thermo Fisher's LightSwitch™).

    • Add the luciferase substrate to the cell lysate.

    • Measure the luminescent signal immediately with a luminometer.

  • Data Analysis:

    • Normalize the signal by subtracting the background from the unstimulated wells.

    • Calculate the % inhibition of the NF-κB signal for each compound concentration relative to the stimulated vehicle control.

    • Determine the IC₅₀ value by plotting % inhibition versus the log of compound concentration.

Ensuring Trustworthiness: Controls and Validation

To ensure the integrity of the screening data, a rigorous system of controls and validation is non-negotiable.

  • Controls: Every assay plate must include:

    • Negative/Vehicle Control (e.g., 0.5% DMSO): Defines the baseline (0% inhibition or 100% activity).

    • Positive Control: A known inhibitor for the specific assay (e.g., Doxorubicin for cytotoxicity, Staurosporine for kinase assays, Prednisolone for NF-κB assays)[8]. This confirms the assay is working correctly.

    • Blank/Background Control: All reagents except cells/enzyme. Used for background subtraction.

  • Dose-Response Curves: Single-concentration screens are useful for initial hit identification, but full dose-response curves (typically 8-10 points) are essential for accurately determining potency (IC₅₀) and observing the pharmacological behavior of the compound.

  • Assay Quality (Z'-factor): For high-throughput screens, the Z'-factor should be calculated to assess the quality and robustness of the assay. It is calculated using the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls:

    • Z' = 1 - (3σ_p + 3σ_n) / |µ_p - µ_n|

    • An assay is considered excellent if Z' > 0.5.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the initial in vitro characterization of 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid derivatives. By employing a tiered screening cascade—beginning with a broad cytotoxicity assay and progressing to specific, mechanism-based assays for kinase inhibition and NF-κB modulation—researchers can efficiently identify compounds with significant therapeutic potential. The detailed protocols, emphasis on proper controls, and explanation of the underlying scientific principles are designed to empower drug development professionals to generate high-quality, reliable data, paving the way for further preclinical development.

References

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  • Makarov, V., et al. (2021). Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. ResearchGate. Available at: [Link]

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  • Soval, A., & Argüello, W. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceuticals. Available at: [Link]

  • Panchal, N., et al. (2015). A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases. Medical Science. Available at: [Link]

  • Asif, M. (2022). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Molecules. Available at: [Link]

  • Staszko, M., & Krajczyk, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules. Available at: [Link]

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  • Shah, S.S.A., et al. (2022). Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. Journal of the Serbian Chemical Society. Available at: [Link]

  • Al-Warhi, T., et al. (2025). Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. International Journal of Molecular Sciences. Available at: [Link]

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Application

Application Notes &amp; Protocols: Molecular Docking of 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid

Abstract This document provides a comprehensive guide to performing molecular docking studies on 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid, a small molecule of interest in medicinal chemistry. Oxazole derivatives...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to performing molecular docking studies on 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid, a small molecule of interest in medicinal chemistry. Oxazole derivatives are known to possess a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer effects, often acting as enzyme inhibitors.[1][2][3] This guide is designed to be a self-contained protocol, explaining not just the "how" but the critical "why" behind each step of the computational workflow. We will cover target selection, protein and ligand preparation, executing the docking simulation using AutoDock Vina, and the essential steps of results analysis and validation.

Introduction: The Rationale for Docking Studies

Molecular docking is a powerful structure-based drug design (SBDD) technique used to predict the preferred orientation, or "pose," of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor.[4][5] The primary goals are twofold: to predict the binding conformation and to estimate the binding affinity (often expressed as a docking score or binding energy).[5][6] A lower, more negative binding energy generally signifies a higher predicted binding affinity.[4][7][8]

For a compound like 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid, docking studies serve several key purposes:

  • Hypothesis Generation: To identify potential protein targets by screening the compound against various receptors.

  • Binding Mode Prediction: To understand the specific atomic interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the ligand-protein complex.

  • Lead Optimization: To guide the rational design of more potent analogs by predicting how structural modifications might enhance binding affinity.

Given that oxazole derivatives have been shown to inhibit enzymes like cyclooxygenase (COX-1/2), this guide will use human COX-2 as a representative target for a case study.[1]

The Molecular Docking Workflow: A Conceptual Overview

The docking process is a multi-stage computational experiment. Each stage requires careful execution and validation to produce meaningful results. The overall workflow is designed to prepare digital models of the ligand and receptor, simulate their interaction, and analyze the output.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis & Validation p1 Target Selection & PDB File Acquisition p2 Receptor Preparation (Clean, Add Hydrogens) p1->p2 p3 Ligand Preparation (2D to 3D, Energy Minimization) p1->p3 d1 Grid Box Generation (Define Binding Site) p2->d1 p3->d1 d2 Execute Docking (AutoDock Vina) d1->d2 a1 Analyze Poses & Binding Energies d2->a1 a2 Visualize Interactions (PyMOL, Chimera) a1->a2 a3 Protocol Validation (Re-docking, RMSD) a1->a3 a4 Advanced Analysis (MM/GBSA - Optional) a2->a4

Caption: High-level workflow for a typical molecular docking study.

Detailed Protocols

This section provides step-by-step protocols using freely available or widely used academic software.

Required Software
  • 3D Molecular Visualization: UCSF Chimera or PyMOL

  • Ligand Drawing: ChemDraw or MarvinSketch

  • Docking Suite: AutoDock Tools (MGLTools) and AutoDock Vina[9][10]

  • File Conversion (Optional): Open Babel[6]

Protocol I: Target and Ligand Preparation

Objective: To prepare high-quality 3D structures of the protein receptor and the ligand for docking. This is the most critical phase, as errors here will lead to meaningless results.

A. Receptor Preparation

  • Obtain Protein Structure: Download the crystal structure of your target protein from the RCSB Protein Data Bank (PDB).[11] For our case study, we will use PDB ID: 5KIR (Human Prostaglandin H2 Synthase-2, or COX-2).

  • Initial Cleaning (UCSF Chimera):

    • Open the PDB file in Chimera. The structure may contain multiple protein chains, water molecules, co-factors, and the original co-crystallized ligand.[12]

    • Causality: We must remove components that are not part of our docking experiment. Water molecules can interfere with the docking algorithm, and the original ligand must be removed to make the binding site available. We will keep only the protein chain of interest (e.g., Chain A).

    • Action:

      • Delete solvent: Select -> Structure -> solvent, then Actions -> Atoms/Bonds -> delete.[12]

      • Delete unwanted chains and ligands: Select the unnecessary chains and the original ligand (Celecoxib in 5KIR) and delete them.[12][13]

  • Prepare Structure with Dock Prep:

    • Causality: The PDB file is often missing hydrogen atoms to save space. We must add them to ensure correct ionization states and hydrogen bonding potential. We also need to assign partial charges, which are essential for the scoring function to calculate electrostatic interactions.[13]

    • Action (Chimera):

      • Go to Tools -> Surface/Binding Analysis -> Dock Prep.[12]

      • The tool will add hydrogens, repair incomplete side chains, and assign charges (e.g., AMBER ff14SB). Follow the prompts.[12]

  • Save the Prepared Receptor:

    • Save the cleaned, prepared protein chain as a PDB file (e.g., receptor.pdb).

    • Using AutoDockTools, open receptor.pdb.

    • Go to Grid -> Macromolecule -> Choose, select the receptor. This will load it for PDBQT conversion.

    • Go to File -> Save -> Write PDBQT. Save as receptor.pdbqt. The PDBQT format includes atomic charges and atom types required by Vina.

B. Ligand Preparation

  • Draw 2D Structure: Using ChemDraw or a similar tool, draw the 2D structure of 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid.[14][15]

  • Convert to 3D and Energy Minimize:

    • Causality: The ligand must be in a low-energy, 3D conformation. Docking algorithms explore rotational flexibility but start from a single input conformation. Starting from a high-energy state can trap the search in an irrelevant local minimum.

    • Action (ChemDraw 3D/Avogadro/etc.):

      • Convert the 2D drawing to a 3D structure.

      • Perform an energy minimization using a suitable force field (e.g., MMFF94).[15]

      • Save the 3D structure as a .mol2 or .pdb file (e.g., ligand.pdb).

  • Prepare Ligand in AutoDockTools:

    • Open AutoDockTools. Go to Ligand -> Input -> Open, and select ligand.pdb.

    • Causality: Vina needs to know which bonds in the ligand are rotatable. AutoDockTools automatically detects this and sets the torsional degrees of freedom.

    • Action: Go to Ligand -> Torsion Tree -> Detect Root. Then, Ligand -> Output -> Save as PDBQT. Save the file as ligand.pdbqt.

Protocol II: Docking Simulation with AutoDock Vina

Objective: To define the search space on the receptor and run the docking algorithm.

  • Define the Binding Site (Grid Box):

    • Causality: Blind docking (searching the entire protein surface) is computationally expensive and inefficient. We must define a search space, or "grid box," that encompasses the known or predicted binding site to focus the algorithm's efforts.[5]

    • Action (AutoDockTools):

      • Load the receptor.pdbqt file.

      • Go to Grid -> Grid Box. A box will appear on the screen.

      • Position and resize the box to cover the active site. For COX-2 (5KIR), this is the long channel where the co-crystallized ligand was located. A good starting point for the center and size can be found from the coordinates of the original ligand or from literature.[16]

      • Note the center coordinates (x, y, z) and dimensions (x, y, z) .

  • Create the Configuration File:

    • Causality: AutoDock Vina is a command-line program that requires a configuration file specifying the input files and search parameters.[17]

    • Action: Create a text file named conf.txt with the following content, replacing the values with your own:

    • exhaustiveness controls the thoroughness of the search. A value of 8 is a good balance for standard docking. Higher values increase computational time but may find better poses.

  • Run the Vina Simulation:

    • Open a command terminal or prompt.

    • Navigate to the directory containing your .pdbqt files and conf.txt.

    • Execute the command: vina --config conf.txt --log log.txt

Results Analysis and Validation

Objective: To interpret the docking output, visualize the results, and, most importantly, validate the protocol's reliability.

Interpreting the Output Files
  • log.txt: This file contains a table of the predicted binding poses, ranked by binding affinity. The affinity is given in kcal/mol. The top pose (mode 1) has the most favorable (most negative) score.

  • all_poses.pdbqt: This file contains the 3D coordinates of all the generated binding poses, which can be opened in a visualization tool.

Table 1: Example Docking Results for 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid against COX-2

ModeAffinity (kcal/mol)RMSD l.b.RMSD u.b.
1-9.20.0000.000
2-8.81.8522.431
3-8.72.1153.019
4-8.51.9872.765
............
  • Affinity: The estimated binding free energy. More negative values are better.[7]

  • RMSD l.b./u.b.: Root Mean Square Deviation from the best mode, providing a measure of conformational clustering.

Visualizing Interactions
  • Load Structures: Open your receptor.pdbqt and all_poses.pdbqt in PyMOL or Chimera.

  • Analyze Key Interactions: Focus on the top-scoring pose. Identify key interactions:

    • Hydrogen Bonds: Are the carboxylate and oxazole heteroatoms forming H-bonds with key active site residues (e.g., Arg120, Tyr355 in COX-2)?

    • Hydrophobic Interactions: Is the fluorophenyl group situated in a hydrophobic pocket?

    • Pi-stacking: Are there any aromatic interactions with residues like Tyr or Phe?

  • Generate Figures: Use visualization tools to create high-quality images of the binding pose within the active site, highlighting these key interactions. PDBsum can also be used to get 2D schematics of interactions.[18][19][20][21]

Protocol Validation: The Self-Validating System

Trustworthiness: A docking result is only a prediction. To trust the protocol, it must be validated. The gold standard is to demonstrate that the protocol can reproduce a known experimental result.

Protocol: Re-docking the Co-crystallized Ligand

  • Objective: To prove that your docking setup (grid box, parameters) can accurately place the original ligand back into its experimentally determined position.

  • Procedure:

    • Extract the co-crystallized ligand (Celecoxib from 5KIR) and prepare it as a PDBQT file, just as you did for your test ligand.

    • Using the exact same receptor structure and configuration file (conf.txt), dock this native ligand back into the receptor.

    • Open the original PDB structure (5KIR) and the top-ranked docked pose of the native ligand in a visualizer.

  • Analysis (RMSD Calculation):

    • Superimpose the protein backbone of your docked result with the original crystal structure.

    • Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked native ligand and the crystal pose of the native ligand.[22]

    • Success Criterion: An RMSD value < 2.0 Å is widely considered a successful validation, indicating that the docking protocol is reliable.[23][24] If the RMSD is high (> 2.0 Å), the protocol is not reliable and the grid box parameters or docking settings must be adjusted.

G cluster_val Protocol Validation via Re-Docking v1 Extract Co-crystallized Ligand from PDB v2 Prepare Ligand (Create PDBQT) v1->v2 v3 Dock Native Ligand with Established Protocol v2->v3 v4 Superimpose Docked Pose on Crystal Structure v3->v4 v5 Calculate RMSD of Heavy Atoms v4->v5 v6 Result < 2.0 Å? v5->v6 v7 Protocol Validated v6->v7 Yes v8 Protocol Invalid: Adjust Parameters v6->v8 No

Caption: Workflow for validating a molecular docking protocol.

Advanced Analysis: MM/GBSA Rescoring (Optional)

For a more rigorous estimation of binding free energy, the docked poses can be "rescored" using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).[25] This method provides a more physically realistic energy calculation by considering solvation effects but is computationally more intensive.[26][27]

Conclusion and Future Directions

This guide has outlined a complete, validated workflow for conducting molecular docking studies on 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid. By following these protocols, researchers can generate credible hypotheses about the compound's binding mode and affinity for a given target. It is crucial to remember that docking is a computational model.[4] The results should be used to guide, not replace, experimental validation, which remains the ultimate arbiter of a compound's true biological activity.

References

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  • Draw 2d ligand structure using ChemDraw Professional. (2021, July 25). YouTube. Retrieved from [Link]

  • Glide | Schrödinger. (n.d.). Schrödinger. Retrieved from [Link]

  • How to Interprete and analyze molecular docking results? (2024, September 19). ResearchGate. Retrieved from [Link]

  • How to Perform Molecular Docking with AutoDock Vina. (2024, March 6). YouTube. Retrieved from [Link]

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  • MM(PB/GB)SA – a quick start guide. (2022, May 9). Oxford Protein Informatics Group. Retrieved from [Link]

  • MMGBSA Re-Scoring of Docked Ligands. (2025, January 12). YouTube. Retrieved from [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial. (2020, July 7). YouTube. Retrieved from [Link]

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  • Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. (n.d.). National Institutes of Health. Retrieved from [Link]

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  • Preparing the protein and ligand for docking. (n.d.). Retrieved from [Link]

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  • RCSB PDB: Homepage. (n.d.). RCSB PDB. Retrieved from [Link]

  • Reliability analysis and optimization of the consensus docking approach for the development of virtual screening studies. (n.d.). Taylor & Francis. Retrieved from [Link]

  • A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. (n.d.). IJMPR. Retrieved from [Link]

  • Schrodinger Tutorial: MMGBSA Analysis from Molecular Dynamics Trajectories. (2025, February 16). YouTube. Retrieved from [Link]

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Method

Application Notes and Protocols for Evaluating the Anticancer Activity of Novel Oxazole Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract Oxazole-containing heterocyclic compounds are a cornerstone in medicinal chemistry, demonstrating...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Oxazole-containing heterocyclic compounds are a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] Their unique structural and electronic properties allow for diverse interactions with various enzymes and receptors, making them privileged scaffolds in the design of novel therapeutic agents.[1] This document provides a comprehensive guide for researchers engaged in the discovery and development of novel oxazole derivatives as anticancer agents. We will delve into the prevalent mechanisms of action, provide detailed protocols for essential in vitro and in vivo assays, and offer insights into data interpretation. The methodologies outlined herein are designed to ensure scientific rigor and reproducibility, facilitating the identification and advancement of promising anticancer candidates.

Introduction: The Oxazole Scaffold in Oncology

The oxazole ring, a five-membered heterocycle with oxygen and nitrogen atoms at positions 1 and 3 respectively, is a key pharmacophore in a multitude of clinically relevant molecules.[3][4][5] Its derivatives have garnered significant attention in oncology due to their ability to target a wide array of cancer-specific pathways and processes.[6] The versatility of the oxazole core allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to enhance efficacy and reduce toxicity.[4]

Numerous studies have demonstrated the potent anticancer activity of oxazole derivatives against a panel of human cancer cell lines, including those resistant to conventional chemotherapeutics.[6] Their mechanisms of action are multifaceted, ranging from the inhibition of key signaling proteins to the disruption of cellular machinery essential for tumor growth and proliferation.[3][4][5]

Mechanisms of Action: How Oxazole Derivatives Combat Cancer

The anticancer effects of oxazole derivatives are attributed to their interaction with various molecular targets crucial for cancer cell survival and proliferation. Understanding these mechanisms is paramount for rational drug design and the development of targeted therapies.

Inhibition of Key Signaling Pathways

Many novel oxazole derivatives function by inhibiting key players in oncogenic signaling cascades. These include:

  • Protein Kinases: These enzymes are often dysregulated in cancer. Oxazole-based compounds have been designed to inhibit various kinases, such as VEGFR-2, Aurora A kinase, and Janus kinases (JAK1/JAK2), thereby blocking downstream signaling pathways responsible for cell growth, angiogenesis, and metastasis.[7][8]

  • STAT3 (Signal Transducer and Activator of Transcription 3): Constitutive activation of STAT3 is common in many cancers and promotes cell proliferation, survival, and invasion. Certain oxazole derivatives have been shown to effectively inhibit STAT3 signaling.[3][4][5]

  • Heat Shock Proteins (Hsp90): Hsp90 is a molecular chaperone that is crucial for the stability and function of numerous oncoproteins. Isoxazole-containing compounds, such as Luminespib (AUY-922), are potent Hsp90 inhibitors that have advanced to clinical trials.[9]

Disruption of Cellular Architecture and Processes

Oxazole derivatives can also exert their anticancer effects by interfering with fundamental cellular structures and processes:

  • Tubulin Polymerization: Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. A significant number of oxazole-based compounds act as tubulin polymerization inhibitors, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][4][5][9][10]

  • DNA Damage and Repair: Some oxazole derivatives can induce DNA damage in cancer cells or inhibit DNA topoisomerases, enzymes that are critical for DNA replication and repair.[3][4][5] This leads to the accumulation of DNA damage and triggers programmed cell death.

  • G-quadruplex Stabilization: G-quadruplexes are secondary structures found in guanine-rich regions of DNA and RNA, such as telomeres and oncogene promoters. Stabilization of these structures by small molecules, including certain oxazoles, can inhibit telomerase activity and suppress oncogene expression.[3][4][5]

Below is a diagram illustrating the primary mechanisms of action of anticancer oxazole derivatives.

Oxazole_MoA Primary Anticancer Mechanisms of Oxazole Derivatives cluster_signaling Signaling Pathway Inhibition cluster_cellular Cellular Process Disruption Kinase_Inhibition Kinase Inhibition (e.g., VEGFR-2, Aurora, JAK) Cancer_Cell_Death Cancer Cell Death (Apoptosis, Cell Cycle Arrest) Kinase_Inhibition->Cancer_Cell_Death STAT3_Inhibition STAT3 Inhibition STAT3_Inhibition->Cancer_Cell_Death Hsp90_Inhibition Hsp90 Inhibition Hsp90_Inhibition->Cancer_Cell_Death Tubulin_Polymerization Tubulin Polymerization Inhibition Tubulin_Polymerization->Cancer_Cell_Death DNA_Damage DNA Damage & Topoisomerase Inhibition DNA_Damage->Cancer_Cell_Death G_Quadruplex G-quadruplex Stabilization G_Quadruplex->Cancer_Cell_Death Oxazole_Derivatives Novel Oxazole Derivatives Oxazole_Derivatives->Kinase_Inhibition Oxazole_Derivatives->STAT3_Inhibition Oxazole_Derivatives->Hsp90_Inhibition Oxazole_Derivatives->Tubulin_Polymerization Oxazole_Derivatives->DNA_Damage Oxazole_Derivatives->G_Quadruplex

Caption: Major anticancer mechanisms of novel oxazole derivatives.

In Vitro Evaluation of Anticancer Activity: A Step-by-Step Guide

A systematic in vitro evaluation is the first crucial step in characterizing the anticancer potential of novel oxazole derivatives. This typically involves assessing cytotoxicity against a panel of cancer cell lines and delving into the underlying mechanism of cell death.

Cell Viability and Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer compounds.[11]

Protocol: MTT Assay

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer) in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Trypsinize and count the cells. Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the novel oxazole derivative in DMSO.

    • Perform serial dilutions of the compound in culture media to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

    • Remove the old media from the 96-well plate and add 100 µL of the media containing the different concentrations of the compound to the respective wells. Include a vehicle control (media with DMSO) and a positive control (a known anticancer drug like doxorubicin).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the media from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Elucidating the Mechanism of Cell Death

Once the cytotoxic potential of a compound is established, the next step is to investigate how it induces cell death.

This technique is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Many anticancer drugs, particularly tubulin inhibitors, induce cell cycle arrest at a specific phase.

Protocol: Cell Cycle Analysis

  • Cell Treatment and Harvesting:

    • Seed cells in a 6-well plate and treat with the oxazole derivative at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

    • Harvest the cells by trypsinization, collect them in a centrifuge tube, and wash with cold PBS.

  • Cell Fixation:

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining and Analysis:

    • Centrifuge the fixed cells and wash the pellet with PBS.

    • Resuspend the cells in 500 µL of a staining solution containing propidium iodide (PI) and RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the differentiation of cell cycle phases.

Annexin V staining is a common method to detect apoptosis. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment and Harvesting:

    • Treat cells with the oxazole derivative as described for cell cycle analysis.

    • Harvest both adherent and floating cells and wash with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • The results will allow for the quantification of:

      • Viable cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Necrotic cells (Annexin V- / PI+)

Western blotting is a technique used to detect specific proteins in a sample.[12][13][14][15] It can be used to investigate the effect of the oxazole derivative on the expression levels of key proteins involved in apoptosis (e.g., Bcl-2, Bax, caspases) and cell cycle regulation (e.g., cyclins, CDKs).

Protocol: Western Blot Analysis

  • Protein Extraction:

    • Treat cells with the oxazole derivative, wash with cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature the protein lysates by boiling in Laemmli sample buffer.

    • Separate the proteins based on molecular weight by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-cyclin B1) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Analyze the band intensities to determine the relative expression levels of the target proteins. Use a loading control (e.g., β-actin or GAPDH) to normalize the data.

The following diagram illustrates the general workflow for the in vitro evaluation of novel oxazole derivatives.

In_Vitro_Workflow In Vitro Evaluation Workflow for Oxazole Derivatives Start Novel Oxazole Derivative MTT MTT Assay on Cancer Cell Lines Start->MTT IC50 Determine IC50 Value MTT->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI) Mechanism->Apoptosis Western_Blot Western Blot Analysis (Key Proteins) Mechanism->Western_Blot End Promising Candidate for In Vivo Studies Cell_Cycle->End Apoptosis->End Western_Blot->End

Caption: A streamlined workflow for in vitro anticancer screening.

In Vivo Efficacy Assessment: Xenograft Tumor Models

Promising candidates identified from in vitro studies should be further evaluated for their in vivo efficacy and toxicity in animal models. The human tumor xenograft model in immunocompromised mice is a widely used preclinical model for this purpose.[16][17][18][19]

Protocol: Subcutaneous Xenograft Model

  • Animal Husbandry:

    • Use immunodeficient mice (e.g., nude or SCID mice).

    • House the animals in a specific pathogen-free facility with ad libitum access to food and water.

    • Allow the mice to acclimatize for at least one week before the experiment.

  • Tumor Cell Implantation:

    • Harvest cancer cells from culture and resuspend them in a mixture of media and Matrigel (1:1 ratio) at a concentration of 1-5 x 10⁷ cells/mL.

    • Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring and Treatment Initiation:

    • Monitor the mice for tumor formation.

    • Measure the tumor size using calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2 .

    • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Administration:

    • Administer the novel oxazole derivative to the treatment group via an appropriate route (e.g., oral gavage, intraperitoneal injection). The dose and schedule will depend on the compound's properties and preliminary toxicity studies.

    • Administer the vehicle (the solvent used to dissolve the compound) to the control group. A positive control group treated with a standard-of-care chemotherapeutic can also be included.

  • Efficacy and Toxicity Evaluation:

    • Continue to monitor tumor growth and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Weigh the tumors and calculate the tumor growth inhibition (TGI).

    • Collect major organs for histopathological analysis to assess for any treatment-related toxicity.

Data Presentation and Interpretation

Clear and concise data presentation is crucial for interpreting the results and making informed decisions about the future development of a compound.

Table 1: Example of IC₅₀ Data for Novel Oxazole Derivatives

CompoundMCF-7 (Breast) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)HeLa (Cervical) IC₅₀ (µM)
Oxazole-15.2 ± 0.48.1 ± 0.76.5 ± 0.5
Oxazole-21.8 ± 0.22.5 ± 0.32.1 ± 0.2
Doxorubicin0.9 ± 0.11.2 ± 0.11.0 ± 0.1

Data are presented as mean ± standard deviation from three independent experiments.

Conclusion and Future Directions

The oxazole scaffold continues to be a fertile ground for the discovery of novel anticancer agents. The protocols and guidelines presented in this document provide a robust framework for the systematic evaluation of new oxazole derivatives. By combining comprehensive in vitro and in vivo studies, researchers can effectively identify and characterize promising candidates with the potential to be developed into next-generation cancer therapeutics. Future research should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic profiles, with the ultimate goal of translating these discoveries into clinical applications.

References

  • Bentham Science Publisher. Oxazole-Based Compounds As Anticancer Agents.
  • PMC. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds.
  • PMC - NIH. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research.
  • Bentham Science Publishers. Oxazole-Based Compounds As Anticancer Agents.
  • MDPI. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole.
  • International Journal of Pharmacy & Pharmaceutical Research. Benzoxazole as Anticancer Agent: A Review.
  • PubMed. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies.
  • Biointerface Research in Applied Chemistry. Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles.
  • IRIS UniPA. Recurrence of the oxazole motif in tubulin colchicine site inhibitors with anti-tumor activity.
  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies.
  • Taylor & Francis. Synthesis and Anticancer Assessment of Various Amide Derivatives of Imidazo[2,1-b]Oxazoles as Anticancer Agents.
  • ResearchGate. Oxazole-Based Compounds As Anticancer Agents | Request PDF.
  • A two-decade overview of oxadiazole derivatives as promising anticancer agents.
  • ResearchGate. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies.
  • PubMed. Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity.
  • PMC - PubMed Central. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development.
  • STANDARD OPERATING PROCEDURE. Evaluation using Western Blot (108.9 KB).
  • PMC - NIH. The Diaryl Oxazole PC-046 is a Tubulin-Binding Agent with Experimental Anti-Tumor Efficacy in Hematologic Cancers.
  • Abcam. Western blot protocol.
  • PMC - NIH. Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin.
  • Bio-protocol. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models.
  • Cell Signaling Technology. Western Blotting Protocol.
  • Frontiers. Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development.
  • Medium. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells.
  • International Journal of Pharmacy and Biological Sciences. In vivo Methods for Preclinical Screening of Anticancer Drugs.

Sources

Application

Application Notes and Protocols for Oxazole Compounds in Antimicrobial and Antioxidant Research

Introduction: The Versatility of the Oxazole Scaffold The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, represents a cornerstone in medicinal chemistry.[1][2] Its unique electroni...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Oxazole Scaffold

The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, represents a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties and structural versatility allow for diverse molecular interactions, making it a privileged scaffold in the design of novel therapeutic agents.[1] Oxazole derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[2][3] This guide provides an in-depth exploration of the antimicrobial and antioxidant applications of oxazole compounds, offering detailed protocols and theoretical insights for researchers, scientists, and drug development professionals.

The substitution pattern on the oxazole ring plays a pivotal role in determining the biological activity of the resulting derivatives.[2][3] By strategically modifying the substituents at various positions, chemists can fine-tune the compound's pharmacokinetic and pharmacodynamic properties, enhancing its efficacy and selectivity for specific biological targets.[1]

Part 1: Antimicrobial Applications of Oxazole Compounds

The rise of multidrug-resistant pathogens presents a formidable challenge to global health. Oxazole derivatives have emerged as a promising class of antimicrobial agents with the potential to address this growing crisis.[4]

Mechanism of Antimicrobial Action

The precise mechanism of antimicrobial action for all oxazole derivatives is not universally defined and can vary depending on the specific molecular structure. However, several key mechanisms have been proposed and investigated:

  • Enzyme Inhibition: Certain oxazole-containing compounds have been identified as potent inhibitors of essential bacterial enzymes. For instance, some derivatives act as inhibitors of D-aspartate ligase, an enzyme crucial for bacterial cell wall synthesis.[4] Others have shown inhibitory activity against aminoacyl tRNA synthetases, which are vital for protein synthesis.[4]

  • Disruption of Cellular Membranes: The lipophilic nature of some oxazole derivatives may facilitate their interaction with and disruption of bacterial cell membranes, leading to leakage of cellular contents and cell death.

  • Interference with Biofilm Formation: Biofilms are structured communities of bacteria that exhibit increased resistance to antibiotics. Some oxazole compounds have demonstrated the ability to inhibit biofilm formation, a crucial aspect in combating chronic infections.[5]

Workflow for Antimicrobial Susceptibility Testing

The following workflow outlines the key steps in evaluating the antimicrobial potential of newly synthesized oxazole compounds.

Antimicrobial_Workflow cluster_prep Preparation cluster_testing Susceptibility Testing cluster_analysis Data Analysis & Follow-up Compound_Prep Compound Preparation (Stock Solutions) MIC_Assay Broth Microdilution Assay (Determine MIC) Compound_Prep->MIC_Assay Inoculum_Prep Bacterial Inoculum Preparation Inoculum_Prep->MIC_Assay Data_Analysis Data Analysis (Determine MIC values) MIC_Assay->Data_Analysis Cytotoxicity Cytotoxicity Testing (e.g., MTT Assay) Data_Analysis->Cytotoxicity

Caption: General workflow for antimicrobial evaluation of oxazole compounds.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol details a standard method for determining the MIC of a test compound against a specific bacterium. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6]

I. Materials and Reagents:

  • 96-well microtiter plates (sterile)

  • Test oxazole compound

  • Appropriate bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)

  • McFarland 0.5 turbidity standard

  • Spectrophotometer

  • Multichannel pipette

  • Positive control antibiotic (e.g., Ciprofloxacin, Ampicillin)

  • Negative control (broth only)

  • Solvent for test compound (e.g., DMSO, sterile deionized water)

II. Experimental Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 well-isolated colonies of the test bacterium from an overnight agar plate.

    • Inoculate the colonies into a tube containing 3-5 mL of sterile saline.

    • Vortex to create a smooth suspension.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard by adding more bacteria or sterile saline. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[6]

    • Dilute the adjusted bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test oxazole compound in a suitable solvent (e.g., DMSO). The concentration should be at least 100-fold higher than the highest concentration to be tested to minimize solvent effects.

    • In a 96-well plate, perform serial two-fold dilutions of the test compound in MHB. Typically, 100 µL of MHB is added to wells 2-12. 200 µL of the highest concentration of the test compound in MHB is added to well 1. Then, 100 µL is transferred from well 1 to well 2, mixed, and this process is repeated down to well 10. Wells 11 and 12 serve as positive (bacteria, no compound) and negative (broth only) controls, respectively.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well (wells 1-11). Do not add bacteria to the negative control well (well 12).

    • The final volume in each well will be 200 µL.

    • Cover the plate and incubate at 37°C for 18-24 hours.

III. Data Analysis and Interpretation:

  • After incubation, visually inspect the plates for bacterial growth (turbidity).

  • The MIC is the lowest concentration of the test compound at which there is no visible growth.

  • The results can be confirmed by reading the absorbance at 600 nm using a microplate reader.

  • The positive control wells should show clear growth, and the negative control wells should be clear.

Representative Antimicrobial Activity of Oxazole Derivatives

The following table summarizes the antimicrobial activity of selected oxazole derivatives against various bacterial strains.

Compound IDTest OrganismActivity (Zone of Inhibition in mm)Reference
13c S. aureus23[3]
13c P. vulgaris22[3]
14b S. aureus25[3]
14b K. pneumonia23[3]
15 S. aureus20[3]
15 E. coli17[3]

Part 2: Antioxidant Applications of Oxazole Compounds

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in a variety of diseases.[7] Antioxidants are molecules that can safely interact with free radicals and terminate the chain reaction before vital molecules are damaged.[7] Phenolic compounds, including certain oxazole derivatives, are known for their potent antioxidant activities.[7]

Mechanism of Antioxidant Action

The antioxidant activity of phenolic oxazoles is primarily attributed to their ability to donate a hydrogen atom or an electron to a free radical, thereby stabilizing it.[7] The main mechanisms include:

  • Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group can donate a hydrogen atom to a free radical, quenching it.

  • Single Electron Transfer (SET): The antioxidant molecule can transfer a single electron to the free radical, followed by proton transfer.[7]

  • Chelation of Transition Metals: Some oxazole derivatives can chelate transition metal ions like iron and copper, which are known to catalyze oxidative reactions.[7]

Workflow for Antioxidant Activity Assessment

This workflow provides a general overview of the steps involved in evaluating the antioxidant capacity of oxazole compounds.

Antioxidant_Workflow cluster_prep_antioxidant Preparation cluster_testing_antioxidant Antioxidant Assays cluster_analysis_antioxidant Data Analysis Compound_Prep_AO Compound Preparation (Stock Solutions) DPPH_Assay DPPH Assay Compound_Prep_AO->DPPH_Assay ABTS_Assay ABTS Assay Compound_Prep_AO->ABTS_Assay FRAP_Assay FRAP Assay Compound_Prep_AO->FRAP_Assay Data_Analysis_AO Data Analysis (Calculate IC50 or TEAC) DPPH_Assay->Data_Analysis_AO ABTS_Assay->Data_Analysis_AO FRAP_Assay->Data_Analysis_AO

Caption: Workflow for assessing the antioxidant activity of oxazole compounds.

Protocol 2: DPPH (2,2-diphenyl-1-picrylhydrazyl) Free Radical Scavenging Assay

This assay is a common and relatively simple method to evaluate the free radical scavenging activity of a compound.[8]

I. Materials and Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Test oxazole compound

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microtiter plate

  • Spectrophotometer or microplate reader

II. Experimental Procedure:

  • Preparation of DPPH Solution:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.3 mM).[8] This solution should be freshly prepared and kept in the dark to avoid degradation.

    • The working solution of DPPH should have an absorbance of approximately 1.0 ± 0.2 at 517 nm.[9]

  • Assay Procedure:

    • Prepare serial dilutions of the test compound and the positive control in methanol.

    • In a 96-well plate, add a specific volume of the test compound or standard to each well (e.g., 50 µL).[10]

    • Add the DPPH working solution to each well (e.g., 150 µL).[10]

    • The control well should contain the solvent instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.[8]

III. Data Analysis and Interpretation:

  • Measure the absorbance of each well at 517 nm.

  • The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

  • The IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH free radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

Protocol 3: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay is another widely used method for determining the antioxidant activity of both hydrophilic and lipophilic compounds.[11]

I. Materials and Reagents:

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate Buffered Saline (PBS) or ethanol

  • Test oxazole compound

  • Positive control (e.g., Trolox, Ascorbic acid)

  • 96-well microtiter plate

  • Spectrophotometer or microplate reader

II. Experimental Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+):

    • Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water.[11]

    • Mix the two solutions and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[11]

    • Before use, dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[11]

  • Assay Procedure:

    • Prepare serial dilutions of the test compound and the positive control.

    • In a 96-well plate, add a small volume of the test compound or standard to each well.

    • Add a larger volume of the diluted ABTS•+ solution to each well.

    • Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

III. Data Analysis and Interpretation:

  • Measure the absorbance of each well at 734 nm.

  • The percentage of inhibition is calculated similarly to the DPPH assay.

  • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the test compound.

Protocol 4: Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[12]

I. Materials and Reagents:

  • FRAP reagent:

    • Acetate buffer (300 mM, pH 3.6)

    • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

    • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Test oxazole compound

  • Positive control (e.g., Ferrous sulfate, Ascorbic acid)

  • 96-well microtiter plate

  • Spectrophotometer or microplate reader

II. Experimental Procedure:

  • Preparation of FRAP Working Solution:

    • Prepare the FRAP working solution fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[12]

    • Warm the working solution to 37°C before use.

  • Assay Procedure:

    • Prepare serial dilutions of the test compound and the positive control.

    • In a 96-well plate, add a small volume of the test compound or standard to each well.

    • Add the FRAP working solution to each well.

    • Incubate the plate at 37°C for a specific time (e.g., 4 minutes).[12]

III. Data Analysis and Interpretation:

  • Measure the absorbance of each well at 593 nm.

  • A standard curve is generated using a known concentration of Fe²⁺.

  • The antioxidant capacity of the sample is determined by comparing its absorbance to the standard curve and is expressed as Fe²⁺ equivalents.

Representative Antioxidant Activity of Oxazole Derivatives

The following table presents the antioxidant activity of an exemplary oxazole derivative.

CompoundAssayIC50 (ppm)Reference
Ethyl 2-amino-4-methyl-1,3-oxazole-5-carboxylateDPPH275.3[13]

Part 3: Preliminary Safety Assessment

Prior to advancing promising antimicrobial or antioxidant oxazole compounds, a preliminary assessment of their cytotoxicity is crucial.

Protocol 5: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[14] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[14]

I. Materials and Reagents:

  • Mammalian cell line (e.g., HEK293 for non-cancerous, HeLa or MCF-7 for cancerous)[15]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Test oxazole compound

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

II. Experimental Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the test oxazole compound in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compound.

    • Include a vehicle control (medium with the same amount of solvent used to dissolve the compound) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate the plate for 24-48 hours.[15]

  • MTT Assay:

    • After incubation, add MTT solution to each well and incubate for another 2-4 hours.

    • Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

    • Shake the plate gently to ensure complete dissolution.

III. Data Analysis and Interpretation:

  • Measure the absorbance of each well at a wavelength of 570 nm.

  • The cell viability is calculated as a percentage of the vehicle control.

  • The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) can be determined.

Conclusion

Oxazole compounds represent a rich and versatile platform for the discovery of new antimicrobial and antioxidant agents. The protocols and application notes provided in this guide offer a comprehensive framework for researchers to synthesize, screen, and characterize novel oxazole derivatives. By understanding the underlying mechanisms of action and employing robust and validated experimental methodologies, the scientific community can continue to unlock the full therapeutic potential of this remarkable heterocyclic scaffold.

References

  • Sheeja Rekha A G, Prasobh G R, Athira A S, Anila Kumari V S, Seba M C, Gini Jameena. (2022). A brief review on antimicrobial activity of oxazole derivatives. Indo American Journal of Pharmaceutical Sciences, 09(9).
  • Antimicrobial Activity And Characterization of Some Oxazole, Thiazol And Quinoline. (n.d.).
  • Kakkar, S., & Narasimhan, B. (2019).
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  • Swellmeen, L. (2016). 1,3-Oxazole derivatives: a review of biological activities as antipathogenic. Der Pharma Chemica, 8(13), 269-286.
  • Genc, N., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
  • A comprehensive review on biological activities of oxazole deriv
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025).
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  • Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH.
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  • Ferric Reducing Antioxidant Power (FRAP) Assay Kit (MAK369) - Technical Bulletin. (n.d.). Sigma-Aldrich.
  • Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay. (2024).
  • antioxidant activity applying an improved abts radical cation decolorization assay. (n.d.).
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  • Al-Warhi, T., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports, 12(1), 18158.
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  • In Vitro Assay Protocols for Novel Antimicrobial Compounds. (n.d.). Benchchem.
  • New Broth Macrodilution Volatilization Method for Antibacterial Susceptibility Testing of Volatile Agents and Evaluation of Their Toxicity Using Modified MTT Assay In Vitro. (n.d.). MDPI.
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  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025).
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  • STANDARD OPERATING PROCEDURE FOR FRAP ASSAY ON PLASMA & FAECAL EXTRACTS This is the Standard Operating Procedure for conduct. (n.d.).
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  • Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. (2022). YouTube.
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Method

Application Notes and Protocols for Enzymatic Assays with 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid

Introduction: Unveiling the Bioactivity of a Novel Oxazole Compound The oxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. 5-(4-F...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Bioactivity of a Novel Oxazole Compound

The oxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid is a synthetic heterocyclic compound with potential as a modulator of enzyme activity. Its structural features, including the fluorophenyl group and the carboxylic acid moiety, suggest possible interactions with various enzyme active sites. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for enzymatic assays involving this compound. We will delve into the rationale behind experimental design, provide detailed step-by-step protocols for various assay formats, and discuss data analysis and interpretation, empowering you to effectively characterize the bioactivity of this molecule. While the precise enzymatic target of 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid may be under investigation, this guide will utilize a hypothetical protein kinase target to illustrate the principles and methodologies.

Physicochemical Properties and Handling of 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid

PropertyEstimated Value/ConsiderationRationale and Handling Guidelines
Molecular Weight ~207.16 g/mol Based on the molecular formula C₁₀H₆FNO₃[1][2]. Accurate molecular weight is crucial for preparing stock solutions of known molarity.
Solubility Likely soluble in organic solvents (DMSO, DMF, Ethanol). Limited aqueous solubility.The carboxylic acid moiety may improve aqueous solubility at higher pH. For stock solutions, high-purity, anhydrous DMSO is recommended. Prepare a high-concentration stock (e.g., 10-50 mM) and dilute serially in assay buffer. Be mindful of DMSO concentration in the final assay, as it can affect enzyme activity (typically keep below 1%).
Stability Generally stable, but the oxazole ring can be susceptible to hydrolysis under harsh acidic or basic conditions.Store the solid compound in a cool, dry, and dark place. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Some 5-hydroxyoxazole-4-carboxylic acid derivatives have been shown to be unstable towards hydrolytic ring-opening and decarboxylation[3].
Purity >95% recommendedPurity should be confirmed by analytical methods such as HPLC and NMR. Impurities can interfere with assay results.
Safety Handle with appropriate personal protective equipment (PPE). Similar compounds are classified as harmful if swallowed, causing skin and eye irritation, and may cause respiratory irritation[1][2].Work in a well-ventilated area or fume hood. Wear gloves, a lab coat, and safety glasses.

Experimental Design: Choosing the Right Assay for Your Target

The selection of an appropriate assay format is contingent on the enzyme class and the available substrates and detection technologies. For our hypothetical protein kinase target, we will explore three common assay formats: luminescence-based, fluorescence-based, and absorbance-based assays.

Logical Flow for Assay Selection

Assay_Selection Start Define Enzyme Target (e.g., Protein Kinase) Assay_Type Select Assay Principle Start->Assay_Type Luminescence Luminescence-based (ATP depletion) Assay_Type->Luminescence High-throughput screening Fluorescence Fluorescence-based (Product formation) Assay_Type->Fluorescence High sensitivity Absorbance Absorbance-based (Coupled-enzyme) Assay_Type->Absorbance Cost-effective, continuous monitoring End_Point Execute Assay & Analyze Data Luminescence->End_Point Fluorescence->End_Point Absorbance->End_Point

Caption: Decision workflow for selecting an appropriate enzyme assay format.

Protocol 1: Luminescence-Based Kinase Assay (ATP Depletion)

This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction. A decrease in ATP corresponds to an increase in kinase activity. Luminescence-based assays are highly sensitive and well-suited for high-throughput screening (HTS)[4][5].

Principle

The Kinase-Glo® assay is a widely used example[6][7]. The luciferase enzyme utilizes the remaining ATP to oxidize luciferin, generating a luminescent signal that is inversely proportional to kinase activity[4].

Workflow

Luminescence_Workflow A 1. Kinase Reaction: Enzyme + Substrate + ATP + Inhibitor B 2. Incubation (e.g., 60 min at RT) A->B C 3. Add Kinase-Glo® Reagent B->C D 4. Incubation (e.g., 10 min at RT) C->D E 5. Measure Luminescence D->E

Caption: Workflow for a luminescence-based kinase assay.

Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Keep all reagents on ice.

    • Prepare a 2X enzyme solution in assay buffer.

    • Prepare a 2X substrate/ATP solution in assay buffer. The ATP concentration should be at or near the Km for the kinase to be sensitive to competitive inhibitors.

    • Prepare serial dilutions of 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid in DMSO, then dilute into assay buffer to create a 4X inhibitor solution. Use a minimum of 10 concentrations for an accurate IC₅₀ determination[8].

  • Assay Plate Setup (384-well plate):

    • Add 5 µL of 4X inhibitor solution or vehicle (DMSO in assay buffer) to the appropriate wells.

    • Add 10 µL of 2X enzyme solution to all wells except the "no enzyme" control.

    • Initiate the reaction by adding 5 µL of 2X substrate/ATP solution to all wells.

    • The final reaction volume is 20 µL.

  • Incubation:

    • Mix the plate gently on a plate shaker.

    • Incubate at room temperature for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction, which should be determined in preliminary experiments[9].

  • Signal Detection:

    • Equilibrate the Kinase-Glo® reagent to room temperature.

    • Add 20 µL of Kinase-Glo® reagent to each well[6].

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Measure luminescence using a plate reader.

Data Analysis

The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Protocol 2: Fluorescence-Based Kinase Assay (Product Formation)

Fluorescence-based assays offer high sensitivity and can be configured for continuous monitoring[10][11][12]. These assays often rely on a fluorogenic substrate that becomes fluorescent upon phosphorylation or cleavage by a coupled enzyme.

Principle

A common approach involves a peptide substrate that, when phosphorylated, is recognized by a specific antibody labeled with a fluorophore. Alternatively, a fluorogenic substrate can be designed to release a fluorescent molecule upon enzymatic cleavage[13].

Workflow

Fluorescence_Workflow A 1. Kinase Reaction: Enzyme + Fluorogenic Substrate + ATP + Inhibitor B 2. Incubation (e.g., 30-60 min at RT) A->B C 3. Stop Reaction (optional) B->C D 4. Measure Fluorescence C->D

Caption: General workflow for a fluorescence-based kinase assay.

Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare assay buffer as described in Protocol 1.

    • Prepare a 2X enzyme solution.

    • Prepare a 2X solution of a fluorogenic kinase substrate and ATP in assay buffer.

    • Prepare 4X serial dilutions of 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid.

  • Assay Plate Setup (black, low-volume 384-well plate):

    • Add 5 µL of 4X inhibitor solution or vehicle.

    • Add 10 µL of 2X enzyme solution.

    • Initiate the reaction by adding 5 µL of 2X fluorogenic substrate/ATP solution.

  • Incubation and Detection:

    • Incubate the plate at room temperature, protected from light.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths at multiple time points (kinetic mode) or at a single endpoint after a fixed incubation time.

Data Analysis

For kinetic assays, the initial reaction velocity is determined from the linear phase of the fluorescence signal increase. For endpoint assays, the fluorescence intensity is directly proportional to the amount of product formed. The IC₅₀ is calculated as described in Protocol 1.

Protocol 3: Absorbance-Based Coupled-Enzyme Kinase Assay

Absorbance-based assays are often cost-effective and allow for continuous monitoring of the reaction[14][15]. A common method for kinases involves coupling the production of ADP to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm[16].

Principle

The production of ADP by the kinase is coupled to the pyruvate kinase (PK) and lactate dehydrogenase (LDH) system. PK uses ADP and phosphoenolpyruvate (PEP) to generate ATP and pyruvate. LDH then reduces pyruvate to lactate, oxidizing NADH to NAD⁺ in the process. The rate of NADH disappearance is directly proportional to the kinase activity.

Signaling Pathway

Absorbance_Pathway cluster_kinase Kinase Reaction cluster_coupling Coupling Reactions Kinase Target Kinase ADP ADP Kinase->ADP P_Substrate Phospho-Substrate Kinase->P_Substrate ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase PK Pyruvate Kinase ADP->PK PK->ATP Pyruvate Pyruvate PK->Pyruvate LDH Lactate Dehydrogenase NAD NAD+ LDH->NAD Lactate Lactate LDH->Lactate PEP PEP PEP->PK Pyruvate->LDH NADH NADH (Abs @ 340 nm) NADH->LDH

Caption: Coupled-enzyme system for an absorbance-based kinase assay.

Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare assay buffer containing PK, LDH, PEP, and NADH.

    • Prepare a 2X enzyme solution.

    • Prepare a 2X solution of substrate and ATP.

    • Prepare 4X serial dilutions of 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid.

  • Assay Plate Setup (UV-transparent 96- or 384-well plate):

    • Add 50 µL of the coupling system assay buffer to each well.

    • Add 25 µL of 4X inhibitor or vehicle.

    • Add 25 µL of 2X enzyme solution.

    • Initiate the reaction by adding 25 µL of 2X substrate/ATP solution.

  • Detection:

    • Immediately place the plate in a spectrophotometer capable of kinetic reads.

    • Monitor the decrease in absorbance at 340 nm over time.

Data Analysis

The reaction rate is determined from the slope of the linear portion of the absorbance vs. time plot. The IC₅₀ is then calculated by plotting the rate of reaction against the inhibitor concentration.

Self-Validation and Best Practices

To ensure the trustworthiness of your results, incorporate the following self-validating systems and best practices into your experimental design:

  • Controls: Always include positive (no inhibitor) and negative (no enzyme) controls.

  • Linearity: Ensure your assay is running under initial velocity conditions where the product formation is linear with time and enzyme concentration[9].

  • Z'-factor: For HTS, calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 is considered excellent.

  • IC₅₀ Curve Quality: A well-behaved inhibitor should produce a sigmoidal dose-response curve with a clear upper and lower plateau[17]. The Hill slope should be close to 1.

  • Mechanism of Inhibition Studies: To further characterize the inhibitor, perform kinetic studies by varying the concentration of both the substrate and the inhibitor to determine if the inhibition is competitive, non-competitive, or uncompetitive.

Conclusion

This guide provides a comprehensive framework for designing and executing enzymatic assays with 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid. By understanding the compound's properties, selecting the appropriate assay format, and adhering to best practices in experimental design and data analysis, researchers can effectively elucidate the bioactivity of this and other novel chemical entities. The provided protocols for luminescence, fluorescence, and absorbance-based assays offer a versatile toolkit for inhibitor characterization, from initial high-throughput screening to detailed mechanistic studies.

References

  • PubChem. 5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid. Available from: [Link]

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  • BPS Bioscience. Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Available from: [Link]

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  • ChemRxiv. Accessing diverse azole carboxylic acid building blocks via mild CH carboxylation: Parallel, one-pot amide couplings and. Available from: [Link]

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  • ACS Publications. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. Available from: [Link]

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Application

derivatization of 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid for bioassays

An Application Guide to the Strategic Derivatization of 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic Acid for Biological Screening Authored by a Senior Application Scientist Abstract The 5-phenyl-1,3-oxazole-4-carboxylic...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Strategic Derivatization of 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic Acid for Biological Screening

Authored by a Senior Application Scientist

Abstract

The 5-phenyl-1,3-oxazole-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The strategic introduction of a fluorine atom on the phenyl ring, as in 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid, offers metabolic stability and unique electronic properties that can enhance molecular interactions with biological targets. This application note provides a comprehensive guide for researchers on the derivatization of this core scaffold. We delve into the rationale behind derivatization, provide robust, step-by-step protocols for the synthesis of amide and ester libraries, and detail methodologies for subsequent biological evaluation. The focus is on explaining the causality behind experimental choices to empower researchers to rationally design and screen compound libraries for drug discovery programs.

Introduction: The Rationale for Derivatization

The core molecule, 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid (Compound 1 ), possesses a key functional handle: a carboxylic acid. While the acid itself may be crucial for activity in some contexts, it is more often the ideal starting point for chemical modification.[3] Derivatization serves several critical purposes in a drug discovery cascade:

  • Exploring Structure-Activity Relationships (SAR): By systematically modifying the carboxylic acid group, researchers can probe the chemical space around the core scaffold. This allows for the identification of key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the molecule and its biological target.[4]

  • Modulating Physicochemical Properties: Converting the polar carboxylic acid to less polar amides or esters can significantly alter a compound's solubility, lipophilicity (LogP), and cell permeability, which are critical for bioavailability and efficacy.

  • Improving Pharmacokinetic Profiles: Derivatization can block metabolic pathways, increase plasma stability, and fine-tune the absorption, distribution, metabolism, and excretion (ADME) properties of the parent compound.

The 1,3-oxazole ring is a stable aromatic heterocycle that often acts as a bioisostere for amide or ester functionalities, providing rigidity and favorable pharmacokinetic properties.[5][6] Our focus will be on converting the C4-carboxylic acid into a diverse library of amides, a cornerstone of medicinal chemistry transformations.[7]

Strategic Synthesis: Building the Derivative Library

The most direct and versatile method for modifying the carboxylic acid is through the formation of an amide bond. This requires the activation of the carboxylic acid to make it susceptible to nucleophilic attack by an amine.[7]

General Workflow for Derivatization and Screening

The overall process from the parent acid to a biologically validated lead compound follows a logical and systematic workflow.

G cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Screening Start Parent Acid (1) Activate Activate Carboxylic Acid (e.g., with HATU) Start->Activate Couple Couple with Amine Library (R-NH2) Activate->Couple Purify Purification (Chromatography/Crystallization) Couple->Purify Characterize Characterization (NMR, MS, HPLC) Purify->Characterize Bioassay Biological Screening (e.g., Cytotoxicity Assay) Characterize->Bioassay SAR SAR Analysis Bioassay->SAR Lead Lead Compound ID SAR->Lead

Caption: General workflow from parent acid to lead compound identification.

Protocol 1: Amide Library Synthesis via HATU Coupling

Amide coupling is one of the most common reactions in medicinal chemistry.[7] We recommend using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent.

Causality Behind Experimental Choices:

  • HATU: This is a highly efficient, modern coupling reagent that minimizes side reactions and is particularly effective at reducing racemization in chiral substrates (not applicable here, but a good general practice). It rapidly forms a highly reactive O-acylisourea intermediate.

  • DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic organic base is required to deprotonate the carboxylic acid and the amine hydrochloride salt (if used). DIPEA is sterically hindered, which prevents it from competing with the primary/secondary amine as a nucleophile.

  • DMF (Dimethylformamide): A polar aprotic solvent is chosen for its excellent ability to dissolve the reactants, reagents, and polar intermediates, facilitating the reaction.

Materials:

  • 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid (1 )

  • Amine of choice (e.g., benzylamine, morpholine, aniline derivatives)

  • HATU

  • DIPEA

  • Anhydrous DMF

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid (1 ) (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

  • Reagent Addition: Add the amine of choice (1.1 eq), followed by DIPEA (2.5 eq). Stir the mixture for 5 minutes at room temperature.

  • Activation: In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 2-4 hours).

  • Work-up: Upon completion, dilute the reaction mixture with EtOAc. Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude amide derivative by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Self-Validation: The purity of the final compound should be assessed by HPLC (>95%) and its identity confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Evaluation: Screening the Derivatives

Once a library of derivatives is synthesized and characterized, the next step is to evaluate their biological activity. A primary screening assay is often a cytotoxicity or cell viability assay to identify compounds with antiproliferative effects and to establish a therapeutic window.[8][9]

Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)

The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[9][10] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

  • Human cancer cell line (e.g., HeLa, A549)[8]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized oxazole derivatives (dissolved in DMSO to make stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives in culture medium from the DMSO stock solutions. The final DMSO concentration in the well should not exceed 0.5% to avoid solvent toxicity. Add 100 µL of the diluted compounds to the appropriate wells. Include "cells only" (vehicle control) and "medium only" (blank) controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well. Incubate for another 3-4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis (e.g., in GraphPad Prism or similar software).

Data Interpretation: Building a Structure-Activity Relationship (SAR)

The power of creating a derivative library lies in the ability to correlate structural changes with changes in biological activity. This SAR provides crucial insights for designing the next generation of more potent and selective compounds.

Hypothetical SAR Data

The table below presents hypothetical cytotoxicity data for a small library of amide derivatives of compound 1 .

Compound IDR Group (from R-NH₂)StructureIC₅₀ (µM) vs. HeLa Cells
1-A Benzyl15.2
1-B 4-Methoxybenzyl8.5
1-C 4-Chlorobenzyl5.1
1-D Cyclohexyl28.4
1-E Morpholin-4-yl> 50
SAR Analysis and Logic

G cluster_core Core Scaffold Analysis cluster_mods Modifications at R-Group cluster_results Observed Effect on Activity Core 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxamide Aromatic Aromatic Groups (e.g., Benzyl) Core->Aromatic Aliphatic Aliphatic Groups (e.g., Cyclohexyl) Core->Aliphatic Polar Polar/Bulky Groups (e.g., Morpholine) Core->Polar EWGs Add Electron-Withdrawing Groups (e.g., -Cl) Aromatic->EWGs EDGs Add Electron-Donating Groups (e.g., -OMe) Aromatic->EDGs GoodActivity Moderate Activity Aromatic->GoodActivity BestActivity Highest Activity EWGs->BestActivity ImprovedActivity Improved Activity EDGs->ImprovedActivity ReducedActivity Reduced Activity Aliphatic->ReducedActivity LostActivity Activity Lost Polar->LostActivity

Caption: A logical diagram illustrating Structure-Activity Relationships.

Interpretation based on hypothetical data:

  • Aromatic vs. Aliphatic: Aromatic substituents (1-A, 1-B, 1-C) are preferred over aliphatic ones (1-D), suggesting a potential π-π stacking or hydrophobic interaction is important for activity.

  • Electronic Effects: Adding an electron-withdrawing group (-Cl, compound 1-C ) to the benzyl ring significantly increases potency compared to the unsubstituted benzyl (1-A). An electron-donating group (-OMe, compound 1-B ) also improves activity, but to a lesser extent. This indicates that the electronic properties of this aromatic ring are a key determinant of activity.

  • Polarity and Bulk: The introduction of a polar and flexible morpholine ring (1-E) abolishes activity, suggesting that this region of the target binding pocket may be sterically constrained or hydrophobic in nature.

These initial findings would guide the next round of synthesis, focusing on further exploring substitutions on the benzylamine ring to optimize potency.

Conclusion

This application note provides a validated framework for the derivatization of 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid and its subsequent biological evaluation. By combining robust synthetic protocols with systematic biological screening, researchers can efficiently navigate the process of hit-to-lead optimization. The key to success lies not just in following protocols, but in understanding the underlying chemical and biological principles that drive experimental choices and data interpretation. This rational, iterative approach is fundamental to modern drug discovery.

References

  • Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. (2024). Journal of Medicinal Chemistry. [Link]

  • A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. (2022). The Journal of Organic Chemistry. [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2024). The Journal of Organic Chemistry. [Link]

  • Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. (2020). European Journal of Medicinal Chemistry. [Link]

  • A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. (2024). International Journal of Medical and Pharmaceutical Research. [Link]

  • A comprehensive review on biological activities of oxazole derivatives. (2019). BMC Chemistry. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). Methods in Molecular Biology. [Link]

  • Towards new bioactive fluorine-containing 1,3,4-oxadiazole-amide derivatives: synthesis, antibacterial activity, molecular docking and molecular dynamics simulation study. (2024). Medicinal Chemistry Research. [Link]

  • Synthesis and structure-activity relationships of 5-phenyloxazole-2-carboxylic acid derivatives as novel inhibitors of tubulin polymerization. (2021). Archiv der Pharmazie. [Link]

  • Derivatization of 5-fluorouracil with 4-bromomethyl-7-methoxycoumarin for determination by liquid chromatography-mass spectrometry. (2002). Journal of Chromatography B: Analytical Technologies in the Biomedical and Life Sciences. [Link]

  • Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • Structure Activity Relationship Analysis of Antioxidant Activity of Simple Benzene Carboxylic Acids Group Based on Multiple Linear Regression. (2018). Oriental Journal of Chemistry. [Link]

  • A brief review on antimicrobial activity of oxazole derivatives. (2022). Indo American Journal of Pharmaceutical Sciences. [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2024). International Journal of Molecular Sciences. [Link]

  • Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric. (2008). Bulletin of the Korean Chemical Society. [Link]

  • An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms. (2021). Marine Drugs. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. (2023). Molecules. [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022). Current Organic Chemistry. [Link]

  • What assays and toxicity studies should be performed while testing for a drug on a cancer cell line? (2012). ResearchGate. [Link]

  • Macrooxazoles A-D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. (2020). Journal of Fungi. [Link]

  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. (2021). Tetrahedron Letters. [Link]

  • Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships. (2021). ACS Omega. [Link]

  • Amide bond formation: beyond the myth of coupling reagents. (2008). Organic & Biomolecular Chemistry. [Link]

  • Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. (2020). ChEMBL. [Link]

  • Structure Activity Relationship of USP5 Allosteric Inhibitors. (2021). bioRxiv. [Link]

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Method

Application Notes and Protocols for Investigating the Pharmacokinetics of Fluorophenyl Oxazole Compounds in Animal Models

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Fluorophenyl Oxazole Compounds and Their Pharmacokinetic Profiling Fluorophenyl oxazole derivatives represent a promising...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorophenyl Oxazole Compounds and Their Pharmacokinetic Profiling

Fluorophenyl oxazole derivatives represent a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The incorporation of a fluorophenyl group can significantly modulate the physicochemical properties of the oxazole core, influencing its metabolic stability, target affinity, and overall pharmacokinetic profile. A thorough understanding of the pharmacokinetics—the study of how an organism affects a drug, involving absorption, distribution, metabolism, and excretion (ADME)—is paramount for the successful development of these compounds into safe and effective therapeutic agents.[2][3]

These application notes provide a comprehensive guide for researchers to design and execute robust preclinical pharmacokinetic studies of novel fluorophenyl oxazole compounds in animal models. The protocols outlined herein are designed to yield high-quality, reproducible data essential for lead candidate selection and prediction of human pharmacokinetics.

PART 1: Strategic Planning of In Vivo Pharmacokinetic Studies

A well-designed pharmacokinetic study is crucial for understanding a drug candidate's in vivo behavior. Key considerations include the selection of an appropriate animal model, determination of the route of administration and dose levels, and the establishment of an optimal blood sampling schedule.

Selection of Animal Models

The choice of animal species is a critical first step and can significantly impact the translation of preclinical data to humans.[4] Rodents, such as mice and rats, are frequently used for initial pharmacokinetic screening due to their small size, cost-effectiveness, and well-characterized physiology.[5][6][7] However, it's important to recognize that smaller mammals often exhibit faster metabolism and elimination, potentially leading to shorter drug half-lives compared to larger mammals.[4] For more advanced studies, larger animal models like dogs or non-human primates may be employed as they often provide a closer physiological and metabolic resemblance to humans.[7][8]

Key Considerations for Animal Model Selection:

  • Metabolic Profile: The expression of drug-metabolizing enzymes can vary significantly between species. In vitro metabolism studies using liver microsomes from different species (including human) can help select the most relevant model.

  • Transporter Expression: Drug transporters in the gut, liver, and kidneys can influence a compound's absorption, distribution, and excretion.

  • Disease Model: If the compound is being developed for a specific disease, the animal model should ideally also reflect the pathophysiology of that condition.

Dose Formulation and Administration

The formulation of the fluorophenyl oxazole compound for dosing is critical for ensuring complete dissolution and reproducible absorption, particularly for oral administration.[9]

  • Intravenous (IV) Administration: An IV dose is essential to determine the absolute bioavailability and intrinsic pharmacokinetic parameters like clearance (CL) and volume of distribution (Vd). The compound is typically dissolved in a biocompatible vehicle, such as a saline solution with a co-solvent like DMSO or PEG400, to ensure solubility.

  • Oral (PO) Administration: For orally administered drugs, the formulation can range from a simple solution to a suspension or a more complex vehicle containing surfactants and polymers to enhance solubility and absorption.[9]

Pre-study considerations should include:

  • Solubility Assessment: Determining the compound's solubility in various pharmaceutically acceptable vehicles.

  • Stability Analysis: Ensuring the compound remains stable in the chosen formulation for the duration of the study.

Designing the Blood Sampling Schedule

The timing of blood sample collection is critical for accurately defining the plasma concentration-time profile of the drug.[10] An inadequate sampling schedule can lead to significant errors in the estimation of key pharmacokinetic parameters.[10]

A robust sampling schedule should capture the following phases:[10]

  • Absorption Phase: Frequent early sampling is necessary to characterize the rate and extent of absorption, especially for orally administered drugs.

  • Peak Concentration (Cmax) Region: Sampling should bracket the expected time to reach maximum concentration (Tmax).

  • Elimination Phase: Samples should be collected for a duration of at least 3-5 times the expected elimination half-life (t1/2) to accurately determine the elimination rate.

A typical study should include a pre-dose (0 h) sample and at least 11-12 post-dose time points.[10]

Example Sampling Times:

  • IV Administration: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • PO Administration: 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

The following diagram illustrates the general workflow of a preclinical pharmacokinetic study.

G cluster_0 Study Design & Preparation cluster_1 In-Life Phase cluster_2 Bioanalysis cluster_3 Data Analysis & Reporting Animal Model Selection Animal Model Selection Dose Formulation Dose Formulation Animal Model Selection->Dose Formulation Sampling Schedule Design Sampling Schedule Design Dose Formulation->Sampling Schedule Design Dosing (IV & PO) Dosing (IV & PO) Sampling Schedule Design->Dosing (IV & PO) Blood Sample Collection Blood Sample Collection Dosing (IV & PO)->Blood Sample Collection Plasma Processing Plasma Processing Blood Sample Collection->Plasma Processing Sample Extraction Sample Extraction Plasma Processing->Sample Extraction LC-MS/MS Analysis LC-MS/MS Analysis Sample Extraction->LC-MS/MS Analysis Data Acquisition Data Acquisition LC-MS/MS Analysis->Data Acquisition Pharmacokinetic Analysis Pharmacokinetic Analysis Data Acquisition->Pharmacokinetic Analysis Parameter Calculation Parameter Calculation Pharmacokinetic Analysis->Parameter Calculation Report Generation Report Generation Parameter Calculation->Report Generation

Caption: Preclinical Pharmacokinetic Study Workflow.

PART 2: Experimental Protocols

Protocol: Blood Sample Collection and Plasma Processing

Objective: To obtain high-quality plasma samples for the quantification of the fluorophenyl oxazole compound.

Materials:

  • Test animals (e.g., Sprague-Dawley rats)

  • Dosing vehicle and formulated compound

  • Syringes and needles for dosing

  • Microcentrifuge tubes containing anticoagulant (e.g., K2EDTA)[9]

  • Pipettes and tips

  • Centrifuge

  • -80°C freezer for sample storage

Procedure:

  • Acclimatize animals to the laboratory conditions for at least 3-5 days prior to the study.[11]

  • Administer the fluorophenyl oxazole compound to the animals via the chosen route (IV or PO).

  • At the predetermined time points, collect blood samples (typically 50-100 µL) via an appropriate method (e.g., tail vein, saphenous vein).

  • Immediately transfer the blood into microcentrifuge tubes containing anticoagulant and mix gently by inversion.

  • Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.[5]

  • Carefully aspirate the supernatant (plasma) and transfer it to a clean, labeled microcentrifuge tube.

  • Store the plasma samples at -80°C until bioanalysis.[9]

Protocol: Bioanalytical Method using LC-MS/MS

Objective: To accurately quantify the concentration of the fluorophenyl oxazole compound in plasma samples. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[12][13]

Instrumentation and Reagents:

  • High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source[14]

  • Analytical column (e.g., C18)

  • Acetonitrile (ACN) and methanol (MeOH), HPLC grade

  • Formic acid or ammonium acetate for mobile phase modification

  • Internal standard (IS) - a structurally similar compound not present in the sample

  • Blank animal plasma

Procedure:

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 150 µL of ACN containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean tube or 96-well plate for injection onto the LC-MS/MS system.

  • LC-MS/MS Analysis:

    • Develop a chromatographic method to achieve good separation of the analyte and IS from endogenous plasma components. This typically involves optimizing the mobile phase composition (e.g., a gradient of water with 0.1% formic acid and ACN with 0.1% formic acid) and flow rate.

    • Optimize the mass spectrometer settings for the analyte and IS, including the precursor and product ion masses for selected reaction monitoring (SRM).

  • Calibration Curve and Quality Controls (QCs):

    • Prepare a series of calibration standards by spiking known concentrations of the analyte into blank plasma.

    • Prepare QC samples at low, medium, and high concentrations in a similar manner.

    • Analyze the calibration standards and QCs along with the unknown samples.

  • Data Processing:

    • Integrate the peak areas of the analyte and IS.

    • Calculate the peak area ratio (analyte/IS).

    • Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards.

    • Use the regression equation from the calibration curve to determine the concentrations of the analyte in the unknown samples and QCs.

The bioanalytical method should be validated according to regulatory guidelines (e.g., ICH M10) to ensure its accuracy, precision, and reliability.[15]

PART 3: Data Analysis and Interpretation

Once the plasma concentrations at each time point have been determined, the pharmacokinetic parameters can be calculated using non-compartmental analysis (NCA).[16]

Key Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters and their significance.

ParameterDescriptionSignificance
Cmax Maximum observed plasma concentrationIndicates the peak exposure to the drug.
Tmax Time to reach CmaxReflects the rate of drug absorption.
AUC Area under the plasma concentration-time curveRepresents the total drug exposure over time.[2]
t1/2 Elimination half-lifeThe time required for the plasma concentration to decrease by half.[2]
CL ClearanceThe volume of plasma cleared of the drug per unit of time; a measure of drug elimination.[2][17]
Vd Apparent volume of distributionRelates the amount of drug in the body to the concentration in the plasma.[17]
F% Absolute bioavailabilityThe fraction of an orally administered dose that reaches the systemic circulation.[3]
Calculation of Pharmacokinetic Parameters

Pharmacokinetic software (e.g., Phoenix WinNonlin) is commonly used for these calculations.[18] The general principles for calculating some of these parameters are as follows:

  • AUC: Calculated using the trapezoidal rule.

  • CL (IV): Dose / AUC

  • t1/2: 0.693 / λz (where λz is the terminal elimination rate constant)

  • Vd: CL / λz

  • F%: (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

The following diagram illustrates the relationship between plasma concentration data and the derived pharmacokinetic parameters.

G Plasma Concentration vs. Time Data Plasma Concentration vs. Time Data Pharmacokinetic Software Pharmacokinetic Software Plasma Concentration vs. Time Data->Pharmacokinetic Software Cmax_Tmax Cmax & Tmax Pharmacokinetic Software->Cmax_Tmax AUC AUC Pharmacokinetic Software->AUC t_half t1/2 Pharmacokinetic Software->t_half CL_Vd CL & Vd Pharmacokinetic Software->CL_Vd Bioavailability Bioavailability (F%) AUC->Bioavailability

Caption: Pharmacokinetic Parameter Derivation.

Conclusion

A systematic and well-executed pharmacokinetic study is indispensable in the early development of fluorophenyl oxazole compounds. By following the principles and protocols outlined in these application notes, researchers can generate reliable data to understand the ADME properties of their compounds, enabling informed decisions for further development and ultimately increasing the probability of clinical success.

References

  • Back to basics: pharmacokinetics - The Pharmaceutical Journal. (2021-03-11). Available from: [Link]

  • THE ROLE OF ANIMAL MODELS IN PHARMACOKINETIC - KNOWLEDGE – International Journal Vol. 45.7. Available from: [Link]

  • A comprehensive review on biological activities of oxazole derivatives - PMC - NIH. (2019-02-04). Available from: [Link]

  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed. (2025-09-15). Available from: [Link]

  • Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - NIH. Available from: [Link]

  • Mass defect filtering on high resolution LC/MS data as a methodology for detecting metabolites with unpredictable structures: identification of oxazole-ring opened metabolites of muraglitazar - PubMed. Available from: [Link]

  • A typical workflow in a preclinical pharmacokinetic experiment - Admescope. (2020-02-25). Available from: [Link]

  • Drug Pharmacokinetics (PK), Pharmacodynamics (PD) Study - NorthEast BioLab. Available from: [Link]

  • Analytical method development and validation for the determination of triazole antifungals in biological matrices - ResearchGate. (2025-11-15). Available from: [Link]

  • Naturally Occurring Oxazole-Containing Peptides - MDPI. Available from: [Link]

  • Theoretical and vibrational studies of 4,5-diphenyl-2-2 oxazole propionic acid (oxaprozin). (2025-08-09). Available from: [Link]

  • Role of animal models in biomedical research: a review - PMC. (2022-07-01). Available from: [Link]

  • Biological activity of oxadiazole and thiadiazole derivatives - PMC - PubMed Central. Available from: [Link]

  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - MDPI. (2024-01-30). Available from: [Link]

  • Large- and Small-Animal Studies of Safety, Pharmacokinetics, and Biodistribution of Inflammasome-Targeting Nanoligomer in the Brain and Other Target Organs | ACS Pharmacology & Translational Science - ACS Publications. Available from: [Link]

  • Unveiling multifunctional inhibitors: holistic spectral, electronic and molecular characterization, coupled with biological profiling of substituted pyridine derivatives against LD transpeptidase, heme oxygenase and PPAR gamma - NIH. (2024-09-19). Available from: [Link]

  • Principles of Pharmacokinetics - Holland-Frei Cancer Medicine - NCBI Bookshelf. Available from: [Link]

  • Nonpeptidic Oxazole-Based Prolyl Oligopeptidase Ligands with Disease-Modifying Effects on α-Synuclein Mouse Models of Parkinson's Disease - NIH. Available from: [Link]

  • An Innovative Chiral UPLC-MS/MS Method for Enantioselective Determination and Dissipation in Soil of Fenpropidin Enantiomers - PubMed Central. (2022-10-02). Available from: [Link]

  • ROLE OF ANIMAL MODELS IN DRUG DEVELOPMENT: PAST, PRESENT AND FUTURE PERSPECTIVES - IJRPC. (2023-05-29). Available from: [Link]

  • What Parameters Are Acquired from a PK Study? - BioAgilytix. Available from: [Link]

  • Validation of a method for the detection and confirmation of nitroimidazoles and the corresponding hydroxy metabolites in pig plasma by - ResearchGate. Available from: [Link]

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  • Blood Sampling Time Point Design in Pharmacokinetic (PK) Studies | Prisys Biotech. (2026-01-13). Available from: [Link]

  • Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl) - PubMed. Available from: [Link]

  • Animal pharmacokinetics/pharmacodynamics (PK/PD) infection models for clinical development of antibacterial drugs: lessons from selected cases | Journal of Antimicrobial Chemotherapy | Oxford Academic. (2023-04-18). Available from: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid

Welcome to the technical support center for the synthesis of 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, fie...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring each protocol is a self-validating system.

Recommended Synthetic Protocol: A Two-Step Approach

The most common and reliable method for synthesizing the target compound involves a two-step process: a base-catalyzed condensation to form the oxazole ester, followed by saponification to yield the final carboxylic acid. This approach balances yield, scalability, and reagent accessibility.

Experimental Workflow Overview

G cluster_0 Step 1: Oxazole Ester Formation cluster_1 Step 2: Saponification A 4-Fluorobenzaldehyde D Reaction Mixture @ RT A->D B Ethyl Isocyanoacetate B->D C Base (K2CO3) in Solvent (THF/MeOH) C->D E Ethyl 5-(4-fluorophenyl) -1,3-oxazole-4-carboxylate D->E van Leusen Condensation G Reaction Mixture @ 60°C E->G F Aqueous NaOH or LiOH F->G H Acidic Workup (HCl) G->H I 5-(4-Fluorophenyl)-1,3-oxazole -4-carboxylic Acid H->I Hydrolysis & Protonation

Caption: Workflow for the synthesis of the target compound.

Part 1: Synthesis of Ethyl 5-(4-fluorophenyl)-1,3-oxazole-4-carboxylate

This step is a variation of the van Leusen oxazole synthesis, which involves the reaction of an aldehyde with a TosMIC derivative (in this case, ethyl isocyanoacetate, which serves a similar role).[1]

Materials & Reagents

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Stoichiometric Ratio
4-Fluorobenzaldehyde124.111.24 g10.01.0
Ethyl Isocyanoacetate113.121.24 g11.01.1
Potassium Carbonate (K₂CO₃)138.212.07 g15.01.5
Tetrahydrofuran (THF), anhydrous-40 mL--
Methanol (MeOH), anhydrous-10 mL--

Step-by-Step Protocol

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 4-fluorobenzaldehyde (1.24 g, 10.0 mmol) and anhydrous THF (40 mL).

  • Reagent Addition: Add ethyl isocyanoacetate (1.24 g, 11.0 mmol) to the solution.

  • Base Addition: Add potassium carbonate (2.07 g, 15.0 mmol) and anhydrous methanol (10 mL). The use of a base is crucial for the deprotonation of the α-carbon of the isocyanoacetate, which initiates the reaction.[2]

  • Reaction: Stir the mixture vigorously at room temperature for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).

  • Workup: Once the reaction is complete, filter the mixture to remove the potassium carbonate. Wash the solid with a small amount of THF.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by column chromatography on silica gel (using 10-20% ethyl acetate in hexane as eluent) to yield the pure ester.

Part 2: Synthesis of 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid

This step involves the hydrolysis of the ester group to a carboxylic acid.

Materials & Reagents

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Ethyl 5-(4-fluorophenyl)-1,3-oxazole-4-carboxylate235.212.35 g10.0
Sodium Hydroxide (NaOH)40.000.80 g20.0
Water-20 mL-
Ethanol-20 mL-
Hydrochloric Acid (HCl)-~2 M solutionAs needed

Step-by-Step Protocol

  • Setup: Dissolve the oxazole ester (2.35 g, 10.0 mmol) in a mixture of ethanol (20 mL) and water (20 mL) in a 100 mL round-bottom flask.

  • Saponification: Add sodium hydroxide (0.80 g, 20.0 mmol) and heat the mixture to 60°C for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

  • Acidification: Dilute the remaining aqueous solution with 20 mL of water. Cool the solution in an ice bath and acidify to pH 2-3 by slowly adding a 2 M HCl solution.

  • Isolation: A white precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid.[3]

Troubleshooting Guide

G Start Low or No Yield in Step 1? Reagent_Check Check Reagent Quality - Is Ethyl Isocyanoacetate fresh? - Are solvents anhydrous? Start->Reagent_Check Yes Base_Check Evaluate Base & Conditions - Is K2CO3 finely ground? - Is reaction stirred vigorously? Start->Base_Check Yes Temp_Check Consider Temperature - Was reaction run at RT? - Try gentle heating (40°C)? Start->Temp_Check Yes Sol_Reagent Solution: Use freshly synthesized or purified Ethyl Isocyanoacetate. Ensure solvents are dry. Reagent_Check->Sol_Reagent Sol_Base Solution: Use finely powdered K2CO3. Consider alternative base like DBU in anhydrous MeCN. Base_Check->Sol_Base Sol_Temp Solution: If slow, gently heat to 40°C, but monitor for side products. Temp_Check->Sol_Temp

Caption: Troubleshooting workflow for low yield issues.

Q1: My yield for the oxazole ester (Step 1) is consistently low or zero. What's going wrong?

A1: This is a common issue often traced back to three critical areas: reagents, base activity, and reaction conditions.

  • Reagent Integrity: Ethyl isocyanoacetate is susceptible to degradation, especially in the presence of moisture or acid, which can cause it to polymerize or hydrolyze. Always use a freshly opened bottle or a recently synthesized batch.[4][5] The quality of the 4-fluorobenzaldehyde is also important; ensure it is free from its corresponding carboxylic acid, which can interfere with the base.

  • Solvent Purity: The reaction requires anhydrous conditions. Water can react with the deprotonated isocyanoacetate and quench the reaction. Ensure your THF and methanol are thoroughly dried.

  • Base Effectiveness: Potassium carbonate must be finely powdered to maximize its surface area and reactivity. Inadequate stirring can also lead to poor mixing and localized concentration issues. If K₂CO₃ proves ineffective, a stronger organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in an anhydrous solvent like acetonitrile can be a powerful alternative.

Q2: During the saponification (Step 2), I get a poor yield after acidification. Where did my product go?

A2: There are two likely culprits here: incomplete hydrolysis or issues during workup.

  • Incomplete Hydrolysis: While 2-4 hours at 60°C is usually sufficient, sterically hindered or electronically different substrates can require longer reaction times or higher temperatures. Always monitor the reaction by TLC to ensure all the starting ester has been consumed before proceeding to workup.

  • Product Solubility: 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid has some solubility in water, especially if the pH is not low enough. Ensure you acidify to a pH of 2-3 to fully protonate the carboxylate and minimize its solubility. Also, washing the precipitate with an excessive amount of water can lead to product loss. Use ice-cold water for washing to further reduce solubility.

  • Oxazole Ring Instability: While generally stable, oxazole rings can be sensitive to harsh acidic or basic conditions, especially at high temperatures for prolonged periods.[6] Avoid boiling the reaction mixture during saponification or using highly concentrated acid for the workup.

Q3: I am having difficulty purifying the final carboxylic acid. Recrystallization isn't working.

A3: If recrystallization from common solvents like ethanol/water or acetone/water fails to yield a pure product, it suggests the presence of persistent impurities.

  • Identify the Impurity: Before attempting further purification, try to identify the impurity using ¹H NMR. A common impurity is the unreacted starting ester or byproducts from the initial condensation.

  • Alternative Purification: If the impurity is non-acidic (like the starting ester), you can perform an acid-base extraction. Dissolve the crude product in a dilute base (like aqueous NaHCO₃), wash with an organic solvent (e.g., ethyl acetate) to remove neutral impurities, and then re-acidify the aqueous layer to precipitate your pure product.

  • Chromatography: While less common for final carboxylic acids, column chromatography can be used. A silica gel column with a solvent system containing a small amount of acetic acid (e.g., 1% acetic acid in 50% ethyl acetate/hexane) can effectively separate the carboxylic acid product from less polar impurities.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for the formation of the oxazole ring in Step 1?

A1: The reaction proceeds through a well-established pathway for van Leusen-type syntheses.[1][2]

  • Deprotonation: The base (K₂CO₃) removes the acidic proton from the α-carbon of ethyl isocyanoacetate, creating a nucleophilic carbanion.

  • Nucleophilic Attack: This carbanion attacks the electrophilic carbonyl carbon of 4-fluorobenzaldehyde, forming an alkoxide intermediate.

  • Cyclization: The negatively charged oxygen atom of the alkoxide then attacks the electron-deficient carbon of the isocyanide group in an intramolecular 5-endo-dig cyclization to form a five-membered oxazoline ring intermediate.[7]

  • Aromatization: The oxazoline intermediate then undergoes base-assisted elimination of water to form the stable, aromatic oxazole ring.

Q2: Are there alternative, more direct synthetic routes to the final product?

A2: Yes, modern organic synthesis offers more direct methods. A highly efficient one-step approach involves the reaction of a carboxylic acid directly with an isocyanide derivative.[8] For this specific target, one could react 4-fluorobenzoic acid with ethyl isocyanoacetate using a coupling reagent like a triflylpyridinium salt. This method avoids the need to start with an aldehyde and can be more atom-economical, though it requires specialized activating reagents.[8]

Q3: What are the key safety precautions I should take during this synthesis?

A3: Standard laboratory safety practices are essential.

  • Ethyl Isocyanoacetate: Isocyanides are known for their strong, unpleasant odors and potential toxicity. Handle this reagent exclusively in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: THF can form explosive peroxides upon storage. Always use freshly opened or tested anhydrous THF. All organic solvents used are flammable.

  • Bases and Acids: Handle sodium hydroxide and hydrochloric acid with care, as they are corrosive.

Q4: How can I reliably characterize the final product?

A4: A combination of spectroscopic methods is recommended for unambiguous characterization:

  • ¹H NMR: Expect signals for the aromatic protons on the fluorophenyl ring (typically two doublets or a multiplet) and a characteristic singlet for the oxazole proton. The carboxylic acid proton will appear as a broad singlet, often far downfield (>10 ppm), though its visibility can depend on the solvent.

  • ¹³C NMR: Will show characteristic peaks for the carbons of the oxazole ring and the fluorophenyl group, as well as the carbonyl carbon of the carboxylic acid.

  • ¹⁹F NMR: A singlet is expected for the fluorine atom.

  • Mass Spectrometry (MS): To confirm the molecular weight (207.16 g/mol ).[3]

  • Infrared (IR) Spectroscopy: Look for characteristic stretches for the C=O of the carboxylic acid (~1700 cm⁻¹) and the broad O-H stretch (~2500-3300 cm⁻¹).

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

  • Sha, F., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. Available from: [Link]

  • Sha, F., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. Available from: [Link]

  • Demchenko, A. M., et al. (2022). Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry, 13(4), 336. Available from: [Link]

  • Pharma guideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

  • Reddy, G. S., et al. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. Available from: [Link]

  • Google Patents. (n.d.). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate. Retrieved from [Link]

  • National Institutes of Health. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry. Available from: [Link]

  • Taylor & Francis Online. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Polycyclic Aromatic Compounds. Available from: [Link]

  • ResearchGate. (2015). (PDF) A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate. Available from: [Link]

  • National Institutes of Health. (n.d.). General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. Available from: [Link]

  • Wikipedia. (n.d.). Van Leusen reaction. Retrieved from [Link]

  • Google Patents. (n.d.). One-step synthesis of ethyl isocyanate.
  • Royal Society of Chemistry. (2015). Flow Synthesis of Ethyl Isocyanoacetate Enabling the Telescoped Synthesis of 1,2,4-Triazoles and Pyrrolo[1,2-c]pyrimidines. Available from: [Link]

  • MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Applied Sciences. Available from: [Link]

  • Taylor & Francis Online. (2020). A modified approach for the synthesis of biologically relevant 5-substituted-2-N-aryl-1,3-oxazole derivatives in mild conditions. Synthetic Communications. Available from: [Link]

  • Google Patents. (n.d.). Novel process for the synthesis of 5-(4-fluorophenyl)-1-[2-((2R, 4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-YL)-ethyl].
  • ACS Publications. (2018). Isocyanoacetate Derivatives: Synthesis, Reactivity, and Application. Chemical Reviews. Available from: [Link]

  • National Institutes of Health. (n.d.). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis, Characterization and Biological Evaluation of New 5-aryl-4-methyl-2-[para-(phenylsulfonyl)phenyl]oxazoles. Available from: [Link]

Sources

Optimization

Technical Support Center: Stability of 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid in Solution

Welcome to the technical support center for 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid. This guide is intended for researchers, scientists, and drug development professionals who are utilizing this compound in thei...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid. This guide is intended for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. Here, we address common stability issues that may arise when working with this molecule in solution, providing in-depth troubleshooting advice and detailed experimental protocols to ensure the integrity of your results.

The stability of an active pharmaceutical ingredient is of paramount importance for reliable experimental outcomes. While oxazole rings are generally thermally stable, the presence of a carboxylic acid group at the 4-position can introduce vulnerabilities, particularly in solution. This guide is designed to help you navigate these potential challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid in solution?

The stability of 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid in solution is primarily influenced by pH, temperature, light exposure, and the choice of solvent. Like other oxazole-4-carboxylic acids, this compound may be susceptible to degradation under certain conditions.

Q2: What are the likely degradation pathways for this compound?

Based on the chemistry of related oxazole carboxylic acid compounds, two principal degradation pathways can be anticipated:

  • Hydrolytic Ring Opening: The oxazole ring may undergo hydrolysis, particularly under strong acidic or basic conditions, leading to the cleavage of the ring and the formation of acyclic impurities.

  • Decarboxylation: Carboxylic acids attached to heterocyclic rings can be prone to the loss of carbon dioxide (CO₂), especially when subjected to heat. This would result in the formation of 5-(4-fluorophenyl)-1,3-oxazole.

Q3: What are the recommended storage conditions for solutions of 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid?

To maintain the integrity of your solutions, it is recommended to store them at 2-8°C in a tightly sealed, amber-colored vial to protect from light. For long-term storage, consider freezing the solution under an inert atmosphere (e.g., argon or nitrogen).

Q4: Are there any known chemical incompatibilities for this compound?

You should avoid strong oxidizing agents, potent bases, and strong acids, as these can accelerate the degradation of the compound.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Recommendations
Precipitation or cloudiness in the solution upon storage. Poor solubility or compound degradation leading to insoluble byproducts.1. Verify the solubility of the compound in your chosen solvent system at the storage temperature. 2. Consider using a co-solvent to improve solubility. 3. Analyze the precipitate by LC-MS to determine if it is the parent compound or a degradant.
A gradual decrease in the compound's concentration over time, as measured by HPLC. Chemical degradation of the compound.1. Review your storage conditions (temperature, light exposure). 2. Assess the pH of your solution; adjust to a more neutral pH if possible. 3. Perform a forced degradation study (see protocol below) to identify the conditions under which your compound is least stable.
Appearance of new peaks in the chromatogram during analysis. Formation of degradation products.1. Characterize the new peaks using LC-MS to identify the degradation products. 2. This information will help to elucidate the degradation pathway and take corrective measures.
Inconsistent results in biological assays. Degradation of the active compound, leading to a lower effective concentration.1. Always use freshly prepared solutions for your experiments whenever possible. 2. If you must use stored solutions, perform a purity check by HPLC before use.
Change in the color of the solution (e.g., turning yellow or brown). Possible oxidation or photodegradation.1. Store solutions in amber vials or protect them from light. 2. Consider de-gassing your solvent and storing the solution under an inert atmosphere to minimize oxidation.

Experimental Protocols

Protocol for Assessing the Solution Stability of 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid

This protocol outlines a systematic approach to evaluate the stability of your compound under various stress conditions.

1. Materials and Equipment:

  • 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid

  • HPLC or UPLC system with a C18 column and a PDA/UV detector

  • LC-MS system for impurity identification

  • Temperature and humidity-controlled stability chambers

  • pH meter and pH buffers

  • High-purity solvents (e.g., acetonitrile, methanol, water)

  • Reagents for stress conditions: 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂

2. Procedure:

  • Initial Analysis (Time-Zero):

    • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

    • Analyze this initial sample by HPLC/UPLC to determine the initial purity and establish the chromatographic profile. This will serve as your time-zero reference.

  • Stress Conditions:

    • Hydrolytic Stress: Prepare solutions of the compound in 0.1 N HCl (acidic), purified water (neutral), and 0.1 N NaOH (basic). Store these solutions at room temperature and an elevated temperature (e.g., 40°C).

    • Oxidative Stress: Prepare a solution of the compound in the presence of 3% hydrogen peroxide. Keep this solution at room temperature.

    • Thermal Stress: Store a solution of the compound at an elevated temperature (e.g., 60°C).

    • Photostability: Expose a solution of the compound to a controlled light source that meets ICH guidelines.

  • Analysis:

    • At predetermined time points (e.g., 0, 6, 12, 24, 48 hours and 1 week), withdraw an aliquot from each of the stressed samples.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by HPLC/UPLC.

3. Data Interpretation:

  • Compare the chromatograms of the stressed samples to the time-zero sample.

  • Calculate the percentage of degradation for each condition.

  • Identify and characterize any significant degradation products using LC-MS.

Visualizing Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis at Time Points A Prepare Stock Solution B Time-Zero HPLC Analysis A->B C Hydrolytic (Acid, Base, Neutral) D Oxidative (H2O2) E Thermal (Elevated Temp.) F Photolytic (Light Exposure) G Withdraw Aliquots C->G D->G E->G F->G H HPLC/UPLC Analysis G->H I LC-MS for Impurity ID H->I J J I->J Data Interpretation & Stability Profile

Caption: Workflow for Forced Degradation Study.

Potential Degradation Pathway

DegradationPathway cluster_hydrolysis Hydrolytic Ring Opening cluster_decarboxylation Decarboxylation Parent 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid HydrolysisProduct Acyclic Impurities Parent->HydrolysisProduct  H+ or OH- DecarboxylationProduct 5-(4-Fluorophenyl)-1,3-oxazole + CO2 Parent->DecarboxylationProduct  Heat (Δ)

Caption: Potential Degradation Pathways.

References

  • Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. (2022). [Source not further specified in search result]
  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. (2021). [Source not further specified in search result, likely a journal article]
  • Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. (2021). ResearchGate. Retrieved from [Link]

  • RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavi… (n.d.). OUCI. Retrieved from [Link]

  • 5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • Identification of 5-methylisoxazole-4-carboxylic acid and 4-(trifluoromethyl)aniline degradation products for leflunomide by high-performance thin
Troubleshooting

Technical Support Center: Synthesis and Stabilization of Oxazole-4-Carboxylic Acids

Welcome to the Technical Support Center for drug development professionals and synthetic chemists. This guide provides in-depth troubleshooting and practical solutions for a common and critical challenge in heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for drug development professionals and synthetic chemists. This guide provides in-depth troubleshooting and practical solutions for a common and critical challenge in heterocyclic chemistry: preventing the premature decarboxylation of oxazole-4-carboxylic acids during their synthesis. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to make informed decisions in your experimental design.

FAQs: Understanding the Core Instability

This section addresses fundamental questions regarding the stability of oxazole-4-carboxylic acids. A clear grasp of the "why" is the first step toward effective prevention.

Q1: Why are oxazole-4-carboxylic acids, especially 5-hydroxy derivatives, so notoriously unstable?

A1: The instability of these compounds, particularly those with a hydroxyl group at the C5 position, is not arbitrary; it is rooted in their electronic structure and ability to tautomerize. Oxazoles with a free 5-hydroxyl group can exist in equilibrium with a keto tautomer, an azlactone.[1][2] This azlactone form contains a β-keto acid-like moiety, which is a classic chemical structure primed for facile decarboxylation, especially when subjected to heat or acidic/basic conditions.[1] The loss of CO₂ is thermodynamically favorable as it leads to a stabilized enolate intermediate.

The general oxazole-4-carboxylic acid structure is also sensitive, as the electron-withdrawing nature of the oxazole ring can facilitate decarboxylation under certain conditions, though to a lesser extent than the 5-hydroxy analogues.[3]

G cluster_0 Decarboxylation Mechanism of 5-Hydroxyoxazole-4-Carboxylic Acid A 5-Hydroxyoxazole (Aromatic, More Stable Form) B Azlactone Tautomer (β-Keto Acid-like Moiety) A->B Tautomerization (Equilibrium) C Cyclic Transition State B->C Heat or H⁺/OH⁻ D Enolate Intermediate C->D Loss of CO₂ CO2 CO₂ E Decarboxylated Product D->E Protonation G cluster_workflow Stable Synthesis Workflow A Start with 5-OH Protected Precursor (e.g., 5-Ethoxy) B Cyclization to form Protected Oxazole Ester A->B e.g., I₂, PPh₃ C Mild Saponification (e.g., LiOH, 0°C) B->C Deprotect Ester D Stable 5-Ethoxyoxazole- 4-Carboxylic Acid C->D Stable Product

Sources

Optimization

Technical Support Center: Hydrolytic Ring Opening of the Oxazole Moiety

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxazole-containing compounds. This guide provides in-...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxazole-containing compounds. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the hydrolytic ring opening of the oxazole moiety. Our goal is to equip you with the scientific principles and practical steps needed to diagnose and resolve common experimental challenges.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific issues you may encounter during your experiments. Each answer provides a causal explanation and a logical workflow for resolution.

Q1: My oxazole hydrolysis is extremely slow or incomplete. What are the primary factors I should investigate?

A1: Slow or incomplete hydrolysis is a common issue stemming from suboptimal reaction conditions or inherent substrate stability. The acid-catalyzed hydrolysis of an oxazole is initiated by the protonation of the ring's nitrogen atom, making it more susceptible to nucleophilic attack by water. The stability of the oxazole ring is significantly influenced by pH, temperature, and the electronic properties of its substituents.

Troubleshooting Workflow:

  • Verify Reaction pH: The oxazole is a weak base, with the conjugate acid (oxazolium ion) having a pKa of approximately 0.8.[1] Effective hydrolysis requires a sufficiently acidic environment to ensure a significant concentration of the protonated, activated intermediate.

    • Action: Use a calibrated pH meter to confirm the pH of your reaction medium. For many substrates, a pH of 1-2 is necessary. If using a buffered system, ensure it has adequate capacity.

    • Insight: Simply adding an acid is not enough; you must confirm the resulting pH is in the target range, as other components in your mixture can buffer the system.

  • Increase Reaction Temperature: Like most chemical reactions, the rate of hydrolysis is temperature-dependent.

    • Action: Incrementally increase the reaction temperature (e.g., in 10-15 °C steps) from room temperature up to 50-80 °C. Monitor the reaction progress and check for any degradation of your starting material or product.

    • Insight: Elevated temperatures increase the kinetic energy of the molecules, leading to more frequent and energetic collisions, which overcomes the activation energy barrier for the nucleophilic attack on the protonated oxazole ring.

  • Assess Substituent Effects: The electronic nature of the substituents on the oxazole ring plays a crucial role.

    • Electron-Withdrawing Groups (EWGs): EWGs at the C2, C4, or C5 positions can stabilize the ring against acid-catalyzed hydrolysis by making the ring nitrogen less basic and therefore harder to protonate.

    • Electron-Donating Groups (EDGs): EDGs generally increase the basicity of the ring nitrogen, facilitating protonation and subsequent hydrolysis.

    • Action: If your substrate contains potent EWGs, you will likely require more forcing conditions (lower pH, higher temperature) than for an unsubstituted or EDG-substituted oxazole.

  • Solvent Optimization: Ensure your oxazole substrate is fully dissolved. Poor solubility can be a major rate-limiting factor.

    • Action: If solubility in a purely aqueous acidic medium is low, consider adding a water-miscible co-solvent such as methanol, ethanol, or acetonitrile. Start with a small percentage (e.g., 10-20% v/v) and increase as needed.

    • Insight: The co-solvent can improve the homogeneity of the reaction, but be aware that it can also affect the activity of water as a nucleophile.

Q2: I'm observing significant side product formation or degradation of my target molecule. How can I improve the selectivity of the ring opening?

A2: The appearance of side products or degradation indicates that the reaction conditions are too harsh for your specific molecule. The goal is to find a set of conditions that are energetic enough to promote hydrolysis but gentle enough to leave other functional groups intact.

Mitigation Strategies:

  • Condition Optimization Matrix: Instead of pushing one variable (like temperature) to the extreme, optimize multiple variables simultaneously.

    • Action: Create a small experimental design (DOE) or a simple matrix varying pH (e.g., pH 1, 1.5, 2) and temperature (e.g., 40 °C, 50 °C, 60 °C). Analyze samples at various time points using HPLC or LC-MS to find the optimal balance of conversion rate and purity.

  • Catalyst Selection: While strong mineral acids (HCl, H₂SO₄) are effective, they can be indiscriminate.

    • Action: Consider using a weaker, organic acid like formic acid or trifluoroacetic acid (TFA) in a controlled manner. This can sometimes provide a "softer" protonation environment.

    • Insight: The choice of acid is critical. The Robinson-Gabriel synthesis, for example, uses strong dehydrating acids like H₂SO₄ to favor ring formation; logically, aqueous conditions reverse this, but the acid strength must be tailored to the substrate's sensitivity.[2]

Troubleshooting Decision Flowchart:

G start Incomplete Hydrolysis or Degradation Observed check_purity Analyze purity by HPLC/LC-MS. Is starting material consumed? start->check_purity degradation Significant Degradation Products? check_purity->degradation  Yes incomplete Action: Incomplete Reaction check_purity->incomplete  No degradation->incomplete  No (Clean but incomplete) degraded Action: Degradation Issue degradation->degraded  Yes inc_temp Increase Temperature (e.g., +10-15°C) incomplete->inc_temp lower_ph Decrease pH (e.g., use stronger acid) incomplete->lower_ph dec_temp Decrease Temperature (e.g., -10°C) degraded->dec_temp higher_ph Increase pH (e.g., use weaker acid) degraded->higher_ph re_eval Re-evaluate Conditions & Re-analyze inc_temp->re_eval lower_ph->re_eval dec_temp->re_eval higher_ph->re_eval

Caption: Troubleshooting workflow for oxazole hydrolysis.

Frequently Asked Questions (FAQs)

This section covers fundamental concepts regarding the chemistry of oxazole hydrolysis.

Q3: What is the accepted mechanism for the acid-catalyzed hydrolytic ring opening of an oxazole?

A3: The hydrolysis of an oxazole in an aqueous acidic medium proceeds through a well-defined pathway. The key steps are:

  • Protonation: The reaction is initiated by the reversible protonation of the basic nitrogen atom (N-3) of the oxazole ring, forming an oxazolium cation. This step significantly increases the electrophilicity of the C2 carbon.

  • Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the highly electrophilic C2 carbon. This leads to the formation of a hydroxylated oxazoline intermediate.

  • Ring Opening: The tetrahedral intermediate is unstable and undergoes ring cleavage. The C2-O1 bond breaks, leading to the formation of an N-acylamino enol.

  • Tautomerization: The enol intermediate rapidly tautomerizes to the more stable keto form, yielding the final product, an α-acylamino ketone or aldehyde.

Mechanism Pathway Diagram:

G cluster_0 Acid-Catalyzed Hydrolysis Mechanism Oxazole Oxazole Protonated Oxazolium Cation Oxazole->Protonated + H+ Intermediate Hydroxylated Intermediate Protonated->Intermediate + H2O (Nucleophilic Attack at C2) Enol N-Acylamino Enol Intermediate->Enol Ring Opening Product α-Acylamino Ketone (Final Product) Enol->Product Keto-Enol Tautomerization

Caption: Stepwise mechanism of oxazole hydrolysis.

Q4: How does pH affect the stability of the oxazole ring?

A4: The stability of the oxazole ring is highly dependent on pH.

  • Neutral to Basic Conditions (pH > 7): Oxazoles are generally stable under neutral and moderately basic conditions. However, very strong bases (like organolithium reagents) can deprotonate the C2 position, which can also lead to ring opening to form an isonitrile.[1][3] This is typically not a hydrolytic pathway but a different reactivity pattern. For enzymatic assays involving oxazole-containing inhibitors, buffers are often kept at a slightly basic pH (e.g., pH 9) to ensure substrate stability during the experiment.[4]

  • Acidic Conditions (pH < 7): As the pH decreases, the rate of hydrolysis increases significantly. The ring is most susceptible to cleavage in strongly acidic environments (pH 1-3) due to the protonation mechanism described in Q3.

Summary of pH Effects on Oxazole Stability:

pH RangeGeneral StabilityPrimary Reaction Pathway
< 3 Low (Prone to Hydrolysis)Acid-catalyzed hydrolytic ring opening
3 - 6 Moderate to High (Substituent Dependent)Slow acid-catalyzed hydrolysis
7 - 10 High (Generally Stable)Stable under typical aqueous buffer conditions
> 12 Low (Under very strong basic, anhydrous conditions)C2 deprotonation followed by ring cleavage to isonitrile
Q5: What analytical techniques are best for monitoring the progress of oxazole hydrolysis?

A5: A combination of chromatographic and spectroscopic techniques is ideal for accurately monitoring the reaction.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique. A reverse-phase method (e.g., C18 column) with a UV detector is excellent for separating the typically more polar α-acylamino ketone product from the less polar oxazole starting material. It allows for precise quantification of conversion and purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides the same separation capabilities as HPLC but adds the certainty of mass identification. It is invaluable for identifying not only your starting material and product but also any unexpected intermediates or side products, which is crucial for troubleshooting.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of characteristic oxazole proton signals and the appearance of new signals corresponding to the ring-opened product. This is useful for confirming the structure of the final product after isolation.

Recommended Protocol for Reaction Monitoring:

  • Establish a Baseline: Before starting the reaction, run an HPLC or LC-MS analysis of your purified starting material to establish its retention time and purity.

  • Time Point Zero (t=0): As soon as the acid catalyst is added, immediately withdraw a small aliquot, quench it (e.g., by diluting into a buffer of neutral pH), and analyze it. This confirms the initial concentration.

  • Periodic Sampling: Withdraw aliquots at regular intervals (e.g., every 30-60 minutes). Quench and analyze each sample to build a kinetic profile of the reaction.

  • Data Analysis: Plot the percentage of remaining starting material and the percentage of formed product against time. This will give you a clear picture of the reaction rate and help you determine when it has reached completion.

References
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

  • Centurion University of Technology and Management. (n.d.). Oxazole.pdf. Retrieved from [Link]

  • Wikipedia. (n.d.). Oxazole. Retrieved from [Link]

  • Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. ResearchGate. Retrieved from [Link]

  • Ahn, K., et al. (2009). Structure–Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase. Journal of Medicinal Chemistry.
  • Li, P., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. Retrieved from [Link]

  • Google Patents. (2000). WO2000053589A1 - Process for preparing oxazole derivatives.

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 5-Substituted Oxazole Carboxylic Acids

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the process development and scale-up of 5-substituted oxazole carboxylic acids. This guide is designed for researchers, chemis...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the process development and scale-up of 5-substituted oxazole carboxylic acids. This guide is designed for researchers, chemists, and drug development professionals who are transitioning these vital heterocyclic syntheses from the bench to pilot or manufacturing scale. We will address common challenges through a series of frequently asked questions and detailed troubleshooting guides, focusing on the underlying chemical principles to empower you to make robust, scalable decisions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions that arise during the initial planning stages of a scale-up campaign.

Q1: What are the primary synthetic routes for 5-substituted oxazole carboxylic acids that are most amenable to scale-up?

When moving from bench-scale to larger quantities, the ideal synthetic route must balance yield, cost, safety, and environmental impact. The two most prominent strategies are the classical Van Leusen reaction and more modern direct synthesis approaches from carboxylic acids.

  • Van Leusen Oxazole Synthesis : This is a widely used and reliable method involving the [3+2] cycloaddition of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.[1][2] It is known for its mild reaction conditions and tolerance of a wide range of functional groups.[1][2] However, on a large scale, the use of a stoichiometric base and the removal of the p-toluenesulfinic acid byproduct can present challenges in work-up and purification.[3]

  • Direct Synthesis from Carboxylic Acids : Recent advancements allow for the direct conversion of carboxylic acids to oxazoles, bypassing the need to first generate an aldehyde.[4] One notable method employs a triflylpyridinium reagent to activate the carboxylic acid in situ, followed by trapping with an isocyanide.[4] This approach is highly efficient, has a broad substrate scope, and avoids problematic reagents like triphenylphosphine, which generate stoichiometric waste that complicates purification.[4] The ability to recover and reuse reagents like 4-dimethylaminopyridine (DMAP) makes this route particularly attractive from a process chemistry perspective.[4]

Q2: How do I choose between a classical method like the Van Leusen reaction and a modern direct synthesis?

The choice of synthesis route is a multi-factorial decision. The following diagram and table outline a logical workflow for making this critical choice.

G start Start: Need to Scale-Up 5-Substituted Oxazole Acid Synthesis sm_avail Are carboxylic acid starting materials readily available and cost-effective? start->sm_avail aldehyde_stable Is the corresponding aldehyde stable and accessible? sm_avail->aldehyde_stable No atom_econ Is atom economy and waste reduction a primary driver? sm_avail->atom_econ Yes van_leusen Consider Van Leusen Reaction aldehyde_stable->van_leusen Yes other_methods Evaluate Alternative Routes (e.g., Robinson-Gabriel, from α-haloketones) aldehyde_stable->other_methods No direct_synth Consider Direct Synthesis (e.g., Triflylpyridinium method) atom_econ->direct_synth Yes atom_econ->van_leusen No

Caption: Decision workflow for selecting a primary synthesis route.

Q3: What are the most critical safety considerations when scaling up oxazole synthesis?

Safety must be the primary consideration. A process that is feasible on a 100 mg scale may be unacceptably hazardous at 10 kg.

  • Thermal Management : Cyclization reactions are often exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. The reaction must be well-characterized by calorimetry (e.g., Reaction Calorimetry - RC1) to understand the heat of reaction and potential for thermal runaway. Implement controlled, slow addition of reagents and ensure the reactor has adequate cooling capacity.

  • Reagent and Byproduct Hazards : Avoid highly toxic or explosive reagents where possible. For instance, early discovery routes for some complex molecules have used hazardous materials like carbon monoxide gas, which are unsuitable for large-scale production.[5] TosMIC, while effective, should be handled with care as isocyanides are toxic. Byproducts should also be considered; for example, ensure proper ventilation and quenching procedures for any off-gassing.

  • Solvent Safety : Use solvents with higher flash points and lower toxicity. Replacing low-boiling point solvents like dichloromethane (DCM) with alternatives like 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) is often a key goal in process development.

Q4: How can I make my synthesis "greener" and more sustainable at scale?

Green chemistry principles are not just environmentally responsible; they often lead to more efficient and cost-effective processes.[6]

  • Atom Economy : Choose reactions that incorporate the maximum number of atoms from your reactants into the final product.[6] Direct synthesis from carboxylic acids, for example, is generally more atom-economical than multi-step routes that generate stoichiometric byproducts.[4]

  • Solvent Selection : Minimize solvent usage. If solvents are necessary, choose those that are renewable, less toxic, and easily recyclable.[6] The use of recoverable ionic liquids in the Van Leusen reaction is an excellent example of this principle in action.[1][2][7]

  • Energy Efficiency : Select reactions that can be run at or near ambient temperature to reduce energy consumption.[6] Explore alternatives to conventional heating, such as flow chemistry, which can offer superior heat and mass transfer, leading to faster reactions and better control.

Section 2: Troubleshooting Guide

This guide provides solutions to specific experimental problems encountered during scale-up.

Problem 1: Low or Inconsistent Yield in the Van Leusen Reaction.

  • Root Cause Analysis : The deprotonation of TosMIC is a critical step. Incomplete deprotonation can lead to low conversion. On a large scale, inefficient mixing can create "hot spots" of base concentration, leading to side reactions with the aldehyde starting material (e.g., aldol condensation or Cannizzaro reaction) or degradation of the product.

  • Troubleshooting & Solutions :

    • Base Selection is Crucial : Strong, non-nucleophilic bases are preferred. However, very strong bases can promote undesired side reactions. Potassium carbonate is a common choice, but its low solubility can lead to reproducibility issues at scale. Consider a more soluble inorganic base or an organic base like DBU. For simplified work-up, a solid-supported base (e.g., an ion-exchange resin) can be used, which is removed by simple filtration.[3]

    • Controlled Addition : Add the base or the aldehyde substrate slowly and sub-surface to ensure good mixing and temperature control.

    • Inert Atmosphere : While robust, the reaction benefits from being run under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of sensitive aldehydes.

    • Solvent Choice : Ensure your solvent is anhydrous. Protic solvents like methanol can be used, but aprotic polar solvents like THF or acetonitrile often give cleaner reactions.

Base Typical Solvent Scale-Up Considerations
K₂CO₃ (Potassium Carbonate)Methanol, AcetonitrileInexpensive, readily available. Low solubility can cause mixing and reproducibility issues. Work-up requires filtration of solids.
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)THF, AcetonitrileHomogeneous reaction, often faster. More expensive. Removal during work-up requires acidic washes.
NaH (Sodium Hydride)THF, DMFVery effective for deprotonation. Hazardous (flammable solid), requires careful handling and quenching procedures. Generally avoided in large-scale operations if possible.
Ion-Exchange Resin (e.g., Amberlyst A-26)THFSimplifies work-up immensely; base is removed by filtration. Higher initial cost, potential for lower reaction rates due to mass transfer limitations.

Problem 2: The Final Product is Difficult to Purify; Contaminated with Tosyl Byproduct.

  • Root Cause Analysis : The byproduct of the Van Leusen reaction is p-toluenesulfinic acid. This, along with any unreacted TosMIC, can be difficult to separate from the desired oxazole carboxylic acid or its ester precursor, especially if they have similar polarities. Column chromatography, a staple in discovery labs, is often economically and practically unfeasible for multi-kilogram production.[4][8]

  • Troubleshooting & Solutions :

    • Optimize the Work-up : The goal is to separate the product from impurities using extraction and crystallization. After the reaction, a common procedure is to quench with water and extract with an organic solvent.[4] A subsequent wash with a mild aqueous base (e.g., 5% NaHCO₃ solution) can help remove the acidic p-toluenesulfinic acid byproduct into the aqueous layer.

    • Crystallization : This is the preferred method for purification at scale. A thorough screen of solvents and solvent/anti-solvent systems is critical. Seeding strategies should be developed to ensure consistent particle size and purity.

    • Route Modification : If purification remains a major hurdle, this is a strong driver to switch to a synthetic route that avoids the problematic byproduct altogether, such as the direct synthesis from a carboxylic acid.[4]

G start Low Yield Detected check_conversion Check Reaction Conversion (TLC, LCMS, in-situ IR) start->check_conversion low_conv Problem: Low Conversion check_conversion->low_conv <95% good_conv Problem: Poor Isolation check_conversion->good_conv >95% cause_base Root Cause: Ineffective Deprotonation? low_conv->cause_base cause_reagent Root Cause: Reagent Degradation? low_conv->cause_reagent cause_temp Root Cause: Incorrect Temperature? low_conv->cause_temp cause_workup Root Cause: Product Loss in Work-up? good_conv->cause_workup cause_purification Root Cause: Decomposition on Silica? good_conv->cause_purification sol_base Solution: Change Base (see Table 1) Ensure anhydrous conditions cause_base->sol_base sol_reagent Solution: Use fresh, high-purity aldehyde & TosMIC cause_reagent->sol_reagent sol_temp Solution: Profile reaction temperature Ensure proper mixing cause_temp->sol_temp sol_workup Solution: Optimize extraction pH and solvent volumes cause_workup->sol_workup sol_purification Solution: Develop crystallization method Avoid chromatography cause_purification->sol_purification

Caption: Troubleshooting flowchart for diagnosing low yield issues.

Section 3: Key Experimental Protocols

The following protocols are provided as scalable templates. All operations should be conducted in appropriate reactors by trained personnel with proper engineering controls.

Protocol 1: Scalable Van Leusen Synthesis of Ethyl 5-phenyl-1,3-oxazole-4-carboxylate

This protocol is adapted for a 1 kg scale of the aldehyde starting material.

  • Reagents :

    • Ethyl 2-formyl-2-phenylacetate (Benzaldehyde): 1.0 kg (5.68 mol)

    • Tosylmethyl isocyanide (TosMIC): 1.16 kg (5.96 mol, 1.05 equiv)

    • Potassium Carbonate (K₂CO₃), milled: 1.73 kg (12.5 mol, 2.2 equiv)

    • Methanol (MeOH), anhydrous: 10 L

    • Toluene: 8 L

    • Saturated Brine Solution: 5 L

  • Procedure :

    • Reactor Setup : Charge a 50 L glass-lined reactor with milled K₂CO₃ (1.73 kg). The reactor should be equipped with a mechanical stirrer, temperature probe, condenser, and nitrogen inlet.

    • Reagent Charging : Under a nitrogen atmosphere, add anhydrous Methanol (10 L). Begin stirring to create a slurry.

    • TosMIC Addition : Add TosMIC (1.16 kg) to the slurry.

    • Aldehyde Addition : In a separate vessel, dissolve Benzaldehyde (1.0 kg) in Toluene (2 L). Add this solution to the reactor via an addition funnel over 1-2 hours, maintaining the internal temperature between 20-25 °C. Use cooling on the reactor jacket as needed to control any exotherm.

    • Reaction : Stir the mixture at 25 °C for 12-18 hours. Monitor the reaction for completion by LCMS (disappearance of benzaldehyde).

    • Work-up - Filtration : Cool the reaction mixture to 10 °C. Filter the solids (inorganic salts) and wash the filter cake with Toluene (2 x 1 L).

    • Work-up - Extraction : Combine the filtrate and washes. Transfer to a suitably sized separatory funnel or reactor equipped for liquid-liquid extraction. Wash the organic layer sequentially with water (2 x 5 L) and saturated brine solution (1 x 5 L).

    • Solvent Swap & Crystallization : Concentrate the organic layer under reduced pressure to a volume of ~3 L. This will remove the methanol. Cool the resulting toluene solution to 0-5 °C and hold for 4-6 hours to induce crystallization.

    • Isolation : Filter the crystalline product, wash the cake with cold (0 °C) toluene (2 x 0.5 L), and dry under vacuum at 40 °C to a constant weight.

    • Expected Yield : 75-85%

Protocol 2: Direct Synthesis of Ethyl 5-phenyl-1,3-oxazole-4-carboxylate from Benzoic Acid

This protocol is based on modern, efficient methods and is designed for a 1 kg scale of the carboxylic acid.[4]

  • Reagents :

    • Benzoic Acid: 1.0 kg (8.19 mol)

    • 2-Chloro-1,3-dimethylimidazolinium chloride (DMC): 1.46 kg (8.60 mol, 1.05 equiv)

    • Ethyl isocyanoacetate: 0.97 kg (8.60 mol, 1.05 equiv)

    • Triethylamine (TEA): 2.49 L (17.8 mol, 2.2 equiv)

    • Acetonitrile (ACN), anhydrous: 15 L

    • Ethyl Acetate (EtOAc): 10 L

  • Procedure :

    • Reactor Setup : Charge a 50 L reactor with Benzoic Acid (1.0 kg) and DMC (1.46 kg). The reactor should be equipped with a mechanical stirrer, temperature probe, condenser, and nitrogen inlet.

    • Solvent Addition : Under a nitrogen atmosphere, add anhydrous Acetonitrile (15 L).

    • Base Addition : Cool the mixture to 0-5 °C. Slowly add Triethylamine (2.49 L) over 1 hour, maintaining the internal temperature below 10 °C. Stir for 30 minutes at 0-5 °C to allow for in situ formation of the activated ester.

    • Isocyanide Addition : Slowly add ethyl isocyanoacetate (0.97 kg) over 1 hour, again maintaining the temperature below 10 °C.

    • Reaction : Allow the reaction to warm to room temperature (20-25 °C) and stir for 10-16 hours. Monitor for completion by LCMS.

    • Work-up : Quench the reaction by slowly adding water (10 L). Extract the aqueous mixture with Ethyl Acetate (2 x 5 L).

    • Washes : Combine the organic layers and wash sequentially with 1M HCl (5 L), saturated NaHCO₃ solution (5 L), and saturated brine (5 L).

    • Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by crystallization from an appropriate solvent system (e.g., ethanol/water or heptane/EtOAc).

    • Expected Yield : 80-90%

References

  • Joshi, S., et al. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Jiang, B., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. Available at: [Link]

  • Reddy, V., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. Available at: [Link]

  • Procter, D. J., et al. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry. Available at: [Link]

  • Jiang, B., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. Available at: [Link]

  • Sahoo, S., et al. (2021). Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives. Molecules. Available at: [Link]

  • Joshi, S., et al. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Ketone. In Wikipedia. Retrieved January 23, 2026, from [Link]

  • Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. Synthetic Communications. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved January 23, 2026, from [Link]

  • Pharmaceutical Technology. (2016). Practical Approaches to Large-Scale Heterocyclic Synthesis. Pharmaceutical Technology. Available at: [Link]

Sources

Optimization

identifying byproducts in the synthesis of 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid

Technical Support Center: Synthesis of 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid Welcome to the technical support center for the synthesis of 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid. This guide is designe...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid

Welcome to the technical support center for the synthesis of 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential byproducts encountered during the synthesis of this important oxazole derivative. Ensuring high purity is critical for downstream applications, and this document provides in-depth, experience-based insights to help you troubleshoot your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid?

The most prevalent and industrially scalable method for synthesizing the target molecule and its ester precursor is a variation of the Hantzsch oxazole synthesis . This classical method involves the condensation of an α-haloketone with a primary amide.[1]

Specifically, the synthesis typically proceeds in two key stages:

  • Oxazole Ring Formation: Reaction of 4-fluorobenzamide with ethyl 2-chloroacetoacetate to form ethyl 5-(4-fluorophenyl)-1,3-oxazole-4-carboxylate.

  • Saponification (Ester Hydrolysis): Conversion of the ethyl ester to the final carboxylic acid product, usually under basic conditions followed by acidic workup.

Other classical methods for oxazole synthesis exist, such as the Robinson-Gabriel and van Leusen reactions, but the Hantzsch approach is often preferred for this substitution pattern.[2][3][4]

Troubleshooting Guide: Identification of Byproducts

The key to a successful synthesis is not just forming the product, but also understanding and controlling the formation of impurities. This section details the most common byproducts, their mechanisms of formation, and how to identify them.

Problem: My reaction mixture shows unexpected spots on TLC, or my crude NMR/LC-MS contains significant impurities. What are they?

This is a common issue stemming from side reactions involving the starting materials, intermediates, or the product itself. The following are the most probable culprits.

Byproduct 1: 5-(4-Fluorophenyl)-1,3-oxazole (Decarboxylated Product)
  • Structure:

    
    
    
  • Molecular Weight: 163.16 g/mol

  • When It Forms: This byproduct is primarily formed during the final saponification step or if the final product is subjected to high temperatures, particularly under acidic or basic conditions.[5] The oxazole-4-carboxylic acid moiety can be thermally labile.[6][7]

  • Causality & Mechanism: The electron-rich nature of the oxazole ring can facilitate electrophilic attack (e.g., by a proton) at the C4 position, leading to the loss of carbon dioxide. This process, known as decarboxylation, is a common side reaction for many heteroaromatic carboxylic acids.[7][8]

    G A Product (Carboxylic Acid) B Protonation at C4 (H+) A->B Heat/Acid C Loss of CO2 B->C Elimination D Byproduct (Decarboxylated Oxazole) C->D

    Fig. 1. Simplified decarboxylation pathway.
  • Identification & Characterization:

    • Mass Spectrometry (MS): Look for a peak corresponding to a mass of ~164.05 (M+H)+ . This represents a loss of 44 Da (CO2) from the parent product mass of ~208.04 (M+H)+.

    • ¹H NMR: The most telling sign is the disappearance of the carboxylic acid proton peak (typically a broad singlet >10 ppm). A new singlet will appear in the aromatic region (typically 8-9 ppm), corresponding to the new proton at the C4 position of the oxazole ring.

    • LC/TLC: This byproduct is significantly less polar than the carboxylic acid product. It will have a much higher Rf value on a TLC plate and a longer retention time on a reverse-phase HPLC column.

  • Mitigation Strategy:

    • Perform the saponification step at the lowest effective temperature (e.g., room temperature or slightly elevated, 40-50°C) and for the minimum time required.

    • During the acidic workup to precipitate the product, avoid excessive heating and prolonged exposure to strong acid.

    • Ensure the final product is dried under vacuum at a moderate temperature.

Byproduct 2: Ethyl 2-(4-fluorobenzamido)-3-oxobutanoate (Amide Intermediate)
  • Structure:

    
    
    
  • Molecular Weight: 267.25 g/mol

  • When It Forms: This is an uncyclized intermediate from the first step of the Hantzsch synthesis. Its presence in the final product indicates an incomplete cyclization reaction.

  • Causality & Mechanism: The Hantzsch synthesis proceeds via initial N-alkylation of the 4-fluorobenzamide by ethyl 2-chloroacetoacetate, followed by an intramolecular cyclodehydration to form the oxazole ring.[1] If the dehydration step is incomplete (due to insufficient heat, incorrect pH, or lack of a dehydrating agent), this intermediate will persist.

    G A 4-Fluorobenzamide + Ethyl 2-chloroacetoacetate B N-Alkylation A->B C Intermediate (Amide) B->C D Cyclodehydration (-H2O) C->D Heat/Dehydrating Agent E Product (Ethyl Ester) D->E

    Fig. 2. Formation of the amide intermediate.
  • Identification & Characterization:

    • Mass Spectrometry (MS): Look for a mass of ~268.09 (M+H)+ . This is 18 Da (H₂O) higher than the cyclized ethyl ester product (~250.08 M+H)+.

    • ¹H NMR: The spectrum will be more complex than the clean oxazole product. Key signals include:

      • An amide N-H proton (broad singlet, typically 7-9 ppm).

      • Signals for the ethyl group (-CH₂- and -CH₃).

      • A singlet for the acetyl group (-COCH₃).

      • A methine proton (-CH-) adjacent to the amide.

    • FT-IR: Presence of a strong amide C=O stretch (around 1650-1680 cm⁻¹) in addition to the ester C=O stretch.

  • Mitigation Strategy:

    • Ensure the cyclization reaction is driven to completion by providing sufficient thermal energy (refluxing in a suitable solvent like toluene or xylene is common).

    • The use of a dehydrating agent like phosphorus oxychloride (POCl₃) or sulfuric acid can facilitate the cyclization, as is common in Robinson-Gabriel syntheses.[2]

Byproduct 3: 4-Fluorobenzoic acid
  • Structure:

  • Molecular Weight: 140.11 g/mol

  • When It Forms: This byproduct can arise from two main sources: hydrolysis of unreacted 4-fluorobenzamide starting material during the final workup, or, more significantly, from the hydrolytic decomposition of the oxazole ring itself under harsh basic or acidic conditions.[5][9]

  • Causality & Mechanism: The oxazole ring, while aromatic, can be susceptible to hydrolysis, especially at elevated temperatures in strong aqueous acid or base. The ring cleaves to yield the constituent carboxylic acid (4-fluorobenzoic acid) and other fragments.

  • Identification & Characterization:

    • Mass Spectrometry (MS): A clear signal at ~141.03 (M+H)+ or ~139.02 (M-H)- .

    • ¹H NMR: Will show characteristic signals for a 1,4-disubstituted benzene ring (two doublets or a multiplet in the aromatic region) and a very broad carboxylic acid proton signal (>12 ppm).[10]

    • LC/TLC: As a carboxylic acid, it will be quite polar. Its retention time and Rf value may be similar to the desired product, sometimes making chromatographic separation challenging.

  • Mitigation Strategy:

    • Use moderate conditions for the saponification step (e.g., NaOH or LiOH in a THF/water or EtOH/water mixture at room temperature to 50°C).

    • Minimize the time the reaction is held at high pH.

    • Purify the 4-fluorobenzamide starting material to ensure high purity before use.

Quantitative Data Summary & Analytical Protocols

For effective troubleshooting, comparing your analytical data against expected values is crucial.

Table 1: Key Byproduct Identification Parameters

Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected (M+H)⁺Key ¹H NMR Signal (in DMSO-d₆)
Target Product C₁₀H₆FNO₃207.16208.04~13.5 ppm (br s, 1H, -COOH)
Decarboxylated Byproduct C₉H₆FNO163.16164.05~8.8 ppm (s, 1H, Oxazole C4-H)
Amide Intermediate C₁₃H₁₄FNO₄267.25268.09~9.5 ppm (br s, 1H, -NH)
Hydrolysis Byproduct C₇H₅FO₂140.11141.03~13.1 ppm (br s, 1H, -COOH)
Experimental Protocol: Sample Preparation for LC-MS Analysis

This protocol ensures reproducible analysis of your crude reaction mixture or purified product.

Objective: To prepare a sample for LC-MS to identify the presence of the target product and potential byproducts.

Materials:

  • Crude reaction sample or isolated solid.

  • HPLC-grade Acetonitrile (ACN).

  • HPLC-grade Water.

  • Formic Acid (FA), LC-MS grade.

  • 1.5 mL HPLC vials with septa.

  • 0.22 µm syringe filter (PTFE or other compatible material).

Procedure:

  • Stock Solution Preparation: Accurately weigh ~1 mg of your solid sample and dissolve it in 1.0 mL of ACN (or a suitable solvent like DMSO if solubility is an issue). This creates a 1 mg/mL stock solution.

  • Dilution: Pipette 10 µL of the stock solution into a clean HPLC vial.

  • Final Solvent Addition: Add 990 µL of a 50:50 mixture of ACN:Water containing 0.1% Formic Acid to the vial. This results in a final concentration of 10 µg/mL. The formic acid is crucial for ensuring good ionization in positive ion mode ESI-MS.

  • Mixing & Filtration: Cap the vial and vortex thoroughly for 10-15 seconds. If any precipitate is visible, filter the solution through a 0.22 µm syringe filter into a new, clean HPLC vial. This prevents clogging of the LC column and MS source.

  • Analysis: The sample is now ready for injection into the LC-MS system. Use a standard reverse-phase C18 column and a gradient elution method for good separation of the polar product from the less polar byproducts.

References

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

  • Organic Chemistry Portal. Synthesis of 1,3-oxazoles. [Link]

  • Ma, S., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1684. [Link]

  • Centrale Test Center. Oxazole.pdf. [Link]

  • Biswas, T. (2022). Oxazole Synthesis by four Name Reactions. YouTube. [Link]

  • Onyido, I., & Opara, L. U. (1989). Kinetics and mechanism of the hydrolysis of 3-(4-methoxyphenylazo)-5-methylisoxazole in aqueous sulphuric acid media. Journal of the Chemical Society, Perkin Transactions 2, (11), 1817-1821. [Link]

  • Biswas, T. (2020). Decarboxylation of five-membered Heterocycles: Complete mechanism and role of Resonance energy. YouTube. [Link]

  • Lee, S., et al. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. RSC medicinal chemistry, 12(6), 945–949. [Link]

  • Zhang, L., et al. (2021). Decarboxylative Alkylation of Carboxylic Acids with Easily Oxidizable Functional Groups Catalyzed by an Imidazole‐Coordinated Iron(III) Cluster. Chemistry – A European Journal, 27(45), 11631-11636. [Link]

  • Ribeiro da Silva, M. A., et al. (2018). Decarboxylation reaction of 5-methylisolxazole-3-carboxylic acid. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Fluorophenyl Oxazole Synthesis

Welcome to the technical support center for the synthesis of fluorophenyl oxazoles. This guide is designed for researchers, scientists, and professionals in drug development who are working with these important chemical...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of fluorophenyl oxazoles. This guide is designed for researchers, scientists, and professionals in drug development who are working with these important chemical motifs. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of synthesizing oxazoles bearing electron-deficient fluorophenyl groups. Our focus is on providing practical, experience-driven insights to help you optimize your reaction conditions and achieve higher yields and purity.

Introduction to Fluorophenyl Oxazole Synthesis

Fluorophenyl oxazoles are a critical class of heterocyclic compounds in medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability and binding affinity to biological targets.[1] However, the synthesis of these molecules can present unique challenges due to the electronic effects of the fluorine substituent. This guide will primarily focus on two of the most common and versatile methods for oxazole synthesis: the Van Leusen Oxazole Synthesis and the Robinson-Gabriel Synthesis .

Section 1: The Van Leusen Oxazole Synthesis

The Van Leusen reaction is a powerful method for constructing the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[2] It is particularly well-suited for aldehydes bearing electron-withdrawing groups, such as a fluorophenyl moiety, as this functionality can facilitate the reaction.[3]

Mechanism Overview

The reaction proceeds through a [3+2] cycloaddition. The process is initiated by the deprotonation of TosMIC by a base, followed by nucleophilic attack of the resulting anion on the aldehyde carbonyl. Intramolecular cyclization then forms an oxazoline intermediate, which subsequently eliminates p-toluenesulfinic acid to yield the final oxazole product.[4][5]

dot graph Van_Leusen_Mechanism { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

TosMIC [label="TosMIC"]; Base [label="Base", shape=ellipse, fillcolor="#EA4335"]; Fluorobenzaldehyde [label="Fluorophenyl\nAldehyde", fillcolor="#FBBC05"]; Anion [label="TosMIC Anion"]; Adduct [label="Alkoxide Adduct"]; Oxazoline [label="Oxazoline\nIntermediate"]; Oxazole [label="Fluorophenyl\nOxazole", fillcolor="#34A853"];

TosMIC -> Anion [label="Deprotonation"]; Base -> Anion; Anion -> Adduct [label="Nucleophilic Attack"]; Fluorobenzaldehyde -> Adduct; Adduct -> Oxazoline [label="Intramolecular\nCyclization"]; Oxazoline -> Oxazole [label="Elimination of\nTosH"]; } caption: "Van Leusen Oxazole Synthesis Mechanism"

Frequently Asked Questions & Troubleshooting

Q1: My Van Leusen reaction with 4-fluorobenzaldehyde is giving a low yield. What are the most likely causes and how can I improve it?

A1: Low yields in the Van Leusen synthesis of fluorophenyl oxazoles can often be attributed to suboptimal reaction conditions, particularly the choice of base and solvent, as well as reaction temperature.

  • Causality: The electron-withdrawing nature of the fluorophenyl group makes the aldehyde carbonyl more electrophilic and susceptible to nucleophilic attack by the deprotonated TosMIC.[3] This increased reactivity can also lead to side reactions if the conditions are not carefully controlled.

  • Troubleshooting Steps:

    • Base Selection: While strong bases like potassium tert-butoxide can be effective, they can also promote side reactions. A milder base such as potassium carbonate (K₂CO₃) is often a better choice for electron-deficient aldehydes.[4] The use of an appropriate amount of base is also crucial; catalytic amounts have been shown to be effective in some systems, which can minimize side product formation.[3]

    • Solvent Choice: The choice of solvent can significantly impact the reaction. A mixture of a polar aprotic solvent like dimethoxyethane (DME) and a protic solvent like methanol is a common starting point.[3] The methanol serves to protonate the intermediate alkoxide, facilitating the subsequent steps. More recently, "green" solvents like ionic liquids and even water (in the presence of a phase-transfer catalyst like β-cyclodextrin) have been used successfully and can improve yields.[3][6]

    • Temperature Control: While the reaction is often run at reflux, the increased reactivity of fluorobenzaldehyde may allow for lower reaction temperatures. Running the reaction at a lower temperature (e.g., 50 °C) can help to minimize the formation of byproducts.[3]

    • Stoichiometry: Ensure that you are using a slight excess of TosMIC (e.g., 1.1 equivalents) relative to the aldehyde.

ParameterRecommendation for Fluorophenyl AldehydesRationale
Base Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N)Milder bases reduce the likelihood of side reactions with the activated aldehyde.
Solvent Methanol, DME/Methanol, or Ionic LiquidsProtic solvents can facilitate the reaction, while ionic liquids offer a recyclable and often higher-yielding alternative.[3][6]
Temperature 50 °C to RefluxThe optimal temperature will depend on the specific substrate and solvent system. Start with a lower temperature to minimize byproducts.[3]

Q2: I am observing multiple spots on my TLC plate after running the Van Leusen reaction. What are the likely byproducts?

A2: The formation of multiple products is a common issue. Besides the desired oxazole, you may be observing unreacted starting materials or byproducts from side reactions.

  • Causality: The primary byproduct in the Van Leusen reaction is often the corresponding nitrile, formed from the decomposition of an intermediate. Other possibilities include products from the Cannizzaro reaction of the aldehyde if the basic conditions are too harsh.

  • Troubleshooting and Identification:

    • Nitrile Formation: The formation of a nitrile can occur if the intermediate oxazoline undergoes an alternative decomposition pathway. This is more common with ketones as starting materials but can occur with aldehydes under certain conditions.[5] Optimizing the reaction temperature and using a milder base can help to suppress this side reaction.

    • Unreacted Starting Material: If you are seeing unreacted aldehyde or TosMIC, this could indicate insufficient reaction time or temperature, or a problem with the activity of your base.

    • Purification: Most byproducts can be separated from the desired fluorophenyl oxazole using column chromatography on silica gel. A solvent system of ethyl acetate and hexane is a good starting point for elution.[2]

Section 2: The Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classic method for forming oxazoles through the cyclodehydration of 2-acylamino ketones.[7] This method is particularly useful for synthesizing 2,5-disubstituted oxazoles.

Mechanism Overview

The reaction involves the intramolecular cyclization of a 2-acylamino ketone, which is typically promoted by a strong acid or a dehydrating agent. The resulting intermediate then undergoes dehydration to form the aromatic oxazole ring.

dot graph Robinson_Gabriel_Mechanism { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

AcylaminoKetone [label="2-Acylamino Ketone\n(Fluorophenyl substituted)"]; DehydratingAgent [label="Dehydrating\nAgent (e.g., H₂SO₄)", shape=ellipse, fillcolor="#EA4335"]; Enol [label="Enol Intermediate"]; CyclizedIntermediate [label="Cyclized Intermediate"]; Oxazole [label="Fluorophenyl\nOxazole", fillcolor="#34A853"];

AcylaminoKetone -> Enol [label="Enolization"]; DehydratingAgent -> Enol; Enol -> CyclizedIntermediate [label="Intramolecular\nNucleophilic Attack"]; CyclizedIntermediate -> Oxazole [label="Dehydration"]; } caption: "Robinson-Gabriel Synthesis Mechanism"

Frequently Asked Questions & Troubleshooting

Q1: My Robinson-Gabriel synthesis of a 2,5-bis(fluorophenyl)oxazole is not proceeding to completion. What could be the issue?

A1: Incomplete conversion in the Robinson-Gabriel synthesis is often due to an insufficiently strong dehydrating agent or suboptimal reaction temperature.

  • Causality: The cyclodehydration step requires the removal of a molecule of water. If the dehydrating agent is not effective enough, the equilibrium will not be driven towards the product. The electron-withdrawing nature of the fluorophenyl groups can also influence the reactivity of the carbonyls and the stability of the intermediates.

  • Troubleshooting Steps:

    • Choice of Dehydrating Agent: While concentrated sulfuric acid is the traditional reagent, other powerful dehydrating agents can be more effective. These include phosphorus pentoxide (P₂O₅), polyphosphoric acid (PPA), and trifluoroacetic anhydride (TFAA).[7] For solid-phase synthesis, TFAA has been shown to be particularly effective.

    • Reaction Temperature: These reactions often require elevated temperatures to proceed at a reasonable rate. If you are running the reaction at a lower temperature, consider increasing it.

Dehydrating AgentTypical ConditionsNotes
Sulfuric Acid (H₂SO₄) Concentrated, often with heatingThe classic reagent, but can be harsh.[7]
Phosphorus Pentoxide (P₂O₅) With heatingA very powerful dehydrating agent.
Polyphosphoric Acid (PPA) High temperatures (e.g., 130-160 °C)Can also act as the solvent.
Trifluoroacetic Anhydride (TFAA) Often in an ethereal solventEffective for solid-phase synthesis.

Q2: I am getting a complex mixture of products in my Robinson-Gabriel reaction. What are the potential side reactions?

A2: The harsh, acidic conditions of the Robinson-Gabriel synthesis can sometimes lead to side reactions and the formation of a complex product mixture.

  • Causality: The strong acid can promote side reactions such as charring or polymerization of the starting material or product. The fluorophenyl groups are generally stable under these conditions, but other sensitive functional groups on the molecule could be affected.

  • Troubleshooting Steps:

    • Purity of Starting Material: Ensure that your starting 2-acylamino ketone is pure. Impurities can be a major source of byproducts.

    • Reaction Time and Temperature: Minimize the reaction time and use the lowest effective temperature to reduce the formation of degradation products.

    • Alternative Methods: If the Robinson-Gabriel synthesis is proving problematic, consider alternative methods for synthesizing your target oxazole. For some substrates, a milder, more modern method may be more suitable.

Section 3: Purification of Fluorophenyl Oxazoles

The purification of fluorophenyl oxazoles can sometimes be challenging due to their physical properties.

Q: My fluorophenyl oxazole is difficult to purify by column chromatography. Are there any alternative methods?

A: While column chromatography is a common purification technique, recrystallization can often provide a product of higher purity, especially for crystalline solids.[8]

  • Causality: The polarity of fluorophenyl oxazoles can make them challenging to separate from closely related impurities on silica gel.

  • Purification Strategies:

    • Column Chromatography: If you are using column chromatography, ensure you have an optimized solvent system. A mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or dichloromethane is a good starting point. The addition of a small amount of a basic modifier like triethylamine to the eluent can sometimes improve the separation of basic compounds.

    • Recrystallization: If your product is a solid, recrystallization is an excellent option for achieving high purity. The choice of solvent is critical. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents to try include ethanol, isopropanol, ethyl acetate, or mixtures of these with a non-polar solvent like hexane.

References

  • Zheng, X., Liu, W., & Zhang, D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. [Link]

  • Zheng, X., Liu, W., & Zhang, D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. ResearchGate. [Link]

  • Zheng, X., Liu, W., & Zhang, D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. [Link]

  • Wikipedia. (n.d.). Van Leusen reaction. Wikipedia. [Link]

  • Semantic Scholar. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Semantic Scholar. [Link]

  • Wikipedia. (n.d.). Robinson–Gabriel synthesis. Wikipedia. [Link]

  • MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. [Link]

  • K.T.H.M. College. (2018). Green Synthesis of Pyrazole and Oxazole Derivatives. K.T.H.M. College. [Link]

  • Hiemstra, H., Houwing, H. A., Possel, O., & van Leusen, A. M. (1979). Carbon-13 nuclear magnetic resonance spectra of oxazoles. Canadian Journal of Chemistry, 57(23), 3168-3170. [Link]

  • ScienceDirect. (n.d.). Removal of oxazole in recycle and purification process of highly pure acetonitrile. ScienceDirect. [Link]

  • Al-Ostoot, F. H., Al-Ghamdi, S. A., & Youssif, B. G. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4784. [Link]

  • Organic Chemistry Portal. (n.d.). Van Leusen Reaction. Organic Chemistry Portal. [Link]

  • ResearchGate. (2021). Journal of Heterocyclic Chemistry REVIEW Synthetic Approaches for Oxazole Derivatives: A Review. ResearchGate. [Link]

  • ResearchGate. (2020). Importance of Fluorine in Benzazole Compounds. ResearchGate. [Link]

  • Master Organic Chemistry. (2025). The Gabriel Synthesis. Master Organic Chemistry. [Link]

  • ResearchGate. (1981). Fluoroazoles. II. Synthesis and 1H and 19F Nmr spectra of 2‐, 4‐, and 5‐Fluoro‐1‐methylimidazole. ResearchGate. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. UCLA Chemistry and Biochemistry. [Link]

Sources

Optimization

Technical Support Center: Solubility Enhancement of 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic Acid for Biological Assays

Welcome to the technical support center for 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troublesho...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for enhancing the solubility of this compound for reliable and reproducible biological assays. Poor aqueous solubility is a common challenge in drug discovery, and this document offers a comprehensive, scientifically-grounded approach to overcoming this hurdle.[1][2][3]

Understanding the Molecule: Physicochemical Properties

Before delving into solubility enhancement techniques, it is crucial to understand the key physicochemical properties of 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid.

PropertyValueSource
Molecular Formula C₁₀H₆FNO₃[4]
Molecular Weight 207.16 g/mol [4]
Calculated logP 2.1789[4]
Topological Polar Surface Area (TPSA) 63.33 Ų[4]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 3[4]
Estimated pKa ~3.9-4.0See explanation below

A Note on pKa Estimation:

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions and concerns regarding the handling and solubilization of 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid.

Q1: My compound won't dissolve in my aqueous assay buffer. What is the first thing I should try?

A1: The first and most straightforward approach for an acidic compound like this is to adjust the pH of your buffer.[6] Based on its estimated pKa of ~3.9-4.0, increasing the pH of your buffer to at least 1.5-2.0 units above the pKa (i.e., pH 5.5 to 6.0 or higher) will convert the carboxylic acid to its more soluble carboxylate salt. For many biological assays conducted at or near physiological pH (7.4), the compound should exhibit significantly enhanced solubility.

Q2: I am using a DMSO stock solution, but my compound precipitates when I dilute it into my aqueous assay buffer. Why is this happening and what can I do?

A2: This is a common phenomenon known as "DMSO crash-out" or precipitation.[7][8] DMSO is an excellent organic solvent that can dissolve many nonpolar compounds at high concentrations.[9] However, when the DMSO stock is diluted into an aqueous buffer, the solvent environment becomes predominantly aqueous, and the solubility of the compound can decrease dramatically, leading to precipitation.[8][10]

To mitigate this:

  • Lower the final DMSO concentration: Aim for the lowest possible final DMSO concentration in your assay, ideally ≤0.5%, as higher concentrations can be toxic to cells.[11][12][13]

  • Increase the pH of the aqueous buffer: As mentioned in A1, ensuring your final buffer pH is well above the compound's pKa will help keep it in its soluble, ionized form.

  • Serial dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the aqueous buffer. This gradual change in solvent polarity can sometimes prevent immediate precipitation.[14]

Q3: Can I use surfactants or cyclodextrins to improve solubility? Are they safe for my cell-based assay?

A3: Yes, surfactants and cyclodextrins are common and effective solubility enhancers.[1][5] However, their use in cell-based assays requires careful consideration due to potential cytotoxicity.

  • Surfactants: Non-ionic surfactants like Tween® 20/80 and Pluronics® are generally less harsh on cells than ionic surfactants (e.g., SDS).[10][15][16] It is crucial to determine the critical micelle concentration (CMC) of the surfactant and the tolerance of your specific cell line to the chosen surfactant.

  • Cyclodextrins: Beta-cyclodextrins and their derivatives (e.g., HP-β-CD, SBE-β-CD) can form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility.[1] While generally considered safe at low concentrations, they can cause membrane disruption and cell death at higher concentrations.[4][6][17][18] Always perform a vehicle control experiment to assess the cytotoxicity of the chosen cyclodextrin at the intended concentration in your cell line.

Q4: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

A4:

  • Kinetic solubility is measured by diluting a high-concentration DMSO stock of the compound into an aqueous buffer and determining the concentration at which it precipitates.[3][5][19] This method is high-throughput and mimics the conditions of many screening assays.[7]

  • Thermodynamic solubility is the true equilibrium solubility of the solid compound in a given solvent, determined by adding an excess of the solid compound to the solvent and allowing it to equilibrate over a longer period (e.g., 24-48 hours).[3][5][20]

For early-stage drug discovery and optimizing assay conditions, kinetic solubility is often the more relevant measurement.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common solubility issues encountered during biological assays with 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid.

G start Compound Precipitation in Assay check_pH Is the assay buffer pH > 6.0? start->check_pH adjust_pH Adjust buffer pH to 7.4 (or higher if compatible with assay) check_pH->adjust_pH No check_dmso Is the final DMSO concentration ≤ 0.5%? check_pH->check_dmso Yes adjust_pH->check_dmso reduce_dmso Lower final DMSO concentration by adjusting stock concentration or dilution factor check_dmso->reduce_dmso No solubilizer_screen Perform a systematic solubility enhancement screen check_dmso->solubilizer_screen Yes reduce_dmso->solubilizer_screen cosolvents Evaluate co-solvents (e.g., Ethanol, PEG 400) solubilizer_screen->cosolvents surfactants Test non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) solubilizer_screen->surfactants cyclodextrins Assess cyclodextrins (e.g., HP-β-CD, SBE-β-CD) solubilizer_screen->cyclodextrins reassess Re-evaluate compound stability and potential for aggregation solubilizer_screen->reassess If all fail success Solubility Issue Resolved cosolvents->success surfactants->success cyclodextrins->success

Experimental Protocols

Protocol 1: Systematic Solubility Enhancement Screening

This protocol outlines a systematic approach to identify suitable solubilizing excipients for 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid.

Materials:

  • 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • Co-solvents: Ethanol (200 proof), Polyethylene glycol 400 (PEG 400)

  • Surfactants: Tween® 80, Pluronic® F-68

  • Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • 96-well microplates

  • Plate shaker

  • Spectrophotometer or HPLC-UV

Procedure:

  • Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Prepare stock solutions of the excipients in PBS pH 7.4:

    • 20% Ethanol

    • 20% PEG 400

    • 1% Tween® 80

    • 1% Pluronic® F-68

    • 40% HP-β-CD

    • 40% SBE-β-CD

  • In a 96-well plate, add 98 µL of each excipient stock solution (and PBS as a control) to separate wells.

  • Add 2 µL of the 10 mM compound stock solution to each well to achieve a final compound concentration of 200 µM and a final DMSO concentration of 2%.

  • Seal the plate and shake at room temperature for 2 hours.

  • Visually inspect for precipitation.

  • Quantify the soluble compound concentration:

    • Centrifuge the plate to pellet any precipitate.

    • Carefully transfer the supernatant to a new plate.

    • Measure the absorbance at a predetermined λmax or analyze by HPLC-UV.

    • Compare the concentration to a standard curve prepared in the corresponding vehicle.

Expected Outcome:

This screening will provide a quantitative comparison of the solubility enhancement provided by each excipient, as summarized in the table below.

ExcipientFinal ConcentrationVisual ObservationSoluble Compound Conc. (µM)
PBS pH 7.4 (Control)-Precipitate< 20
2% Ethanol2% (v/v)
2% PEG 4002% (v/v)
0.02% Tween® 800.02% (w/v)
0.02% Pluronic® F-680.02% (w/v)
0.8% HP-β-CD0.8% (w/v)
0.8% SBE-β-CD0.8% (w/v)
Protocol 2: Determining the Maximum Tolerated Excipient Concentration in a Cell-Based Assay

Before using a solubilizing agent in your main experiment, it is critical to determine the maximum concentration that does not affect cell viability.

Materials:

  • Your cell line of interest

  • Cell culture medium

  • The selected solubilizing excipient(s) from Protocol 1

  • Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)

  • 96-well cell culture plates

Procedure:

  • Seed your cells in a 96-well plate at the desired density and allow them to adhere overnight.

  • Prepare a 2-fold serial dilution of your chosen excipient(s) in cell culture medium, starting from a concentration at least 4-fold higher than what was effective in Protocol 1.

  • Remove the old medium from the cells and replace it with the medium containing the serially diluted excipients. Include a "medium only" control.

  • Incubate for the duration of your planned biological assay (e.g., 24, 48, or 72 hours).

  • At the end of the incubation period, add the cell viability reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., absorbance or fluorescence) using a plate reader.

  • Calculate the percentage of cell viability relative to the "medium only" control.

Data Interpretation:

G start Excipient Cytotoxicity Data viability_check Is cell viability > 90%? start->viability_check select_conc Select this concentration for your assay viability_check->select_conc Yes lower_conc Test lower concentrations viability_check->lower_conc No lower_conc->viability_check alternative Consider an alternative excipient lower_conc->alternative

Final Recommendations

For successful biological assays with 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid, a systematic approach to solubility enhancement is paramount. Always begin by leveraging the ionizable nature of the carboxylic acid group through pH adjustment. If further enhancement is required, a careful selection of co-solvents, surfactants, or cyclodextrins, validated for their lack of cytotoxicity in your specific assay system, will enable the generation of reliable and reproducible data. Remember that the goal is not just to dissolve the compound, but to do so in a manner that does not interfere with the biological question you are asking.[8][9][21][22][23]

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • Gao, Y., Li, Z., & Sun, M. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(5), 1876–1897. [Link]

  • Cheng, E., & Mabry, J. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug discovery today, 11(15-16), 684–689. [Link]

  • Kramer, N. I., Krismastuti, F. S., & van der Laan, J. W. (2016). Considerations regarding use of solvents in in vitro cell based assays. Toxicology in vitro : an international journal published in association with BIBRA, 35, 75–81. [Link]

  • Martinez, M. N., Wu, F., Sinko, B., Bell, C., & Amidon, G. L. (2022). A Critical Overview of the Biological Effects of Excipients (Part II): Scientific Considerations and Tools for Oral Product Development. The AAPS journal, 24(4), 61. [Link]

  • Wikipedia. (2024, January 18). Benzoic acid. [Link]

  • Ivanova, N. A., Korniienko, V. I., & Gaponov, A. O. (2022). Toxicity of Different Types of Surfactants via Cellular and Enzymatic Assay Systems. International journal of molecular sciences, 24(1), 515. [Link]

  • Di, L., & Kerns, E. H. (2003). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 8(10), 446-451. [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved January 23, 2026, from [Link]

  • Kozik, V., Genov, N., & Jones, R. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of biomolecular screening, 19(8), 1146–1152. [Link]

  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved January 23, 2026, from [Link]

  • Patsnap. (2023, July 31). Overcoming Challenges in Carboxylic Acid Drug Formulations. Retrieved January 23, 2026, from [Link]

  • Glomme, A., März, J., & Dressman, J. B. (2005). Determination of thermodynamic solubility of active pharmaceutical ingredients for veterinary species: a new USP general chapter. Dissolution technologies, 12(3), 28-31. [Link]

  • Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Retrieved January 23, 2026, from [Link]

  • Gidaro, T., Giersy, C., & Liptrott, N. J. (2021). Cellular Effects of Cyclodextrins: Studies on HeLa Cells. Pharmaceutics, 13(3), 389. [Link]

  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. [Link]

  • Scientist Solutions. (2025, January 16). DMSO in cell based assays. Retrieved January 23, 2026, from [Link]

  • Nagy, B., Borbás, E., & Sinkó, B. (2022). Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. Pharmaceutics, 14(3), 603. [Link]

  • Gil, A., & Massey, M. (2007). CHARACTERIZATION OF METHYL-β-CYCLODEXTRIN TOXICITY IN NGF-DIFFERENTIATED PC12 CELL DEATH. Brain research, 1154, 1–10. [Link]

  • CLAS. (n.d.). Table of Acids with Ka and pKa Values. Retrieved January 23, 2026, from [Link]

  • Murray, J. S., & Politzer, P. (1998). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. The Journal of Organic Chemistry, 63(5), 1362–1363. [Link]

  • Martinez, M. N., & Amidon, G. L. (2022). A Critical Overview of the Biological Effects of Excipients (Part I): Impact on Gastrointestinal Absorption. The AAPS journal, 24(4), 60. [Link]

  • Tezvergil-Mutluay, A., Mutluay, M., & Seseogullari-Dirihan, R. (2016). Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells. Nigerian journal of clinical practice, 19(3), 343–348. [Link]

  • Kumar, A., & Singh, S. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Drug Delivery and Therapeutics, 12(4-S), 195-204. [Link]

  • Zhang, Y., Akbulut, M., & Abdala, A. A. (2011). Cytotoxicity Effects of Different Surfactant Molecules Conjugated to Carbon Nanotubes on Human Astrocytoma Cells. Nanoscale research letters, 6(1), 305. [Link]

  • Wikipedia. (2024, January 19). Dimethyl sulfoxide. [Link]

Sources

Troubleshooting

Van Leusen Oxazole Synthesis: A Technical Support Center for Impurity Management

For researchers, medicinal chemists, and professionals in drug development, the Van Leusen oxazole synthesis is a cornerstone reaction for constructing the vital oxazole moiety. This reaction, which brings together an al...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the Van Leusen oxazole synthesis is a cornerstone reaction for constructing the vital oxazole moiety. This reaction, which brings together an aldehyde and tosylmethyl isocyanide (TosMIC), is prized for its versatility and directness in forming 5-substituted oxazoles.[1][2] However, like any powerful synthetic tool, its successful application hinges on a nuanced understanding of the reaction mechanism and the potential for impurity generation.

This technical support center provides a comprehensive guide to navigating the common challenges encountered during the Van Leusen oxazole synthesis. Structured as a series of frequently asked questions and detailed troubleshooting guides, this document aims to equip scientists with the knowledge to anticipate, identify, and manage impurities effectively, thereby streamlining workflows and ensuring the synthesis of high-purity target compounds.

I. Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the Van Leusen oxazole synthesis in a rapid, question-and-answer format.

1. My reaction is sluggish or isn't going to completion. What are the likely causes?

Low reactivity can often be traced back to a few key factors:

  • Insufficiently strong base: The reaction is initiated by the deprotonation of TosMIC.[3] If the base used (commonly potassium carbonate) is not strong enough or is of poor quality, the reaction will not proceed efficiently. Consider using a stronger base like potassium tert-butoxide, or ensure your potassium carbonate is freshly ground and dried.

  • Poor quality TosMIC: TosMIC can degrade over time. It is advisable to use a fresh bottle or to purify older batches.

  • Steric hindrance: Aldehydes with significant steric bulk around the carbonyl group may react more slowly. In such cases, longer reaction times or elevated temperatures may be necessary.

2. I see a significant amount of a byproduct with a nitrile (-C≡N) functionality. What is it and why did it form?

The formation of a nitrile is a classic side reaction in the broader Van Leusen reaction family.[3][4][5] This typically occurs if your aldehyde starting material is contaminated with the corresponding ketone. The Van Leusen reaction of ketones with TosMIC yields nitriles instead of oxazoles.[3][4][5]

3. My final product is contaminated with a sulfur-containing impurity. What is it and how do I remove it?

The most common sulfur-containing byproduct is p-toluenesulfinic acid, which is eliminated during the final aromatization step to form the oxazole ring.[1] This acidic impurity can often be removed with an aqueous workup using a mild base, such as a saturated sodium bicarbonate solution.

4. The purification of my oxazole by column chromatography is proving difficult. Are there any general tips?

Oxazoles are relatively polar compounds. A common starting point for silica gel column chromatography is a hexane/ethyl acetate solvent system.[6] A gradual increase in the polarity of the eluent should allow for the separation of the desired oxazole from less polar starting materials and more polar byproducts like p-toluenesulfinic acid.

II. Troubleshooting Guide: A Deeper Dive into Impurity Management

This section provides a more detailed analysis of common impurities, their identification, and strategies for their mitigation and removal.

A. Unreacted Starting Materials

Issue: The presence of unreacted aldehyde and/or TosMIC in the final product.

Identification:

  • Aldehyde: A characteristic peak in the 1H NMR spectrum between 9-10 ppm.

  • TosMIC: Can be identified by its characteristic signals in the 1H NMR spectrum.

Causality and Mitigation:

  • Sub-stoichiometric amounts of reagents: Ensure accurate measurement of all starting materials.

  • Poor reagent quality: As mentioned in the FAQs, the quality of the base and TosMIC is crucial.

  • Sub-optimal reaction conditions: For less reactive aldehydes, consider increasing the reaction temperature or switching to a more polar solvent to improve solubility and reaction rates.

Remediation:

  • Standard column chromatography is usually effective in separating the desired oxazole from unreacted starting materials.

B. The Oxazoline Intermediate

Issue: Incomplete elimination of p-toluenesulfinic acid, leading to the isolation of the oxazoline intermediate.

Identification:

  • The 1H NMR spectrum will lack the characteristic aromatic proton signals of the oxazole ring and will instead show signals corresponding to the saturated five-membered ring of the oxazoline.

Causality and Mitigation:

  • Insufficient reaction time or temperature: The elimination step requires sufficient thermal energy. Ensure the reaction is heated for an adequate amount of time.

  • Weak base: A stronger base can facilitate the elimination process.

Remediation:

  • If the oxazoline intermediate is isolated, it can often be converted to the desired oxazole by resubjecting it to the reaction conditions (base and heat) in a suitable solvent.

C. Nitrile Byproducts

Issue: Formation of a nitrile instead of or alongside the oxazole.

Identification:

  • A sharp, characteristic peak in the IR spectrum around 2200-2260 cm-1.

  • The absence of the oxazole ring signals in the 1H and 13C NMR spectra, and the presence of signals corresponding to the nitrile product.

Causality and Mitigation:

  • Ketone contamination: The primary cause is the presence of ketones in the aldehyde starting material. Purify the aldehyde before use if ketone contamination is suspected.

Remediation:

  • Separation of the nitrile from the oxazole can be challenging due to similar polarities. Careful column chromatography with a shallow solvent gradient may be effective. In some cases, derivatization of one of the components might be necessary to facilitate separation.

D. Enamine Byproducts

Issue: Formation of rearranged enamine byproducts, particularly when using certain heteroaromatic aldehydes like formylindoles.

Identification:

  • These byproducts will have distinct 1H and 13C NMR spectra compared to the expected oxazole. The presence of vinylic protons and N-H protons (if applicable) can be indicative of enamine formation.

Causality and Mitigation:

  • This is a known side reaction for specific classes of aldehydes. If you are working with substrates prone to this rearrangement, be prepared for the formation of these byproducts. Careful control of reaction conditions (temperature, base) may help to minimize their formation.

Remediation:

  • Separation is typically achieved through column chromatography, though the polarity of the enamine will depend on its specific structure.

E. Tosyl-Containing Impurities

Issue: The presence of p-toluenesulfinic acid or other tosyl-containing byproducts in the final product.

Identification:

  • 1H NMR: The tosyl group has characteristic aromatic signals around 7.4-7.8 ppm (two doublets) and a methyl singlet around 2.4 ppm.

  • TLC: These impurities are often highly polar and may streak on the TLC plate.

Causality and Mitigation:

  • p-Toluenesulfinic acid is an inherent byproduct of the reaction.

Remediation:

  • Aqueous Workup: A thorough wash with a mild aqueous base (e.g., saturated NaHCO3 or Na2CO3 solution) during the workup is usually effective at removing the bulk of the p-toluenesulfinic acid.[2]

  • Column Chromatography: If the aqueous wash is insufficient, the acidic nature of silica gel can sometimes retain the sulfinic acid. If the product is not acid-sensitive, standard silica gel chromatography can be effective.

  • Ion Exchange Resin: For a more robust purification, a quaternary ammonium hydroxide ion exchange resin can be used to sequester the p-toluenesulfinic acid, allowing for simple filtration to yield a cleaner product.

III. Data Summary and Visualization

Table 1: Common Impurities and their Characteristics
ImpurityIdentification Method1H NMR (Key Signals)Mitigation/Remediation
Unreacted Aldehyde1H NMR9-10 ppm (singlet)Optimize reaction conditions, column chromatography
Unreacted TosMIC1H NMRAromatic protons, methyl singletOptimize reaction conditions, column chromatography
Oxazoline Intermediate1H NMRAliphatic protons on the 5-membered ringIncrease reaction time/temperature, use a stronger base
Nitrile ByproductIR, 1H & 13C NMRIR: ~2240 cm-1Purify starting aldehyde, careful column chromatography
Enamine Byproduct1H & 13C NMRVinylic and N-H protonsOptimize conditions, column chromatography
p-Toluenesulfinic Acid1H NMR, TLCAromatic protons, methyl singlet, often streaks on TLCAqueous basic wash, column chromatography, ion exchange resin
Diagram 1: Van Leusen Oxazole Synthesis Mechanism and Impurity Formation Pathways

Van_Leusen_Oxazole_Synthesis Aldehyde Aldehyde (R-CHO) Intermediate_1 Adduct Aldehyde->Intermediate_1 Enamine Enamine Byproduct (Rearrangement) Aldehyde->Enamine With specific aldehydes (e.g., formylindoles) TosMIC TosMIC Deprotonated_TosMIC Deprotonated TosMIC TosMIC->Deprotonated_TosMIC Base Base (e.g., K₂CO₃) Base->TosMIC Deprotonation Deprotonated_TosMIC->Intermediate_1 Nucleophilic Attack Oxazoline Oxazoline Intermediate Intermediate_1->Oxazoline Intramolecular Cyclization Oxazole 5-Substituted Oxazole (Desired Product) Oxazoline->Oxazole Elimination Sulfinic_Acid p-Toluenesulfinic Acid (Byproduct) Oxazoline->Sulfinic_Acid Ketone Ketone Contaminant (R-CO-R') Nitrile Nitrile Byproduct (R-CN) Ketone->Nitrile Van Leusen Reaction

Caption: Reaction mechanism and impurity pathways in Van Leusen synthesis.

IV. Experimental Protocols

Protocol 1: General Procedure for Van Leusen Oxazole Synthesis

This protocol provides a general method for the synthesis of 5-alkyl-oxazoles from aliphatic aldehydes and TosMIC in methanol.[2]

Materials:

  • Alkyl aldehyde (1.0 mmol)

  • Tosylmethyl isocyanide (TosMIC) (1.1 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Methanol (10 mL)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Standard workup and purification equipment

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the alkyl aldehyde (1.0 mmol), TosMIC (1.1 mmol), and potassium carbonate (2.0 mmol).

  • Add methanol (10 mL) to the flask.

  • Heat the reaction mixture to reflux and stir for 4-5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • To the residue, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with a saturated sodium bicarbonate solution (20 mL), then with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 5-alkyl-oxazole.[2]

Protocol 2: Workup for Removal of p-Toluenesulfinic Acid

Procedure:

  • After the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x volume of the organic layer).

  • Separate the organic layer and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which should be significantly depleted of p-toluenesulfinic acid.

V. Conclusion

The Van Leusen oxazole synthesis is a robust and widely applicable method for the preparation of a diverse range of oxazole derivatives.[7][8] A thorough understanding of the reaction mechanism, potential side reactions, and the nature of the resulting impurities is paramount for the successful implementation of this synthetic strategy. By employing the troubleshooting strategies and purification protocols outlined in this guide, researchers can effectively manage impurities and obtain high-purity oxazole products, thereby accelerating their research and development endeavors.

VI. References

  • Van Leusen Oxazole Synthesis. Organic Chemistry Portal. [Link]

  • Cortes-Garcia, C. J.; et al. Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. Sciforum, 2019.

  • Zhang, W.; et al. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 2020, 25(6), 1394.

  • Van Leusen Reaction. Organic Chemistry Portal. [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. ResearchGate. [Link]

  • Van Leusen reaction. Wikipedia. [Link]

  • One-Pot, Three-Component Cascade Synthesis of New Imidazoles by Van Leusen Reaction from 2-Functionally Substituted 2-Alkenals, Amines, and p-Tosylmethylisocyanide. ResearchGate. [Link]

  • The first example of an unusual rearrangement in the van Leusen imidazole synthesis. ResearchGate. [Link]

  • Mahdavi, M.; et al. A green and efficient protocol for the synthesis of oxazoles via a van Leusen reaction in water. RSC Advances, 2017, 7(59), 37049-37054.

  • Van Leusen Reaction. NROChemistry. [Link]

  • Figure S1. 1 H-NMR of α -tosyl- ω -hydroxyl PEG ( 1 ) in DMSO. ResearchGate. [Link]

  • p-Toluenesulfonic acid hydrazide - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]

  • TosMIC Whitepaper. Varsal Chemical. [Link]

  • 13C NMR spectrum of p-Toluenesulfonic acid. The Royal Society of Chemistry. [Link]

  • 4-Toluenesulfonyl chloride. PubChem. [Link]

  • 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0059933). Human Metabolome Database. [Link]

Sources

Optimization

Technical Support Center: Analytical Strategies for Oxazole Compound Degradation

Welcome to the technical support center for the analysis of oxazole-containing compounds. The oxazole ring is a cornerstone scaffold in medicinal chemistry, found in numerous pharmaceuticals due to its versatile biologic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of oxazole-containing compounds. The oxazole ring is a cornerstone scaffold in medicinal chemistry, found in numerous pharmaceuticals due to its versatile biological activities.[1] However, its heterocyclic structure also presents unique stability challenges. Understanding and accurately detecting the degradation of these compounds is paramount for ensuring drug safety, efficacy, and regulatory compliance.

This guide provides field-proven insights, detailed protocols, and troubleshooting advice in a direct question-and-answer format. It is designed for researchers, analytical scientists, and drug development professionals who are tasked with characterizing the stability of oxazole-based molecules.

Section 1: Understanding Oxazole Degradation Pathways

Before diving into analytical methods, it's crucial to understand how and why oxazole compounds degrade. This knowledge informs which stress conditions to apply and what types of degradants to look for.

FAQ: What are the most common degradation pathways for oxazoles?

Answer: The oxazole ring's stability is influenced by its substituents and the surrounding environment. The primary degradation pathways are hydrolysis and oxidation.

  • Hydrolysis (Acidic/Basic): The oxazole ring is susceptible to cleavage under both acidic and basic conditions. The C2 position is particularly electrophilic and prone to nucleophilic attack.[2] Acid-catalyzed hydrolysis can lead to ring-opening, often initiated by protonation of the ring nitrogen, making the C2 carbon more susceptible to attack by water. Base-catalyzed hydrolysis can deprotonate the C2 position, initiating a different ring-opening cascade.[3]

  • Oxidation: The ring can be cleaved by strong oxidizing agents.[2] The reaction mechanism often involves the formation of intermediates that lead to the breakdown of the heterocyclic system. The specific products depend on the oxidizing agent used and the substitution pattern on the oxazole ring.

  • Photolysis: Exposure to light, particularly UV light, can induce photochemical degradation. The specific pathway is highly dependent on the molecule's overall structure and its ability to absorb light at relevant wavelengths.[4]

These degradation pathways are not just theoretical; they are critical considerations in forced degradation studies as mandated by regulatory bodies like the ICH.[5]

Caption: Common degradation pathways for oxazole compounds.

Section 2: The Cornerstone Technique: Stability-Indicating HPLC-UV

A stability-indicating analytical method (SIAM) is a validated quantitative method that can detect a decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for this task.[6]

FAQ: How do I develop a stability-indicating HPLC method for my oxazole compound?

Answer: The goal is to separate the parent oxazole compound from all potential degradation products, impurities, and excipients. This requires a systematic approach, grounded in forced degradation studies.

The principle behind this is causality: you must first create the degradation products to be able to develop a method that can resolve them. Without seeing the degradants, you cannot prove your method is "stability-indicating."

Experimental Protocol: Forced Degradation & HPLC Method Development

Objective: To generate potential degradation products and develop an HPLC method that provides baseline resolution between the parent compound and all degradants.

Step 1: Perform Forced Degradation Studies

  • Rationale: As per ICH guidelines (Q1A), stress testing helps identify likely degradation products and establish degradation pathways.[5] A target degradation of 5-20% is generally recommended to ensure that the primary degradants are formed at detectable levels without completely destroying the sample.[7]

  • Procedure:

    • Prepare stock solutions of your oxazole compound in a suitable solvent (e.g., Methanol, Acetonitrile/Water).

    • Acid Hydrolysis: Add 0.1 M HCl. Heat at 60°C for 24-48 hours.

    • Base Hydrolysis: Add 0.1 M NaOH. Keep at room temperature for 24-48 hours.

    • Oxidation: Add 3% H₂O₂. Keep at room temperature for 24 hours.[7]

    • Thermal: Store the solid compound and a solution at 80°C for 7 days.[4]

    • Photolytic: Expose the solid and solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[4]

    • For all stressed liquid samples, neutralize them before injection (e.g., add an equivalent amount of base to the acid-stressed sample).

    • Always run a control sample (unstressed) in parallel.

Step 2: Initial HPLC Method Scouting

  • Rationale: A reversed-phase C18 column is the most common starting point due to its versatility in separating moderately polar to nonpolar compounds. The mobile phase composition is adjusted to achieve retention and selectivity.

  • Starting Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water (low pH often improves peak shape for basic heterocycles).

    • Mobile Phase B: Acetonitrile or Methanol.

    • Gradient: Start with a shallow gradient (e.g., 5% to 95% B over 30 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV Diode Array Detector (DAD) to monitor at multiple wavelengths and assess peak purity.

    • Column Temperature: 30-40°C to ensure reproducibility.[8]

Step 3: Method Optimization

  • Procedure:

    • Inject the control sample and an overlay of all stressed samples.

    • Assess Resolution: Check if any new peaks (degradants) are co-eluting with the parent peak or with each other. Use the DAD's peak purity function to confirm.

    • Adjust Selectivity: If resolution is poor, modify the mobile phase. Changing the organic solvent (Acetonitrile vs. Methanol) or the pH can significantly alter selectivity.

    • Optimize Gradient: Once good selectivity is achieved, adjust the gradient slope and time to reduce the run time while maintaining resolution.

Caption: Workflow for stability-indicating HPLC method development.

Troubleshooting Guide: HPLC Analysis
Question/Issue Probable Cause(s) Recommended Solution(s)
Q: My parent drug peak is co-eluting with a degradant. 1. Insufficient selectivity of the mobile phase/column. 2. Method is not truly stability-indicating.1. Change Mobile Phase pH: Oxazoles and their degradants may have different pKa values. Adjusting pH can alter their ionization state and dramatically change retention. 2. Switch Organic Modifier: Change from acetonitrile to methanol or vice-versa. Their different solvent properties will alter selectivity. 3. Try a Different Column: If mobile phase changes fail, try a column with a different stationary phase (e.g., Phenyl-Hexyl or embedded polar group) to introduce different separation mechanisms.
Q: I'm seeing poor peak shape (tailing) for my oxazole compound. 1. Secondary interactions with residual silanols on the silica backbone. 2. Column overload. 3. Mobile phase pH is too close to the compound's pKa.1. Lower Mobile Phase pH: Add a small amount of acid (e.g., 0.1% formic acid or TFA) to protonate the silanols and reduce interaction with the basic nitrogen of the oxazole. 2. Reduce Sample Concentration: Dilute the sample to ensure you are working within the column's linear range. 3. Increase Buffer Strength: If using a buffer, ensure its concentration is adequate (typically 10-25 mM) to control the pH effectively.
Q: My mass balance is below 90%. Where did my compound go? 1. Some degradants are not UV active at the chosen wavelength. 2. Degradants are strongly retained on the column. 3. Compound degraded to volatile products or precipitated.1. Use a DAD/PDA Detector: Analyze the chromatograms at multiple wavelengths to see if any "hidden" peaks appear. 2. Implement a Strong Wash Step: Add a high-organic wash (e.g., 100% Acetonitrile) at the end of your gradient to elute any strongly retained compounds.[9] 3. Consider an Orthogonal Technique: Use a universal detector like a Charged Aerosol Detector (CAD) or couple the HPLC to a mass spectrometer (LC-MS) to detect non-chromophoric compounds.

Section 3: Identifying Unknown Degradants with Mass Spectrometry (LC-MS)

Once you have separated the degradation products, the next critical step is to identify them. Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier technique for this purpose, providing molecular weight and structural information.

FAQ: What is the general approach to identifying unknown degradation products using LC-MS?

Answer: The process is a logical deduction based on the mass difference between the parent drug and the degradant, combined with fragmentation data.

  • Determine Molecular Weight: Obtain the accurate mass of the degradant peak using a high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap. This provides the elemental formula.

  • Calculate Mass Difference (Δ Mass): Compare the degradant's mass to the parent drug's mass. This difference often points directly to the chemical modification that occurred.

  • Perform Tandem MS (MS/MS): Isolate the degradant ion in the mass spectrometer and fragment it. Compare its fragmentation pattern to that of the parent drug. Conserved fragments indicate which parts of the molecule are intact, while changed fragments reveal the site of modification. The main fragmentation pathway for many oxazole rings involves cleavage of the O–C(2) bond, followed by sequential loss of CO and HCN or a nitrile.[10]

Common Mass Shifts in Oxazole Degradation
Mass Shift Chemical Modification Likely Degradation Pathway Example
+16 Da Addition of one oxygen atomOxidationFormation of an N-oxide or hydroxylation of an aromatic ring.
+18 Da Addition of H₂OHydrolysisRing-opening of the oxazole to form an acylamino ketone.
-2 Da Loss of two hydrogen atomsOxidation/DehydrogenationFormation of a double bond.
-44 Da Loss of CO₂DecarboxylationOccurs if the parent molecule has a carboxylic acid group.
Troubleshooting Guide: LC-MS Analysis

Question/Issue Probable Cause(s) Recommended Solution(s)
Q: I'm not getting good ionization for my degradants. 1. Poor choice of ionization mode (ESI+ vs. ESI-). 2. Mobile phase is suppressing ionization.1. Analyze in Both Modes: Run the sample in both positive (ESI+) and negative (ESI-) electrospray ionization modes. The oxazole nitrogen is basic and usually ionizes well in positive mode. 2. Optimize Mobile Phase Additives: For ESI+, ensure you have a proton source (e.g., 0.1% formic acid). For ESI-, use a base like ammonium hydroxide. Avoid non-volatile buffers like phosphate, as they will contaminate the MS source.
Q: How can I differentiate between isomers using MS? 1. Isomers have the same mass and elemental formula. 2. MS/MS fragmentation may be identical or very similar.1. Chromatographic Separation is Key: Your primary tool is the HPLC. A well-optimized HPLC method should separate the isomers before they enter the mass spectrometer. 2. Detailed MS/MS Comparison: Even if fragmentation patterns are similar, there may be subtle differences in the relative abundance of fragment ions that can provide clues. 3. Use an Orthogonal Technique: If MS is inconclusive, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for structure elucidation and isomer differentiation.

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Caption: Decision workflow for identifying degradation products via LC-MS.

References

  • Zhang, C. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. Available at: [Link]

  • Wikipedia. (n.d.). Oxazole. Wikipedia. Available at: [Link]

  • Centurion University of Technology and Management. (n.d.). Oxazole.pdf. CUTM Courseware.
  • Chem Eazy. (n.d.). Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Slideshare. Available at: [Link]

  • Traldi, P., et al. (1980). MASS SPECTROMETRY OF OXAZOLES. Semantic Scholar.
  • Huynh-Ba, K. (2000). Analytical issues in the chemical stability testing of drugs in solution. RSC Publishing.
  • ResolveMass Laboratories Inc. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]

  • Scribd. (n.d.). Oxazole Chemistry Overview. Available at: [Link]

  • Zhang, Z., et al. (2010). Determination of oxazole and other impurities in acrylonitrile by gas chromatography.
  • Griesbach, U., et al. (2016). Forced degradation studies – comparison between ICH, EMA, FDA and WHO guidelines and ANVISA's resolution RDC 53/2015.
  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Available at: [Link]

  • Cerecetto, H., et al. (2004). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives. Use of deuterated analogues in fragmentation pattern studies.
  • Al-Ostath, A., et al. (2023).
  • Separation Science. (2024). Analytical Techniques In Stability Testing. Available at: [Link]

  • Rahman, N., et al. (2014). Stability-Indicating HPLC Method for the Determination of Oxcarbazepine in Pharmaceutical Formulation.
  • Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. NIH National Library of Medicine. Available at: [Link]

  • RSSL. (n.d.). The Stability Challenges for Pharmaceutical Products. Available at: [Link]

  • Cerecetto, H., et al. (2004). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. SciELO. Available at: [Link]

  • Crawford Scientific. (n.d.). HPLC Troubleshooting Guide.
  • Pienimäki, P. (2012).
  • International Journal of Medical Sciences and Pharma Research. (2024).
  • Ceccato, A., et al. (2010). Characterisation of oxazepam degradation products by high-performance liquid chromatography/electrospray ionisation mass spectrometry and electrospray ionisation quadrupole time-of-flight tandem mass spectrometry. PubMed.
  • MedCrave. (2016). Forced Degradation Studies. Available at: [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]

  • ScienceOpen. (2024). Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach.
  • Veeprho. (n.d.).
  • El-Emary, T. I. (2006). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives.
  • Pharmaguideline. (2017). Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]

  • de Oliveira, A. C., et al. (2014). Stability-Indicating HPLC Method for Posaconazole Bulk Assay. NIH National Library of Medicine. Available at: [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid vs other kinase inhibitors

A comparative analysis of 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid with other kinase inhibitors is not feasible at this time due to a critical lack of publicly available scientific data identifying its specific k...

Author: BenchChem Technical Support Team. Date: February 2026

A comparative analysis of 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid with other kinase inhibitors is not feasible at this time due to a critical lack of publicly available scientific data identifying its specific kinase target(s). While the chemical structure of 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid is known and the compound is commercially available, extensive searches of scientific literature and biological databases have yielded no specific information on its mechanism of action as a kinase inhibitor.

This guide, intended for researchers, scientists, and drug development professionals, must pivot from a direct comparison to a broader discussion on the importance of target identification and the general landscape of kinase inhibitors with similar structural motifs.

The Oxazole Scaffold in Kinase Inhibition: A Promising but Diverse Landscape

The 1,3-oxazole ring system is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities, including kinase inhibition. Molecules containing oxazole rings have been investigated as inhibitors of various kinases, often functioning as ATP-competitive inhibitors by occupying the enzyme's active site.

However, the specific biological activity of an oxazole-containing compound is highly dependent on the substitutions at various positions of the ring. For instance, different derivatives of 1,3-oxazole-4-carboxylates have been explored for their potential anticancer properties, with some studies suggesting possible interactions with targets like tubulin and cyclin-dependent kinase 2 (CDK2) through computational docking, though experimental validation remains crucial. Without experimental data for 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid, any comparison to established inhibitors would be purely speculative.

The Imperative of Target Identification in Drug Discovery

The development of a novel kinase inhibitor follows a rigorous pathway where target identification is a foundational step. This process typically involves a series of screening assays to determine which of the over 500 human kinases the compound of interest interacts with and inhibits.

A Generalized Workflow for Kinase Inhibitor Target Identification:

Below is a representative workflow for identifying the target of a potential kinase inhibitor.

Caption: A generalized workflow for identifying and validating the kinase target of a novel compound.

Experimental Methodologies for Kinase Inhibitor Characterization

For a meaningful comparison, experimental data is paramount. Below are standard protocols that would be necessary to characterize 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid and compare it to other inhibitors.

In Vitro Kinase Inhibition Assay (Example: ADP-Glo™ Kinase Assay)

This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Protocol:

  • Reaction Setup: In a 384-well plate, combine the kinase, the kinase-specific substrate, and ATP.

  • Inhibitor Addition: Add varying concentrations of the test compound (e.g., 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid) or a known inhibitor (positive control) to the wells. Include a no-inhibitor control (DMSO vehicle).

  • Kinase Reaction: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent: Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to produce a luminescent signal proportional to the ADP concentration.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA®) for Target Engagement

CETSA® is a powerful method to assess whether a compound binds to its target protein in a cellular environment.

Protocol:

  • Cell Treatment: Treat intact cells with the test compound or vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures.

  • Protein Precipitation: Centrifuge to pellet aggregated, denatured proteins.

  • Supernatant Analysis: Collect the supernatant containing the soluble, stabilized protein.

  • Protein Quantification: Analyze the amount of the target kinase remaining in the supernatant by Western blot or other protein detection methods.

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Conclusion and Future Directions

The field of kinase inhibitor discovery is dynamic, with countless novel scaffolds being synthesized and evaluated. While 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid belongs to a class of compounds with demonstrated biological potential, its specific role as a kinase inhibitor remains undefined in the public domain.

For researchers interested in this particular molecule, the immediate and necessary step is to perform comprehensive in vitro kinase screening to identify its primary target(s). Once a target is identified and validated, a meaningful and scientifically rigorous comparison with other inhibitors of the same kinase can be undertaken. This would involve a head-to-head comparison of potency (IC50), selectivity, mode of action, and cellular efficacy.

Without this foundational data, any attempt to position 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid within the landscape of known kinase inhibitors would be premature. The scientific community awaits further research to unlock the potential of this and other uncharacterized small molecules.

References

Due to the lack of specific literature on the kinase inhibitory activity of 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid, a conventional reference list for a comparative guide cannot be generated. The information presented is based on general principles of kinase inhibitor discovery and medicinal chemistry. For further reading on the methodologies described, please refer to the following resources:

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

Comparative

A Comparative Guide to the Efficacy of Fluorinated vs. Non-Fluorinated Oxazole Inhibitors

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into therapeutic candidates is a widely employed strategy to enhance pharmacological properties.[1][2] This guide provides an in-dep...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into therapeutic candidates is a widely employed strategy to enhance pharmacological properties.[1][2] This guide provides an in-depth comparison of fluorinated and non-fluorinated oxazole inhibitors, a class of heterocyclic compounds with significant therapeutic potential. By examining experimental data, we will explore the nuanced effects of fluorination on inhibitor efficacy, focusing on binding affinity, metabolic stability, and overall biological activity.

The Strategic Advantage of Fluorine in Drug Design

The introduction of fluorine into a molecular scaffold can profoundly alter its physicochemical properties.[2] Fluorine's high electronegativity can modulate the acidity (pKa) of nearby functional groups, influence molecular conformation, and create novel interactions within a protein's binding pocket.[3][4] Furthermore, replacing a carbon-hydrogen (C-H) bond with a more stable carbon-fluorine (C-F) bond can block sites of metabolic oxidation, thereby increasing the drug's half-life and bioavailability.[3][5][6][7] These modifications often translate to improved potency, selectivity, and pharmacokinetic profiles.[2][5][7]

Comparative Efficacy Analysis: A Case Study in Kinase Inhibition

To illustrate the impact of fluorination, we will examine oxazole-based inhibitors targeting key signaling kinases, such as p38 MAP kinase, which are implicated in inflammatory diseases and cancer.[8][9][10]

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that responds to extracellular stimuli, such as stress and cytokines, to regulate cellular processes like inflammation, apoptosis, and cell differentiation. Dysregulation of this pathway is a hallmark of many diseases. Oxazole-based inhibitors are designed to compete with ATP for binding to the kinase's active site, thereby preventing the phosphorylation of downstream targets and mitigating the inflammatory response.

Below is a diagram illustrating the p38 MAPK signaling cascade and the point of intervention for oxazole inhibitors.

p38_MAPK_Pathway cluster_extracellular Extracellular Stimuli cluster_cellular Cellular Cascade Stress Stress TAK1 TAK1 Stress->TAK1 Cytokines (TNF-α, IL-1β) Cytokines (TNF-α, IL-1β) Cytokines (TNF-α, IL-1β)->TAK1 MKK3/6 MKK3/6 TAK1->MKK3/6 p38 MAPK p38 MAPK MKK3/6->p38 MAPK MK2/3 MK2/3 p38 MAPK->MK2/3 Transcription Factors (ATF2, CREB) Transcription Factors (ATF2, CREB) MK2/3->Transcription Factors (ATF2, CREB) Inflammatory Response Inflammatory Response Transcription Factors (ATF2, CREB)->Inflammatory Response Oxazole_Inhibitor Oxazole Inhibitor (Fluorinated / Non-Fluorinated) Oxazole_Inhibitor->p38 MAPK caption p38 MAPK Signaling Pathway Inhibition

Caption: p38 MAPK Signaling Pathway and Inhibition Point.

The following table summarizes representative data comparing the in vitro potency of fluorinated and non-fluorinated oxazole and isoxazole analogs against various biological targets. The data consistently demonstrates that the strategic placement of fluorine atoms can lead to a significant enhancement in inhibitory activity.

Compound TypeTargetNon-Fluorinated IC50Fluorinated IC50Fold Improvement
Oxadiazole-Oxazole[4]Tyrosine Kinase (HL-60)>15.20 µM (Etoposide)8.50 µM (p-CF3 analog)Significant
Triazole Analog[3]M. tuberculosis<90% inhibition>96% inhibition>1.06
Isoxazole Derivative[11]p38 MAP Kinase-Two-fold decrease vs. SB-2035802.0
EGFR Inhibitor[1]EGFR (mutant)30.7 µM6.5 µM4.7

This table is a synthesis of data from multiple sources to illustrate a general trend.

The improved potency of fluorinated analogs can be attributed to several factors. The high electronegativity of fluorine can lead to more favorable hydrogen bonding and dipole-dipole interactions within the enzyme's active site.[4] Additionally, fluorination can enhance the lipophilicity of the molecule, facilitating better penetration into the hydrophobic pockets of the binding site.[4] However, it is important to note that the positive effects of fluorination are highly context-dependent, and in some cases, can lead to decreased activity if the substitution disrupts critical binding interactions.[12]

Experimental Protocols for Comparative Analysis

To ensure the validity and reproducibility of comparative efficacy data, standardized and well-controlled experimental protocols are essential. Below are detailed methodologies for key in vitro assays.

The following diagram outlines a typical workflow for the comparative evaluation of kinase inhibitors.

Experimental_Workflow Synth_NonFluor Synthesize Non-Fluorinated Oxazole Biochem_Assay In Vitro Biochemical Assay (e.g., Kinase-Glo) Synth_NonFluor->Biochem_Assay Synth_Fluor Synthesize Fluorinated Oxazole Synth_Fluor->Biochem_Assay Cell_Assay Cell-Based Viability Assay (e.g., MTT/CCK-8) Biochem_Assay->Cell_Assay Data_Analysis Data Analysis (IC50 Determination) Cell_Assay->Data_Analysis Conclusion Comparative Efficacy Conclusion Data_Analysis->Conclusion caption Workflow for Inhibitor Efficacy Comparison

Caption: Workflow for Inhibitor Efficacy Comparison.

This protocol describes a method for determining the half-maximal inhibitory concentration (IC50) of test compounds against a target kinase using a luminescence-based assay that quantifies ATP consumption.[13][14]

Rationale: This assay provides a direct measure of the inhibitor's ability to block the catalytic activity of the isolated enzyme. The amount of remaining ATP is inversely proportional to kinase activity.

Materials:

  • Target Kinase (e.g., recombinant p38α)

  • Kinase-specific peptide substrate

  • ATP

  • Test Compounds (Fluorinated and Non-Fluorinated Oxazoles)

  • Kinase Assay Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • White, opaque 96-well microplates

  • Multichannel pipette and plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point dose-response curve.

  • Assay Setup: a. Add 5 µL of diluted compound solution to the wells of the 96-well plate.[1] Include wells with DMSO only as a negative control (100% kinase activity) and a known potent inhibitor (e.g., Staurosporine) as a positive control. b. Add 5 µL of the enzyme solution (diluted in kinase buffer) to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.[14]

  • Kinase Reaction: a. Initiate the reaction by adding 5 µL of a substrate/ATP mixture to each well.[14] The final ATP concentration should be at or near the Km for the specific kinase. b. Incubate the plate at 30°C for 60 minutes.[14]

  • Signal Detection: a. Equilibrate the plate and the Kinase-Glo® Reagent to room temperature. b. Add 15 µL of the Kinase-Glo® Reagent to each well to stop the kinase reaction and initiate the luminescent signal. c. Incubate for 10 minutes at room temperature to stabilize the signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Convert luminescence readings to percent inhibition relative to the DMSO control. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

This protocol assesses the effect of the inhibitors on the viability of a relevant cancer cell line (e.g., HL-60 for leukemia).[4][15][16][17]

Rationale: While a biochemical assay measures direct target engagement, a cell-based assay provides insights into the compound's cell permeability, off-target effects, and overall cellular efficacy.[18]

Materials:

  • Human cancer cell line (e.g., HL-60)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test Compounds

  • MTT or CCK-8 Reagent

  • 96-well clear tissue culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader (absorbance)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment (if applicable) and recovery.

  • Compound Treatment: a. Prepare serial dilutions of the test compounds in the complete medium. b. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle-only (DMSO) wells as a negative control. c. Incubate the plate for 48-72 hours in a CO2 incubator.

  • Viability Assessment (CCK-8 Example): a. Add 10 µL of CCK-8 solution to each well. b. Incubate the plate for 1-4 hours at 37°C until a visible color change occurs.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value, representing the concentration at which the compound inhibits cell growth by 50%.

Conclusion and Future Outlook

The strategic incorporation of fluorine is a powerful and validated approach in medicinal chemistry to enhance the efficacy of inhibitors, including those with an oxazole scaffold. As demonstrated, fluorination can significantly improve potency by modulating electronic properties and enhancing binding interactions. While the benefits are not universal and require careful structure-activity relationship (SAR) studies, the trend of increased efficacy is well-documented.[1][3][4] Future research will likely focus on more sophisticated fluorination strategies and the development of novel fluorinated motifs to further refine the pharmacokinetic and pharmacodynamic profiles of next-generation oxazole-based therapeutics.

References

  • Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - Frontiers.
  • A Comparative Analysis of Fluorinated vs. Non-Fluorinated Triazine Inhibitors in Drug Discovery - Benchchem.
  • Anti-Leukemic Profiling of Oxazole-Linked Oxadiazole Derivatives: A Computational and Kinetic Approach - PMC - NIH.
  • Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs - RSC Advances (RSC Publishing).
  • Fluorinated betulinic acid derivatives and evalu
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective - ChemRxiv.
  • Substituted isoxazoles as potent inhibitors of p38 MAP kinase - PubMed.
  • Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC - NIH.
  • Importance of Fluorine in Benzazole Compounds - PMC - NIH.
  • Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors - MDPI.
  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method | ACS Omega.
  • Kinase assays | BMG LABTECH.
  • Design and synthesis of 5-[(2-chloro-6-fluorophenyl)acetylamino]-3-(4-fluorophenyl)-4-(4-pyrimidinyl)isoxazole (AKP-001), a novel inhibitor of p38 MAP kinase with reduced side effects based on the antedrug concept - PubMed.
  • Cell-based Assays for Drug Discovery | Reaction Biology.
  • Fluorine in drug discovery: Role, design and case studies.
  • Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling P
  • Application Notes and Protocols for Kinase Activity Assays - Benchchem.
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Validation

A Technical Guide to the Structure-Activity Relationship of 5-Phenyl-1,3-Oxazole-4-Carboxylic Acid Analogs

For Researchers, Scientists, and Drug Development Professionals The 5-phenyl-1,3-oxazole-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. T...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 5-phenyl-1,3-oxazole-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of its analogs, focusing on anticancer and enzyme inhibitory activities. By understanding how subtle molecular modifications influence biological outcomes, researchers can rationally design more potent and selective therapeutic agents.

The 5-Phenyl-1,3-Oxazole-4-Carboxylic Acid Core: A Versatile Pharmacophore

The 5-phenyl-1,3-oxazole-4-carboxylic acid core consists of a central oxazole ring substituted with a phenyl group at the 5-position and a carboxylic acid at the 4-position. This arrangement of aromatic and acidic functional groups allows for diverse interactions with biological targets.[1] The inherent planarity of the oxazole ring, coupled with the conformational flexibility of the phenyl group and the ionizable carboxylic acid, provides a foundation for developing targeted inhibitors.

Structure-Activity Relationship Analysis

The biological activity of 5-phenyl-1,3-oxazole-4-carboxylic acid analogs can be systematically modulated by modifying three key positions: the 5-phenyl ring, the 4-carboxylic acid moiety, and the 2-position of the oxazole ring.

Substitutions on the 5-Phenyl Ring: Modulating Potency and Selectivity

The electronic and steric properties of substituents on the 5-phenyl ring play a critical role in determining the potency and selectivity of these analogs.

As apoptosis inducers, 2-phenyl-oxazole-4-carboxamide derivatives have been identified, with the substitution on the 5-phenyl ring significantly impacting their activity. For instance, compound 1k (structure not fully disclosed in the abstract) demonstrated an EC50 of 270 nM and a GI50 of 229 nM in human colorectal DLD-1 cells, highlighting the potential of this scaffold in cancer therapy.[2] This compound was effective enough to show 63% tumor growth inhibition in a xenograft mouse model.[2]

In a series of 5-phenylisoxazole-3-carboxylic acid derivatives, which are structurally related to the core topic, the presence of a cyano group at the 3-position of the phenyl ring was found to be the preferred substitution pattern for xanthine oxidase inhibition.[3] Transformation of the cyano group to a nitro group resulted in a general reduction of inhibitory potency, suggesting that the electronic nature and size of the substituent are crucial for activity.[3]

Modifications of the 4-Carboxylic Acid Moiety: Impact on Bioavailability and Target Engagement

The carboxylic acid group is a key interaction point with many biological targets, often forming hydrogen bonds or salt bridges. Modification of this group into esters or amides can significantly alter the compound's physicochemical properties, such as lipophilicity and membrane permeability, thereby affecting its bioavailability and cellular uptake.

For example, the conversion of the carboxylic acid to a carboxamide has been a successful strategy in developing potent apoptosis inducers.[2] The specific nature of the amide substituent is critical for activity, as demonstrated by the potent activity of compound 1k .

Substitutions at the 2-Position of the Oxazole Ring

While the core topic focuses on 5-phenyl-1,3-oxazole-4-carboxylic acid, substitutions at the 2-position of the oxazole ring can also profoundly influence biological activity. In a study of 2-aryl-5-sulfonyl-1,3-oxazole-4-carboxylates, the nature of the aryl group at the 2-position was shown to be a determinant of anticancer activity.[4][5] Specifically, methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate exhibited a broad range of cytotoxic activity against various human cancer cell lines.[4][5]

Comparative Biological Activity Data

The following table summarizes the structure-activity relationships of selected 5-phenyl-1,3-oxazole-4-carboxylic acid analogs and related compounds, highlighting the impact of structural modifications on their biological activity.

Compound IDCore Scaffold ModificationTarget/AssayActivity (IC50/EC50/GI50)Reference
Compound 1k 2-Phenyl-oxazole-4-carboxamideApoptosis induction (DLD-1 cells)EC50 = 270 nM, GI50 = 229 nM[2]
PDE4 Inhibitor 4-Phenyl-2-oxazole derivative with p-methoxy on phenyl ringPDE4B InhibitionIC50 = 1.4 µM
Xanthine Oxidase Inhibitor 5-(3-cyanophenyl)isoxazole-3-carboxylic acidXanthine Oxidase InhibitionMicromolar/submicromolar range[3]
Anticancer Agent Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylateCytotoxicity (60 cancer cell lines)Average GI50 = 5.37 µM[4][5]

Experimental Protocols

General Synthesis of Ethyl 5-Phenyl-1,3-Oxazole-4-Carboxylate

A common route to synthesize the core scaffold involves the condensation of an α-amino acid ester with an imidic ester, followed by cyclization. A practical, multi-gram scale synthesis of ethyl oxazole-4-carboxylate has been described, which can be adapted for the 5-phenyl analog.[4] The key steps involve the Schöllkopf ethyl isocyanoacetate-based preparation of the oxazole ring.[4]

Conceptual Synthesis Workflow:

G cluster_start Starting Materials cluster_reaction1 Step 1: Condensation cluster_intermediate Intermediate cluster_reaction2 Step 2: Oxidation/Dehydration cluster_product Final Product Benzaldehyde Benzaldehyde Reaction_1 Base-catalyzed condensation Benzaldehyde->Reaction_1 Ethyl Isocyanoacetate Ethyl Isocyanoacetate Ethyl Isocyanoacetate->Reaction_1 Oxazoline_Intermediate Oxazoline_Intermediate Reaction_1->Oxazoline_Intermediate Reaction_2 Dehydration Oxazoline_Intermediate->Reaction_2 Product Ethyl 5-Phenyl-1,3-Oxazole-4-Carboxylate Reaction_2->Product

Caption: General synthesis workflow for ethyl 5-phenyl-1,3-oxazole-4-carboxylate.

Detailed Protocol for Cytotoxicity Assessment using Sulforhodamine B (SRB) Assay

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[6][7][8][9] It is a reliable and cost-effective method for screening the cytotoxicity of compounds against adherent cancer cell lines.[6][8][10]

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete culture medium

  • Test compounds dissolved in DMSO

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Add serial dilutions of the test compounds (typically in 100 µL of medium) to the wells. Include a vehicle control (DMSO) and a positive control. Incubate for 48-72 hours.

  • Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.

  • Staining: Wash the plates five times with slow-running tap water and allow them to air dry. Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Remove the SRB solution and wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization and Absorbance Reading: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Shake the plates for 5 minutes and read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 (concentration that causes 50% growth inhibition) for each compound.

SRB Assay Workflow:

G cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay SRB Assay Seed_Cells Seed cells in 96-well plate Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compounds Add test compounds Incubate_24h->Add_Compounds Incubate_48_72h Incubate 48-72h Add_Compounds->Incubate_48_72h Fix_Cells Fix with TCA Incubate_48_72h->Fix_Cells Stain_SRB Stain with SRB Fix_Cells->Stain_SRB Wash Wash with acetic acid Stain_SRB->Wash Solubilize Solubilize dye Wash->Solubilize Read_Absorbance Read absorbance at 510 nm Solubilize->Read_Absorbance

Caption: Step-by-step workflow of the Sulforhodamine B (SRB) cytotoxicity assay.

Conclusion and Future Directions

The 5-phenyl-1,3-oxazole-4-carboxylic acid scaffold represents a highly adaptable platform for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the importance of systematic modifications to the 5-phenyl ring and the 4-carboxylic acid moiety to optimize biological activity. Future research should focus on exploring a wider range of substitutions and modifications to further refine the potency, selectivity, and pharmacokinetic properties of these promising compounds. The detailed experimental protocols provided herein offer a solid foundation for researchers to synthesize and evaluate new analogs, contributing to the advancement of drug discovery in this important chemical space.

References

  • Synthesis and Antitumor Activity of 5-Phenyl-1,3-thiazole-4-sulfonamide Deriv
  • (PDF) A Practical Synthesis of 1,3-Oxazole - ResearchGate. Available from: [Link]

  • Discovery and structure-activity relationship of 2-phenyl-oxazole-4-carboxamide derivatives as potent apoptosis inducers - PubMed. Available from: [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (URL not available)
  • (PDF) Sulforhodamine B colorimetric assay for cytoxicity screening - ResearchGate. Available from: [Link]

  • A Review on Chemical Synthesis and Biological Activities of Oxazole deriv
  • ethyl 5-phenyl-1,3-oxazole-4-carboxylate - ChemSynthesis. Available from: [Link]

  • Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC - NIH. Available from: [Link]

  • Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - NIH. Available from: [Link]

  • An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives - ResearchGate. Available from: [Link]

  • Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles - MDPI. Available from: [Link]

  • (PDF) Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates - ResearchGate. Available from: [Link]

  • RU2512293C1 - Method of obtaining ethyl 1,2,4-oxadiazole-5-carboxylates - Google Patents.
  • Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray. Available from: [Link]

  • Structure activity relationship of synthesized compounds - ResearchGate. Available from: [Link]

  • Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - MDPI. Available from: [Link]

  • SYNTHESIS AND CHARACTERIZATION OF 1,3,4-OXADIAZOLES BEARING AN INDOLE RING By NG YU XUAN A project report submitted to the Depar - UTAR Institutional Repository. (URL not available)
  • A comprehensive review on biological activities of oxazole derivatives - PMC - NIH. Available from: [Link]

  • A comprehensive review on biological activities of oxazole deriv
  • A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - NIH. Available from: [Link]

  • Sulforhodamine B colorimetric assay for cytotoxicity screening - SciSpace. Available from: [Link]

  • Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - NIH. Available from: [Link]

  • Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed. Available from: [Link]

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Comparative

A Researcher's Guide to Validating the Kinase Inhibitor Activity of 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the hypothesized mechanism of action of 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid as a kina...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the hypothesized mechanism of action of 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid as a kinase inhibitor. We will objectively compare its potential performance with established multi-kinase inhibitors, Dasatinib and Bosutinib, and provide detailed experimental protocols to support this investigation. Our approach is grounded in scientific integrity, ensuring that each step contributes to a robust and self-validating experimental narrative.

Introduction: The Rationale for a Kinase Inhibition Hypothesis

While the specific molecular target of 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid is not yet fully elucidated, the broader class of oxazole-containing compounds has demonstrated significant potential in cancer research. Several studies have reported the anticancer activities of various 1,3-oxazole derivatives.[1][2][3][4][5] Notably, molecular docking studies on related 5-sulfonyl-1,3-oxazole-4-carboxylates have suggested potential interactions with the ATP-binding sites of kinases such as CDK2.[3] This precedent, combined with the structural features of 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid, forms a strong basis for the hypothesis that its primary mechanism of action is the inhibition of protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer.[6]

To rigorously test this hypothesis, we will employ a multi-faceted approach encompassing direct target engagement, cellular activity assessment, and analysis of downstream signaling pathways. For comparative analysis, we have selected two well-characterized multi-kinase inhibitors, Dasatinib and Bosutinib, which are known to target a range of kinases including BCR-ABL and Src family kinases.[7][8][9][10][11][12][13][14][15][16]

Experimental Validation Workflow

Our validation strategy is designed to systematically build a case for or against the kinase inhibition activity of 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid. The workflow is divided into three key stages:

  • Direct Target Engagement and Binding Affinity: Does the compound physically interact with kinases and with what affinity?

  • Cellular Proliferation and Viability: Does the compound inhibit the growth of cancer cells?

  • Target-Specific Cellular Signaling: Does the compound modulate the activity of specific kinase signaling pathways within the cell?

Below is a visual representation of this experimental workflow:

G cluster_0 Stage 1: Direct Target Engagement cluster_1 Stage 2: Cellular Activity cluster_2 Stage 3: Downstream Signaling a1 Biochemical Kinase Assay b1 Cancer Cell Line Panel Screening a1->b1 Identifies potent targets a2 Isothermal Titration Calorimetry (ITC) a2->b1 Confirms direct binding b2 MTT Cell Viability Assay b1->b2 Selects sensitive cell lines c1 Western Blot Analysis b2->c1 Validates on-target effect

Caption: A stepwise workflow for validating kinase inhibitor activity.

Stage 1: Direct Target Engagement and Binding Affinity

The initial step is to ascertain whether 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid directly binds to and inhibits the activity of a panel of kinases.

Biochemical Kinase Assay

Scientific Rationale: A broad kinase panel screening is essential to identify the primary kinase targets and determine the selectivity profile of the compound.[17] This assay directly measures the enzymatic activity of purified kinases in the presence of the inhibitor.

Experimental Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid, Dasatinib, and Bosutinib in DMSO. Create a series of dilutions to achieve a final concentration range of 0.1 nM to 100 µM in the assay.

  • Assay Plate Preparation: Add the diluted compounds to a 384-well assay plate.

  • Kinase Reaction: Add the purified kinase and its specific substrate to the wells.

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced.[18][19]

  • Data Analysis: Calculate the IC50 values for each compound against each kinase.

Data Presentation:

Kinase Target5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid IC50 (nM)Dasatinib IC50 (nM)Bosutinib IC50 (nM)
AblHypothetical Data0.51.2
SrcHypothetical Data0.81.0
EGFRHypothetical Data20>1000
VEGFR2Hypothetical Data515
PDGFRβHypothetical Data1025
Isothermal Titration Calorimetry (ITC)

Scientific Rationale: ITC provides a direct, label-free measurement of the binding affinity (Kd), stoichiometry (n), and thermodynamics (ΔH and ΔS) of the interaction between the compound and its target kinase.[20][21][22][23][24] This confirms direct physical binding and provides deeper mechanistic insights.

Experimental Protocol:

  • Sample Preparation: Prepare a solution of the purified target kinase (e.g., Abl or Src) in a suitable buffer. Prepare a solution of 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid in the same buffer.

  • ITC Instrument Setup: Load the kinase solution into the sample cell and the compound solution into the injection syringe of the ITC instrument.

  • Titration: Perform a series of injections of the compound into the kinase solution while monitoring the heat change.

  • Data Analysis: Analyze the resulting thermogram to determine the Kd, n, ΔH, and ΔS of the binding interaction.

Data Presentation:

CompoundTarget KinaseBinding Affinity (Kd) (nM)Stoichiometry (n)
5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acidAblHypothetical DataHypothetical Data
DasatinibAbl0.61.1
BosutinibAbl1.51.0

Stage 2: Cellular Activity Assessment

Following the confirmation of direct target engagement, the next crucial step is to evaluate the compound's effect on cancer cell proliferation and viability.

Cancer Cell Line Panel Screening

Scientific Rationale: Screening the compound against a diverse panel of cancer cell lines helps to identify sensitive cell lines and potential predictive biomarkers.[25][26][27] This provides a broader understanding of the compound's potential therapeutic applications.

Experimental Protocol:

  • Cell Line Selection: Choose a panel of well-characterized cancer cell lines representing different tumor types and with known genomic profiles.

  • Cell Plating: Seed the cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid, Dasatinib, and Bosutinib.

  • Incubation: Incubate the cells for 72 hours.

  • Viability Assay: Assess cell viability using a suitable method, such as the MTT assay.

  • Data Analysis: Determine the GI50 (concentration causing 50% growth inhibition) for each compound in each cell line.

Data Presentation:

Cell LinePrimary TumorKey Mutations5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid GI50 (µM)Dasatinib GI50 (µM)Bosutinib GI50 (µM)
K562CMLBCR-ABLHypothetical Data0.0050.02
A549LungKRASHypothetical Data>10>10
MCF-7BreastPIK3CAHypothetical Data58
HCT116ColonKRAS, PIK3CAHypothetical Data8>10
MTT Cell Viability Assay

Scientific Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[28][29][30][31] This provides a quantitative measure of the cytotoxic or cytostatic effects of the compound on the selected sensitive cell lines.

Experimental Protocol:

  • Cell Seeding: Seed the selected cancer cell lines (e.g., K562) in 96-well plates at an appropriate density.

  • Compound Treatment: After 24 hours, treat the cells with serial dilutions of 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid and the comparator compounds.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Stage 3: Target-Specific Cellular Signaling

The final stage of validation is to demonstrate that the compound inhibits the intended kinase signaling pathway within the cellular context.

Western Blot Analysis of Downstream Signaling

Scientific Rationale: Western blotting allows for the detection of changes in the phosphorylation status of downstream proteins in a specific kinase signaling pathway.[32][33][34][35][36] A reduction in the phosphorylation of a kinase's substrate upon treatment with the compound provides strong evidence of on-target activity.

G cluster_0 Kinase Signaling Pathway Kinase Active Kinase Substrate Substrate Kinase->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Downstream Downstream Effects (Proliferation, Survival) pSubstrate->Downstream Inhibitor 5-(4-Fluorophenyl)-1,3-oxazole- 4-carboxylic acid Inhibitor->Kinase Inhibits

Caption: Inhibition of a kinase signaling pathway.

Experimental Protocol:

  • Cell Treatment: Treat a sensitive cell line (e.g., K562) with 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid, Dasatinib, and Bosutinib at their respective IC50 concentrations for a specified time (e.g., 2, 6, 24 hours).

  • Cell Lysis: Harvest the cells and prepare whole-cell lysates.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated and total forms of the target kinase and its key downstream substrates (e.g., p-CrkL and total CrkL for Abl kinase).

  • Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate for detection.

  • Imaging and Analysis: Capture the chemiluminescent signal and perform densitometry to quantify the changes in protein phosphorylation.

Data Presentation:

Treatmentp-Abl (relative to total Abl)p-CrkL (relative to total CrkL)
Vehicle (DMSO)1.01.0
5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acidHypothetical DataHypothetical Data
Dasatinib0.10.2
Bosutinib0.20.3

Conclusion

This comprehensive guide outlines a rigorous and logical progression of experiments to validate the hypothesized mechanism of action of 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid as a kinase inhibitor. By combining biochemical assays for direct target engagement, cell-based assays for functional effects, and molecular analyses of signaling pathways, researchers can build a robust data package. The inclusion of well-characterized comparator compounds, Dasatinib and Bosutinib, provides essential context for evaluating the potency and selectivity of this novel oxazole derivative. The successful execution of these protocols will provide critical insights into the therapeutic potential of 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid and guide its future development.

References

  • Mustafa, M., et al. (2022). Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic acid moiety. eScholarship.org. [Link]

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Validation

A Comparative Analysis of Oxazole vs. Isoxazole Carboxylic Acids in Biological Systems: A Guide for Researchers

In the landscape of medicinal chemistry, the choice of a heterocyclic scaffold is a critical decision that profoundly influences the biological activity, pharmacokinetic profile, and overall success of a drug candidate....

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the choice of a heterocyclic scaffold is a critical decision that profoundly influences the biological activity, pharmacokinetic profile, and overall success of a drug candidate. Among the plethora of five-membered heterocycles, oxazoles and isoxazoles, as isomeric structures, present a particularly interesting case for comparative analysis. Both are integral components of numerous FDA-approved drugs and biologically active molecules, yet the subtle difference in the arrangement of their nitrogen and oxygen atoms—1,3 in oxazoles and 1,2 in isoxazoles—leads to distinct physicochemical properties and, consequently, divergent behaviors in biological systems.[1][2]

This guide provides an in-depth comparative analysis of oxazole and isoxazole carboxylic acids for researchers, scientists, and drug development professionals. We will explore their synthesis, physicochemical characteristics, and biological activities, supported by experimental data, to inform the rational design of novel therapeutics.

The Isomeric Dichotomy: A Physicochemical Perspective

The positioning of the heteroatoms in the oxazole and isoxazole rings dictates their electronic distribution, which in turn governs their fundamental properties.[1] A comparative summary of these properties is essential for understanding their differential interactions within a biological milieu.

PropertyOxazoleIsoxazoleImplication in Biological Systems
pKa of Conjugate Acid ~0.8[3]~-2.0 to -3.0[3]Isoxazoles are significantly weaker bases. This can influence their ionization state at physiological pH, affecting solubility and interaction with biological targets.
Dipole Moment ~1.5 D~2.8 DThe larger dipole moment of isoxazoles suggests a greater charge separation, potentially leading to stronger polar interactions.
Aromaticity Less aromatic than thiazoles[3]Considered to have slightly greater aromaticity than oxazole.Differences in aromaticity can affect ring stability and the nature of π-π stacking interactions with biological macromolecules.
Hydrogen Bonding The nitrogen atom acts as a hydrogen bond acceptor.[1]The nitrogen atom is the primary hydrogen bond acceptor.[1]Both can participate in hydrogen bonding, a crucial interaction for drug-receptor binding.

The lower basicity of the isoxazole ring, a consequence of the nitrogen atom being adjacent to the electronegative oxygen, is a key differentiator.[3] This can be advantageous in drug design, as it may reduce off-target interactions with acidic biopolymers. The greater dipole moment of isoxazoles can also enhance their water solubility and ability to engage in polar interactions within a protein binding pocket.

Synthesis of Oxazole and Isoxazole Carboxylic Acids: Representative Protocols

The ability to synthesize these scaffolds with desired substitutions is fundamental to their exploration in drug discovery. Below are representative protocols for the synthesis of phenyl-substituted oxazole and isoxazole carboxylic acids.

Protocol 1: Synthesis of 2-Phenyl-4-Oxazolecarboxylic Acid

This protocol is a multi-step synthesis starting from hippuric acid.

A Hippuric Acid B Erlenmeyer Azlactone Synthesis (Acetic Anhydride, Sodium Acetate, Benzaldehyde) A->B Step 1 C 4-Benzylidene-2-phenyl-5(4H)-oxazolone B->C D Oxidative Cleavage (e.g., KMnO4 or O3) C->D Step 2 E 2-Phenyl-4-oxazolecarboxylic Acid D->E A Ethyl Benzoylacetate B Cyclization with Hydroxylamine (Hydroxylamine hydrochloride, Base) A->B Step 1 C 3-Phenyl-5-isoxazolone B->C D Vilsmeier-Haack Reaction (DMF, POCl3) C->D Step 2 E 4-Formyl-3-phenyl-5-chloroisoxazole D->E F Oxidation (e.g., KMnO4) E->F Step 3 G 3-Phenyl-4-isoxazolecarboxylic Acid F->G

Workflow for the synthesis of 3-Phenyl-4-isoxazolecarboxylic Acid.

Step 1: Synthesis of 3-Phenyl-5-isoxazolone

  • Dissolve ethyl benzoylacetate (1 equivalent) in a suitable solvent such as ethanol.

  • Add a solution of hydroxylamine hydrochloride (1.1 equivalents) and a base (e.g., sodium hydroxide or sodium acetate, 1.1 equivalents) in water.

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • After cooling, acidify the reaction mixture with a dilute acid to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 3-phenyl-5-isoxazolone.

Step 2: Synthesis of 4-Formyl-3-phenyl-5-chloroisoxazole

  • To a stirred solution of dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) dropwise at 0°C.

  • Add the 3-phenyl-5-isoxazolone (1 equivalent) portion-wise to the Vilsmeier reagent at a controlled temperature.

  • Heat the reaction mixture, then pour it onto crushed ice and neutralize with a base.

  • Extract the product with an organic solvent and purify by column chromatography.

Step 3: Synthesis of 3-Phenyl-4-isoxazolecarboxylic Acid

  • Dissolve the 4-formyl-3-phenyl-5-chloroisoxazole in a suitable solvent.

  • Add an oxidizing agent (e.g., potassium permanganate) and stir until the reaction is complete.

  • Work up the reaction mixture, including acidification, to isolate the 3-phenyl-4-isoxazolecarboxylic acid.

Comparative Biological Activity: Insights from Experimental Data

While a broad generalization of the biological superiority of one scaffold over the other is not feasible, head-to-head comparisons of structurally analogous compounds provide valuable insights into their potential as therapeutic agents.

Case Study 1: Inhibition of Diacylglycerol Acyltransferase 1 (DGAT1)

A study comparing biaryl ureas containing 3-phenylisoxazole and 5-phenyloxazole moieties as inhibitors of DGAT1, a target for obesity treatment, demonstrated the superior potency of the isoxazole analogs. [1]

Compound Class Lead Compound Example IC₅₀ (nM)
3-Phenylisoxazole Analogs Compound 40a 64
5-Phenyloxazole Analogs - >1000

Data sourced from a study on heteroaryl analogs of biaryl ureas as DGAT1 inhibitors. [1] The significant difference in potency highlights how the subtle change in heteroatom positioning can dramatically impact biological activity. The authors of the study hypothesized that the electronic properties of the isoxazole ring might allow for more favorable interactions within the DGAT1 active site.

Case Study 2: Inhibition of Stearoyl-CoA Desaturase (SCD)

In another study, the inhibitory activity of isoxazole-isoxazole and isoxazole-oxazole hybrids against SCD1 and SCD5, enzymes implicated in metabolic diseases and cancer, was compared. [4]The isoxazole-oxazole hybrid displayed greater potency. [4]

Compound Class Lead Compound Example SCD1 IC₅₀ (µM) SCD5 IC₅₀ (µM)
Isoxazole-Isoxazole Hybrids Compounds 12 & 13 45 45
Isoxazole-Oxazole Hybrid Compound 14 19 10

Data sourced from a study on isoxazole derivatives as SCD inhibitors. [4] This data suggests that the combination of both heterocycles in a single molecule can be a fruitful strategy, and that the oxazole moiety, in this context, contributes to enhanced inhibitory activity against SCD.

Mechanistic Considerations: The "Why" Behind the "What"

The observed differences in biological activity between oxazole and isoxazole derivatives can often be traced back to their distinct electronic and steric properties.

cluster_0 Physicochemical Properties cluster_1 Molecular Interactions cluster_2 Biological Outcome pKa pKa H-Bonding H-Bonding pKa->H-Bonding influences Dipole Moment Dipole Moment Polar Interactions Polar Interactions Dipole Moment->Polar Interactions influences Aromaticity Aromaticity π-π Stacking π-π Stacking Aromaticity->π-π Stacking influences Binding Affinity Binding Affinity H-Bonding->Binding Affinity determines π-π Stacking->Binding Affinity determines Polar Interactions->Binding Affinity determines Biological Activity Biological Activity Binding Affinity->Biological Activity Metabolic Stability Metabolic Stability Pharmacokinetics Pharmacokinetics Metabolic Stability->Pharmacokinetics Solubility Solubility Solubility->Pharmacokinetics

Relationship between physicochemical properties and biological outcomes.

The weaker basicity of isoxazoles can be a double-edged sword. While it may reduce unwanted ionic interactions, it could also diminish a crucial hydrogen bond acceptance that is necessary for high-affinity binding in some targets. Conversely, the stronger basicity of the oxazole nitrogen might be exploited for specific salt-bridge formation.

The difference in dipole moments also plays a significant role. The larger dipole of the isoxazole ring can lead to more favorable interactions in polar binding pockets and contribute to better aqueous solubility, a desirable property for many drug candidates.

Conclusion and Future Directions

The choice between an oxazole and an isoxazole carboxylic acid scaffold in drug design is not a matter of inherent superiority but rather a strategic decision based on the specific biological target and desired pharmacokinetic profile. Isoxazoles, with their lower basicity and higher dipole moment, are more prevalent in FDA-approved drugs, suggesting a potential advantage in many biological contexts. However, as the comparative data on SCD inhibitors shows, the oxazole ring can also confer potent biological activity.

The key takeaway for researchers is the importance of empirical evaluation. The subtle interplay of electronic and steric factors makes it difficult to predict a priori which scaffold will be optimal. Therefore, the synthesis and head-to-head biological testing of both isomeric series are often a worthwhile endeavor in the early stages of drug discovery.

Future research should focus on more systematic comparative studies of matched pairs of oxazole and isoxazole derivatives to build a more comprehensive understanding of their structure-activity relationships. The use of computational modeling to predict binding modes and energies can also provide valuable guidance in the selection and design of these important heterocyclic scaffolds.

References

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Comparative

A Comparative Guide to Cross-Reactivity Profiling of 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid

Introduction: The Imperative for Selectivity in Drug Development The compound 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid, hereafter referred to as OX-FCA, belongs to the oxazole class of heterocyclic compounds.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Selectivity in Drug Development

The compound 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid, hereafter referred to as OX-FCA, belongs to the oxazole class of heterocyclic compounds.[1] This structural family is of significant interest in medicinal chemistry, with various derivatives showing a range of biological activities, including anticancer and antimicrobial properties.[2][3][4] The journey of a promising molecule like OX-FCA from a lead compound to a therapeutic candidate is critically dependent on its specificity. Unintended interactions with proteins other than the intended therapeutic target, a phenomenon known as cross-reactivity or off-target binding, can lead to adverse drug reactions (ADRs) and potential toxicity, which are primary causes of late-stage drug development failure.[5][6]

Therefore, a rigorous and early assessment of a compound's selectivity profile is not merely a regulatory requirement but a fundamental component of a rational drug design strategy.[7][8] This guide provides a comprehensive framework for designing and interpreting cross-reactivity studies for OX-FCA, comparing various methodologies and emphasizing the causal logic behind experimental choices to ensure a robust safety assessment. The objective is to build a detailed "selectivity map" that informs on potential liabilities and guides further optimization.

Designing a Tiered Cross-Reactivity Screening Strategy

A phased, tiered approach is the most efficient method for evaluating cross-reactivity. This strategy begins with a broad, high-throughput screen to identify potential liabilities, followed by more focused and physiologically relevant assays to confirm and characterize these interactions. This systematic funneling ensures that resources are allocated effectively, providing critical data for decision-making at each stage of preclinical development.

G T1_InSilico In Silico Profiling (Structural Homology) T1_BroadPanel Broad Target Panel (e.g., SafetyScreen44/InVEST44) T1_InSilico->T1_BroadPanel T2_ConcResp Concentration-Response Assays (IC50/Ki Determination) T1_BroadPanel->T2_ConcResp Identified 'Hits' T2_Orthogonal Orthogonal Assays (e.g., Biophysical Methods) T2_ConcResp->T2_Orthogonal T3_Cell Cell-Based Functional Assays (Pathway Modulation) T2_Orthogonal->T3_Cell Confirmed Off-Targets T3_TCR Tissue Cross-Reactivity (TCR) (Immunohistochemistry) T3_Cell->T3_TCR

Caption: Tiered workflow for cross-reactivity assessment.

Tier 1: Broad Liability Screening

The initial goal is to cast a wide net to identify potential off-target interactions across diverse protein families.

  • In Silico Profiling: Before initiating wet-lab experiments, computational models can predict potential off-targets based on the structural similarity of OX-FCA to known ligands for a wide array of proteins.[9] This approach helps to highlight protein families, such as kinases or G-protein coupled receptors (GPCRs), that warrant particular attention in subsequent screening panels.[9]

  • Broad Panel Radioligand Binding Assays: This is the cornerstone of early safety profiling. Commercial services (e.g., Eurofins' SafetyScreen44, Reaction Biology's InVEST44) offer standardized panels of 40-90 common off-targets implicated in clinical ADRs.[10][11] These panels typically include a diverse set of receptors, ion channels, transporters, and enzymes.[11] OX-FCA is tested at a single, high concentration (typically 1-10 µM) to maximize the probability of detecting even weak interactions. A result showing >50% inhibition of radioligand binding is considered a "hit" and flagged for further investigation.

Causality: The rationale for using a high concentration is to create a stringent test. If the compound shows no significant activity at 10 µM, it is unlikely to have clinically relevant off-target effects at the much lower therapeutic concentrations. This allows for rapid and cost-effective de-risking of the compound.[10]

Tier 2: Hit Confirmation and Potency Determination

Any "hits" identified in Tier 1 must be validated to rule out false positives and to quantify the potency of the interaction.

  • Concentration-Response Assays: For each validated hit, a full concentration-response curve is generated to determine the half-maximal inhibitory concentration (IC50) or the binding affinity (Ki).[12][13] This is a critical step, as it moves from a qualitative "yes/no" result to a quantitative measure of potency. The selectivity index—the ratio of off-target Ki to on-target Ki—can then be calculated. A selectivity index of >100-fold is often considered a desirable benchmark.

  • Orthogonal Biochemical/Biophysical Assays: To ensure the observed interaction is not an artifact of the primary assay format (e.g., interference with the radioligand), an orthogonal method should be employed.[14] For example, if the initial hit was from a radioligand binding assay, confirmation could be achieved using a biophysical method like Thermal Shift Assay (TSA) or Surface Plasmon Resonance (SPR), which measure direct binding of the compound to the target protein.[14]

Tier 3: Assessing Functional and Physiological Relevance

A confirmed biochemical interaction does not always translate to a biological effect. Tier 3 assays investigate the functional consequences of off-target binding in a more complex, cellular environment.

  • Cell-Based Functional Assays: These assays measure the downstream consequences of the off-target interaction.[15][16] For instance, if OX-FCA is found to bind to a specific kinase, a cell-based assay would measure the phosphorylation of that kinase's known substrate in the presence of the compound. This helps determine if OX-FCA is an agonist, antagonist, or inhibitor of the off-target protein.

  • Tissue Cross-Reactivity (TCR) Studies: As a late-stage preclinical assessment, TCR studies use immunohistochemistry (IHC) to detect binding of the compound to a comprehensive panel of frozen human and animal tissues.[17][18] This provides vital information on unintended binding to epitopes in various organs, which can help predict potential organ-specific toxicities.[17][18]

Data Presentation and Comparative Analysis

All quantitative data should be summarized in a clear, tabular format to facilitate direct comparison and decision-making. The selectivity index is the most critical parameter derived from these studies.

Table 1: Hypothetical Cross-Reactivity Profile of OX-FCA

Target ClassTarget NamePrimary Assay Ki (nM)Orthogonal Assay Kd (nM)Selectivity Index (Off-target Ki / On-target Ki)Functional Effect
Primary Target Target X 15 12 - Inhibition
KinaseKinase Z1,2001,50080-foldWeak Inhibition
GPCRReceptor Y>10,000Not Determined>667-foldNo significant effect
Ion ChannelhERG>10,000Not Determined>667-foldNo significant effect

This table illustrates how data should be presented. Values are hypothetical.

From this hypothetical data, Kinase Z is identified as a potential off-target liability, although with an 80-fold selectivity window. This would prompt a risk-benefit discussion and could guide further medicinal chemistry efforts to improve selectivity.

Detailed Experimental Protocol: Competitive Radioligand Binding Assay

This protocol provides a self-validating system for determining the binding affinity (Ki) of OX-FCA for a putative off-target receptor.

Objective: To determine the IC50 and Ki of OX-FCA for a specific G-protein coupled receptor (GPCR) target identified in a Tier 1 screen.

Materials:

  • Receptor Source: Frozen cell membranes prepared from HEK293 cells overexpressing the target GPCR.

  • Radioligand: A high-affinity, commercially available radioligand for the target receptor (e.g., [3H]-NMS for a muscarinic receptor), used at a concentration at or below its Kd.[19]

  • Test Compound: OX-FCA, dissolved in 100% DMSO to create a 10 mM stock solution.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Non-Specific Binding (NSB) Control: A known, high-affinity unlabeled ligand for the target receptor (e.g., Atropine for a muscarinic receptor) at a saturating concentration (10 µM).

  • Apparatus: 96-well microplates, cell harvester, glass fiber filters (pre-soaked in polyethyleneimine), liquid scintillation counter, scintillation fluid.

Procedure:

  • Compound Dilution: Prepare a serial dilution series of OX-FCA in assay buffer, typically covering a 5-log concentration range (e.g., 100 µM to 1 nM).

  • Assay Plate Setup: In a 96-well plate, add reagents in the following order for a final volume of 250 µL:[20]

    • Total Binding (TB) wells: 150 µL of diluted membranes, 50 µL of assay buffer, and 50 µL of radioligand.

    • Non-Specific Binding (NSB) wells: 150 µL of diluted membranes, 50 µL of NSB control ligand, and 50 µL of radioligand.

    • Test Compound wells: 150 µL of diluted membranes, 50 µL of the corresponding OX-FCA dilution, and 50 µL of radioligand.[20]

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach binding equilibrium.[20]

  • Harvesting: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.[20]

  • Counting: Dry the filter plate, add scintillation cocktail to each well, and quantify the radioactivity (counts per minute, CPM) using a liquid scintillation counter.[20]

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of OX-FCA.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[20]

Visualizing Functional Consequences

Understanding the potential impact of an off-target interaction requires placing it in a biological context. If OX-FCA were found to inhibit Kinase Z (from Table 1), which is part of a known signaling cascade, the functional implications can be visualized.

G cluster_pathway Hypothetical Signaling Pathway cluster_intervention Compound Effect Receptor Growth Factor Receptor TargetX Target X (Primary Target) Receptor->TargetX KinaseZ Kinase Z (Off-Target) Receptor->KinaseZ Downstream1 Substrate A TargetX->Downstream1 Downstream2 Substrate B KinaseZ->Downstream2 CellResponse_Good Desired Cellular Response Downstream1->CellResponse_Good CellResponse_Bad Adverse Cellular Response Downstream2->CellResponse_Bad OXFCA_On OX-FCA (On-Target) OXFCA_On->TargetX Inhibits OXFCA_Off OX-FCA (Off-Target) OXFCA_Off->KinaseZ Weakly Inhibits

Caption: Impact of on-target vs. off-target activity.

This diagram illustrates that while OX-FCA effectively inhibits its primary target to produce a desired outcome, its weak cross-reactivity with Kinase Z could partially inhibit a parallel pathway, potentially leading to an unintended adverse response.

Conclusion

A thorough investigation of cross-reactivity is indispensable for the successful development of 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid. The tiered, multi-faceted strategy described here—progressing from broad screening to detailed functional characterization—provides a robust framework for identifying and quantifying off-target interactions. By integrating biochemical, biophysical, and cell-based assays, researchers can build a comprehensive safety profile, enabling data-driven decisions to mitigate risks and advance only those candidates with the highest probability of clinical success.

References

  • U.S. Food and Drug Administration. S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. U.S. Department of Health and Human Services.
  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • Pro-gen. A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. Pro-gen.
  • Dar, A. C., & Shokat, K. M. Measuring and interpreting the selectivity of protein kinase inhibitors.
  • Hong, S., & Kim, D. Off-target effects in CRISPR/Cas9 gene editing. Precision and Future Medicine.
  • Eurofins Discovery. Specialized In Vitro Safety Pharmacology Profiling Panels. Eurofins Scientific.
  • Reaction Biology. Safety and Off-Target Drug Screening Services. Reaction Biology.
  • Drug Discovery News. The precision paradox: Off-target effects in gene editing. Drug Discovery News.
  • ChemScene. 5-(4-Fluorophenyl)oxazole-4-carboxylic acid. ChemScene.
  • European Medicines Agency. S 7 A Safety Pharmacology Studies for Human Pharmaceuticals. European Medicines Agency.
  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Leach, M. W., et al. Use of tissue cross-reactivity studies in the development of antibody-based biopharmaceuticals: history, experience, methodology, and future directions.
  • Gifford Bioscience. Radioligand Binding Assay. Gifford Bioscience.
  • Charles River Laboratories. Tissue Cross-Reactivity Studies.
  • CRISPR Medicine News. Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News.
  • Charles River Laboratories. Off-Target Screening Cell Microarray Assay.
  • Zhang, T., et al. Strategy toward Kinase-Selective Drug Discovery.
  • Santa Cruz Biotechnology. 5-ethoxy-2-(4-fluorophenyl)-1,3-oxazole-4-carboxylic acid. Santa Cruz Biotechnology, Inc.
  • Patsnap. What are preclinical safety pharmacology requirements?.
  • Wikipedia. Cross-reactivity.
  • Eurofins Discovery. Cell-based Assays for Better Insights into Function and Mechanism of Action. Eurofins Scientific.
  • Creative Diagnostics. Off-Target Effects Analysis.
  • Royal Society of Chemistry. CHAPTER 9: Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Royal Society of Chemistry.
  • Asati, V., & Mahapatra, D. K. Biological activity of oxadiazole and thiadiazole derivatives. Beni-Suef University Journal of Basic and Applied Sciences.
  • Bylund, D. B. Radioligand binding methods: practical guide and tips. The Keio Journal of Medicine.
  • Alfa Cytology. Competitive Radioligand Binding Assays. Alfa Cytology.
  • Romano, A., et al. Cross-reactivity among drugs: Clinical problems.
  • Chen, B., et al. In silico off-target profiling for enhanced drug safety assessment.
  • ResearchGate. (PDF) Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates.
  • NJ Bio, Inc. Cell Based Functional Assay including Cytotoxicity Assays. NJ Bio, Inc.
  • ResearchGate. Measuring and interpreting the selectivity of protein kinase inhibitors.
  • International Council for Harmonis
  • Yadav, D. K., et al. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry.
  • Altasciences. PLANNING YOUR PRECLINICAL ASSESSMENT. Altasciences.
  • Revvity. Radiometric Ligand-Binding Assays. Revvity.
  • MDPI. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
  • MDPI. Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. MDPI.
  • Cooke Chemical. 5-(4-Fluorophenyl)isoxazole-3-carboxylicacid.
  • MDPI. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI.
  • Wang, T., & Movassaghi, M.

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Validation

A Comparative Benchmarking Guide: 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic Acid in the Context of Dihydroorotate Dehydrogenase Inhibition

Introduction: The Critical Role of DHODH in Immunomodulation and the Quest for Novel Inhibitors Dihydroorotate dehydrogenase (DHODH) is a pivotal enzyme in the de novo pyrimidine biosynthesis pathway, which is essential...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of DHODH in Immunomodulation and the Quest for Novel Inhibitors

Dihydroorotate dehydrogenase (DHODH) is a pivotal enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, particularly lymphocytes.[1][2][3] This makes DHODH a compelling therapeutic target for autoimmune diseases such as rheumatoid arthritis and multiple sclerosis, where the aberrant proliferation of activated T and B lymphocytes is a key pathological feature.[1][4][5] By inhibiting DHODH, the supply of pyrimidines necessary for DNA and RNA synthesis is restricted, leading to a cytostatic effect on these immune cells.[2][6]

Currently, the clinical landscape includes established DHODH inhibitors like Leflunomide (which is metabolized to the active compound Teriflunomide) and the experimental compound Brequinar.[3][7] While effective, the search for new chemical entities with improved potency, selectivity, and pharmacokinetic profiles is ongoing. This guide provides a comprehensive benchmarking analysis of a promising investigational compound, 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid, against these known standards. We will delve into its physicochemical properties, in vitro efficacy, and provide detailed experimental protocols to enable researchers to conduct their own comparative studies.

Comparative Physicochemical Properties

A compound's physicochemical properties are fundamental to its drug-like characteristics, influencing absorption, distribution, metabolism, and excretion (ADME). Below is a comparison of key computed properties for 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid and the established DHODH inhibitors.

Property5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acidTeriflunomideBrequinar
Molecular Formula C₁₀H₆FNO₃[8]C₁₂H₉F₃N₂O₂[9]C₂₂H₁₄F₂NNaO₂
Molecular Weight ( g/mol ) 207.16[8]270.21[9]413.34
Topological Polar Surface Area (TPSA) 63.33 Ų[8]69.3 Ų65.8 Ų
LogP 2.18[8]3.54.1
Hydrogen Bond Donors 1[8]21
Hydrogen Bond Acceptors 3[8]44

Analysis of Physicochemical Properties: 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid exhibits a lower molecular weight and LogP value compared to Teriflunomide and Brequinar, suggesting potentially favorable absorption and solubility characteristics. Its TPSA is within a range typical for orally bioavailable drugs. These properties warrant further experimental validation.

In Vitro Efficacy Benchmarking: A Head-to-Head Comparison

The primary measure of a DHODH inhibitor's potential is its ability to suppress the enzyme's activity and, consequently, inhibit the proliferation of immune cells. This section outlines the protocols for key in vitro assays and presents a framework for comparing the efficacy of 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid with established standards.

Biochemical Assay: Direct Inhibition of Human DHODH

This assay directly measures the enzymatic activity of recombinant human DHODH.[4][10] The protocol is based on a colorimetric reaction that monitors the reduction of a chromogenic substrate.[11][12]

Experimental Protocol: In Vitro DHODH Inhibition Assay

  • Reagents and Materials:

    • Recombinant human DHODH (truncated form for solubility is recommended)[11]

    • Dihydroorotate (DHO)[11]

    • Decylubiquinone (a Coenzyme Q10 analog)[11]

    • 2,6-dichloroindophenol (DCIP)[11]

    • Tris-HCl buffer (pH 8.0)[11]

    • Test compounds (5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid, Teriflunomide, Brequinar) dissolved in DMSO.

  • Assay Procedure:

    • Prepare a reaction mixture containing Tris-HCl buffer, DHO, and Decylubiquinone.

    • Add the test compounds at various concentrations to the wells of a 96-well plate. Include a vehicle control (DMSO) and a positive control (a known DHODH inhibitor like Brequinar).

    • Add the recombinant DHODH enzyme to each well and pre-incubate.

    • Initiate the reaction by adding DCIP.

    • Monitor the decrease in absorbance at 600 nm over time using a microplate reader. The rate of DCIP reduction is proportional to DHODH activity.

  • Data Analysis:

    • Calculate the initial velocity (Vmax) for each concentration.[12]

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.

Expected Comparative Data (Hypothetical):

CompoundDHODH IC50 (nM)
5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acidExperimental Value
Teriflunomide~600[1][2]
Brequinar~5-20[13][14]
Cell-Based Assay: Inhibition of T-Cell Proliferation

This functional assay assesses the downstream effect of DHODH inhibition on immune cell proliferation, a key indicator of immunomodulatory activity.[15][16]

Experimental Protocol: T-Cell Proliferation Assay

  • Reagents and Materials:

    • Human Peripheral Blood Mononuclear Cells (PBMCs)

    • Carboxyfluorescein succinimidyl ester (CFSE) dye[15]

    • Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies for T-cell stimulation[15]

    • RPMI-1640 medium supplemented with fetal bovine serum and antibiotics.

    • Test compounds dissolved in DMSO.

  • Assay Procedure:

    • Isolate PBMCs from healthy donor blood.

    • Label the PBMCs with CFSE dye. With each cell division, the fluorescence intensity of CFSE is halved, allowing for the tracking of proliferation.[15]

    • Seed the CFSE-labeled PBMCs in a 96-well plate.

    • Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO).

    • Stimulate T-cell proliferation by adding PHA or anti-CD3/CD28 antibodies.

    • Incubate the cells for 3-5 days.[15]

    • Analyze the CFSE fluorescence intensity of the T-cell population (gated on CD3+ cells) using flow cytometry.

  • Data Analysis:

    • Quantify the percentage of proliferated cells (cells with reduced CFSE fluorescence).

    • Plot the percentage of proliferation inhibition against the logarithm of the compound concentration.

    • Determine the EC50 value (the concentration of the compound that inhibits T-cell proliferation by 50%).

Expected Comparative Data (Hypothetical):

CompoundT-Cell Proliferation EC50 (µM)
5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acidExperimental Value
TeriflunomideLiterature-derived value
Brequinar~1[14]

Visualizing the Experimental Workflow and Biological Pathway

To further clarify the experimental design and the underlying biological mechanism, the following diagrams are provided.

DHODH_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reaction Mix (Buffer, DHO, Decylubiquinone) plate Add Compounds & Recombinant DHODH to 96-well Plate reagents->plate compounds Prepare Serial Dilutions of Test Compounds compounds->plate start_reaction Initiate Reaction with DCIP plate->start_reaction measure Monitor Absorbance (600 nm) Over Time start_reaction->measure calculate Calculate % Inhibition measure->calculate plot Plot Dose-Response Curve calculate->plot ic50 Determine IC50 Value plot->ic50

Caption: Workflow for the in vitro DHODH enzymatic inhibition assay.

DHODH_Signaling_Pathway cluster_pathway De Novo Pyrimidine Synthesis cluster_cell Effect on T-Cell DHO Dihydroorotate DHODH DHODH DHO->DHODH OA Orotate UMP UMP OA->UMP ... DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA Proliferation T-Cell Proliferation DNA_RNA->Proliferation DHODH->OA Oxidation Inhibitor 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid (or other inhibitors) Inhibitor->DHODH Inhibition

Caption: Inhibition of DHODH blocks pyrimidine synthesis and T-cell proliferation.

Discussion and Future Directions

This guide provides a framework for the systematic evaluation of 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid as a potential DHODH inhibitor. The initial physicochemical assessment suggests promising drug-like properties. The subsequent in vitro assays will be crucial in determining its potency relative to established standards like Teriflunomide and Brequinar.

Should the experimental data from the outlined protocols demonstrate potent DHODH inhibition and suppression of T-cell proliferation, further studies would be warranted. These would include selectivity assays against other dehydrogenases, in vitro ADME profiling to assess metabolic stability, and ultimately, in vivo studies in animal models of autoimmune disease to evaluate efficacy and safety. The oxazole scaffold has been explored for various biological activities, and this particular derivative shows potential for further development in the field of immunomodulation.[17][18]

References

  • A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode. National Institutes of Health. [Link]

  • Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth. ACS Chemical Biology. [Link]

  • Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. MDPI. [Link]

  • In vitro assays for effector T cell functions and activity of immunomodulatory antibodies. National Institutes of Health. [Link]

  • Mechanism of action for leflunomide in rheumatoid arthritis. National Institutes of Health. [Link]

  • 5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid. PubChem. [Link]

  • Teriflunomide. Wikipedia. [Link]

  • T Cell Proliferation Assay. Creative Biolabs. [Link]

  • Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. National Institutes of Health. [Link]

  • The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors. National Institutes of Health. [Link]

  • Leflunomide. Wikipedia. [Link]

  • Dihydroorotate dehydrogenase. Wikipedia. [Link]

  • Inflammation and Autoimmune T cell assays. Charles River Laboratories. [Link]

  • Leflunomide (DMARD) pharmacology - mechanism of action, adverse effects and cholestyramine. YouTube. [Link]

  • Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. ACS Publications. [Link]

  • What is the mechanism of Teriflunomide?. Patsnap Synapse. [Link]

  • Biological activity of oxadiazole and thiadiazole derivatives. National Institutes of Health. [Link]

  • In Vitro T Cell Assays. ICE Bioscience. [Link]

  • Leflunomide: mode of action in the treatment of rheumatoid arthritis. Annals of the Rheumatic Diseases. [Link]

  • Teriflunomide: mechanism of action. Modified from Tallantyre et al. ResearchGate. [Link]

  • Brequinar. Wikipedia. [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. National Institutes of Health. [Link]

  • Leflunomide (Arava): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. WebMD. [Link]

  • T-cell proliferation assays: immunosuppressive effects elicited by... ResearchGate. [Link]

  • (PDF) Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. ResearchGate. [Link]

  • DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation. eLife. [Link]

  • methyl 5-phenyl-1,3-oxazole-4-carboxylate. ChemSynthesis. [Link]

  • Mechanistic Studies of Teriflunomide in RRMS. ClinicalTrials.gov. [Link]

  • Teriflunomide. National Institutes of Health. [Link]

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [Link]

  • Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. ACS Publications. [Link]

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Comparative

A Senior Application Scientist's Guide to Validating the Purity of Synthesized 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic Acid

For researchers, medicinal chemists, and professionals in drug development, the meticulous validation of a synthesized compound's purity is a cornerstone of scientific rigor and a prerequisite for its advancement in the...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the meticulous validation of a synthesized compound's purity is a cornerstone of scientific rigor and a prerequisite for its advancement in the discovery pipeline. This guide provides an in-depth, comparative analysis of essential analytical techniques for confirming the purity of 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid, a heterocyclic carboxylic acid derivative of interest in pharmaceutical research. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative standards.

The Imperative of Purity in Drug Discovery

The journey of a small molecule from a synthetic concept to a potential therapeutic agent is paved with stringent quality control checkpoints. The purity of a compound like 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid directly impacts its physicochemical properties, biological activity, and safety profile. Even minute impurities can lead to erroneous structure-activity relationship (SAR) data, toxicity, or unforeseen side effects in later stages of development. Therefore, a multi-pronged analytical approach is not just recommended; it is essential.

A Glimpse into the Synthesis: Anticipating Potential Impurities

To effectively validate the purity of our target compound, we must first understand its synthetic origin. A common and efficient method for the synthesis of 5-aryl-1,3-oxazole-4-carboxylates is a modification of the van Leusen oxazole synthesis . This reaction typically involves the condensation of an aryl aldehyde with an isocyanoacetate derivative.

A plausible synthetic route to 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid would involve the reaction of 4-fluorobenzaldehyde with ethyl isocyanoacetate in the presence of a base, followed by saponification of the resulting ester.

This synthetic pathway allows us to anticipate potential process-related impurities, which could include:

  • Unreacted Starting Materials: 4-fluorobenzaldehyde and ethyl isocyanoacetate.

  • Reaction Intermediates: Partially reacted or rearranged intermediates.

  • Byproducts: Compounds formed from side reactions, such as p-toluenesulfinic acid if TosMIC (tosylmethyl isocyanide) is used as a reagent in a classic van Leusen reaction.

  • Reagents and Solvents: Residual reagents and solvents used in the synthesis and purification steps.

A robust purity validation strategy must be capable of detecting and quantifying these potential contaminants.

Orthogonal Analytical Techniques: A Comparative Overview

No single analytical technique can provide a complete picture of a compound's purity. Therefore, we employ a suite of orthogonal methods, each interrogating different physicochemical properties of the molecule. Here, we compare four indispensable techniques: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Melting Point Analysis.

Data Presentation: A Comparative Summary

The following table summarizes the key performance attributes of each technique in the context of purity validation for 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid.

Analytical Technique Information Provided Strengths Limitations Typical Purity Threshold
HPLC (UV-Vis) Quantitative purity (area %), presence of UV-active impurities.High precision and accuracy for quantification, robust and widely available.Requires impurities to have a chromophore, co-eluting impurities may not be detected.>95% (for early-stage discovery)
LC-MS Molecular weight confirmation, impurity identification, and quantification.High sensitivity and specificity, provides molecular weight information for impurity identification.Ionization efficiency can vary between compounds, potentially affecting quantification.>98% (for lead optimization)
NMR Spectroscopy Structural confirmation, identification and quantification of impurities (including non-UV active).Provides detailed structural information, can detect a wide range of impurities.Lower sensitivity compared to MS, complex spectra can be challenging to interpret.No observable impurities
Melting Point Indication of purity through melting range.Simple and rapid, a narrow melting range suggests high purity.Insensitive to small amounts of impurities, not suitable for amorphous solids.Sharp melting point (≤ 2 °C range)

In-Depth Experimental Protocols and Causality

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment

Expertise & Experience: HPLC is the workhorse for purity determination in the pharmaceutical industry due to its high resolving power and quantitative accuracy. For an aromatic carboxylic acid like our target compound, a reversed-phase (RP) HPLC method is the logical choice, as the nonpolar stationary phase will interact favorably with the aromatic rings, while a buffered aqueous-organic mobile phase will control the ionization of the carboxylic acid, leading to sharp, symmetrical peaks. The choice of a C18 column is a standard starting point for method development due to its versatility.

Trustworthiness: The protocol's validity is ensured by adherence to established guidelines for analytical procedure validation, such as those from the International Council for Harmonisation (ICH)[1]. System suitability tests, including retention time reproducibility, peak asymmetry, and theoretical plates, are performed before each run to guarantee the performance of the chromatographic system.

Experimental Protocol: RP-HPLC Purity Determination

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water. Rationale: The acid suppresses the ionization of the carboxylic acid, leading to better peak shape and retention.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.

  • Detection Wavelength: 254 nm. Rationale: The aromatic rings in the molecule are expected to have strong absorbance at this wavelength.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 1 mg of the synthesized compound and dissolve in 1 mL of a 1:1 mixture of acetonitrile and water.

dot

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Compound dissolve Dissolve in ACN/Water weigh->dissolve inject Inject Sample dissolve->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % Purity integrate->calculate

Caption: HPLC Purity Analysis Workflow.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

Expertise & Experience: While HPLC provides quantitative purity, LC-MS is unparalleled for impurity identification. By coupling the separation power of LC with the mass-resolving capability of a mass spectrometer, we can obtain the molecular weights of co-eluting impurities. This is crucial for tentatively identifying them as unreacted starting materials, byproducts, or degradation products. Electrospray ionization (ESI) is the preferred ionization technique for this class of molecules as it is a soft ionization method that typically yields the protonated molecule [M+H]+ or the deprotonated molecule [M-H]-, providing clear molecular weight information.

Trustworthiness: The accuracy of the mass measurements is ensured by calibrating the mass spectrometer with a known standard before analysis. The LC method is often the same as the HPLC method to allow for direct comparison of the chromatograms.

Experimental Protocol: LC-MS Impurity Profiling

  • Instrumentation: An LC system coupled to a mass spectrometer with an ESI source.

  • LC Method: Same as the HPLC method described above.

  • MS Parameters:

    • Ionization Mode: ESI positive and negative. Rationale: Running in both modes increases the chances of ionizing all impurities.

    • Mass Range: 50-500 m/z.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Flow: 10 L/min.

    • Drying Gas Temperature: 350 °C.

  • Data Analysis: Extract ion chromatograms for the expected molecular weights of potential impurities.

dot

LCMS_Workflow cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Interpretation inject Inject Sample separate Chromatographic Separation inject->separate ionize Electrospray Ionization separate->ionize analyze Mass Analysis ionize->analyze detect Detection analyze->detect tic Total Ion Chromatogram detect->tic eic Extracted Ion Chromatograms tic->eic identify Impurity Identification eic->identify

Caption: LC-MS Impurity Profiling Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Detection

Expertise & Experience: NMR spectroscopy is the gold standard for structural elucidation. For purity validation, ¹H NMR is particularly powerful as the integral of each signal is directly proportional to the number of protons it represents. This allows for a direct comparison of the signals from the main compound to those of any impurities, providing a quantitative measure of purity without the need for a reference standard for each impurity. ¹³C NMR, while less sensitive, provides valuable information about the carbon skeleton and can reveal the presence of isomeric impurities that might be difficult to distinguish by ¹H NMR alone.

Trustworthiness: The use of a deuterated solvent with a known residual solvent peak allows for accurate chemical shift referencing. The addition of an internal standard of known concentration can be used for absolute quantification if required.

Experimental Protocol: ¹H and ¹³C NMR Analysis

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Rationale: DMSO-d₆ is a good solvent for many organic compounds and the acidic proton of the carboxylic acid is often observable in this solvent.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (e.g., 5 seconds) to allow for accurate integration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Data Processing: Process the spectra using appropriate software. Reference the spectra to the residual solvent peak (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm). Integrate the signals in the ¹H NMR spectrum.

dot

NMR_Workflow prep Dissolve Sample in DMSO-d6 acquire Acquire 1H and 13C NMR Spectra prep->acquire process Process and Reference Spectra acquire->process analyze Analyze Chemical Shifts, Coupling Constants, and Integrals process->analyze confirm Confirm Structure and Identify Impurities analyze->confirm

Caption: NMR Analysis Workflow.

Melting Point Analysis as a Preliminary Purity Indicator

Expertise & Experience: The melting point of a pure crystalline solid is a sharp, well-defined temperature range. The presence of impurities disrupts the crystal lattice, typically leading to a depression and broadening of the melting range. This makes melting point determination a simple, rapid, and cost-effective preliminary assessment of purity.

Trustworthiness: Calibrating the melting point apparatus with certified standards is crucial for obtaining accurate and reliable data. Performing multiple measurements and reporting the average and range enhances the trustworthiness of the result.

Experimental Protocol: Melting Point Determination

  • Instrumentation: A calibrated melting point apparatus.

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Measurement:

    • Place the capillary tube in the melting point apparatus.

    • Heat the sample rapidly to about 10-15 °C below the expected melting point.

    • Then, decrease the heating rate to 1-2 °C per minute.

    • Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample is liquid (completion).

  • Interpretation: A sharp melting range (≤ 2 °C) is indicative of high purity.

dot

MeltingPoint_Workflow prep Prepare Dry, Powdered Sample pack Pack Capillary Tube prep->pack heat Heat in Calibrated Apparatus pack->heat observe Observe and Record Melting Range heat->observe

Caption: Melting Point Determination Workflow.

Conclusion: An Integrated Approach to Purity Validation

The validation of purity for a synthesized compound such as 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid is a critical step in the drug discovery process that demands a multifaceted analytical strategy. By judiciously combining the quantitative power of HPLC, the impurity identification capabilities of LC-MS, the structural confirmation provided by NMR, and the preliminary assessment from melting point analysis, researchers can build a comprehensive and robust purity profile. This integrated approach, grounded in sound scientific principles and validated methodologies, ensures the integrity of subsequent biological and pharmacological studies, ultimately paving the way for the development of safe and effective new medicines.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023). ICH Harmonised Guideline, Validation of Analytical Procedures Q2(R2). [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011).
  • de Hoffmann, E., & Stroobant, V. (2007).
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • United States Pharmacopeia. (2023).

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Validation

Assessing the Target Selectivity of 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic Acid: A Comparative Guide for Drug Discovery Professionals

In the landscape of modern drug discovery, the precise characterization of a small molecule's interaction with its biological target is paramount. A molecule's efficacy and safety profile are intrinsically linked to its...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the precise characterization of a small molecule's interaction with its biological target is paramount. A molecule's efficacy and safety profile are intrinsically linked to its selectivity—its ability to engage the intended target with high affinity while minimizing interactions with off-target proteins that can lead to undesirable side effects. This guide provides a comprehensive framework for assessing the selectivity of the novel compound, 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid.

Based on structural similarities to known ligands, we hypothesize that the primary biological target of this compound is the Fatty Acid Binding Protein 4 (FABP4) . FABP4 is a key regulator of lipid metabolism and inflammatory responses, making it an attractive therapeutic target for metabolic diseases and certain cancers.[1][2][3] This guide will therefore focus on methodologies to rigorously evaluate the selectivity of 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid for FABP4 against other closely related members of the FABP family.

The Imperative of Selectivity Profiling for FABP Inhibitors

The human FABP family consists of several highly homologous proteins (FABP1-9 and 12) that share a conserved tertiary structure, despite moderate sequence homology (20-70%).[1][4] This structural conservation presents a significant challenge in the development of selective inhibitors. For instance, non-selective inhibition of FABP3, which is highly expressed in cardiac tissue, could lead to cardiovascular side effects.[5] Therefore, a multi-pronged approach to selectivity profiling is not just advantageous, but essential for the preclinical validation of any potential FABP4-targeted therapeutic.

This guide will delineate a logical, stepwise progression for selectivity assessment, encompassing initial biochemical validation of binding, analysis in a relevant cellular context, and broader screening against homologous proteins. We will use the well-characterized and potent FABP4 inhibitor, BMS309403 , as a benchmark for comparison.[6][7]

A Phased Approach to Selectivity Assessment

A robust assessment of selectivity should be approached in a tiered manner, starting with direct target engagement and progressing to more complex biological systems. This ensures a thorough understanding of the compound's interaction profile.

G cluster_0 Phase 1: Biochemical Assays cluster_1 Phase 2: Cellular Assays cluster_2 Phase 3: Selectivity Profiling p1_a Fluorescence Displacement Assay p1_b Isothermal Titration Calorimetry (ITC) p1_a->p1_b Confirms direct binding & stoichiometry p2_a Cellular Thermal Shift Assay (CETSA) p1_b->p2_a Progress to cellular context p2_b Adipocyte Lipolysis Assay p2_a->p2_b Validates target engagement & functional effect p3_a Panel Screening (FABP3, FABP5, etc.) p2_b->p3_a Broaden to homologous targets p3_b Data Analysis & Selectivity Ratio Calculation p3_a->p3_b Quantifies selectivity

Caption: A three-phased workflow for assessing inhibitor selectivity.

Phase 1: Foundational Biochemical Assays

The initial phase focuses on confirming direct binding of 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid to purified FABP4 and quantifying the binding affinity.

Experiment 1: Fluorescence Displacement Assay

This assay provides a rapid and high-throughput method to determine the binding affinity (Ki) of a test compound.[8]

Causality Behind Experimental Choice: This method is ideal for initial screening and affinity determination due to its sensitivity and adaptability to a multi-well plate format. It relies on the displacement of a fluorescent probe from the FABP4 binding pocket by the test compound, leading to a measurable change in fluorescence.

Detailed Protocol:

  • Reagents and Materials:

    • Recombinant human FABP4, FABP3, and FABP5 proteins.

    • Fluorescent probe (e.g., 1,8-ANS - 8-Anilino-1-naphthalenesulfonic acid).

    • Assay buffer (e.g., 30 mM Tris-HCl, 100 mM NaCl, pH 7.6).[9][10]

    • Test compound: 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid.

    • Reference compound: BMS309403.

    • 96-well black microplates.

    • Fluorescence plate reader.

  • Procedure:

    • Prepare a solution of recombinant FABP protein (e.g., 3 µM) and the fluorescent probe (e.g., 500 nM) in the assay buffer.[9][10]

    • Prepare serial dilutions of the test compound and reference compound in DMSO, followed by dilution in assay buffer.

    • In a 96-well plate, add the FABP/probe mixture.

    • Add the serially diluted compounds to the wells. Include controls for no compound (maximum fluorescence) and a known strong binder like arachidonic acid (minimum fluorescence).[9][10]

    • Incubate the plate for 20 minutes at 25°C, protected from light.[9][10]

    • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen probe.

    • Plot the percentage of probe displacement against the logarithm of the inhibitor concentration to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Experiment 2: Isothermal Titration Calorimetry (ITC)

ITC provides a direct measurement of the binding thermodynamics, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.

Causality Behind Experimental Choice: Unlike the displacement assay, ITC is a label-free method that provides a complete thermodynamic profile of the binding event. This level of detail is crucial for understanding the driving forces of the interaction and for lead optimization.

Detailed Protocol:

  • Reagents and Materials:

    • Recombinant human FABP4 protein.

    • Test compound: 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid.

    • ITC buffer (e.g., 50 mM sodium phosphate, 50 mM NaCl, pH 7.4 with 2% DMSO).[6]

    • Isothermal titration calorimeter.

  • Procedure:

    • Prepare a solution of the FABP4 protein in the ITC buffer.

    • Prepare a solution of the test compound in the same buffer, ensuring the final DMSO concentration is matched.

    • Load the protein solution into the sample cell of the calorimeter and the compound solution into the titration syringe.

    • Perform a series of injections of the compound into the protein solution while monitoring the heat change.

    • Analyze the resulting data to determine the Kd, ΔH, and n of the binding interaction.

Table 1: Expected Biochemical Data for 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid and Comparators

CompoundTargetKi (nM) (Fluorescence Displacement)Kd (nM) (ITC)
5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acidFABP4Experimental ValueExperimental Value
BMS309403 (Reference)FABP4<2[7]Literature Value
5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acidFABP3Experimental ValueExperimental Value
BMS309403 (Reference)FABP3250[7]Literature Value
5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acidFABP5Experimental ValueExperimental Value
BMS309403 (Reference)FABP5350[7]Literature Value

Phase 2: Cellular Target Engagement and Functional Assays

Confirming that the compound can engage its target in a complex cellular environment and elicit a functional response is a critical next step.

Experiment 3: Adipocyte Lipolysis Assay

This assay measures the functional consequence of FABP4 inhibition in a relevant cell type.

Causality Behind Experimental Choice: FABP4 plays a role in the regulation of lipolysis in adipocytes.[11] Inhibiting FABP4 is expected to reduce the release of glycerol and free fatty acids. This assay, therefore, provides a direct measure of the compound's functional activity in a cellular context.

Detailed Protocol:

  • Reagents and Materials:

    • Differentiated adipocytes (e.g., 3T3-L1 cells).

    • Test compound and reference compound.

    • Lipolytic stimulus (e.g., isoproterenol).

    • Glycerol or free fatty acid quantification kit.

  • Procedure:

    • Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes.

    • Pre-treat the differentiated adipocytes with various concentrations of the test compound or reference compound for a specified time.

    • Stimulate lipolysis by adding isoproterenol to the cells.

    • After incubation, collect the cell culture medium.

    • Quantify the concentration of glycerol or free fatty acids in the medium using a commercial assay kit.[11]

    • A dose-dependent decrease in glycerol/free fatty acid release indicates successful target engagement and functional inhibition of FABP4.

G cluster_0 Adipocyte Lipolysis Workflow start Differentiated Adipocytes step1 Pre-treat with Inhibitor start->step1 step2 Stimulate with Isoproterenol step1->step2 step3 Collect Medium step2->step3 step4 Quantify Glycerol/FFA step3->step4 end Assess Functional Inhibition step4->end

Caption: Workflow for the adipocyte lipolysis assay.

Table 2: Expected Cellular Activity Data

CompoundCell LineLipolysis Inhibition (IC50, µM)
5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid3T3-L1Experimental Value
BMS309403 (Reference)3T3-L1Literature Value

Phase 3: Comprehensive Selectivity Profiling

The final phase involves screening the compound against a panel of related FABP isoforms to quantitatively determine its selectivity.

Experiment 4: Panel Screening

This involves repeating the biochemical binding assay (e.g., fluorescence displacement) with a panel of other FABP family members.

Causality Behind Experimental Choice: To establish a true selectivity profile, it is essential to test the compound against the most closely related off-targets. For FABP4, these are primarily FABP3 and FABP5. A broader panel can also be used for a more comprehensive assessment.

Procedure:

  • Follow the protocol for the Fluorescence Displacement Assay (Experiment 1), but use purified recombinant proteins for other FABP isoforms (e.g., FABP1, FABP2, FABP3, FABP5, FABP7).

Table 3: Comparative Selectivity Profile

CompoundFABP4 Ki (nM)FABP3 Ki (nM)FABP5 Ki (nM)Selectivity Ratio (FABP3/FABP4)Selectivity Ratio (FABP5/FABP4)
5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acidExp. ValueExp. ValueExp. ValueCalculated ValueCalculated Value
BMS309403 (Reference)<2[7]250[7]350[7]>125-fold>175-fold

Conclusion

A thorough and systematic assessment of selectivity is a cornerstone of preclinical drug development. By employing a tiered approach that combines biochemical, cellular, and panel screening assays, researchers can build a comprehensive profile of a compound's interactions with its intended target and potential off-targets. The methodologies outlined in this guide provide a robust framework for evaluating the selectivity of 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid for FABP4. The data generated from these experiments will be critical in determining its potential as a selective therapeutic agent and guiding its future development.

References

  • Cao, H., Sekiya, M., Ertunc, M. E., Burak, M. F., Mayers, J. R., White, A., ... & Hotamışlıgil, G. S. (2013). Adipocyte lipid chaperone AP2 is a secreted adipokine regulating hepatic glucose production. Cell metabolism, 17(5), 768-778. [Link]

  • Evaluation of the Anti-Inflammatory Effects of Novel Fatty Acid-Binding Protein 4 Inhibitors in Microglia. (2025). ACS Chemical Neuroscience. [Link]

  • Adipocyte fatty acid binding protein 4 (FABP4) inhibitors. An update from 2017 to early 2022. (2022). European Journal of Medicinal Chemistry. [Link]

  • Novel fatty acid binding protein 4 (FABP4) inhibitors: virtual screening, synthesis and crystal structure determination. (2015). European Journal of Medicinal Chemistry. [Link]

  • Fatty Acid-Binding Protein 4 (FABP4): Pathophysiological Insights and Potent Clinical Biomarker of Metabolic and Cardiovascular Diseases. (2015). Journal of Clinical Medicine. [Link]

  • FABP4-mediated lipid accumulation and lipolysis in tumor-associated macrophages promote breast cancer metastasis. (2021). eLife. [Link]

  • The human fatty acid-binding protein family: Evolutionary divergences and functions. (2014). Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. [Link]

  • Structure-based design of potent FABP4 inhibitors with high selectivity against FABP3. (2024). European Journal of Medicinal Chemistry. [Link]

  • A high-resolution data set of fatty acid-binding protein structures. III. Unexpectedly high occurrence of wrong ligands. (2025). Acta Crystallographica Section D: Structural Biology. [Link]

  • ELISA Kit for Fatty Acid Binding Protein 4, Adipocyte (FABP4). (n.d.). Cloud-Clone Corp. [Link]

  • FABP4 Inhibitor BMS309403 Decreases Saturated-Fatty-Acid-Induced Endoplasmic Reticulum Stress-Associated Inflammation in Skeletal Muscle by Reducing p38 MAPK Activation. (2018). International Journal of Molecular Sciences. [Link]

  • Adipocyte fatty acid-binding protein (FABP4) as a potential biomarker for predicting metabolically driven low-grade and organ damage in thalassemia syndromes. (2023). Scientific Reports. [Link]

  • Molecular Dynamics Exploration of Selectivity of Dual Inhibitors 5M7, 65X, and 65Z toward Fatty Acid Binding Proteins 4 and 5. (2021). Molecules. [Link]

  • Fatty acid–binding protein. (n.d.). In Wikipedia. [Link]

  • Fatty Acid Binding Proteins. (n.d.). Harvard T.H. Chan School of Public Health. [Link]

  • Identification of Fatty Acid Binding Protein 5 Inhibitors Through Similarity-Based Screening. (2019). ACS Omega. [Link]

  • FABP4-mediated lipid accumulation and lipolysis in tumor-associated macrophages promote breast cancer metastasis. (2021). eLife. [Link]

  • What are FABP4 inhibitors and how do they work?. (2024). Patsnap Synapse. [Link]

  • Amino acid sequences of the human FABP family members 1-9 and 12 are demonstrated using the ClustalW2 multiple sequences alignment software program. (n.d.). ResearchGate. [Link]

  • Human FABP4(Fatty Acid Binding Protein 4, Adipocyte) ELISA Kit. (n.d.). Abbexa. [Link]

  • Tissue-specific Functions in the Fatty Acid-binding Protein Family. (2007). The Journal of Biological Chemistry. [Link]

  • Design, Synthesis and Biological Evaluation of FABP4/5 Inhibitors Based on Quinoline Scaffold. (2023). Chinese Journal of Organic Chemistry. [Link]

  • Fatty acid-binding proteins: functional understanding and diagnostic implications. (2019). Current Opinion in Lipidology. [Link]

  • Identification of Fatty Acid Binding Protein 5 Inhibitors Through Similarity-Based Screening. (2019). ACS Omega. [Link]

  • Therapeutic Implications of FABP4 in Cancer: An Emerging Target to Tackle Cancer. (2022). Frontiers in Oncology. [Link]

  • Fatty Acid Binding Protein 4 (FABP4) and the Body Lipid Balance. (2017). Folia Biologica. [Link]

  • Sequence homology in the liver fatty acid binding proteins (L-FABPs). (n.d.). ResearchGate. [Link]

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Comparative

A Senior Application Scientist's Guide to Validating Spectroscopic Data: Bridging the Experimental-Theoretical Divide

For researchers, scientists, and professionals in drug development, the convergence of experimental and theoretical data is not merely a confirmatory step; it is the bedrock of structural elucidation and mechanistic unde...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the convergence of experimental and theoretical data is not merely a confirmatory step; it is the bedrock of structural elucidation and mechanistic understanding. An experimental spectrum provides a real-world fingerprint of a molecule, but a theoretical spectrum offers a window into the "why"—the underlying quantum mechanical principles governing that fingerprint. When the two align, it builds a powerful, validated case for a given molecular structure or property. When they diverge, it signals an opportunity for deeper discovery, prompting a re-evaluation of either the experimental conditions or the theoretical model.

This guide provides an in-depth methodology for the robust comparison of experimental and theoretical spectroscopic data. Moving beyond a simple checklist, we will explore the causality behind each procedural choice, establish self-validating systems, and ground our protocols in authoritative scientific principles.

Pillar 1: The Sanctity of the Experimental Spectrum

The axiom "garbage in, garbage out" is ruthlessly true in spectroscopy. A theoretical model, no matter how sophisticated, cannot validate a poor-quality experimental spectrum. Therefore, the first pillar of our process is ensuring the integrity of the measured data.

The Self-Validating Instrument: Calibration and System Suitability

Before any sample is measured, the spectrometer itself must be validated. Regular instrument calibration is non-negotiable as it ensures accuracy and identifies potential faults or instrumental drift over time.[1][2]

Key Calibration Principles:

  • Wavelength Accuracy: The spectrometer must correctly identify the wavelength or frequency of absorbed or emitted light. This is typically verified using certified reference materials with known spectral peaks.[3][4][5] For instance, polystyrene films are a common standard for infrared (IR) spectroscopy.

  • Photometric Accuracy: The instrument must accurately measure the amount of light. This is checked using neutral density filters with known absorbance values.

  • Signal-to-Noise Ratio (S/N): A sufficient S/N is critical for distinguishing real signals from background noise. This should be established and documented as part of a system suitability test before running samples.

Experimental Protocol 1: Acquiring a High-Quality FT-IR Spectrum

This protocol outlines the essential steps for acquiring a reliable Fourier-Transform Infrared (FT-IR) spectrum of a solid sample using the KBr pellet method, a common technique where discrepancies with gas-phase calculations can arise.

  • Preparation of Materials:

    • Use spectroscopy-grade Potassium Bromide (KBr), which is transparent in the mid-IR region.

    • Dry the KBr thoroughly in an oven (e.g., at 110°C for 2-4 hours) to remove adsorbed water, a common source of spectral contamination (broad peaks around 3400 cm⁻¹ and 1640 cm⁻¹).

    • Ensure the analyte is as pure as possible. Impurities are a primary source of un-assignable peaks.[6]

  • Sample Preparation (The KBr Pellet):

    • Grind a small amount of the solid sample (typically 1-2 mg) with ~100-200 mg of the dried KBr using an agate mortar and pestle. The goal is to reduce particle size below the wavelength of the IR radiation to minimize light scattering.

    • Transfer the finely ground powder to a pellet-forming die.

    • Apply pressure (typically 8-10 tons) under vacuum to form a transparent or semi-transparent pellet. The vacuum helps remove trapped air and moisture.

  • Instrument and Background Acquisition:

    • Perform instrument performance qualification checks as per your standard operating procedure.

    • Place the empty sample holder in the spectrometer and acquire a background spectrum. This is a critical self-validating step that accounts for atmospheric CO₂ and H₂O, as well as the instrumental response.

  • Sample Spectrum Acquisition:

    • Place the KBr pellet containing the sample in the holder.

    • Acquire the sample spectrum. Co-adding multiple scans (e.g., 32 or 64) improves the signal-to-noise ratio.

  • Data Reporting:

    • Clearly document the instrument model, sample preparation method, and number of scans.[7]

    • Report peak positions in wavenumbers (cm⁻¹) and provide qualitative intensity information (e.g., strong, medium, weak, broad).[6]

Pillar 2: The Rigor of the Theoretical Model

A theoretical spectrum's validity hinges entirely on the chosen computational methodology. The goal is to select a level of theory that balances computational cost with the accuracy required to make a meaningful comparison.[8] For vibrational spectroscopy, Density Functional Theory (DFT) is often the workhorse due to its excellent cost-to-accuracy ratio.

Choosing Your Weapon: Functionals and Basis Sets

The core of a DFT calculation is the choice of the exchange-correlation functional and the basis set.

  • Functionals: These are mathematical approximations that describe the complex interactions between electrons. Popular choices like B3LYP have a long track record, but newer, dispersion-corrected functionals (e.g., ωB97X-D) may perform better for systems with significant non-covalent interactions.[9]

  • Basis Sets: These are sets of mathematical functions used to build the molecular orbitals.[10][11][12] Larger basis sets, like those in the Pople family (e.g., 6-311+G(d,p)) or Dunning's correlation-consistent family (e.g., aug-cc-pVDZ), provide more flexibility for electrons, leading to more accurate results at a higher computational cost.

Accounting for Reality: Environmental Effects

A calculation on an isolated molecule in a vacuum (gas phase) is the simplest approach, but experimental data is often collected in solution or the solid state.[13] These environments can significantly alter a molecule's vibrational frequencies.

  • Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium.[14][15][16] This is a computationally efficient way to approximate the bulk electrostatic effects of a solvent.

  • Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. While more accurate, this method is significantly more computationally demanding.

The workflow for generating and comparing spectroscopic data can be visualized as a cycle of refinement.

G cluster_exp Experimental Workflow cluster_theo Theoretical Workflow Exp_Setup Instrument Calibration & System Suitability Sample_Prep Sample Preparation (e.g., KBr Pellet) Exp_Setup->Sample_Prep Data_Acq Data Acquisition (Background & Sample) Sample_Prep->Data_Acq Exp_Spectrum Experimental Spectrum Data_Acq->Exp_Spectrum Compare Compare & Analyze (Qualitative & Quantitative) Exp_Spectrum->Compare Model_Select Select Method (Functional, Basis Set) Geom_Opt Geometry Optimization Model_Select->Geom_Opt Freq_Calc Frequency Calculation Geom_Opt->Freq_Calc Theo_Spectrum Theoretical Spectrum Freq_Calc->Theo_Spectrum Theo_Spectrum->Compare Validate Validated Structure/ Property Compare->Validate Good Agreement Refine Refine Model or Experiment Compare->Refine Discrepancy Refine->Sample_Prep Re-run Experiment Refine->Model_Select Adjust Theory

Caption: Workflow for spectroscopic data validation.

Experimental Protocol 2: Generating a Theoretical FT-IR Spectrum with DFT

This protocol describes the steps to calculate the vibrational frequencies of a molecule (e.g., Aspirin) using a typical DFT approach.

  • Molecule Building and Initial Geometry:

    • Construct the 3D structure of your molecule using a molecular editor (e.g., Avogadro, GaussView).

    • Perform a preliminary geometry optimization using a low-cost method like molecular mechanics to get a reasonable starting structure.

  • Geometry Optimization (The Most Important Step):

    • Set up a geometry optimization calculation using your chosen DFT functional and basis set (e.g., B3LYP/6-31G(d)).

    • Causality: It is essential to perform a geometry optimization at the same level of theory as the frequency calculation. A frequency calculation performed on a non-optimized geometry will yield imaginary frequencies and meaningless results, as the forces on the atoms are not zero. The optimized geometry represents a stationary point on the potential energy surface.

  • Frequency Calculation:

    • Using the optimized geometry from the previous step, perform a frequency calculation.

    • This calculation computes the second derivatives of the energy with respect to atomic positions to determine the vibrational modes and their frequencies.

    • Self-Validation: A successful frequency calculation on a true minimum-energy structure will result in zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state) or a flawed optimization, and the geometry must be re-examined.

  • Data Extraction and Scaling:

    • Extract the calculated harmonic vibrational frequencies and their corresponding IR intensities from the output file.

    • Harmonic Approximation: DFT calculations typically use the harmonic oscillator approximation, which assumes the potential energy well of a bond is a perfect parabola. This causes a systematic overestimation of vibrational frequencies compared to experimental anharmonic values.[17]

    • To correct for this, apply a recommended uniform scaling factor. These factors are empirically determined for various levels of theory.[17][18][19] For B3LYP/6-31G(d), a typical scaling factor is around 0.96.[18]

Pillar 3: The Art and Science of Comparison

With high-quality experimental and theoretical data in hand, the comparison can begin. This process is both qualitative and quantitative.

Qualitative Analysis: The Visual Overlay

The most intuitive first step is to plot both spectra on the same graph. The theoretical data, which consists of discrete "stick" spectra (lines at specific frequencies with heights proportional to intensity), is often convoluted with a Lorentzian or Gaussian function to create a spectrum with broadened peaks that more closely resembles the experimental output.

What to look for:

  • Pattern Matching: Do the general patterns of strong, medium, and weak peaks align?

  • Group Frequencies: Do characteristic peaks for functional groups (e.g., C=O stretch, O-H stretch) appear in the expected regions in both spectra?

Quantitative Analysis: Digging into the Numbers

A visual match is good, but a quantitative comparison provides objective validation. This is best summarized in a table.

Table 1: Comparison of Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for Aspirin

Experimental (cm⁻¹)Calculated (Harmonic)Calculated (Scaled, 0.96)Δ (Scaled - Exp.)Assignment
175218151742-10Ester C=O Stretch
168517481678-7Carboxylic Acid C=O Stretch
160816651600-8Aromatic C=C Stretch
130813581304-4C-O Stretch
...............

This table allows for a direct, peak-by-peak comparison and calculation of the error. A consistent, small error across the spectrum provides strong evidence that the theoretical model is an accurate representation of the molecule.

Troubleshooting Discrepancies

Disagreements between experiment and theory are common and instructive.[20]

G Discrepancy Discrepancy Observed Contamination Sample Impurity (e.g., Water, Solvent) Phase Solid-State Effects (Intermolecular H-Bonding) Calibration Instrument Miscalibration Model_Error Inadequate Level of Theory (Functional/Basis Set) Environment Missing Environmental Effects (e.g., No Solvent Model) Anharmonicity Harmonic Approximation (Incorrect Scaling)

Caption: Common causes of experimental-theoretical discrepancies.

  • Large Systematic Deviations: If all calculated peaks are off by a similar percentage, it likely points to an issue with the harmonic approximation. Re-evaluating the scaling factor or using a more advanced anharmonic calculation may be necessary.

  • Missing or Extra Experimental Peaks: Extra peaks in the experimental spectrum often point to impurities (water, solvent) or the presence of multiple conformers.[8]

  • Significant Peak Shifts: A large shift in a specific peak, particularly for groups involved in hydrogen bonding (like O-H or C=O), often indicates a strong intermolecular interaction in the experimental solid or liquid phase that is absent in the gas-phase theoretical model.[13] Rerunning the calculation with an implicit or explicit solvent model can often resolve this.

Conclusion

The rigorous comparison of experimental and theoretical spectroscopic data is a powerful validation tool that elevates the certainty of scientific findings. It is a cyclical process of measurement, modeling, and refinement. By ensuring the integrity of the experimental data through careful calibration and preparation, selecting an appropriate and justified theoretical model, and performing a systematic, quantitative comparison, researchers can build a compelling, multi-faceted argument for their molecular structures and interpretations. Discrepancies should not be viewed as failures, but as puzzles that, when solved, lead to a more profound understanding of the chemical system under investigation.

References

  • Reddit. (2018). How to Compare Experimental data with Theory? Retrieved from [Link]

  • Quora. (2016). What is the difference between experimental and theoretical results? Retrieved from [Link]

  • Powers, J. R., et al. (n.d.). Evaluating the Importance of Conformers for Understanding the Vacuum-Ultraviolet Spectra of Oxiranes: Experiment and Theory. PMC - NIH. Retrieved from [Link]

  • Quora. (2018). Why are the theoretical results different with the experimental data? Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Experimental reporting. Retrieved from [Link]

  • American Chemical Society. (n.d.). Proposed Guidelines for Presentation of Spectral Data. Retrieved from [Link]

  • LISUN. (2023). Spectrometer Calibration: Ensuring Accuracy in Spectral Measurements. Retrieved from [Link]

  • XRF Scientific. (n.d.). The Importance of Spectrometer Calibration. Retrieved from [Link]

  • Verichek Technical Services. (n.d.). What Does Calibrating a Spectrometer Do? Retrieved from [Link]

  • Ocean Optics. (n.d.). The Benefits of Spectrometer Wavelength Calibration. Retrieved from [Link]

  • Qualitest USA LC. (2025). Calibrate a Spectrophotometer: The Complete Guide. Retrieved from [Link]

  • Reddit. (2016). Functionals and Basis Set in computational chemistry. Retrieved from [Link]

  • Q-Chem. (n.d.). 8.1 Introduction to Basis Sets. Retrieved from [Link]

  • Journal of Physical Chemistry A. (n.d.). Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations. Retrieved from [Link]

  • University of Southampton. (n.d.). Lecture 8 Gaussian basis sets. Retrieved from [Link]

  • Wikipedia. (n.d.). Solvent model. Retrieved from [Link]

  • Masaryk University. (n.d.). Solvation models. Retrieved from [Link]

  • Chemical Reviews. (n.d.). Quantum Mechanical Continuum Solvation Models. Retrieved from [Link]

  • UC Santa Barbara. (n.d.). Computational Modeling of Solvent Effects. Retrieved from [Link]

  • NWChem. (n.d.). Solvation Models. Retrieved from [Link]

  • NIST. (n.d.). CCCBDB Vibrational frequency scaling factors. Retrieved from [Link]

  • ResearchGate. (2025). Scaling factors for vibrational frequencies and zero-point vibrational energies of some recently developed exchange-correlation functionals. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Harmonic Scale Factors of Fundamental Transitions for Dispersion‐corrected Quantum Chemical Methods. Retrieved from [Link]

  • Physics Stack Exchange. (2023). Why do IR spectra of calculation and experiment differ? Retrieved from [Link]

  • University of Mississippi. (2024). Theoretical Spectroscopic Predictions of Electronically Excited States. Retrieved from [Link]

  • Journal of Physical Chemistry A. (2014). Frequency and Zero-Point Vibrational Energy Scale Factors for Double-Hybrid Density Functionals. Retrieved from [Link]

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Safety & Regulatory Compliance

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid

This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for researchers, scientists, and drug development professionals handling 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for researchers, scientists, and drug development professionals handling 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid. The information herein is synthesized from safety data of structurally analogous compounds to ensure a high degree of precaution and operational integrity.

While a specific Safety Data Sheet (SDS) for 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid is not presently available, the guidance is predicated on the known hazards of similar chemical structures, such as other oxazole-carboxylic acids and fluorinated phenyl derivatives. These related compounds are known to cause skin and eye irritation, and may lead to respiratory irritation if inhaled.[1][2][3][4] Therefore, a cautious and thorough approach to PPE is paramount.

Hazard Assessment and Risk Mitigation

Before handling 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid, a thorough risk assessment is critical. The primary hazards are associated with its potential irritant properties and the risks posed by fine powders.

Anticipated Hazards:

  • Skin Irritation: Direct contact may cause redness, itching, and inflammation.[3][4]

  • Serious Eye Irritation: The compound can cause significant eye irritation or damage upon contact.[3][4]

  • Respiratory Tract Irritation: Inhalation of dust particles may irritate the respiratory system.[1][2]

  • Unknown Long-term Effects: As a novel compound, long-term toxicological properties are not well-established, necessitating a higher level of precaution.

The primary routes of exposure are inhalation, skin contact, and eye contact. All handling procedures should be designed to minimize these risks.

Personal Protective Equipment (PPE) Selection

A multi-layered PPE strategy is essential for the safe handling of this compound. The following table outlines the recommended PPE, categorized by the area of protection.

Protection Area Recommended PPE Specifications and Rationale
Eye and Face Protection Safety glasses with side shields or tightly sealed safety goggles. A face shield is recommended when there is a splash hazard.Must conform to EN166 (EU) or ANSI Z87.1 (US) standards. This level of protection is necessary to prevent contact with airborne particles and accidental splashes.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Gloves must be inspected for integrity before each use. Double gloving is recommended for enhanced protection. Proper glove removal technique is crucial to prevent skin contamination.[1]
Body Protection A flame-retardant lab coat or a chemical-resistant apron.This protects against incidental contact and contamination of personal clothing. For larger quantities or in case of a significant spill, a chemical-resistant suit (Category III, Types 3/4/6) is advised.[5]
Respiratory Protection A NIOSH-approved N95 (US) or FFP2 (EU) respirator for handling small quantities in a well-ventilated area. For higher exposure potential, a full-face respirator with appropriate cartridges (e.g., P100/FFP3) is recommended.This is critical to prevent the inhalation of fine dust particles.[1] Ensure proper fit testing and training for respirator use.

Step-by-Step Handling Procedures

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.

Pre-Handling Checklist
  • Verify Engineering Controls: Ensure a certified chemical fume hood is operational.

  • Assemble all PPE: Have all necessary PPE readily available and inspected for defects.

  • Prepare a Spill Kit: A spill kit containing absorbent materials appropriate for powdered chemicals should be accessible.

  • Review Emergency Procedures: Be familiar with the location and operation of safety showers and eyewash stations.[2]

Weighing and Aliquoting

This process presents the highest risk of aerosolization.

  • Perform in a Fume Hood: All manipulations of the solid compound must be conducted within a chemical fume hood.

  • Use a Weighing Enclosure: If available, a ventilated balance enclosure provides an additional layer of containment.

  • Minimize Dust Generation: Handle the compound gently. Avoid scooping or pouring in a manner that creates airborne dust.

  • Use Appropriate Tools: Utilize spatulas and other tools that minimize dust creation.

Solution Preparation
  • Add Solid to Solvent: Slowly add the solid 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid to the solvent to prevent splashing.

  • Work in a Fume Hood: All dissolution work should be performed in a chemical fume hood.

  • Ensure Proper Ventilation: Adequate ventilation is crucial to remove any vapors from the solvent.

The following diagram illustrates the workflow for selecting the appropriate level of PPE based on the handling procedure.

PPE_Selection_Workflow PPE Selection Workflow for Handling 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid cluster_assessment Initial Assessment cluster_ppe_levels PPE Levels cluster_ppe_details Required PPE Start Start: Assess Task TaskType Type of Handling Task? Start->TaskType SmallScale Small Scale Weighing/Solution Prep (in fume hood) TaskType->SmallScale Weighing/Solution Prep LargeScale Large Scale Handling or Potential for Spills TaskType->LargeScale Large Scale/Spill Potential SpillCleanup Spill Cleanup TaskType->SpillCleanup Spill Occurs PPE_Small Standard PPE: - Safety Glasses - Nitrile Gloves - Lab Coat - N95/FFP2 Respirator SmallScale->PPE_Small PPE_Large Enhanced PPE: - Safety Goggles/Face Shield - Double Nitrile Gloves - Chemical Resistant Apron - Full-Face Respirator (P100/FFP3) LargeScale->PPE_Large PPE_Spill Full Protection: - Chemical Suit (Type 3/4/6) - Chemical Resistant Boots - SCBA (if high concentration) SpillCleanup->PPE_Spill

Caption: PPE selection workflow based on the handling task.

Decontamination and Disposal

Proper decontamination and waste disposal are critical to prevent environmental contamination and future exposure.

Decontamination
  • Surfaces: All surfaces and equipment that have come into contact with the compound should be decontaminated.

  • PPE: Reusable PPE, such as face shields and respirators, must be thoroughly cleaned after each use. Disposable PPE, such as gloves, should be removed and disposed of immediately after handling.

Waste Disposal

As a halogenated organic compound, 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid requires specific disposal procedures.[6]

  • Segregation: Waste containing this compound must be segregated from non-halogenated waste streams.[7][8]

  • Containerization:

    • Solid Waste: Collect in a clearly labeled, sealed container designated for halogenated organic waste.[9]

    • Liquid Waste: Solutions containing the compound should be stored in a compatible, sealed, and clearly labeled container for halogenated organic waste.[9][10]

  • Disposal: All waste must be disposed of through a licensed hazardous waste disposal service in accordance with local, state, and federal regulations.[9] Never dispose of this compound down the drain.[7]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Spill:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection.

    • Cover the spill with an absorbent, non-combustible material.

    • Carefully collect the material into a sealed container for disposal as halogenated waste.

    • Decontaminate the spill area.

By adhering to these guidelines, researchers can handle 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid with a high degree of safety, ensuring personal well-being and the integrity of their research.

References

  • Capot Chemical. (2026, January 7). MSDS of 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid.
  • Fisher Scientific. (2010, October 26).
  • Echemi. (n.d.).
  • Sigma-Aldrich. (2024, September 6).
  • TCI Chemicals. (2025, January 27). SAFETY DATA SHEET - 2,5-Bis(4-diethylaminophenyl)-1,3,4-oxadiazole.
  • ACS Publications. (2025, March 5). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids | The Journal of Organic Chemistry.
  • Unknown.
  • Vandeputte. (2023, November 30).
  • Braun Research Group. (n.d.).
  • Benchchem. (2025).
  • RSG Safety. (n.d.). Working Safely with PFAS: A Practical Guide to Selecting the Right PPE.
  • Cornell EHS. (n.d.). 7.2 Organic Solvents.
  • Journal of Synthetic Chemistry. (2023, October 17). One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca.
  • US EPA. (2025, September 12). Personal Protective Equipment.
  • The NMSU safety. (2015, July 2). Personal Protective Equipment (PPE) Guide – Chemical Resistance.
  • Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal.
  • American Chemistry Council. (n.d.). Protective Equipment.
  • Unknown. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.
  • Benchchem. (n.d.). Essential Safety and Operational Guidance for Handling Benzo[d]oxazole-4-carboxylic Acid.
  • NIH. (2022, September 2).

Sources

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Feasible Synthetic Routes

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5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid
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5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid
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